molecular formula C12H18O8 B1181434 LANTADENE CAS No. 11111-47-0

LANTADENE

カタログ番号: B1181434
CAS番号: 11111-47-0
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

LANTADENE, also known as this compound, is a useful research compound. Its molecular formula is C12H18O8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

11111-47-0

分子式

C12H18O8

同義語

LANTADENE

製品の起源

United States

Foundational & Exploratory

Lantadene A: A Comprehensive Structural and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and analytical methodologies related to Lantadene A, a bioactive pentacyclic triterpenoid (B12794562). The information presented herein is intended to serve as a comprehensive resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Nomenclature

This compound A is a pentacyclic triterpenoid compound that is predominantly isolated from the leaves of the Lantana camara plant.[1][2] It is a major phytochemical in this plant and is recognized for its biological activities, including hepatotoxicity in livestock.[1][2]

The systematic chemical name for this compound A is 22β-angeloyloxy-3-oxoolean-12-en-28-oic acid .[1][3] Its structure is based on the oleanane (B1240867) skeleton, characterized by five fused six-membered rings. Key functional groups that define its chemical reactivity and biological function include a ketone group at the C-3 position, a carbon-carbon double bond between C-12 and C-13, a carboxylic acid group at the C-17 position (part of the C-28 carboxyl), and an angelate (angeloyloxy) ester group attached at the C-22 position in the beta configuration.[1][3][4]

The molecular structure of this compound A has been established through single-crystal three-dimensional X-ray structure determination, revealing that the A/B and B/C rings are trans-fused, while the D/E rings are cis-fused.[3]

Physicochemical and Spectroscopic Data

The structural elucidation of this compound A is supported by a range of physicochemical and spectroscopic data. This information is crucial for its identification and characterization in various experimental settings.

Table 1: General Properties and Identifiers of this compound A

Property Value Reference
Molecular Formula C₃₅H₅₂O₅ [4][5][6]
Molecular Weight 552.79 g/mol [5][6]
Exact Mass 552.3815 Da [5]
CAS Number 467-81-2 [4]
Appearance White solid / Crystals from methanol (B129727) [3][4]
Melting Point 252-253 °C; 297 °C [4][7]

| IUPAC Name | (4R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-4-[(Z)-2-methylbut-2-enoyl]oxy-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid |[4] |

Table 2: Key ¹H and ¹³C NMR Spectral Data for this compound A (in CDCl₃) Data compiled from published literature. Chemical shifts (δ) are in ppm.

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Reference
2 2.55 (m) 34.2 [8]
3 - 217.7 [8]
12 5.30 (t, J=3.4 Hz) 122.5 [8]
13 - 143.1 [8]
22 - 65.8 [9]
28 - 177.7 [9]
31' (Angelate C=O) - 166.6 [9]
32' (Angelate C=C) - 127.9 [9]

| 33' (Angelate C=C) | - | 138.9 |[9] |

Additional spectroscopic data includes:

  • Infrared (IR) Spectroscopy: Shows characteristic absorption bands for a ketone (C=O), carboxylic acid (O-H and C=O), ester (C=O), and double bonds (C=C).[7]

  • Mass Spectrometry (MS): The positive electrospray ionization (ESI) mass spectrum displays a parental peak at m/z 569 [M+H]⁺, which is consistent with the molecular formula C₃₅H₅₂O₆ (Note: discrepancy in formula in this specific source).[10] Another source indicates a molecular formula of C₃₅H₅₂O₅.[4][5][6]

  • Ultraviolet (UV) Spectroscopy: Shows an absorption maximum (λmax) at 210 nm, indicating a non-conjugated double bond.[7]

Experimental Protocols

The following protocols are derived from established methodologies for the isolation and characterization of this compound A.

This protocol describes an improved method for isolating this compound A from the leaves of Lantana camara.[11]

  • Collection and Preparation: Collect fresh leaves of Lantana camara var. aculeata.[11] Dry the leaves at 55°C and grind them into a fine powder.[12]

  • Extraction:

    • Perform a batch extraction of the dried leaf powder with methanol.[11]

    • Pool the methanolic extracts and decolorize with activated charcoal.[11]

    • Remove the solvent in vacuo at 60°C.[11]

    • Extract the resulting residue with chloroform (B151607). Dry the chloroform extract in vacuo.[11]

  • Initial Crystallization:

    • Dissolve the dried chloroform residue in boiling methanol.[11]

    • Allow crystallization to occur by keeping the solution at 0-4°C.[11]

    • Recover the partially purified lantadenes via filtration.[11]

  • Column Chromatography:

    • Prepare a silica (B1680970) gel (60-120 mesh) column, activated at 110°C for 1 hour, using chloroform as the slurry solvent.[11]

    • Dissolve the partially purified this compound sample in a minimal amount of chloroform and load it onto the column.[11]

    • Elute the column sequentially with 100% chloroform, followed by a chloroform:methanol (99.5:0.5 v/v) mixture.[11]

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) with iodine vapors or Liebermann-Burchard reagent for detection.[11]

  • Final Purification:

    • Pool the fractions identified as containing this compound A.[11]

    • Remove the solvent in vacuo.[11]

    • Perform repeated recrystallization from boiling methanol to obtain pure this compound A crystals.[11]

    • Confirm final purity (e.g., >98%) using High-Performance Liquid Chromatography (HPLC).[11]

The definitive identification of the isolated compound as this compound A involves a combination of spectroscopic techniques.

G cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis Extract Crude Extract (from L. camara) CC Column Chromatography (Silica Gel) Extract->CC Recrystal Recrystallization CC->Recrystal Pure_LA Pure this compound A Recrystal->Pure_LA NMR 1D & 2D NMR (¹H, ¹³C, DEPT) Pure_LA->NMR MS Mass Spectrometry (ESI-MS) Pure_LA->MS IR IR Spectroscopy Pure_LA->IR UV UV-Vis Spectroscopy Pure_LA->UV Structure Structure Elucidation NMR->Structure MS->Structure IR->Structure UV->Structure

Caption: Workflow for the isolation and structural elucidation of this compound A.

Biological Activity and Potential Signaling Pathway

This compound A is primarily known for its hepatotoxicity.[2] However, recent studies have explored its other pharmacological properties, including antifungal, anti-inflammatory, and potential anticancer activities.[1][10] this compound analogs have been suggested to modulate critical cellular signaling pathways, such as those involved in apoptosis and inflammation.[8] One such proposed mechanism involves the Caspase-8 dependent activation of NF-κB, a key regulator of inflammation and cell survival.[8]

G cluster_apoptosis Apoptotic Pathway cluster_nfkb NF-κB Pathway ExtSignal External Signal (e.g., TNF-α) Receptor Cell Surface Receptor ExtSignal->Receptor Casp8 Pro-Caspase-8 Receptor->Casp8 aCasp8 Active Caspase-8 Casp8->aCasp8 Activation Bid Bid aCasp8->Bid IKK IKK Complex aCasp8->IKK tBid tBid Bid->tBid Apoptosis Apoptosis tBid->Apoptosis aIKK Active IKK IKK->aIKK Activation IkB IκBα aIKK->IkB Phosphorylates pIkB p-IκBα (Degradation) IkB->pIkB aNFkB Active NF-κB (Nuclear Translocation) pIkB->aNFkB Release NFkB NF-κB NFkB->aNFkB Release Genes Gene Expression (Inflammation, Survival) aNFkB->Genes This compound This compound A Modulation? This compound->aCasp8 Inhibition? This compound->aIKK Inhibition? This compound->aNFkB Inhibition?

Caption: Proposed modulation of Caspase-8 dependent NF-κB signaling by this compound A.

References

The Lantadene Biosynthesis Pathway in Lantana camara: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Lantana camara, a plant known for its robust invasiveness and toxicity to livestock, produces a class of pentacyclic triterpenoids known as lantadenes. These compounds, particularly Lantadene A and B, are the primary agents of hepatotoxicity. Understanding the biosynthetic pathway of these complex natural products is crucial for developing strategies to mitigate their toxic effects, for exploring their potential pharmacological applications, and for the broader field of synthetic biology. This technical guide provides a comprehensive overview of the putative this compound biosynthesis pathway, integrating current knowledge of triterpenoid (B12794562) synthesis with specific findings in L. camara. It details the proposed enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of the key pathways and workflows. This document is intended for researchers in natural product chemistry, plant biochemistry, and drug development.

Introduction

Lantana camara is a prolific producer of a diverse array of secondary metabolites, including flavonoids, iridoid glycosides, and notably, pentacyclic triterpenoids.[1] Among these, the lantadenes are of significant interest due to their well-documented hepatotoxicity in grazing animals.[2] Four major naturally occurring lantadenes have been identified: this compound A, B, C, and D.[3] this compound A and B are the most abundant of these triterpenoids in the leaves of L. camara.[4] The biosynthesis of these complex C30 compounds originates from the ubiquitous isoprenoid pathway, culminating in a series of specific cyclization and modification reactions. While the complete enzymatic cascade leading to the final this compound structures has not been fully elucidated in L. camara, a putative pathway can be constructed based on the well-established principles of pentacyclic triterpenoid biosynthesis in plants.

A transcriptome analysis of Lantana camara has revealed the presence of a substantial number of genes encoding key enzymes involved in terpenoid biosynthesis. This includes 853 genes for the terpenoid backbone, and 103 genes specifically implicated in sesquiterpenoid and triterpenoid synthesis, providing a strong genetic foundation for the proposed pathway.[5]

The Putative this compound Biosynthesis Pathway

The biosynthesis of lantadenes is proposed to follow the general pathway for pentacyclic triterpenoids, which can be divided into three main stages: the synthesis of the universal precursor 2,3-oxidosqualene (B107256), the cyclization of this precursor to form the pentacyclic backbone, and the subsequent functionalization of this backbone to yield the various this compound structures.

Stage 1: Synthesis of 2,3-Oxidosqualene via the Mevalonate (MVA) Pathway

The journey to lantadenes begins in the cytoplasm with the Mevalonate (MVA) pathway. This fundamental pathway utilizes acetyl-CoA as a starting block to construct the C5 isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). Through a series of condensations, two molecules of farnesyl pyrophosphate (FPP; C15) are joined tail-to-tail to form squalene (B77637) (C30). The final step in this initial stage is the epoxidation of squalene by squalene epoxidase (SE) to yield 2,3-oxidosqualene. This molecule is the crucial linear precursor for the cyclization reactions that define the vast diversity of triterpenoids.

MVA_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP GPP GPP IPP->GPP FPP FPP IPP->FPP DMAPP->GPP GPP->FPP Squalene Squalene FPP->Squalene Squalene Synthase Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase

Caption: The Mevalonate (MVA) pathway leading to 2,3-oxidosqualene.
Stage 2: Cyclization of 2,3-Oxidosqualene

The formation of the characteristic pentacyclic structure of lantadenes is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). For oleanane-type triterpenoids, the key enzyme is β-amyrin synthase (bAS). This enzyme orchestrates a complex cascade of cation-pi cyclizations and rearrangements of 2,3-oxidosqualene to produce the β-amyrin skeleton. While a specific OSC for this compound biosynthesis has not yet been isolated from L. camara, the presence of numerous candidate OSC genes in its transcriptome suggests the existence of such an enzyme.[5]

Stage 3: Post-Cyclization Modifications

Following the formation of the β-amyrin backbone, a series of oxidative modifications are required to produce the final this compound structures. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), which are responsible for introducing hydroxyl and carboxyl groups at specific positions on the triterpenoid skeleton. The final step in the formation of some this compound analogs likely involves the attachment of an angelic acid or tiglic acid moiety via an ester linkage, a reaction that could be catalyzed by an acyltransferase. The structural differences between this compound A, B, C, and D arise from variations in the side chain at C-22 and other positions on the pentacyclic core.

Lantadene_Biosynthesis_Pathway cluster_stage1 Stage 1: MVA Pathway cluster_stage2 Stage 2: Cyclization cluster_stage3 Stage 3: Post-Cyclization Modifications 2_3_Oxidosqualene 2,3-Oxidosqualene beta_Amyrin β-Amyrin 2_3_Oxidosqualene->beta_Amyrin β-Amyrin Synthase (putative) Oleanonic_Acid Oleanonic Acid beta_Amyrin->Oleanonic_Acid CYP450s (putative) Lantadene_A This compound A Oleanonic_Acid->Lantadene_A CYP450s, Acyltransferases (putative) Lantadene_B This compound B Oleanonic_Acid->Lantadene_B CYP450s, Acyltransferases (putative) Lantadene_C This compound C Oleanonic_Acid->Lantadene_C CYP450s, Acyltransferases (putative) Lantadene_D This compound D Oleanonic_Acid->Lantadene_D CYP450s, Acyltransferases (putative)

Caption: Putative biosynthetic pathway of lantadenes from 2,3-oxidosqualene.

Quantitative Data

Precise kinetic data for the enzymes in the this compound biosynthetic pathway in L. camara are not yet available. However, quantitative analysis of this compound content in the plant has been performed.

Table 1: this compound Content in Lantana camara Leaves

This compoundConcentration in Young Leaves (mg/100g dry wt.)Concentration in Mature Leaves (mg/100g dry wt.)Reference
This compound A491.5 ± 6.3805.9 ± 52.8[4]
This compound B347.0 ± 3.0522.3 ± 37.1[4]
This compound C191.0 (approx.)Not specified[4]

Table 2: Total this compound Content in Different Taxa of Lantana camara

Taxon (Flower Color)Total this compound Content (% of total constituents)NotesReference
Taxon I (white-pink)Very lowMajor constituents are compounds X, Y, and Z.[6]
Taxon II (yellow-pink)Very lowMajor constituents are compounds X, Y, and Z.[6]
Taxon III (yellow-red)HighThis compound A, B, and C are the major lantadenes.[6]

Experimental Protocols

While protocols specific to the this compound biosynthesis pathway enzymes are yet to be developed, the following sections outline established methodologies for the extraction and analysis of lantadenes, as well as general protocols for the characterization of triterpenoid biosynthesis enzymes that can be adapted for studying this pathway.

Extraction and Purification of Lantadenes from Lantana camara Leaves

This protocol is adapted from Sharma et al. (1999) and provides an improved procedure for the isolation of this compound A.[7]

Materials:

  • Dried and powdered leaves of Lantana camara

  • Methanol (B129727)

  • Activated charcoal

  • Chloroform (B151607)

  • Silica (B1680970) gel (60-120 mesh)

  • Column chromatography apparatus

  • Rotary evaporator

  • Whatman No. 1 filter paper

  • Solvents for column chromatography (n-hexane, acetone, chloroform, methanol)

  • Liebermann-Burchard reagent for TLC visualization

Procedure:

  • Extraction: Extract 100 g of dried leaf powder with 750 ml of methanol with intermittent shaking. Filter through muslin cloth and repeat the extraction twice more. Pool the methanolic extracts.

  • Decolorization and Concentration: Decolorize the pooled extract with 20 g of activated charcoal. Remove the solvent in vacuo at 60°C.

  • Solvent Partitioning: Extract the residue with two 100 ml portions of chloroform. Dry the chloroform extract in vacuo at 60°C.

  • Initial Crystallization: Dissolve the residue in boiling methanol and keep at 0-4°C for 2 hours to induce crystallization. Recover the partially purified lantadenes by filtration.

  • Column Chromatography:

    • Activate 50 g of silica gel at 110°C for 1 hour and prepare a column.

    • Load the partially purified this compound fraction onto the column.

    • Elute the column with a gradient of increasing polarity, for instance, starting with n-hexane and gradually increasing the proportion of acetone.

    • Monitor the fractions using Thin Layer Chromatography (TLC) and visualize with Liebermann-Burchard reagent.

    • This compound A enriched fractions are typically eluted with chloroform:methanol (99.5:0.5).

  • Final Crystallization: Pool the fractions containing this compound A, remove the solvent in vacuo, and recrystallize from boiling methanol at 0-4°C. Repeat the crystallization twice to obtain pure this compound A.

Extraction_Workflow Start Dried L. camara Leaf Powder Extraction Methanol Extraction (3x) Start->Extraction Decolorization Decolorization with Activated Charcoal Extraction->Decolorization Concentration1 Concentration (in vacuo) Decolorization->Concentration1 Partitioning Chloroform Partitioning Concentration1->Partitioning Concentration2 Concentration (in vacuo) Partitioning->Concentration2 Crystallization1 Initial Crystallization (Methanol) Concentration2->Crystallization1 ColumnChrom Silica Gel Column Chromatography Crystallization1->ColumnChrom FractionCollection Fraction Collection & TLC Analysis ColumnChrom->FractionCollection Pooling Pooling of this compound A Fractions FractionCollection->Pooling Concentration3 Concentration (in vacuo) Pooling->Concentration3 Crystallization2 Final Recrystallization (Methanol, 2x) Concentration3->Crystallization2 End Pure this compound A Crystallization2->End

Caption: Workflow for the extraction and purification of this compound A.
Heterologous Expression and in vitro Assay of a Candidate Triterpene Synthase

This protocol provides a general framework for the functional characterization of a candidate oxidosqualene cyclase (OSC) from L. camara using a yeast expression system.[8]

Materials:

  • Yeast expression vector (e.g., pYES2)

  • Saccharomyces cerevisiae strain (e.g., a strain deficient in lanosterol (B1674476) synthase to reduce background)

  • Yeast transformation reagents

  • Yeast growth media (selective and induction media)

  • Microsome isolation buffer

  • 2,3-oxidosqualene (substrate)

  • Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Gene Cloning: Isolate the full-length cDNA of the candidate OSC gene from L. camara (identified from transcriptome data) and clone it into the yeast expression vector.

  • Yeast Transformation: Transform the recombinant plasmid into the chosen S. cerevisiae strain using a standard method (e.g., lithium acetate).

  • Protein Expression: Grow the transformed yeast in selective medium and then transfer to an induction medium (e.g., containing galactose for the GAL1 promoter) to induce protein expression.

  • Microsome Isolation: Harvest the yeast cells, lyse them, and isolate the microsomal fraction, which will contain the membrane-bound OSC.

  • Enzyme Assay:

    • Incubate the isolated microsomes with the substrate, 2,3-oxidosqualene, in a suitable buffer.

    • Stop the reaction and extract the products with an organic solvent (e.g., hexane).

  • Product Analysis: Analyze the extracted products by GC-MS and compare the mass spectra and retention times with authentic standards of known triterpenes (e.g., β-amyrin) to identify the product of the candidate OSC.

Conclusion and Future Directions

The biosynthesis of lantadenes in Lantana camara represents a fascinating and important area of natural product chemistry. While the general framework of the pathway can be inferred from our extensive knowledge of triterpenoid biosynthesis, the specific enzymes that catalyze the final, diversifying steps remain to be identified and characterized. The availability of transcriptome data for L. camara provides a valuable resource for gene discovery.[5] Future research should focus on the functional characterization of candidate oxidosqualene cyclases and cytochrome P450s from this plant to definitively elucidate the complete this compound biosynthetic pathway. Such knowledge will not only provide insights into the chemical ecology of this invasive species but also open avenues for the biotechnological production of these and other valuable triterpenoids.

References

The Biological Genesis of Lantadene Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the botanical origins, biosynthesis, and analytical methodologies for lantadene compounds, a class of pentacyclic triterpenoids with significant biological activity.

Introduction

This compound compounds are a group of naturally occurring pentacyclic triterpenoids predominantly found in the plant species Lantana camara L. (Verbenaceae), a notorious invasive weed.[1] These compounds, particularly this compound A and B, are the primary toxins responsible for the hepatotoxicity observed in livestock that graze on the plant's foliage.[1][2] Despite their toxicity, lantadenes have garnered considerable interest in the scientific community for their potential pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4] This technical guide provides a comprehensive overview of the biological origin of this compound compounds, their proposed biosynthetic pathway, quantitative distribution within the plant, detailed experimental protocols for their isolation and characterization, and insights into their molecular mechanisms of action. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Botanical Origin and Distribution

This compound compounds are synthesized and accumulated in various parts of the Lantana camara plant. The concentration and composition of these triterpenoids can vary significantly depending on the plant's variety (taxon), the age of the leaves, and the geographical location.[1][5]

Quantitative Analysis of Lantadenes in Lantana camara

The leaves of Lantana camara are the primary repository of this compound compounds. Mature leaves generally contain higher concentrations of these triterpenoids compared to young leaves.[5] The major lantadenes found are this compound A, B, C, and D, with this compound A and B being the most abundant.[1] The table below summarizes the quantitative data on the concentration of various this compound compounds found in the leaves of Lantana camara var. aculeata.

CompoundConcentration in Young Leaves (mg/100g dry wt.)[5]Concentration in Mature Leaves (mg/100g dry wt.)[5]
This compound A491.5 ± 6.3805.9 ± 52.8
This compound B347.0 ± 3.0522.3 ± 37.1
This compound C191.3 ± 10.3424.8 ± 39.1
This compound D49.7 ± 5.3177.4 ± 19.0
Reduced this compound A19.1 ± 2.328.7 ± 4.5
Reduced this compound B13.0 ± 1.318.6 ± 1.2
22-β-Hydroxyoleanonic acid82.5 ± 11.4167.7 ± 30.1

Biosynthesis of this compound Compounds

While the precise enzymatic steps for the biosynthesis of lantadenes have not been fully elucidated, it is widely accepted that they, like other pentacyclic triterpenoids, are derived from the cyclization of squalene.[1] The proposed biosynthetic pathway involves the head-to-tail condensation of isoprene (B109036) units to form squalene, which then undergoes epoxidation and subsequent cyclization to form the pentacyclic triterpenoid (B12794562) backbone.

This compound Biosynthesis Pathway IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Squalene Squalene FPP->Squalene SqualeneEpoxide 2,3-Oxidosqualene Squalene->SqualeneEpoxide Epoxidation PentacyclicCation Protosteryl Cation SqualeneEpoxide->PentacyclicCation Cyclization Lupeol Lupeol PentacyclicCation->Lupeol Amyrin α/β-Amyrin PentacyclicCation->Amyrin Oleanane Oleanane Backbone Amyrin->Oleanane Lantadenes This compound Compounds Oleanane->Lantadenes Oxidation, Esterification

Proposed biosynthetic pathway of this compound compounds.

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and characterization of this compound compounds from Lantana camara leaves.

Extraction and Isolation of Lantadenes

This protocol describes a common method for the extraction and partial purification of a mixture of lantadenes.

Materials:

Procedure:

  • Extraction: Macerate 100 g of powdered L. camara leaves in 750 mL of methanol with intermittent shaking for 24 hours. Filter the extract through a muslin cloth. Repeat the extraction process twice with fresh methanol.[1]

  • Decolorization: Pool the methanolic extracts and decolorize by stirring with 20 g of activated charcoal for 30 minutes. Filter the mixture through Whatman No. 1 filter paper.[1]

  • Solvent Partitioning: Concentrate the filtrate using a rotary evaporator at 60°C. Extract the resulting residue with two 100 mL portions of chloroform.[1]

  • Crude Crystallization: Dry the chloroform extract in vacuo. Dissolve the residue in a minimal amount of boiling methanol and allow it to cool at 4°C for 2 hours to induce crystallization. Filter the crystals to obtain a partially purified this compound mixture.[1]

  • Column Chromatography: Prepare a silica gel column (50 g) in a glass column. Dissolve the partially purified lantadenes in a small volume of chloroform and load it onto the column. Elute the column sequentially with chloroform and then a mixture of chloroform:methanol (99.5:0.5 v/v).[1]

  • Fraction Collection and Analysis: Collect fractions and monitor the presence of lantadenes using Thin Layer Chromatography (TLC) with a solvent system of petroleum ether:ethyl acetate:acetic acid (88:10:2 v/v/v).[1]

  • Final Purification: Pool the fractions containing the desired this compound(s) and concentrate them. Recrystallize the residue from methanol to obtain pure compounds.[1]

Characterization and Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of individual this compound compounds.

Instrumentation:

  • HPLC system with a C18 column (e.g., Nova-Pak C18, 4.6 x 250 mm)

  • UV detector

Chromatographic Conditions:

  • Mobile Phase: Methanol:Acetonitrile:Water:Acetic Acid (68:20:12:0.01 v/v/v/v)[1]

  • Flow Rate: 1 mL/min[1]

  • Detection: 210 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare stock solutions of purified this compound standards (e.g., this compound A) in methanol.

  • Sample Preparation: Dissolve a known weight of the extracted and purified this compound sample in the mobile phase.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.

  • Quantification: Identify the peaks corresponding to the lantadenes by comparing their retention times with those of the standards. Construct a calibration curve using the peak areas of the standard solutions to quantify the amount of each this compound in the sample.

Structural Elucidation by NMR and Mass Spectrometry

The definitive structures of isolated this compound compounds are determined using spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to determine the molecular weight and fragmentation pattern of the compounds, which aids in their identification.

Biological Activity and Signaling Pathways

The hepatotoxicity of this compound compounds is the most well-documented biological effect. The proposed mechanism involves the disruption of mitochondrial function.

This compound Hepatotoxicity Pathway cluster_apoptosis Apoptotic Pathway This compound This compound Compounds Mitochondria Mitochondria This compound->Mitochondria Disruption OxPhos Oxidative Phosphorylation This compound->OxPhos Uncoupling Bax Bax (pro-apoptotic) This compound->Bax Upregulation Bcl2 Bcl-2 (anti-apoptotic) This compound->Bcl2 Downregulation NFkB NF-κB Pathway This compound->NFkB Modulation MAPK MAPK Pathway This compound->MAPK Modulation ROS Increased ROS Production Mitochondria->ROS Caspase3 Caspase-3 Activation Mitochondria->Caspase3 ATP ATP Depletion OxPhos->ATP HepatocellularInjury Hepatocellular Injury ATP->HepatocellularInjury OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis Apoptosis->HepatocellularInjury Bax->Mitochondria Bcl2->Mitochondria Caspase3->Apoptosis

Signaling pathways implicated in this compound-induced hepatotoxicity.

This compound compounds have been shown to uncouple oxidative phosphorylation in mitochondria, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS).[6] This induction of oxidative stress can trigger apoptotic pathways. Studies have suggested that this compound A may up-regulate the pro-apoptotic protein Bax and down-regulate the anti-apoptotic protein Bcl-2, leading to the activation of caspase-3 and subsequent programmed cell death.[7] Furthermore, there is emerging evidence that lantadenes may modulate inflammatory signaling pathways such as NF-κB and MAPK.[4]

Experimental Workflow

The following diagram illustrates a comprehensive workflow for the study of this compound compounds, from plant material collection to biological activity assessment.

Experimental Workflow for this compound Research PlantMaterial Plant Material Collection (Lantana camara leaves) DryingGrinding Drying and Grinding PlantMaterial->DryingGrinding Extraction Solvent Extraction (Methanol) DryingGrinding->Extraction Purification Purification (Column Chromatography, Crystallization) Extraction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Quantification Quantification (HPLC) Purification->Quantification BiologicalActivity Biological Activity Assays (e.g., Cytotoxicity, Anti-inflammatory) Characterization->BiologicalActivity Mechanism Mechanism of Action Studies (Signaling Pathway Analysis) BiologicalActivity->Mechanism

A typical experimental workflow for the investigation of this compound compounds.

Conclusion

This compound compounds, originating from the invasive plant Lantana camara, represent a fascinating class of pentacyclic triterpenoids with a dual nature of toxicity and therapeutic potential. This technical guide has provided a detailed overview of their biological origin, biosynthesis, analytical methodologies, and mechanisms of action. The provided protocols and data aim to serve as a valuable resource for researchers dedicated to unlocking the full potential of these complex natural products, from understanding their ecological role to exploring their applications in medicine and drug discovery. Further research is warranted to fully elucidate the specific enzymatic machinery involved in this compound biosynthesis and to further explore their diverse pharmacological activities and the intricate signaling pathways they modulate.

References

A Comparative Analysis of Lantadene A and Lantadene B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the chemical and biological properties of Lantadene A and this compound B, two prominent pentacyclic triterpenoids isolated from the plant Lantana camara. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced differences between these closely related natural products. The guide details their chemical structures, physicochemical properties, and differential biological activities, supported by experimental data and methodologies.

Chemical and Physicochemical Properties

This compound A and this compound B share an identical pentacyclic triterpenoid (B12794562) core, belonging to the oleanane (B1240867) series. Both possess a molecular formula of C₃₅H₅₂O₅ and a molecular weight of 552.79 g/mol .[1][2] The fundamental chemical distinction between these two isomers lies in the structure of the ester side chain at the C-22 position of the oleanane skeleton.

This compound A features a (Z)-2-methylbut-2-enoyl (angeloyl) group, while this compound B contains a 3-methylbut-2-enoyl group.[3] This seemingly minor structural variance in the side chain is responsible for the observed differences in their biological activities.

A summary of their key chemical and physicochemical properties is presented in Table 1.

Table 1: Chemical and Physicochemical Properties of this compound A and this compound B

PropertyThis compound AThis compound B
IUPAC Name (4R,4aS,6aS,6bR,8aR,12aR,12bR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-4-(((E)-2-methylbut-2-enoyl)oxy)-10-oxo-1,3,4,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-octadecahydropicene-4a(2H)-carboxylic acid[1](4R,4aS,6aS,6bR,8aR,12aR,12bR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-4-((3-methylbut-2-enoyl)oxy)-10-oxo-1,3,4,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-octadecahydropicene-4a(2H)-carboxylic acid[2]
Synonyms Rehmannic acid[1]-
CAS Number 467-81-2[1]467-82-3[2]
Molecular Formula C₃₅H₅₂O₅[1]C₃₅H₅₂O₅[2]
Molecular Weight 552.79 g/mol [1]552.79 g/mol [2]
Appearance White, fluffy, rod-shaped crystals (Form I); Irregular, shining, polyhedral particles (Form II)[4]Crystalline prisms[5]
Melting Point 297 °C[6]295-300 °C (with decomposition)[5]

Spectroscopic Data

The structural elucidation and differentiation of this compound A and this compound B rely heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 1H and 13C NMR Spectroscopic Data for this compound A (in CDCl₃)

Position1H Chemical Shift (δ, ppm)13C Chemical Shift (δ, ppm)
11.50 (m)39.2
22.55 (m)34.2
3-217.7
51.30 (m)55.4
61.45 (m)19.6
71.35 (m)32.2
8-39.3
91.80 (m)46.9
111.20 (m)23.5
125.30 (t, J=3.4 Hz)122.5
13-143.1
14-42.1
151.10 (m)28.1
160.90 (m)23.5
... ... ...

Note: This table presents a selection of key shifts for the core structure of this compound A. The complete assignment would include all 35 carbons and 52 protons.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of this compound A and this compound B. Both compounds exhibit a protonated molecular ion [M+H]⁺ at m/z 553.38.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectra of this compound A and this compound B show characteristic absorption bands corresponding to their functional groups, including hydroxyl (O-H), carbonyl (C=O), and carbon-carbon double bonds (C=C).

Biological Activities: A Comparative Overview

While structurally very similar, this compound A and this compound B exhibit distinct biological activities, particularly in terms of cytotoxicity and hepatotoxicity.

Cytotoxicity

Several studies have investigated the cytotoxic effects of this compound A and this compound B against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in Table 3.

Table 3: Comparative Cytotoxicity (IC₅₀ Values) of this compound A and this compound B against Cancer Cell Lines

CompoundCell LineCancer TypeIC₅₀ (µM)
This compound A HL-60Leukemia~20-29
MCF-7Breast Cancer~20-29
A549Lung Cancer~20-29
HCT-116Colon Cancer~20-29
This compound B MCF-7Breast Cancer1.134

Note: The IC₅₀ values for this compound A are presented as a range from a study on its congeners.[7] The IC₅₀ for this compound B against MCF-7 cells is from a separate study.

Hepatotoxicity

Lantadenes are known for their hepatotoxic effects in livestock that consume Lantana camara leaves.[3] The primary mechanism of this toxicity is believed to involve the inhibition of bile secretion, leading to cholestasis.[2]

Experimental Protocols

Isolation and Purification of this compound A and B

A general protocol for the isolation and purification of lantadenes from Lantana camara leaves involves the following steps:

  • Extraction: Powdered, dried leaves are extracted with a suitable solvent, such as methanol (B129727) or ethanol, through maceration or Soxhlet extraction.

  • Solvent Partitioning: The crude extract is then partitioned between an immiscible solvent pair (e.g., chloroform (B151607) and water) to separate compounds based on their polarity.

  • Column Chromatography: The resulting fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate the different lantadenes.

  • Fractional Crystallization: The fractions containing this compound A and B are further purified by fractional crystallization from a solvent like methanol to yield the pure compounds.

High-Performance Liquid Chromatography (HPLC) Separation

HPLC is a highly effective method for the separation and quantification of this compound A and B. A typical reversed-phase HPLC protocol is as follows:

  • Column: C18 column (e.g., Nova-Pak C18, 4.6 x 250 mm).

  • Mobile Phase: An isocratic mobile phase of methanol:acetonitrile:water:acetic acid (68:20:12:0.01, v/v/v/v) has been shown to provide good separation.[8]

  • Flow Rate: 1 mL/min.

  • Detection: UV detection at 210 nm.

Visualizations of Pathways and Workflows

Biosynthesis of the Oleanane Triterpenoid Core

This compound A and B, being oleanane-type triterpenoids, are synthesized in plants from the precursor 2,3-oxidosqualene. The following diagram illustrates a simplified logical workflow for the biosynthesis of their common pentacyclic core.

oleanane_biosynthesis cluster_synthesis Biosynthesis of Oleanane Core Acetyl-CoA Acetyl-CoA Mevalonate_Pathway Mevalonate_Pathway Acetyl-CoA->Mevalonate_Pathway Multiple Steps Isopentenyl_Pyrophosphate Isopentenyl_Pyrophosphate Mevalonate_Pathway->Isopentenyl_Pyrophosphate Squalene Squalene Isopentenyl_Pyrophosphate->Squalene Polymerization 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Epoxidation beta-Amyrin beta-Amyrin 2,3-Oxidosqualene->beta-Amyrin Cyclization (β-amyrin synthase) Oleanane_Core Oleanane_Core beta-Amyrin->Oleanane_Core Oxidations

Caption: Simplified workflow of oleanane triterpenoid core biosynthesis.

Postulated Mechanism of Action: Mitochondrial-Mediated Apoptosis

This compound A has been shown to induce apoptosis in cancer cells through a mitochondria-mediated intrinsic pathway. The following diagram illustrates a logical representation of this signaling cascade.

apoptosis_pathway Lantadene_A Lantadene_A Bax Bax Lantadene_A->Bax Upregulates Bcl-2 Bcl-2 Lantadene_A->Bcl-2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl-2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Release Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 Binds to Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Postulated mitochondrial-mediated apoptosis pathway induced by this compound A.

Experimental Workflow for Isolation and Characterization

The following diagram outlines a typical experimental workflow for the isolation and characterization of this compound A and B from their natural source.

experimental_workflow Plant_Material Lantana camara Leaves Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Partitioning Solvent Partitioning (e.g., Chloroform/Water) Extraction->Partitioning Column_Chromatography Silica Gel Column Chromatography Partitioning->Column_Chromatography Fractional_Crystallization Fractional Crystallization Column_Chromatography->Fractional_Crystallization Pure_Compounds This compound A & B Fractional_Crystallization->Pure_Compounds Characterization Spectroscopic Analysis (NMR, MS, FTIR) Pure_Compounds->Characterization Purity_Analysis HPLC Analysis Pure_Compounds->Purity_Analysis

Caption: Experimental workflow for the isolation and characterization of lantadenes.

References

Lantadenes: A Technical Guide to Natural Sources, Distribution, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lantadenes are a group of pentacyclic triterpenoid (B12794562) compounds predominantly found in the plant species Lantana camara. These compounds are of significant interest to the scientific community due to their pronounced biological activities, most notably their hepatotoxicity in livestock, which poses a considerable economic threat in many parts of the world. This technical guide provides a comprehensive overview of the natural sources and global distribution of lantadenes. It summarizes quantitative data on their concentrations within the primary source organism and details the experimental protocols for their extraction, isolation, and quantification. Furthermore, this guide elucidates the key signaling pathways implicated in lantadene-induced cellular toxicity, offering a valuable resource for researchers in toxicology, natural product chemistry, and pharmacology.

Natural Sources and Geographical Distribution

Lantadenes are primarily isolated from the plant Lantana camara, a highly adaptable and invasive weed belonging to the Verbenaceae family.[1] Native to the American tropics, L. camara has become naturalized in approximately 60 tropical and subtropical countries worldwide.[2] Its distribution spans across vast regions of Africa, Australia, India, and Southeast Asia.[3] The plant is known for its rapid spread in disturbed ecosystems such as logged forests, agricultural areas, and along roadsides.[2][3] The red-flowered variety, Lantana camara var. aculeata, is particularly noted for its toxicity and high concentration of lantadenes.[4]

The global proliferation of Lantana camara is a significant concern due to its ecological impact and its toxicity to livestock, including cattle, sheep, and goats, which inadvertently consume the plant, especially during periods of fodder scarcity.[5][6]

Distribution of Lantadenes within Lantana camara

The concentration of lantadenes varies significantly depending on the part of the Lantana camara plant, its age, and the specific variety. The leaves are the primary repository of these toxic compounds.[6] Notably, mature leaves generally contain higher concentrations of lantadenes compared to young leaves.

The major lantadenes found in Lantana camara are this compound A, this compound B, this compound C, and this compound D.[7] this compound A and B are typically the most abundant.[1]

Table 1: Concentration of Major Lantadenes in Lantana camara var. aculeata Leaves
Plant MaterialThis compound A (mg/100g dry wt.)This compound B (mg/100g dry wt.)This compound C (mg/100g dry wt.)This compound D (mg/100g dry wt.)Reference
Young Leaves491.5 ± 6.3347.0 ± 3.0191.3 ± 10.349.7 ± 5.3[8]
Mature Leaves805.9 ± 52.8522.3 ± 37.1424.8 ± 39.1177.4 ± 19.0[8]

The toxicity of different Lantana camara taxa can also vary based on their this compound profiles. For instance, the yellow-red flower variety (taxon III) has been shown to contain the highest levels of Lantadenes A, B, and C and to be the most hepatotoxic.[9]

Experimental Protocols

Extraction and Isolation of Lantadenes

A common method for the extraction and partial purification of lantadenes from Lantana camara leaves is as follows:

  • Plant Material Preparation: Freshly collected leaves of Lantana camara var. aculeata are dried in an oven at 55-70°C and then ground into a fine powder (approximately 1 mm particle size).[10]

  • Methanol (B129727) Extraction: The dried leaf powder is macerated with methanol overnight with intermittent shaking. The process is typically repeated multiple times to ensure exhaustive extraction.[11]

  • Filtration and Decolorization: The methanolic extract is filtered, and the pooled filtrates are decolorized by treatment with activated charcoal.[11]

  • Solvent Removal and Chloroform (B151607) Extraction: Methanol is removed from the extract in vacuo. The resulting residue is then extracted with chloroform to separate the less polar lantadenes.[11]

  • Crystallization: The chloroform is evaporated, and the residue is dissolved in boiling methanol. Upon cooling, a partially purified mixture of lantadenes crystallizes out.[11]

  • Column Chromatography: For further purification and separation of individual lantadenes, the partially purified mixture is subjected to column chromatography on silica (B1680970) gel. A typical elution scheme involves a gradient of chloroform and methanol.[12]

  • Final Purification: The fractions containing the desired this compound are pooled, and the solvent is evaporated. The pure compound is obtained by repeated crystallization from methanol.[11]

Quantification of Lantadenes by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard analytical technique for the quantification of lantadenes.

  • Instrumentation: A standard HPLC system equipped with a pump, injector, C18 column, and a UV-Vis or Diode Array Detector (DAD) is used.[13]

  • Mobile Phase: A common mobile phase for the separation of lantadenes is a mixture of methanol, acetonitrile, and water, often with a small amount of acetic acid.[11]

  • Detection: Lantadenes are typically detected by their UV absorbance at around 210 nm.

  • Quantification: The concentration of each this compound in a sample is determined by comparing the peak area in the sample chromatogram to a calibration curve generated using certified reference standards of the purified compounds.[14]

Signaling Pathways of this compound-Induced Hepatotoxicity

The hepatotoxicity of lantadenes is a multi-faceted process initiated by their absorption from the gastrointestinal tract and subsequent transport to the liver.[15] The core mechanism involves the disruption of mitochondrial function, leading to oxidative stress, cholestasis, and ultimately, hepatocellular apoptosis.[15]

Mitochondrial Dysfunction

Lantadenes, particularly the reduced metabolite of this compound A (RLA), act as uncouplers of mitochondrial oxidative phosphorylation.[3] This uncoupling dissipates the mitochondrial membrane potential, which in turn inhibits the synthesis of ATP.[2][3]

G This compound Reduced this compound A Mito Mitochondrial Inner Membrane This compound->Mito H_gradient Proton Gradient (Δψm) This compound->H_gradient Dissipates ETC Electron Transport Chain ETC->H_gradient ATPsynthase ATP Synthase H_gradient->ATPsynthase ATP ATP Synthesis H_gradient->ATP Inhibition ATPsynthase->ATP

This compound-induced uncoupling of oxidative phosphorylation.

The depletion of cellular ATP has several downstream consequences, including the impairment of energy-dependent processes like the function of the Bile Salt Export Pump (BSEP).[15]

Cholestasis

The inhibition of BSEP, an ATP-dependent transporter responsible for pumping bile salts from hepatocytes into the bile canaliculi, leads to the accumulation of toxic bile acids within the liver cells.[7] This condition, known as intrahepatic cholestasis, is a hallmark of lantana poisoning.[4]

G ATP_depletion ATP Depletion BSEP Bile Salt Export Pump (BSEP) ATP_depletion->BSEP Impairs function Bile_transport Bile Salt Transport BSEP->Bile_transport Mediates Cholestasis Intrahepatic Cholestasis Bile_transport->Cholestasis Inhibition leads to Hepatocyte_injury Hepatocyte Injury Cholestasis->Hepatocyte_injury

Mechanism of this compound-induced cholestasis.
Oxidative Stress and Apoptosis

The disruption of the mitochondrial electron transport chain by lantadenes also results in the overproduction of reactive oxygen species (ROS).[15] This overwhelms the cell's antioxidant defenses, leading to a state of oxidative stress.[6] Excessive ROS can damage cellular components and trigger the intrinsic pathway of apoptosis.

This apoptotic cascade is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated.[10][16] This shift promotes the release of cytochrome c from the mitochondria, which in turn activates caspases, such as caspase-9 and the executioner caspase-3, leading to programmed cell death.[15][16]

G This compound This compound Mito_dysfunction Mitochondrial Dysfunction This compound->Mito_dysfunction ROS ↑ Reactive Oxygen Species (ROS) Mito_dysfunction->ROS Oxidative_stress Oxidative Stress ROS->Oxidative_stress Bax ↑ Bax Oxidative_stress->Bax Bcl2 ↓ Bcl-2 Oxidative_stress->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

This compound-induced oxidative stress and apoptosis pathway.

Conclusion

Lantadenes, primarily from the widespread invasive plant Lantana camara, represent a significant area of study for toxicologists and drug development professionals. Their well-documented hepatotoxicity is initiated by mitochondrial dysfunction, leading to a cascade of events including ATP depletion, inhibition of the bile salt export pump, oxidative stress, and ultimately apoptosis. A thorough understanding of the natural distribution of these compounds and their mechanisms of action is crucial for mitigating livestock poisoning and for exploring the potential therapeutic applications of these and structurally related molecules. The detailed protocols and pathway analyses provided in this guide serve as a foundational resource for furthering research in this critical area.

References

The Pharmacological Landscape of Lantadene Triterpenoids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the diverse biological activities, mechanisms of action, and experimental evaluation of Lantadene triterpenoids for researchers, scientists, and drug development professionals.

This compound triterpenoids, a class of pentacyclic triterpenoids primarily isolated from the invasive plant species Lantana camara, have emerged as a significant area of interest in natural product chemistry and pharmacology. Historically recognized for their potent hepatotoxicity in livestock, recent scientific inquiry has unveiled a broader spectrum of biological activities, including promising anticancer, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive overview of the pharmacological properties of this compound triterpenoids, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action.

Core Pharmacological Properties

This compound triterpenoids, including this compound A, B, C, and D, exhibit a range of biological effects, with their activity being highly dependent on their specific chemical structures. The primary pharmacological properties investigated to date include hepatotoxicity, cytotoxicity against cancer cells, and anti-inflammatory and antiviral activities.

Hepatotoxicity

The ingestion of Lantana camara by grazing animals is known to cause cholestasis and hepatotoxicity.[1][2] The primary toxic principles are the this compound triterpenoids.[3] The mechanism of hepatotoxicity is believed to involve the disruption of mitochondrial function, leading to oxidative stress and culminating in hepatocellular apoptosis.[3] Reduced metabolites of this compound A have been shown to act as mitochondrial uncouplers of oxidative phosphorylation.[4]

Table 1: Quantitative Data on the Hepatotoxicity of this compound Triterpenoids

Compound/ExtractAnimal ModelRoute of AdministrationLD50Reference(s)
Partially Purified this compound PowderSheepIntravenous1-3 mg/kg body weight[3]
Partially Purified this compound PowderSheepOral60 mg/kg body weight[3][5]
This compound A (Form II)Guinea PigOralToxic effects observed[6][7]
This compound CGuinea PigOralStrong hepatotoxic response[1]
Cytotoxicity and Anticancer Activity

This compound triterpenoids have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[8][9][10] The proposed mechanisms of action include the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, as well as the induction of cell cycle arrest.[9][11] Key signaling pathways implicated in the anticancer effects of Lantadenes include the PI3K/Akt and NF-κB pathways.[12]

Table 2: In Vitro Cytotoxicity of this compound Triterpenoids against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineCancer TypeIC50 ValueReference(s)
This compound A, B, C (mixture)KBOral Epidermoid Carcinoma4.7 - 44.7 µM[9]
This compound A, B, C (mixture)HCT-116Colon Cancer4.7 - 44.7 µM[9]
This compound A, B, C (mixture)MCF-7Breast Cancer4.7 - 44.7 µM[9]
This compound A, B, C (mixture)L1210Leukemia4.7 - 44.7 µM[9]
This compound ALNCaPProstate Cancer~435 µM (208.4 µg/mL)[9]
This compound BMCF-7Breast Cancer~215 µM (112.2 µg/mL)[9]
3β-(4-Methoxybenzoyloxy)-22β-senecioyloxy-olean-12-en-28-oic acid (this compound derivative)A375Melanoma3.027 µM[10]
This compound ARaw 264.7Macrophage84.2 µg/mL[13][14]
This compound A Congeners (1, 4, 6)Various Human Cancer Cell Lines-~20-29 µM[15]
Anti-inflammatory Activity

This compound triterpenoids have been shown to possess anti-inflammatory properties. The proposed mechanisms for these effects include the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), and the modulation of the NF-κB signaling pathway.[16] Some triterpenoids from Lantana camara have been found to inhibit the de novo formation of inducible nitric oxide synthase (iNOS) and COX-2.[17]

Table 3: Quantitative Data on the Anti-inflammatory Activity of this compound Triterpenoids

Compound/ExtractAssayTarget/ParameterIC50/InhibitionReference(s)
Lantana camara essential oilsLipoxygenase (LOX) InhibitionLOX EnzymeIC50: 17.23 ± 0.10 µg/mL (Flowers)[18]
Lantana camara essential oilsBovine Serum Albumin DenaturationProtein DenaturationIC50: 15.45 ± 0.04 µg/mL (Leaves)[18]
Triterpenoids from Picrorhiza kurroaCyclooxygenase-2 (COX-2) InhibitionCOX-2 Enzyme25% - 49.6% inhibition at 100 µg/mL[19]
Antiviral Activity

The antiviral potential of this compound triterpenoids is an emerging area of research. Studies have shown that some triterpenoids can inhibit the replication of various viruses. For instance, certain lantadenes and related triterpenoids have been found to inhibit the activation of the Epstein-Barr virus.[8] While direct evidence for this compound C is limited, a related cardiac glycoside, lanatoside (B1674450) C, has demonstrated potent antiviral activity against the dengue virus.[16] Triterpenoids, in general, are known to interfere with various stages of the viral life cycle, from viral entry to replication.[20]

Table 4: Quantitative Data on the Antiviral Activity of Related Triterpenoids

CompoundVirusAssayIC50/EC50Reference(s)
Lanatoside CDengue VirusPlaque Reduction AssayIC50: 0.19 µM[21]
Betulinic AcidHIV-1Reverse Transcriptase AssayIC50: 13 µM[22]
Betulinic AcidHIV-1-EC50: 1.4 µM[22]
Triptolide (B1683669)Herpes Simplex Virus-1 (HSV-1)Plaque Formation AssayEC50: 0.05 µM[23]
Oleanolic Acid DerivativesHIV-1 Reverse TranscriptaseEnzyme InhibitionIC50: 16.3 - 116.9 µg/mL[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the pharmacological properties of this compound triterpenoids.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 5 x 10⁴ cells/mL and incubated for 24 hours to allow for cell attachment.[1]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the this compound triterpenoid (B12794562) (typically in serial dilutions). A vehicle control (e.g., DMSO) is also included. The plate is then incubated for a specified period (e.g., 24, 48, or 72 hours).[1][11]

  • MTT Addition: After the treatment period, MTT solution (5 mg/mL in sterile PBS) is added to each well, and the plate is incubated for 2 to 4 hours at 37°C.[1][11]

  • Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is gently shaken to ensure complete solubilization.[1]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[8] The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the concentration of the test compound.[8]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This model is used to evaluate the anti-inflammatory effects of compounds in vivo.

  • Animal Model: Typically, rats or mice are used.

  • Compound Administration: The test compound (this compound triterpenoid) is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a specific period (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan (e.g., 1% in saline) is given into the hind paw of the animals to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

In Vitro Antiviral Activity: Plaque Reduction Assay

This assay is used to determine the ability of a compound to inhibit the formation of viral plaques.[13][24]

  • Cell Culture: A monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) is grown in multi-well plates.[13]

  • Viral Infection: The cell monolayers are infected with a known amount of virus for a specific adsorption period (e.g., 1 hour).[13]

  • Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose (B213188) or agar) containing different concentrations of the this compound triterpenoid.

  • Incubation: The plates are incubated for a period that allows for the formation of visible plaques (areas of cell death) in the control wells (typically 2-3 days).

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

  • Calculation of Inhibition: The percentage of plaque inhibition is calculated for each concentration of the compound compared to the virus control. The EC50 value is then determined.

Signaling Pathways and Mechanisms of Action

The pharmacological effects of this compound triterpenoids are mediated through their interaction with various cellular signaling pathways.

Anticancer Activity: PI3K/Akt and NF-κB Signaling

This compound triterpenoids have been shown to suppress the PI3K/Akt/mTOR pathway, which is a critical survival pathway that is often constitutively activated in many cancers.[12][15][25] Inhibition of this pathway can lead to decreased cell proliferation and survival. Additionally, Lantadenes can inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation, immunity, and cancer.

PI3K_Akt_NFkB_Pathway This compound This compound Triterpenoids PI3K PI3K This compound->PI3K Inhibits IKK IKK This compound->IKK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB NF-κB IKK->NFkB Activates NFkB->Proliferation Inflammation Inflammation NFkB->Inflammation

This compound inhibition of PI3K/Akt and NF-κB pathways.
Apoptosis Induction: The Mitochondrial Pathway

A key mechanism of the cytotoxic and hepatotoxic effects of this compound triterpenoids is the induction of apoptosis via the intrinsic mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[2][10] This leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, such as caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[2][5][11]

Mitochondrial_Apoptosis_Pathway This compound This compound Triterpenoids Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Mitochondrial pathway of apoptosis induced by Lantadenes.

Structure-Activity Relationships

The biological activity of this compound triterpenoids is significantly influenced by their chemical structure. Key structural features that dictate their pharmacological effects include:

  • The C-22 Substituent: The nature of the ester group at the C-22 position plays a crucial role in the activity of Lantadenes. For example, the saturation of the double bond in the side chain of this compound A to form this compound C (dihydrothis compound A) appears to enhance its hepatotoxicity.[1][16]

  • Modifications at the C-3 and C-28 Positions: Alterations at the C-3 keto group and the C-28 carboxylic acid can modulate the cytotoxic and anti-inflammatory activities.

  • Overall Lipophilicity: The lipophilicity of the molecule influences its absorption, distribution, and interaction with cellular targets.

Systematic modifications of the this compound scaffold have been explored to develop synthetic analogs with improved therapeutic indices, aiming to enhance anticancer activity while reducing toxicity.[1][26]

Conclusion and Future Directions

This compound triterpenoids represent a fascinating and complex class of natural products with a dual nature – potent toxins and promising therapeutic agents. While their hepatotoxicity remains a significant concern, their demonstrated anticancer, anti-inflammatory, and antiviral activities warrant further investigation. Future research should focus on:

  • Elucidation of Detailed Mechanisms: Further studies are needed to fully understand the molecular targets and signaling pathways modulated by different this compound triterpenoids.

  • Systematic SAR Studies: Comprehensive structure-activity relationship studies are crucial for the rational design of synthetic analogs with enhanced efficacy and reduced toxicity.

  • In Vivo Efficacy and Safety Profiling: Rigorous in vivo studies are required to evaluate the therapeutic potential and safety of promising this compound derivatives in preclinical models of cancer, inflammation, and viral infections.

  • Pharmacokinetic and Pharmacodynamic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound triterpenoids is essential for their development as clinical drug candidates.

The continued exploration of this compound triterpenoids holds significant promise for the discovery of novel therapeutic leads for a range of human diseases. This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this intriguing class of natural compounds.

References

Lantadene A: An In-depth Technical Guide to its Hepatotoxic Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lantadene A, a pentacyclic triterpenoid (B12794562) from the invasive plant Lantana camara, is a potent hepatotoxin responsible for significant livestock poisoning and economic losses globally. This technical guide provides a comprehensive analysis of the core molecular mechanisms underlying this compound A-induced hepatotoxicity. The primary mechanism involves a cascade of events initiated by mitochondrial dysfunction, leading to oxidative stress, and culminating in hepatocellular apoptosis. This document synthesizes current research to present quantitative data, detailed experimental protocols, and visual representations of the key pathways, offering a critical resource for researchers in toxicology, pharmacology, and drug development.

Introduction

Lantana camara, a noxious weed of tropical and subtropical regions, owes its toxicity primarily to a group of pentacyclic triterpenoids known as lantadenes. Among these, this compound A is a major contributor to the plant's hepatotoxic effects. Ingestion by grazing animals leads to a clinical syndrome characterized by cholestasis, jaundice, photosensitization, and, in severe cases, liver failure and death.[1] Understanding the precise molecular and cellular mechanisms of this compound A's toxicity is crucial for developing effective antidotes and for assessing the risk of exposure to this and structurally related compounds.

The lipophilic nature of this compound A facilitates its absorption from the gastrointestinal tract and subsequent accumulation in the liver, the primary target organ.[2] While this compound A itself has toxic properties, its biotransformation product, reduced this compound A (RLA), has been identified as a more potent disruptor of mitochondrial function.[2][3] This guide will dissect the key events in this compound A-induced hepatotoxicity, focusing on mitochondrial bioenergetics, oxidative stress, and the induction of apoptosis.

Core Mechanism of Hepatotoxicity

The hepatotoxicity of this compound A is a multifactorial process centered around the disruption of fundamental cellular processes within hepatocytes. The core mechanism can be broken down into three interconnected events:

  • Mitochondrial Dysfunction: The primary initiating event is the impairment of mitochondrial function, predominantly by the reduced metabolite of this compound A.

  • Oxidative Stress: Disruption of the mitochondrial electron transport chain leads to the excessive production of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses.

  • Apoptosis: The culmination of mitochondrial damage and oxidative stress triggers programmed cell death of hepatocytes.

Mitochondrial Dysfunction: The Central Hub of Toxicity

Mitochondria are the primary targets in this compound A-induced liver injury. The key toxicant is not this compound A in its native form, but its metabolite, reduced this compound A (RLA). RLA acts as a potent mitochondrial uncoupler of oxidative phosphorylation.[2][3]

Key Effects of Reduced this compound A on Mitochondria:

  • Stimulation of State-4 Respiration: RLA increases the rate of oxygen consumption in the absence of ADP, indicating an uncoupling of the electron transport chain from ATP synthesis.[3]

  • Inhibition of State-3 Respiration: In the presence of ADP, RLA inhibits the maximal rate of oxygen consumption, suggesting an impairment of the ATP synthesis machinery.[3]

  • Dissipation of Mitochondrial Membrane Potential (ΔΨm): As an uncoupler, RLA disrupts the proton gradient across the inner mitochondrial membrane, leading to a collapse of the membrane potential.[3]

  • Depletion of Cellular ATP: The uncoupling of oxidative phosphorylation severely impairs the synthesis of ATP, the primary energy currency of the cell.[2][3] This energy deficit compromises numerous vital cellular functions, including ion transport and protein synthesis, contributing to cellular demise.

The uncoupling effect of RLA is concentration-dependent, with significant effects observed in the 5-25 µM range in isolated rat liver mitochondria.[3]

Oxidative Stress: The Consequence of Mitochondrial Failure

The disruption of the electron transport chain by RLA leads to the leakage of electrons and the subsequent formation of superoxide (B77818) anions (O₂⁻), which are then converted to other reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). This overproduction of ROS overwhelms the hepatocyte's antioxidant defense systems, including enzymes like superoxide dismutase (SOD) and catalase, and non-enzymatic antioxidants like glutathione (B108866) (GSH). The resulting state of oxidative stress causes widespread damage to cellular macromolecules, including lipid peroxidation of membranes, protein oxidation, and DNA damage, further exacerbating cellular injury.

Apoptosis: The Final Execution Pathway

The sustained mitochondrial dysfunction and oxidative stress are potent triggers for the intrinsic pathway of apoptosis.

Key Events in this compound A-Induced Apoptosis:

  • Regulation of the Bcl-2 Family: this compound A has been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio favors the permeabilization of the outer mitochondrial membrane.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio leads to the formation of pores in the outer mitochondrial membrane, resulting in the release of pro-apoptotic factors, most notably cytochrome c, into the cytosol.

  • Caspase Activation: Cytochrome c in the cytosol binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Caspase-9 then cleaves and activates the executioner caspase-3 and caspase-7. Some studies also suggest a potential involvement of the initiator caspase-8, which is typically associated with the extrinsic apoptosis pathway, although its precise role in this compound A toxicity requires further elucidation.[4]

  • Execution of Apoptosis: Activated caspase-3 and -7 orchestrate the dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical features of apoptosis, including cell shrinkage, chromatin condensation, and DNA fragmentation.

Quantitative Data

The following tables summarize the available quantitative data on the hepatotoxic and cytotoxic effects of this compound A and its derivatives.

ParameterCell LineIC50 ValueExposure TimeReference
CytotoxicityHuman leukemia HL-6019.8 ± 0.10 µg/mL48 h
CytotoxicityVero (normal kidney epithelial)319.37 ± 99.80 µg/mL72 h[5]
Superoxide Radical ScavengingIn vitro assay2.506 mg/mLN/A[5]
Nitric Oxide ScavengingIn vitro assay98.00 µg/mLN/A[5]
Ferrous Ion Chelating ActivityIn vitro assay0.470 mg/mLN/A[5]

Table 1: In Vitro Cytotoxicity and Antioxidant Activity of this compound A

Animal ModelThis compound A DoseAST (IU/L)ALT (IU/L)ALP (IU/L)Total Bilirubin (mg/dL)Reference
Mice (Acetaminophen-induced toxicity model)500 mg/kg (this compound A treatment)Significantly decreased vs. acetaminophen (B1664979) groupSignificantly decreased vs. acetaminophen groupSignificantly decreased vs. acetaminophen groupSignificantly decreased vs. acetaminophen group[6]
Guinea Pigs (this compound mixture)24 mg/kg/day (sub-chronic)107.07 ± 8.6477.82 ± 8.65111.20 ± 15.30Not Reported[7]

Table 2: In Vivo Effects of this compound A on Liver Enzymes and Bilirubin

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the hepatotoxic mechanism of this compound A.

Isolation of Rat Liver Mitochondria

This protocol is adapted from established methods for obtaining functional mitochondria for bioenergetic studies.[5][8]

Materials:

  • Male Wistar rats (200-250 g), starved overnight

  • Isolation Buffer I: 225 mM mannitol, 75 mM sucrose, 1 mM EGTA, pH 7.4

  • Isolation Buffer II: 225 mM mannitol, 75 mM sucrose, 5 mM HEPES, pH 7.4

  • Dounce homogenizer with loose (A) and tight (B) fitting pestles

  • Refrigerated centrifuge

Procedure:

  • Euthanize the rat according to approved animal ethics protocols.

  • Quickly excise the liver and place it in ice-cold Isolation Buffer I.

  • Mince the liver finely with scissors and wash several times with Isolation Buffer I to remove excess blood.

  • Transfer the minced tissue to a pre-chilled Dounce homogenizer with a small volume of Isolation Buffer I.

  • Homogenize with 5-6 strokes of the loose pestle (A) followed by 5-6 strokes of the tight pestle (B).

  • Transfer the homogenate to a centrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Carefully collect the supernatant and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer II.

  • Repeat the centrifugation at 10,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.

  • Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford or BCA assay).

Measurement of Mitochondrial Respiration

Oxygen consumption can be measured using a Clark-type oxygen electrode or a high-throughput microplate-based system.

Materials:

  • Isolated liver mitochondria

  • Respiration Buffer: 125 mM KCl, 2 mM K₂HPO₄, 10 mM MOPS, 1 mM EGTA, pH 7.4

  • Substrates: e.g., 5 mM glutamate (B1630785) and 5 mM malate (B86768) (for Complex I) or 10 mM succinate (B1194679) (for Complex II)

  • ADP solution (e.g., 100 mM)

  • Oligomycin (inhibitor of ATP synthase)

  • CCCP or FCCP (uncoupler)

Procedure:

  • Add the isolated mitochondria (typically 0.5-1.0 mg/mL protein) to the respiration chamber containing air-saturated Respiration Buffer at 30°C.

  • Add the respiratory substrates to initiate basal respiration (State 2).

  • Add a known amount of ADP (e.g., 100-200 µM) to stimulate State 3 respiration (ADP-phosphorylating).

  • Once the added ADP is phosphorylated to ATP, the respiration rate will return to a slower rate, known as State 4 respiration (resting state).

  • To test the effect of this compound A or RLA, add the compound at various concentrations and observe the changes in State 3 and State 4 respiration rates.

  • Oligomycin can be added to inhibit ATP synthase and confirm uncoupling.

  • CCCP or FCCP can be added at the end of the experiment to induce maximal uncoupled respiration.

Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner.[7][9][10]

Materials:

  • Hepatocytes (primary or cell line)

  • JC-1 staining solution (e.g., 5 µg/mL in culture medium)

  • CCCP or FCCP (positive control for depolarization)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture hepatocytes in a suitable format (e.g., 96-well plate or chamber slides).

  • Treat the cells with this compound A at various concentrations for the desired duration. Include untreated and positive control (CCCP/FCCP) groups.

  • Remove the treatment medium and incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.

  • Wash the cells with warm phosphate-buffered saline (PBS).

  • Analyze the cells using a fluorescence microscope or flow cytometer.

    • Microscopy: Healthy cells will exhibit red fluorescent mitochondria (J-aggregates), while apoptotic cells will show green fluorescence in the cytoplasm (JC-1 monomers).

    • Flow Cytometry: Quantify the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Caspase Activity Assays

Commercially available fluorometric or colorimetric assay kits can be used to measure the activity of specific caspases.[11]

Materials:

  • Hepatocyte cell lysate

  • Caspase-3, -8, and -9 specific substrates conjugated to a fluorophore or chromophore

  • Microplate reader

Procedure:

  • Culture and treat hepatocytes with this compound A as described previously.

  • Lyse the cells according to the kit manufacturer's instructions to release the caspases.

  • Add the cell lysate to a microplate well containing the specific caspase substrate.

  • Incubate at 37°C for the recommended time.

  • Measure the fluorescence or absorbance using a microplate reader. The signal intensity is proportional to the caspase activity.

Immunohistochemistry for Bax and Bcl-2

This technique allows for the visualization and semi-quantification of protein expression in liver tissue sections.[12][13]

Materials:

  • Formalin-fixed, paraffin-embedded liver tissue sections from control and this compound A-treated animals

  • Primary antibodies against Bax and Bcl-2

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • DAB substrate kit

  • Hematoxylin counterstain

  • Microscope

Procedure:

  • Deparaffinize and rehydrate the liver tissue sections.

  • Perform antigen retrieval to unmask the epitopes.

  • Block endogenous peroxidase activity.

  • Block non-specific binding sites.

  • Incubate the sections with the primary antibody (anti-Bax or anti-Bcl-2) overnight at 4°C.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Develop the color using the DAB substrate.

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount the sections.

  • Examine the slides under a microscope and quantify the staining intensity and distribution.

Visualizations

Signaling Pathways

Lantadene_A_Hepatotoxicity LantadeneA This compound A RLA Reduced this compound A (RLA) LantadeneA->RLA Biotransformation Bcl2 Bcl-2 (Anti-apoptotic) LantadeneA->Bcl2 Downregulates Mitochondrion Mitochondrion RLA->Mitochondrion Targets ETC Electron Transport Chain (ETC) Mitochondrion->ETC DeltaPsi ΔΨm Dissipation ETC->DeltaPsi Uncoupling ROS ↑ Reactive Oxygen Species (ROS) ETC->ROS Electron Leakage ATP_Depletion ATP Depletion DeltaPsi->ATP_Depletion Apoptosis Hepatocyte Apoptosis ATP_Depletion->Apoptosis OxidativeStress Oxidative Stress ROS->OxidativeStress Bax Bax (Pro-apoptotic) OxidativeStress->Bax Upregulates CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage) OxidativeStress->CellularDamage MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2->MOMP Inhibits Bax->MOMP CytochromeC Cytochrome c Release MOMP->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Caspase37->Apoptosis Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity CellularDamage->Apoptosis

Caption: Signaling pathway of this compound A-induced hepatotoxicity.

Experimental Workflow

Experimental_Workflow Start Hypothesis: This compound A causes hepatotoxicity via mitochondrial dysfunction and apoptosis InVivo In Vivo Studies (e.g., Rodent Model) Start->InVivo InVitro In Vitro Studies (e.g., Primary Hepatocytes) Start->InVitro Dosing This compound A Administration InVivo->Dosing MitoPot Mitochondrial Membrane Potential Assay (JC-1) InVitro->MitoPot ApopAssay Apoptosis Assays (Caspase Activity, TUNEL) InVitro->ApopAssay Biochem Serum Biochemistry (ALT, AST, ALP, Bilirubin) Dosing->Biochem Histopath Liver Histopathology (H&E Staining) Dosing->Histopath MitoIsolation Mitochondrial Isolation Dosing->MitoIsolation DataAnalysis Data Analysis and Interpretation Biochem->DataAnalysis ProteinExp Protein Expression Analysis (Western Blot / IHC for Bax, Bcl-2) Histopath->ProteinExp MitoResp Mitochondrial Respiration Assay MitoIsolation->MitoResp MitoResp->DataAnalysis MitoPot->DataAnalysis ApopAssay->DataAnalysis ProteinExp->DataAnalysis Conclusion Conclusion: Elucidation of this compound A's hepatotoxic mechanism DataAnalysis->Conclusion

Caption: Experimental workflow for investigating this compound A hepatotoxicity.

Conclusion

The hepatotoxicity of this compound A is a complex process initiated by the mitochondrial uncoupling effects of its reduced metabolite, RLA. This leads to a severe energy crisis, oxidative stress, and the activation of the intrinsic apoptotic pathway, ultimately resulting in hepatocyte death. This technical guide has provided an in-depth overview of these core mechanisms, supported by quantitative data and detailed experimental protocols. A thorough understanding of these toxicological pathways is crucial for the development of effective strategies to mitigate the effects of Lantana camara poisoning in livestock and for the broader assessment of the risks associated with exposure to this and structurally related compounds in the context of drug development and environmental toxicology. Further research should focus on identifying the specific molecular targets of this compound A and RLA to develop targeted therapeutic interventions.

References

The Anticancer Potential of Lantadenes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the cytotoxic and mechanistic properties of pentacyclic triterpenoids from Lantana camara

This technical guide provides a comprehensive overview of the current state of research into the anticancer potential of lantadenes, a class of pentacyclic triterpenoids isolated from the invasive plant species Lantana camara. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic promise of these natural compounds. It consolidates key findings on their cytotoxic activity, mechanisms of action, and preclinical validation, presenting the information in a structured and accessible format.

Executive Summary

Lantadenes, including Lantadene A, B, and C, have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism of their anticancer action is the induction of apoptosis, or programmed cell death, predominantly through the intrinsic mitochondrial pathway. This involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c and the activation of caspase cascades. Furthermore, lantadenes have been shown to induce cell cycle arrest, primarily at the G0/G1 phase, and to modulate key signaling pathways implicated in cancer progression, such as NF-κB and PI3K/Akt. In vivo studies using animal models have corroborated these in vitro findings, showing significant tumor regression upon treatment with this compound derivatives. This guide synthesizes the available quantitative data, details the experimental methodologies used in these investigations, and provides visual representations of the key biological processes involved.

Cytotoxic Activity of Lantadenes

The cytotoxic potential of lantadenes has been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, have been reported in numerous studies. A summary of these findings is presented below.

This compound/DerivativeCancer Cell LineCancer TypeIC50 ValueReference(s)
This compound A HL-60Human Leukemia19.8 ± 0.10 µg/mL (48h)[1][2]
LNCaPProstate Cancer~435 µM (208.4 µg/mL)[3][4]
This compound B MCF-7Breast Cancer~215 µM (112.2 µg/mL)[3][5]
This compound C (and analogs) KBHuman Oral Epidermoid Carcinoma4.7 - 44.7 µM[6]
HCT-116Human Colon Cancer4.7 - 44.7 µM[6]
MCF-7Human Breast Cancer4.7 - 44.7 µM[6]
L1210Mouse Lymphocytic Leukemia4.7 - 44.7 µM[6]
This compound Derivatives A375Skin Cancer3.027 µM[3][7]
L. camara Hexane ExtractBrain CarcinomaBrain CancerPotent activity observed[8]
L. camara Root ExtractMOLM-13Acute Myeloid Leukemia9.78 ± 0.61 µg/mL[9]
MV4-11Acute Myeloid Leukemia12.48 ± 1.69 µg/mL[9]
L. camara Methanol ExtractMCF-7Breast Cancer450.05 µg/mL (24h)[10]

Mechanism of Action

The anticancer activity of lantadenes is attributed to several interconnected cellular and molecular mechanisms. The primary modes of action identified to date are the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Lantadenes have been consistently shown to induce apoptosis in cancer cells. The predominant mechanism is the intrinsic, or mitochondrial, pathway of apoptosis.

  • Morphological and Biochemical Changes: Treatment with lantadenes leads to characteristic apoptotic features, including cell shrinkage, chromatin condensation, and the formation of a DNA ladder pattern in agarose (B213101) gel electrophoresis.[1][2]

  • Modulation of Bcl-2 Family Proteins: this compound A has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[1][2] This shift in the Bax/Bcl-2 ratio is a critical event in the initiation of the mitochondrial apoptotic cascade.

  • Mitochondrial Membrane Disruption and Cytochrome C Release: The altered balance of Bcl-2 family proteins leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm.[4]

  • Caspase Activation: Cytosolic cytochrome c triggers the activation of caspase-9, which in turn activates executioner caspases like caspase-3.[1][2][4] The activity of caspase-3 is crucial for the execution phase of apoptosis, leading to the cleavage of cellular substrates and ultimately, cell death. The use of a caspase-3 inhibitor, DEVD-CHO, has been shown to increase the viability of cells treated with this compound A, confirming the role of this caspase.[1]

G Proposed Intrinsic Apoptosis Pathway Induced by Lantadenes LantadeneA This compound A Bcl2 Bcl-2 (Anti-apoptotic) LantadeneA->Bcl2 Inhibits Bax Bax (Pro-apoptotic) LantadeneA->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by this compound A.

Cell Cycle Arrest

In addition to inducing apoptosis, lantadenes can halt the proliferation of cancer cells by arresting the cell cycle. Flow cytometry analysis has revealed that this compound A treatment leads to an accumulation of cells in the G0/G1 phase of the cell cycle, preventing their progression into the S phase (DNA synthesis).[1][2][11] This G0/G1 arrest contributes to the overall anti-proliferative effect of the compound.

Modulation of Signaling Pathways

Emerging evidence suggests that lantadenes can modulate key signaling pathways that are often dysregulated in cancer.

  • NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. Some studies suggest that lantadenes and extracts from Lantana camara can suppress the NF-κB pathway, contributing to their anticancer effects.[12][13]

  • PI3K/Akt Pathway: The PI3K/Akt signaling pathway is another crucial regulator of cell proliferation, growth, and survival. Inhibition of this pathway is a key strategy in cancer therapy. Some evidence points to the ability of this compound derivatives to inhibit the activation of Akt, thereby impeding cancer cell survival.[12]

In Vivo Studies

The anticancer potential of lantadenes has been validated in preclinical animal models. In a two-stage skin carcinogenesis model in mice, administration of this compound derivatives resulted in a significant reduction in tumor volume and burden.[7][14] These findings underscore the therapeutic potential of these compounds in a whole-organism context and provide a strong rationale for further preclinical development.

Experimental Protocols

The investigation of the anticancer properties of lantadenes employs a range of standard cell and molecular biology techniques.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[3]

  • Treatment: Cells are treated with a range of concentrations of the this compound compound for specific durations (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: After the treatment period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for a few hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.[3]

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells, and IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.

G General Workflow for In Vitro Anticancer Screening cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Start Isolate/Synthesize This compound Compound CellCulture Culture Cancer Cell Lines Start->CellCulture MTT MTT Assay (Cytotoxicity Screening) CellCulture->MTT IC50 Determine IC50 Value MTT->IC50 ApoptosisAssay Apoptosis Assay (Annexin V/PI) IC50->ApoptosisAssay CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle WesternBlot Western Blot (Protein Expression) ApoptosisAssay->WesternBlot CellCycle->WesternBlot Mechanism Elucidate Mechanism of Action WesternBlot->Mechanism AnimalModel Develop Animal Tumor Model Mechanism->AnimalModel Promising Candidate Treatment Administer this compound Compound AnimalModel->Treatment TumorMeasurement Monitor Tumor Growth Treatment->TumorMeasurement Toxicity Assess Toxicity Treatment->Toxicity Efficacy Evaluate Therapeutic Efficacy TumorMeasurement->Efficacy Toxicity->Efficacy

Caption: A generalized workflow for investigating the anticancer potential of lantadenes.

Apoptosis Detection (Annexin V-FITC/Propidium (B1200493) Iodide Assay)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the desired concentrations of the this compound compound for a specified time.[3]

  • Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in a binding buffer containing Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Data Analysis: The distribution of cells in the different quadrants of the flow cytometry plot allows for the quantification of apoptosis.

DNA Fragmentation Assay

This assay visualizes the cleavage of DNA into oligonucleosomal fragments, a hallmark of apoptosis.

  • DNA Extraction: DNA is extracted from both treated and untreated cells.

  • Agarose Gel Electrophoresis: The extracted DNA is run on an agarose gel.

  • Visualization: The DNA is visualized under UV light after staining with an intercalating agent (e.g., ethidium (B1194527) bromide). A characteristic "ladder" pattern of DNA fragments is indicative of apoptosis.[1][2]

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell signaling.

  • Protein Extraction: Total protein is extracted from treated and untreated cells.

  • SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunodetection: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, caspase-3) followed by incubation with enzyme-linked secondary antibodies.

  • Visualization: The protein bands are visualized using a chemiluminescent or colorimetric substrate.

Future Directions

While the existing research provides a strong foundation for the anticancer potential of lantadenes, several areas warrant further investigation:

  • Isolation and Characterization of Purified Lantadenes: More studies are needed on the specific activities of purified this compound C and other less-studied lantadenes.[3]

  • Elucidation of Molecular Targets: The precise molecular targets of lantadenes need to be identified to fully understand their mechanism of action.

  • In-depth Signaling Pathway Analysis: A more comprehensive investigation of the effects of lantadenes on various cancer-related signaling pathways is required.

  • Pharmacokinetic and Pharmacodynamic Studies: To advance lantadenes towards clinical application, their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their dose-response relationships in vivo, need to be thoroughly characterized.

  • Development of Semisynthetic Analogs: The synthesis of novel this compound derivatives with improved potency, selectivity, and pharmacokinetic profiles is a promising avenue for drug development.[7]

Conclusion

Lantadenes, natural products derived from Lantana camara, have emerged as promising candidates for the development of novel anticancer agents. Their ability to induce apoptosis and cell cycle arrest in a variety of cancer cell lines, coupled with their demonstrated efficacy in preclinical animal models, highlights their therapeutic potential. This technical guide has summarized the key findings in this field, providing a valuable resource for researchers dedicated to the discovery and development of new cancer therapies. Further research to fully elucidate their mechanisms of action and to optimize their therapeutic properties is highly encouraged.

References

The Antioxidant Potential of Lantadene A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the antioxidant properties of Lantadene A, a pentacyclic triterpenoid (B12794562) found in the plant Lantana camara. This document provides a comprehensive overview of its free radical scavenging capabilities, potential mechanisms of action through cellular signaling pathways, and detailed experimental protocols for its evaluation.

Quantitative Antioxidant Activity of this compound A

This compound A has demonstrated notable in vitro antioxidant and free radical scavenging activities in a dose-dependent manner.[1] The following table summarizes the key quantitative data from various antioxidant assays, providing a comparative overview of its efficacy against different radical species.

AssayTest SpeciesIC50 Value of this compound AStandard AntioxidantIC50 Value of StandardReference
DPPH Radical Scavenging2,2-diphenyl-1-picrylhydrazyl6.574 mg/mLBHT0.0270 mg/mL[1]
Superoxide (B77818) Anion Radical ScavengingSuperoxide radical (O₂⁻)2.506 mg/mLAscorbic Acid1.025 mg/mL[1]
Nitric Oxide Radical ScavengingNitric oxide radical (NO•)98.00 µg/mLBHT75.00 µg/mL[1]
Hydroxyl Radical ScavengingHydroxyl radical (•OH)42.410 mg/mLAscorbic Acid0.937 mg/mL[1]
Ferrous Ion ChelatingFe²⁺0.001 mg/mLEDTA0.470 mg/mL[2]

Note: A lower IC50 value indicates a higher antioxidant activity.

Experimental Protocols for In Vitro Antioxidant Assays

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized from multiple sources to represent standard laboratory practices.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH solution to the pale yellow diphenyl-picrylhydrazine is monitored spectrophotometrically.

Materials:

  • This compound A

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol), spectrophotometric grade

  • Positive control (e.g., Butylated Hydroxytoluene - BHT, Ascorbic Acid)

  • Spectrophotometer

  • Cuvettes or 96-well microplate

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.04% (w/v) solution of DPPH in 80% methanol.[1]

  • Sample Preparation: Prepare a stock solution of this compound A in a suitable solvent. From this, create a series of dilutions to obtain different concentrations.

  • Reaction Mixture: In a test tube or microplate well, mix 50 µL of the this compound A solution (or standard) at different concentrations with 5 mL of the DPPH working solution.[1] A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.[1]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound A.

Superoxide Anion Radical Scavenging Assay (NBT Method)

This assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated in the phenazine (B1670421) methosulphate (PMS)-NADH system. The decrease in absorbance in the presence of the antioxidant indicates its ability to scavenge superoxide radicals.

Materials:

  • This compound A

  • Nitroblue tetrazolium (NBT)

  • Nicotinamide adenine (B156593) dinucleotide (NADH)

  • Phenazine methosulphate (PMS)

  • Phosphate (B84403) buffer (pH 7.4)

  • Positive control (e.g., Ascorbic Acid)

  • Spectrophotometer

Procedure:

  • Reaction Mixture: The reaction mixture contains NBT (e.g., 156 µM), NADH (e.g., 468 µM), and different concentrations of this compound A in a phosphate buffer.

  • Initiation of Reaction: The reaction is initiated by adding PMS (e.g., 60 µM) to the mixture.

  • Incubation: The mixture is incubated at room temperature for 5 minutes.

  • Absorbance Measurement: The absorbance is measured at 560 nm. A decrease in absorbance indicates superoxide radical scavenging activity.

  • Calculation and IC50 Determination: The percentage of scavenging is calculated, and the IC50 value is determined as described for the DPPH assay.

Nitric Oxide Radical Scavenging Assay (Griess Reagent)

This assay relies on the principle that sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite (B80452) ions. The nitrite ions are quantified using the Griess reagent. Scavengers of nitric oxide compete with oxygen, leading to a reduced production of nitrite ions.

Materials:

  • This compound A

  • Sodium nitroprusside

  • Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Positive control (e.g., BHT, Ascorbic Acid)

  • Spectrophotometer

Procedure:

  • Reaction Mixture: A solution of sodium nitroprusside in PBS is incubated with various concentrations of this compound A.

  • Incubation: The mixture is incubated at 25°C for 150 minutes.

  • Color Development: An equal volume of Griess reagent is added to the incubated solution.

  • Absorbance Measurement: The absorbance of the chromophore formed is measured at 546 nm. A decrease in absorbance indicates nitric oxide scavenging activity.

  • Calculation and IC50 Determination: The percentage of scavenging is calculated, and the IC50 value is determined.

Ferrous Ion Chelating Assay (Ferrozine Method)

This assay measures the ability of an antioxidant to chelate ferrous ions (Fe²⁺). Ferrozine can form a complex with Fe²⁺, and in the presence of a chelating agent, the complex formation is disrupted, leading to a decrease in the color of the complex.

Materials:

  • This compound A

  • Ferrous chloride (FeCl₂)

  • Ferrozine

  • Positive control (e.g., EDTA)

  • Spectrophotometer

Procedure:

  • Reaction Mixture: this compound A at various concentrations is mixed with a solution of FeCl₂.

  • Initiation of Reaction: The reaction is initiated by the addition of ferrozine.

  • Incubation: The mixture is shaken and incubated at room temperature for 10 minutes.

  • Absorbance Measurement: The absorbance of the Fe²⁺-ferrozine complex is measured at 562 nm. A decrease in absorbance indicates ferrous ion chelating activity.

  • Calculation and IC50 Determination: The percentage of chelation is calculated, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound A's Antioxidant and Apoptotic Effects

This compound A's antioxidant activity may be linked to its ability to modulate key cellular signaling pathways involved in inflammation and apoptosis. One proposed mechanism involves the down-regulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[1]

G cluster_nucleus Inside Nucleus LantadeneA This compound A NFkB NF-κB LantadeneA->NFkB Inhibits Activation Bax Bax LantadeneA->Bax Up-regulates Bcl2 Bcl-2 LantadeneA->Bcl2 Down-regulates ROS Reactive Oxygen Species (ROS) NFkB_Inhibitor IκBα ROS->NFkB_Inhibitor Degradation NFkB_Inhibitor->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory Pro-inflammatory Gene Expression NFkB->ProInflammatory Induces Apoptosis Apoptosis Mitochondria Mitochondria Bax->Mitochondria Translocation Bcl2->Mitochondria Inhibits Caspase3 Caspase-3 Mitochondria->Caspase3 Release of Cytochrome c Caspase3->Apoptosis Activates

Caption: Proposed mechanism of this compound A's antioxidant and pro-apoptotic effects.

General Experimental Workflow for In Vitro Antioxidant Screening

The following diagram illustrates a logical workflow for the in vitro screening of a natural product, such as this compound A, for its antioxidant properties.

G Start Start: This compound A Sample PrimaryScreening Primary Screening: Radical Scavenging Assays Start->PrimaryScreening DPPH DPPH Assay PrimaryScreening->DPPH ABTS ABTS Assay PrimaryScreening->ABTS SecondaryScreening Secondary Screening: Specific ROS/RNS Scavenging DPPH->SecondaryScreening ABTS->SecondaryScreening Superoxide Superoxide Anion Scavenging Assay SecondaryScreening->Superoxide Hydroxyl Hydroxyl Radical Scavenging Assay SecondaryScreening->Hydroxyl NitricOxide Nitric Oxide Scavenging Assay SecondaryScreening->NitricOxide TertiaryScreening Mechanistic Assays Superoxide->TertiaryScreening Hydroxyl->TertiaryScreening NitricOxide->TertiaryScreening ReducingPower Reducing Power Assay (FRAP) TertiaryScreening->ReducingPower MetalChelation Metal Ion Chelating Assay TertiaryScreening->MetalChelation DataAnalysis Data Analysis: IC50 Determination ReducingPower->DataAnalysis MetalChelation->DataAnalysis Conclusion Conclusion: Antioxidant Profile of this compound A DataAnalysis->Conclusion

Caption: A typical workflow for in vitro antioxidant activity screening.

The Nrf2 Signaling Pathway: A Potential Target for Antioxidant Action

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress. While direct evidence for this compound A's interaction with this pathway is still emerging, its antioxidant properties suggest it may act as an Nrf2 activator.

cluster_nucleus Inside Nucleus LantadeneA This compound A (Hypothesized) Keap1 Keap1 LantadeneA->Keap1 May inhibit OxidativeStress Oxidative Stress OxidativeStress->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters Ubiquitination Ubiquitination & Proteasomal Degradation Nrf2->Ubiquitination Leads to Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) AntioxidantEnzymes Antioxidant Enzyme Gene Expression (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Induces Nrf2_n Nrf2 Nrf2_n->ARE Binds to

References

The Potent Antifungal Properties of Lantana camara Extracts: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the scientific evidence, experimental protocols, and mechanisms of action behind the antifungal activity of Lantana camara, a plant with significant potential for the development of novel antimycotic agents.

Introduction

Lantana camara, a widely distributed perennial shrub of the Verbenaceae family, has a long history in traditional medicine for treating a variety of ailments, including infections.[1] Modern scientific research is increasingly validating its ethnopharmacological uses, with a particular focus on its antimicrobial properties. This technical guide provides a comprehensive overview of the antifungal activity of L. camara extracts, tailored for researchers, scientists, and professionals in drug development. It synthesizes key findings on the efficacy of various extracts against a range of pathogenic fungi, details the experimental methodologies used, and presents the phytochemical basis for its antifungal action.

Phytochemical Composition

The antifungal efficacy of Lantana camara is attributed to a rich diversity of secondary metabolites. Phytochemical screenings of various parts of the plant, including the leaves, fruits, and stems, have consistently revealed the presence of several bioactive compound classes. These include alkaloids, flavonoids, tannins, saponins, glycosides, and terpenoids.[2][3][4] The specific composition and concentration of these phytochemicals can vary depending on the plant part, geographical location, and the solvent used for extraction.[5]

Quantitative Antifungal Activity of Lantana camara Extracts

The antifungal potential of L. camara has been demonstrated against a broad spectrum of fungal pathogens, including species of Aspergillus, Candida, and Colletotrichum. The effectiveness of the extracts is highly dependent on the solvent used for extraction, the part of the plant utilized, and the concentration of the extract.

Leaf Extracts

Lantana camara leaf extracts have been extensively studied and have shown significant antifungal activity. Methanolic and ethanolic extracts have often demonstrated superior efficacy compared to aqueous or less polar solvent extracts.[6][7]

Fungal SpeciesPlant PartExtract TypeConcentrationAntifungal EffectReference
Aspergillus flavusLeavesMethanol15%80.74% inhibition[6]
Aspergillus nigerLeavesMethanol15%Significant inhibition[6]
Aspergillus fumigatusLeavesMethanol12 mg/mL71.4% inhibition[7]
Aspergillus flavusLeavesMethanol12 mg/mL66.4% inhibition[7]
Aspergillus nigerLeavesAqueous30 mg/mL14 mm zone of inhibition[8]
Trichophyton mentagrophytesLeavesAcetoneNot SpecifiedMaximum effectiveness[5]
Candida albicansLeavesEthanolicNot SpecifiedZone of inhibition[9]
Rhizopus oryzaeLeavesAqueous100 mg/mL13 mm zone of inhibition[10]
Fruit, Stem, and Flower Extracts

While leaves are the most commonly studied part, other parts of L. camara also possess notable antifungal properties.

Fungal SpeciesPlant PartExtract TypeConcentrationAntifungal EffectReference
Colletotrichum gloeosporioidesFruitMethanol5%66% reduction in biomass[2][4]
Colletotrichum gloeosporioidesFruit (n-hexane fraction of methanolic extract)n-hexane0.5%45% reduction in radial growth[2][4]
Colletotrichum gloeosporioidesStemMethanol5%29% inhibition[4]
Alternaria alternataStemEthanolic1000 µg/mLMaximum inhibition[1]
Candida albicansFlowerMethanolic50%14 mm zone of inhibition[11]

Mechanisms of Antifungal Action

The antifungal activity of Lantana camara extracts is believed to be a result of multiple mechanisms, primarily attributed to its complex phytochemical composition. One of the proposed mechanisms involves the disruption of fungal cell membrane integrity. Studies have suggested that the extracts can lead to cell lysis by depleting the ergosterol (B1671047) content of the fungal cell membrane.[8] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased permeability and ultimately cell death. The presence of flavonoids, terpenoids, and other phenolic compounds likely contributes to this membrane-disruptive activity.

Experimental Protocols

Reproducible and standardized methodologies are crucial for the scientific investigation of natural products. The following sections detail the common experimental protocols used in the assessment of the antifungal activity of Lantana camara extracts.

Preparation of Plant Extracts

The initial step in evaluating the antifungal properties of L. camara is the preparation of extracts. The choice of solvent is a critical factor that influences the type and quantity of phytochemicals extracted.

Diagram: General Workflow for Plant Extract Preparation

G plant_material Collection and Washing of Lantana camara Plant Material (Leaves, Stems, Flowers, etc.) drying Shade or Oven Drying (e.g., 40°C) plant_material->drying grinding Grinding into Fine Powder drying->grinding extraction Extraction with Solvent (e.g., Methanol, Ethanol, Acetone) using Soxhlet or Maceration grinding->extraction filtration Filtration (e.g., Whatman No. 1 Filter Paper) extraction->filtration concentration Solvent Evaporation (e.g., Rotary Evaporator) filtration->concentration storage Storage of Crude Extract (e.g., 4°C) concentration->storage

Caption: A generalized workflow for the preparation of Lantana camara extracts for antifungal testing.

Detailed Protocol for Soxhlet Extraction: [6]

  • Plant Material Preparation: Freshly collected plant parts (e.g., leaves) are washed thoroughly with running tap water followed by distilled water to remove any contaminants. The cleaned material is then shade-dried or oven-dried at a low temperature (e.g., 40°C) until all moisture is removed.

  • Grinding: The dried plant material is ground into a fine powder using an electric grinder.

  • Extraction: A known quantity of the powdered plant material (e.g., 100 g) is placed in a thimble and extracted using a Soxhlet apparatus with a chosen solvent (e.g., methanol, ethanol, acetone) for approximately 6 hours.

  • Filtration: The resulting extract is filtered through Whatman No. 1 filter paper to remove any solid plant debris.

  • Concentration: The excess solvent from the filtrate is removed using a rotary evaporator under reduced pressure. The concentrated extract is then further dried in a water bath at a temperature not exceeding 100°C.

  • Storage: The final crude extract is collected in an airtight container and stored at 4°C for future use.

Antifungal Susceptibility Testing

Several in vitro methods are employed to determine the antifungal efficacy of the prepared extracts.

This method is used to assess the ability of an extract to inhibit the growth of a fungus, indicated by a zone of inhibition.

Diagram: Agar (B569324) Well Diffusion Method Workflow

G prep_agar Prepare and Autoclave Fungal Growth Medium (e.g., Sabouraud Dextrose Agar) pour_plates Pour Agar into Sterile Petri Plates and Allow to Solidify prep_agar->pour_plates inoculate Inoculate Agar Surface with Fungal Culture pour_plates->inoculate create_wells Create Wells in the Agar (e.g., 6 mm diameter) inoculate->create_wells add_extract Add Plant Extract Solution to the Wells create_wells->add_extract incubate Incubate Plates (e.g., 30°C for 72 hours) add_extract->incubate measure_zone Measure the Diameter of the Zone of Inhibition incubate->measure_zone

Caption: Step-by-step workflow of the agar well diffusion method for antifungal susceptibility testing.

Detailed Protocol:

  • Media Preparation: A suitable fungal growth medium, such as Sabouraud Dextrose Agar (SDA), is prepared and sterilized by autoclaving.

  • Plate Preparation: The sterile molten agar is poured into sterile Petri plates and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test fungus.

  • Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.

  • Extract Application: A known concentration of the L. camara extract, dissolved in a suitable solvent (e.g., DMSO), is added to the wells. A solvent control and a standard antifungal agent (positive control) are also included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 28-30°C) for a specified period (e.g., 48-72 hours).

  • Observation: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

This method is used to determine the percentage of mycelial growth inhibition.

Diagram: Poisoned Food Technique Workflow

G prep_medium Prepare Fungal Growth Medium (e.g., Potato Dextrose Agar) add_extract Add Different Concentrations of Plant Extract to Molten Agar prep_medium->add_extract pour_plates Pour the 'Poisoned' Agar into Sterile Petri Plates add_extract->pour_plates inoculate Place a Fungal Disc at the Center of Each Plate pour_plates->inoculate incubate Incubate Plates (e.g., 25°C for 72 hours) inoculate->incubate measure_growth Measure Mycelial Growth Diameter incubate->measure_growth calculate_inhibition Calculate Percentage Inhibition Compared to Control measure_growth->calculate_inhibition

Caption: Workflow for the poisoned food technique to assess the antifungal activity of plant extracts.

Detailed Protocol:

  • Media Preparation: A fungal growth medium like Potato Dextrose Agar (PDA) is prepared and sterilized.

  • Incorporation of Extract: While the medium is still molten, various concentrations of the L. camara extract are added. A control plate without the extract is also prepared.

  • Plate Pouring: The agar mixed with the extract is poured into sterile Petri plates and allowed to solidify.

  • Inoculation: A small disc of the test fungus, taken from the periphery of an actively growing culture, is placed at the center of each plate.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) for several days.

  • Measurement and Calculation: The radial growth of the fungal mycelium is measured. The percentage of growth inhibition is calculated using the formula: Percentage Inhibition = [(C - T) / C] * 100 where C is the average diameter of the fungal colony in the control plate and T is the average diameter of the fungal colony in the treated plate.

This method is often used to determine the minimum inhibitory concentration (MIC) of an extract.

Detailed Protocol:

  • Media Preparation: Sabouraud Dextrose Agar is prepared and dispensed in screw-capped tubes, which are then autoclaved.

  • Extract Addition: The tubes are cooled to about 50°C, and a specific volume of the plant extract stock solution is added to achieve the desired final concentration. The tubes are then allowed to solidify in a slanted position.

  • Inoculation: A 4 mm diameter piece of inoculum from a 7-day old culture of the test fungus is placed on the surface of the agar slant.

  • Incubation: The tubes are incubated at 28°C for 7 days.

  • Observation: The linear growth of the fungus in the slants is measured, and the percentage of growth inhibition is calculated with reference to a negative control (slant without extract).

Conclusion and Future Perspectives

The scientific literature robustly supports the potent antifungal activity of Lantana camara extracts against a variety of pathogenic fungi. The presence of a diverse array of phytochemicals, including flavonoids and terpenoids, is central to its mechanism of action, which includes the disruption of fungal cell membrane integrity. The detailed experimental protocols provided in this guide offer a foundation for further research and development in this promising area.

Future research should focus on the isolation and characterization of the specific bioactive compounds responsible for the antifungal effects. In-depth mechanistic studies are needed to fully elucidate the molecular targets of these compounds. Furthermore, investigations into the potential for synergistic effects with existing antifungal drugs could lead to the development of novel combination therapies. While in vitro studies are promising, in vivo efficacy and toxicological assessments are critical next steps to translate these findings into clinically relevant antifungal treatments. The development of standardized extraction and formulation methods will also be crucial for ensuring the consistency and quality of L. camara-based antifungal products.

References

Toxicological Profile of Lantadene in Livestock: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lantana camara, a globally recognized invasive weed, poses a significant threat to livestock health due to its toxic principles, primarily pentacyclic triterpenoids known as lantadenes. Ingestion of Lantana foliage can lead to a severe and often fatal toxicosis characterized by hepatotoxicity, cholestasis, and photosensitization. This technical guide provides a comprehensive overview of the toxicological profile of lantadenes in livestock, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of toxicity. This document is intended to serve as a foundational resource for researchers, scientists, and professionals involved in veterinary toxicology and drug development.

The major toxic compounds identified in Lantana camara are lantadene A, this compound B, and this compound C.[1][2] Of these, this compound A is considered the most significant toxic agent due to its relative abundance and potent hepatotoxicity.[1] The red-flowered variety of Lantana camara is generally considered the most toxic.[3]

Toxicokinetics and Mechanism of Action

Lantadenes are absorbed from the gastrointestinal tract and are transported to the liver, which is the primary target organ. The core mechanism of this compound toxicity revolves around the disruption of hepatocellular function, leading to intrahepatic cholestasis. This is characterized by a decrease in bile flow, which is not associated with widespread hepatic necrosis in the initial stages.

The molecular mechanism of this compound-induced hepatotoxicity is complex and involves several key events:

  • Mitochondrial Dysfunction: Lantadenes, particularly the reduced metabolite of this compound A, act as mitochondrial uncouplers.[4] This disrupts oxidative phosphorylation, leading to a decrease in ATP synthesis and dissipation of the mitochondrial membrane potential.[4]

  • Oxidative Stress: The impairment of the mitochondrial electron transport chain results in the overproduction of reactive oxygen species (ROS), leading to oxidative stress within the hepatocytes.

  • Inhibition of Bile Salt Export Pump (BSEP): The cholestatic effect of lantadenes is linked to the functional impairment of the bile salt export pump (BSEP), a key transporter responsible for bile acid excretion from hepatocytes into the bile canaliculi.[5] This inhibition leads to the accumulation of cytotoxic bile acids within the hepatocytes.

  • Apoptosis: The culmination of mitochondrial dysfunction, oxidative stress, and bile acid accumulation triggers programmed cell death (apoptosis) in hepatocytes. This process involves the activation of caspases, a family of proteases that execute the apoptotic program.[6][7]

The retention of phylloerythrin (B1203814), a photodynamic metabolite of chlorophyll (B73375) that is normally excreted in the bile, leads to its accumulation in the bloodstream and subsequent deposition in the skin. Upon exposure to sunlight, phylloerythrin induces a phototoxic reaction, resulting in the clinical sign of photosensitization.[7]

Data Presentation

Toxicity Data

The toxicity of lantadenes varies between livestock species and the route of administration.

CompoundAnimalRoute of AdministrationLD50 / Toxic DoseReference(s)
This compound ASheepOral65-75 mg/kg body weight[8]
This compound ASheepIntravenous1-3 mg/kg body weight[9]
Reduced this compound ASheepOral42-80 mg/kg body weight[8]
This compound BSheepOral200-300 mg/kg body weight[8][10]
Lantana camara leafCattleOral (single dose)40 g/kg (lethal), 20 g/kg (severe poisoning)[11]
Lantana camara leafCattleOral (daily)10 g/kg for 4 days (lethal)[11]
Biochemical Profile in Lantana-Poisoned Livestock

Lantana poisoning leads to significant alterations in blood biochemical parameters, primarily indicating liver and kidney damage.

ParameterAnimalChangeMean ± SE (Poisoned)Reference RangeReference(s)
Aspartate Aminotransferase (AST)CattleIncreased165 U/L-[12]
Alanine Aminotransferase (ALT)CattleIncreased69 U/L-[12]
Total BilirubinCattleIncreased13.9 mg/dL-[12]
Blood Urea Nitrogen (BUN)CattleIncreased42 mg/dL-[12]
CreatinineCattleIncreased2.8 mg/dL-[12]
Total BilirubinSheepIncreased2.23 ± 0.12 mg/dL0.1-0.5 mg/dL[9]
Aspartate Aminotransferase (AST)SheepIncreased322.37 ± 4.87 IU/L60-280 IU/L[9]
Alanine Aminotransferase (ALT)SheepIncreased45.46 ± 3.13 IU/L26-34 IU/L[9]
Alkaline Phosphatase (ALP)SheepIncreased411.87 ± 3.76 IU/L68-387 IU/L[9]
Hematological Profile in Lantana-Poisoned Sheep

Hematological changes are also observed in livestock with lantana poisoning.

ParameterChangeMean ± SE (Poisoned)Reference RangeReference(s)
Hemoglobin (Hb)Increased10.37 ± 0.13 g/dL9-15 g/dL[9]
Packed Cell Volume (PCV)Increased38.73 ± 1.38 %27-45 %[9]
Total Erythrocyte Count (TEC)Increased9.24 ± 0.13 x 10^6/µL9-15 x 10^6/µL[9]
NeutrophilsIncreased48.73 ± 1.38 %19-53 %[9]
LymphocytesDecreased41.87 ± 1.32 %40-75 %[9]

Experimental Protocols

This compound Extraction and Purification

This protocol describes a common method for the isolation of lantadenes from Lantana camara leaves.

  • Plant Material Collection and Preparation: Collect fresh leaves of Lantana camara (red-flowered variety). Oven-dry the leaves at 55-70°C and then grind them into a fine powder.

  • Methanol (B129727) Extraction: Macerate the dried leaf powder with methanol (e.g., 1:7.5 w/v) overnight with intermittent shaking. Filter the extract through muslin cloth. Repeat the extraction process two more times with fresh methanol.

  • Decolorization: Pool the methanolic extracts and decolorize by treating with activated charcoal (e.g., 20 g per 100 g of leaf powder) for 1 hour with intermittent shaking. Filter the mixture to remove the charcoal.

  • Solvent Removal and Chloroform (B151607) Extraction: Remove the methanol from the filtrate in vacuo at 60°C. Extract the resulting residue with chloroform.

  • Crystallization: Dry the chloroform extract in vacuo. Dissolve the residue in boiling methanol and allow it to cool to induce crystallization of a partially purified this compound mixture.

  • Column Chromatography: Further purify the this compound mixture using silica (B1680970) gel column chromatography. Elute the column with a gradient of chloroform and methanol.

  • Final Purification: Pool the fractions containing lantadenes (monitored by thin-layer chromatography) and perform repeated crystallization from methanol to obtain purified lantadenes.

Induction of Experimental Lantana Poisoning in Sheep

This protocol outlines a general procedure for inducing experimental lantana poisoning in sheep.

  • Animal Selection and Acclimatization: Select healthy adult sheep and acclimatize them to the experimental conditions for at least one week. Provide them with standard feed and water ad libitum.

  • Preparation of Toxic Material: Prepare finely ground, dried Lantana camara leaf powder.

  • Dose Determination and Administration: Based on the desired severity of toxicosis, weigh the appropriate amount of leaf powder (e.g., 4-8 g/kg body weight). Administer the powder orally, which can be done by mixing it with a small amount of feed or by suspending it in water and administering it as a drench.

  • Clinical Monitoring: Observe the animals daily for clinical signs of toxicity, including depression, anorexia, constipation, jaundice (yellowing of mucous membranes), and signs of photosensitization (reddening and swelling of unpigmented skin, seeking shade).

  • Sample Collection: Collect blood samples at predetermined intervals for hematological and biochemical analysis.

  • Necropsy and Histopathology: At the end of the experiment or upon euthanasia of severely affected animals, perform a complete necropsy. Collect tissue samples, particularly from the liver and kidney, and fix them in 10% neutral buffered formalin for histopathological examination.

Histopathological Examination of Liver Tissue

This protocol provides a standard method for Hematoxylin (B73222) and Eosin (H&E) staining of liver tissue sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5-10 minutes each).

    • Transfer to 100% ethanol (B145695) (2 changes, 3-5 minutes each).

    • Transfer to 95% ethanol (3 minutes).

    • Transfer to 70% ethanol (3 minutes).

    • Rinse in running tap water for 5 minutes.

  • Hematoxylin Staining:

    • Immerse slides in a filtered hematoxylin solution (e.g., Mayer's or Harris's) for 3-5 minutes.

    • Rinse in running tap water.

    • Differentiate by briefly dipping in acid-alcohol (e.g., 1% HCl in 70% ethanol).

    • Rinse again in running tap water.

    • "Blue" the sections by immersing in a bluing agent (e.g., Scott's tap water substitute) for 10-60 seconds.

    • Rinse thoroughly in tap water.

  • Eosin Staining:

    • Immerse slides in Eosin Y solution for 30 seconds to 2 minutes.

  • Dehydration and Clearing:

    • Transfer through ascending grades of ethanol (95% then 100%).

    • Clear in xylene (2 changes).

  • Mounting:

    • Apply a drop of permanent mounting medium to the tissue section and cover with a coverslip.[8]

Mandatory Visualization

Signaling Pathway of this compound-Induced Hepatotoxicity

Lantadene_Toxicity_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Disrupts Oxidative Phosphorylation ROS Increased ROS (Oxidative Stress) Mitochondrion->ROS ATP_depletion Decreased ATP Synthesis Mitochondrion->ATP_depletion MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) ROS->MOMP BSEP_inhibition Bile Salt Export Pump (BSEP) Inhibition ATP_depletion->BSEP_inhibition Bile_acid_acc Intracellular Bile Acid Accumulation BSEP_inhibition->Bile_acid_acc Bile_acid_acc->MOMP Cholestasis Intrahepatic Cholestasis Bile_acid_acc->Cholestasis Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Hepatocyte Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway of this compound-induced hepatocyte apoptosis and cholestasis.

Experimental Workflow for this compound Toxicity Study

Experimental_Workflow start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization grouping Random Grouping (Control & Treatment) acclimatization->grouping dosing Oral Administration (this compound / Vehicle) grouping->dosing monitoring Daily Clinical Monitoring (Anorexia, Jaundice, etc.) dosing->monitoring end End of Study / Euthanasia dosing->end sampling Periodic Blood Sampling (Hematology & Biochemistry) monitoring->sampling monitoring->end data_analysis Data Analysis & Interpretation sampling->data_analysis necropsy Necropsy & Tissue Collection (Liver, Kidney) end->necropsy histopathology Histopathological Analysis necropsy->histopathology histopathology->data_analysis Toxicity_Manifestations Ingestion Ingestion of Lantana camara Absorption Absorption of Lantadenes Ingestion->Absorption Hepatotoxicity Hepatotoxicity Absorption->Hepatotoxicity Cholestasis Intrahepatic Cholestasis Hepatotoxicity->Cholestasis Clinical_Signs Clinical Signs (Anorexia, Depression) Hepatotoxicity->Clinical_Signs Jaundice Jaundice Cholestasis->Jaundice Phylloerythrin Reduced Phylloerythrin Excretion Cholestasis->Phylloerythrin Photosensitization Photosensitization Phylloerythrin->Photosensitization

References

Unveiling Lantadene: A Technical Chronicle of Its Discovery, Isolation, and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the historical journey and scientific elucidation of Lantadene, the primary hepatotoxic agent in Lantana camara. This document provides an in-depth review of its discovery, detailed protocols for its isolation, quantitative toxicity data, and the molecular pathways underlying its pathological effects.

Historical Overview: From Livestock Poisoning to Molecular Identification

The investigation into the toxic principles of Lantana camara, a globally recognized invasive weed, was driven by extensive livestock poisoning characterized by severe hepatotoxicity, cholestasis, and photosensitization.[1][2] Early scientific inquiry began in 1922 with Kishori Lal Moudgill's work on the plant's essential oils.[3] However, it was the 1941 report by Van der Walt and Steyn on Lantana camara poisoning in sheep that catalyzed the search for the causative agent.[3]

The pivotal breakthrough occurred in 1943 when P. G. J. Louw successfully isolated the active compound through a series of alcohol extractions and recrystallizations, initially naming it "lantanin".[3][4] To prevent confusion with a previously identified alkaloid, Louw renamed the substance "this compound A" in 1948.[3][4][5] In the same period, he isolated an inactive cogener, which he named "this compound B".[4][5][6] The precise molecular structures of these pentacyclic triterpenoids remained unknown until the work of Nobel laureate Derek Barton and his colleagues, who elucidated the correct structure for this compound B in 1954, followed by this compound A in 1958.[3] Subsequent research has identified a family of four naturally occurring lantadenes, designated A through D, with this compound C being identified as dihydrothis compound A.[3][7]

Quantitative Analysis: this compound Content and Comparative Toxicity

The concentration and composition of lantadenes in Lantana camara leaves are highly variable, depending on the plant's specific taxon and geographical location.[3][8] Toxic varieties of the plant are particularly rich in lantadenes A, B, and C.[3] Lantadenes A and B are consistently the most abundant triterpenoids found in the leaves.[2] The total yield of mixed lantadenes from dried leaf material typically ranges from 0.3% to 0.7% by dry weight.[7][9]

Toxicity studies have established lantadenes as potent hepatotoxins. This compound C has demonstrated a more potent hepatotoxic effect in guinea pigs compared to this compound A.[1] The following tables summarize key quantitative data on this compound yield and toxicity.

Table 1: Reported Yield and Composition of Lantadenes from Lantana camara Leaves

ParameterReported Value(s)Source(s)
Total this compound Yield (from dried leaves)0.31% - 0.53%[7]
This compound A Content (in mixed extract)25% - 49.18%[6][10]
This compound B Content (in mixed extract)8.30% - 13.09%[6][10]

Table 2: Comparative Toxicity Data for Lantadenes

Compound/MixtureAnimal ModelRouteLD₅₀ / DosageObserved EffectsSource(s)
This compound MixtureSheepOral60 mg/kgHepatotoxicity, Photosensitization[5][11][12]
This compound MixtureSheepIntravenous1 - 3 mg/kgHepatotoxicity[5][11][12]
This compound MixtureGuinea PigOral (daily, 90 days)6 - 24 mg/kgDose-dependent increase in AST, ALT, ACP; Liver & Kidney Damage[2][9][13]
This compound CGuinea PigOralNot specifiedStrong hepatotoxic response (elevated bilirubin (B190676) & ACP)[1][2][14]
This compound AGuinea PigOralNot specifiedWeaker hepatotoxic response compared to this compound C[1][2]

Note: AST = Aspartate Aminotransferase, ALT = Alanine Aminotransferase, ACP = Acid Phosphatase.

Experimental Protocols: Isolation and Purification of Lantadenes

The isolation of lantadenes from Lantana camara leaves is a multi-step process involving solvent extraction, purification, and chromatographic separation. The following protocol is a synthesized methodology based on established and improved procedures.[7][9]

Plant Material Preparation
  • Collection and Drying: Collect fresh leaves of Lantana camara var. aculeata. Shade-dry the leaves at ambient temperature or in an oven at 55°C until brittle.

  • Grinding: Grind the dried leaves into a fine powder using a mechanical grinder.

Solvent Extraction
  • Maceration: Macerate 100 g of the dried leaf powder with 750 mL of methanol (B129727) at room temperature with intermittent shaking for 12-24 hours.

  • Filtration: Filter the methanolic extract through several layers of muslin cloth or Whatman No. 1 filter paper.

  • Repeated Extraction: Repeat the maceration and filtration process two more times with the plant residue to ensure exhaustive extraction. Pool the methanolic filtrates.

Purification and Crystallization
  • Decolorization: To the pooled methanolic extract, add 20 g of activated charcoal. Stir the mixture for 1 hour to decolorize the extract, then filter to remove the charcoal.

  • Solvent Removal: Concentrate the filtrate in vacuo using a rotary evaporator at a temperature not exceeding 60°C to remove the methanol.

  • Chloroform (B151607) Extraction: Extract the resulting residue with two 100 mL portions of chloroform. Combine the chloroform extracts and dry in vacuo at 60°C.

  • Initial Crystallization: Dissolve the dried chloroform residue in a minimal amount of boiling methanol. Allow the solution to cool, then store at 0-4°C for several hours to induce the crystallization of a partially purified this compound mixture.

  • Recovery: Collect the crystalline material by filtration. This fraction contains a mixture of lantadenes, primarily A and B.

Chromatographic Separation (Column Chromatography)
  • Stationary Phase Preparation: Prepare a slurry of silica (B1680970) gel (60-120 mesh) in chloroform. Pack the slurry into a glass column (e.g., 2.5 cm x 25 cm) to create the stationary phase.

  • Sample Loading: Dissolve the partially purified this compound crystals from step 3.5 in a minimal volume of chloroform (e.g., 5 mL) and carefully apply it to the top of the silica gel column.

  • Elution:

    • Begin elution with 100 mL of 100% chloroform to remove less polar impurities.

    • Continue elution with a solvent system of chloroform:methanol (99.5:0.5 v/v).

  • Fraction Collection: Collect the eluate in small fractions (e.g., 10 mL).

  • Analysis: Monitor the fractions using Thin-Layer Chromatography (TLC) to identify those containing pure this compound A.

  • Final Crystallization: Pool the pure fractions, evaporate the solvent, and perform repeated crystallization from methanol to obtain purified this compound A.

G cluster_prep 1. Material Preparation cluster_extract 2. Extraction & Purification cluster_sep 3. Chromatographic Separation p1 Fresh L. camara Leaves p2 Drying (Shade / 55°C) p1->p2 p3 Grinding to Fine Powder p2->p3 e1 Methanol Maceration (3x) p3->e1 e2 Filtration e1->e2 e3 Decolorization (Activated Charcoal) e2->e3 e4 Solvent Removal (in vacuo) e3->e4 e5 Chloroform Extraction e4->e5 e6 Crystallization (in Methanol, 0-4°C) e5->e6 s1 Partially Purified Lantadenes e6->s1 s2 Silica Gel Column Chromatography s1->s2 s3 Elution (Chloroform -> Chloroform:Methanol) s2->s3 s4 Fraction Collection & TLC Analysis s3->s4 s5 Pooling of Pure Fractions s4->s5 s6 Final Crystallization s5->s6 s7 Purified this compound A s6->s7 G cluster_cell Hepatocyte cluster_mito Mitochondrion lant This compound mito_dys Disruption of Electron Transport Chain & Uncoupling of Oxidative Phosphorylation lant->mito_dys Enters & Targets atp_dep ↓ ATP Synthesis mito_dys->atp_dep leads to ros ↑ Reactive Oxygen Species (ROS) mito_dys->ros causes bsep Bile Salt Export Pump (BSEP) Inhibition atp_dep->bsep Impairs function of ox_stress Oxidative Stress (↓ SOD, Catalase, GSH) ros->ox_stress injury Hepatocellular Injury & Cholestasis bsep->injury contributes to damage Cellular Damage (Lipid Peroxidation, etc.) ox_stress->damage apoptosis Apoptosis (Caspase-3 Activation) damage->apoptosis apoptosis->injury results in

References

Lantadene Research (2020-2025): A Technical Review of Toxicity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Lantadene, a group of pentacyclic triterpenoids derived from the invasive plant species Lantana camara, has long been a subject of scientific dichotomy. Historically recognized for its potent hepatotoxicity in livestock, recent research between 2020 and 2025 has increasingly focused on unveiling its therapeutic promise. These compounds, particularly this compound A, B, and C, are now being investigated for a range of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antiviral properties.[1] This technical guide provides an in-depth review of the research conducted during this period, summarizing key quantitative data, detailing experimental protocols, and visualizing the core biological pathways. The focus is on bridging the gap between the well-documented toxicity and the emerging therapeutic applications to inform future drug discovery and development efforts.

Toxicological Profile of Lantadenes

The primary concern with this compound administration is hepatotoxicity.[2] Ingestion of Lantana camara leaves by grazing animals leads to cholestasis, jaundice, and photosensitization, with this compound A being identified as the principal toxic agent.[3][4][5]

Mechanism of Toxicity

Upon ingestion, lantadenes are absorbed through the gastrointestinal tract and transported to the liver.[3] In the liver, they are metabolized, leading to toxic derivatives that cause cholestasis (impairment of bile flow) and subsequent liver damage.[3][5] This intrahepatic cholestasis leads to the accumulation of phylloerythrin (B1203814) (a chlorophyll (B73375) metabolite) in the bloodstream, which causes photosensitization when the animal is exposed to sunlight.[4]

Toxicity_Pathway cluster_ingestion Gastrointestinal Tract cluster_liver Liver cluster_systemic Systemic Effects Ingestion Ingestion of Lantana camara Absorption Absorption of Lantadenes Ingestion->Absorption Metabolism Metabolism into Toxic Derivatives Absorption->Metabolism Portal Blood Cholestasis Intrahepatic Cholestasis (Impaired Bile Flow) Metabolism->Cholestasis Hepatotoxicity Hepatotoxicity & Hepatic Necrosis Cholestasis->Hepatotoxicity Phylloerythrin Accumulation of Phylloerythrin Cholestasis->Phylloerythrin Jaundice Jaundice Cholestasis->Jaundice Bilirubin Accumulation Photosensitization Photosensitization (Skin Damage) Phylloerythrin->Photosensitization Apoptosis_Pathway cluster_regulation Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade This compound This compound Analogs Bcl2 Bcl-2 (Anti-apoptotic) Inhibited This compound->Bcl2 Bax Bax (Pro-apoptotic) Upregulated This compound->Bax Mito Mitochondrion Bcl2->Mito Inhibits Permeabilization Bax->Mito Promotes Permeabilization CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner Caspase) Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Research_Workflow cluster_extraction Phase 1: Discovery cluster_invitro Phase 2: In Vitro Screening cluster_modification Phase 3: Optimization cluster_invivo Phase 4: Preclinical Testing A Isolation of Lantadenes from Lantana camara B Structural Characterization A->B C Cytotoxicity Assays (e.g., MTT on Cancer Lines) B->C D Antioxidant & Anti-inflammatory Screening B->D E Lead Identification C->E F Structural Modification (Analogue Synthesis) E->F G Re-screening of Analogs F->G H In Vivo Efficacy Models (e.g., Xenograft, Carcinogenesis) G->H I Toxicity & Safety Pharmacology H->I

References

Lantadene's Role in Traditional Medicine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of lantadenes, a group of pentacyclic triterpenoids primarily found in the plant Lantana camara. While traditionally, various parts of Lantana camara have been used in folk medicine across the globe, this document focuses on the scientific understanding of its core bioactive constituents, the lantadenes. It delves into their traditional applications, scientifically validated pharmacological activities, and the molecular mechanisms that underpin their effects. This guide is intended to serve as a foundational resource for researchers exploring the therapeutic potential of these natural compounds.

Traditional Uses of Lantana camara and the Implied Role of Lantadenes

Lantana camara has a long history of use in traditional medicine systems worldwide.[1][2] Different parts of the plant, including the leaves, roots, and flowers, have been employed to treat a wide array of ailments.[1][3][4] While traditional preparations utilize the entire plant or its crude extracts, the documented biological activities of isolated lantadenes suggest they are significant contributors to the plant's therapeutic effects.

Traditional applications of Lantana camara include treatments for:

  • Gastrointestinal Disorders: In Mexico, it has been used by traditional healers to treat gastrointestinal diseases.[1][2]

  • Inflammatory and Pain-Related Conditions: The leaves are used to manage body pain in Ghana, and in various cultures, it is applied for rheumatism and arthritis.[1][2]

  • Infectious Diseases: It has been traditionally used for fever, colds, coughs, and respiratory infections.[1][2][5] In some regions, it is used to treat malaria, measles, and chickenpox.[3][4][6]

  • Wound Healing and Skin Conditions: The leaves are applied as a poultice for cuts, wounds, and skin infections due to their perceived antiseptic properties.[3][5] It has also been used for skin itches and leprosy.[3][7]

  • Neurological and Other Disorders: In Ghana, a decoction of the leaves and stems is consumed to treat neurological and mental diseases.[1][2] It has also been used for headache and toothache.[1][2][4]

Quantitative Pharmacological Data of Lantadenes

Scientific investigations have sought to quantify the biological activities of lantadenes. The following tables summarize key quantitative data from various studies, providing a basis for comparison and further research.

Table 1: Anticancer Activity of Lantadenes (IC₅₀ Values)
Compound/DerivativeCancer Cell LineCancer TypeIC₅₀ (µM)Reference
This compound AHL-60Human Leukemia19.8 ± 0.10 µg/ml[6]
This compound ALNCaPProstate Cancer~435 (208.4 µg/mL)[5]
This compound BMCF-7Breast Cancer~215 (112.2 µg/mL)[5]
This compound CKB, HCT-116, MCF-7, L1210Oral, Colon, Breast, Leukemia4.7 - 44.7[5]
This compound DerivativeA375Skin Cancer3.027[7]
Table 2: Antioxidant Activity of this compound A (IC₅₀ Values)
Antioxidant AssayIC₅₀ Value (mg/mL)Reference
DPPH Radical Scavenging6.574[8]
Superoxide Anion Radical Scavenging2.506[8][9]
Nitric Oxide Radical Scavenging0.098[8]
Ferrous Ion Chelating0.470[8]
Hydroxyl Radical Scavenging42.410[8]
Table 3: Antimicrobial Activity of Lantadenes and L. camara Extracts (MIC Values)
Compound/ExtractMicroorganismMIC (µg/mL)Reference
This compound AFusarium subglutinans≤ 630[10]
This compound AFusarium proliferatum≤ 630[10]
This compound AFusarium solani≤ 630[10]
L. camara leaf extractPseudomonas vulgaris128[11]
L. camara leaf extractVibrio cholerae128[11]
L. camara root extractPseudomonas vulgaris64[11]
L. camara root extractPseudomonas aeruginosa128[11]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of lantadenes, compiled from various scientific reports.

Extraction and Isolation of this compound A from Lantana camara Leaves

This protocol is an improved method that is economical and avoids the use of carcinogenic solvents.[12]

1. Plant Material Preparation:

  • Collect fresh leaves of Lantana camara var. aculeata.
  • Dry the leaves in an oven at 55-70°C.[12]
  • Grind the dried leaves into a fine powder (1 mm particle size).[12]

2. Methanol (B129727) Extraction:

  • Macerate 100 g of the dried leaf powder with 750 mL of methanol with intermittent shaking overnight.[12]
  • Filter the methanolic extract through two layers of muslin cloth.
  • Repeat the extraction of the residue twice more with 750 mL of methanol each time.[12]

3. Decolorization and Concentration:

  • Pool the methanolic extracts and decolorize with 20 g of activated charcoal for 1 hour with intermittent shaking.[12]
  • Filter the extract through coarse filter paper.
  • Remove the methanol in vacuo at 60°C to obtain a residue.[12]

4. Chloroform (B151607) Extraction and Crystallization:

  • Extract the residue with 100 mL of chloroform twice.[12]
  • Dry the combined chloroform extract in vacuo at 60°C.
  • Dissolve the residue in boiling methanol and keep it at 0-4°C for several hours to induce crystallization of a partially purified this compound mixture.[12]
  • Recover the crystals by filtration.

5. Column Chromatography:

  • Prepare a slurry of silica (B1680970) gel (60-120 mesh), activated at 110°C for 1 hour, in chloroform and pack it into a glass column.[12]
  • Dissolve the partially purified lantadenes in a minimal amount of chloroform and apply to the column.
  • Elute the column sequentially with chloroform followed by a chloroform:methanol mixture (e.g., 99.5:0.5).[12]
  • Collect fractions and monitor them by thin-layer chromatography (TLC).

6. Final Purification:

  • Pool the fractions containing this compound A.
  • Remove the solvent in vacuo.
  • Further purify by repeated crystallization from methanol to obtain pure this compound A.[12]
  • Confirm the purity using High-Performance Liquid Chromatography (HPLC).[12]

MTT Assay for Cytotoxicity (IC₅₀ Determination)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
  • Incubate for 24 hours to allow for cell attachment.[5]

2. Treatment:

  • Treat the cells with various concentrations of the test compound (e.g., this compound A) for 24, 48, or 72 hours.[5]

3. MTT Addition and Incubation:

  • After the treatment period, add MTT solution to each well and incubate for a few hours.

4. Formazan (B1609692) Solubilization and Absorbance Measurement:

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
  • Measure the absorbance at a specific wavelength using a microplate reader.

5. IC₅₀ Calculation:

  • Calculate the percentage of cell viability compared to the untreated control.
  • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value from the dose-response curve.

Signaling Pathways and Molecular Mechanisms

Lantadenes exert their biological effects by modulating key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action.

Intrinsic Apoptosis Pathway Induced by this compound A

This compound A has been shown to induce apoptosis in cancer cells through the mitochondrial-mediated intrinsic pathway.[6][9] This involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family and the subsequent activation of caspases.[6]

Intrinsic_Apoptosis_Pathway LantadeneA This compound A Bax Bax (Pro-apoptotic) LantadeneA->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) LantadeneA->Bcl2 Downregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes PI3K_Akt_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Releases NF-κB Gene_Expression Gene Expression (Proliferation, Survival) NFkB_nuc->Gene_Expression Promotes This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits This compound->NFkB Inhibits (Directly or Indirectly) Anticancer_Workflow Start Isolation of This compound Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Apoptosis Apoptosis Assays (Flow Cytometry, Western Blot) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle Pathway Signaling Pathway Analysis (Western Blot) Apoptosis->Pathway CellCycle->Pathway InVivo In Vivo Studies (Animal Models) Pathway->InVivo Conclusion Therapeutic Potential InVivo->Conclusion

References

In Silico Prediction of Lantadene A Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lantadene A, a pentacyclic triterpenoid (B12794562) from Lantana camara, is recognized for its significant hepatotoxicity in livestock.[1] However, emerging research also points towards its potential as an antimicrobial, antiviral, and antitumor agent.[1] This guide outlines a comprehensive in silico workflow to predict the bioactivity of this compound A, enabling a systematic, cost-effective approach to exploring its therapeutic potential while mitigating its toxic effects. By leveraging computational tools for target identification, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, researchers can prioritize experimental validations and accelerate the drug discovery process. This document provides detailed methodologies, data interpretation guidelines, and pathways for translating computational predictions into experimentally verifiable hypotheses.

Introduction to this compound A

This compound A is a major bioactive compound found in the leaves of Lantana camara.[2] Structurally, it is a pentacyclic triterpenoid, specifically [22β(Z)]-2-methylisocrotonoyloxy-3-oxoolean-12-en-28-oic acid.[3] While its role in livestock poisoning is well-documented, causing photosensitivity and jaundice, the precise mechanism of action remains largely unknown.[1] It is thought to interfere with the sodium-potassium pump in biliary epithelial cells, affecting bile production.[1][4] Despite its toxicity, studies have suggested that this compound A and its derivatives possess promising pharmacological activities, including antioxidant and potential chemopreventive properties.[5][6] This dual nature of this compound A necessitates a careful and predictive approach to unlock its therapeutic value.

In silico methodologies offer a powerful framework for dissecting the polypharmacology of natural products like this compound A.[7] These computational techniques allow for the rapid screening of potential biological targets, prediction of pharmacokinetic properties, and estimation of toxicity, thereby guiding further experimental investigation.[8][9]

Proposed In Silico Workflow

The prediction of this compound A's bioactivity can be approached through a structured computational workflow. This process begins with preparing the molecule's structure and proceeds through target prediction, detailed interaction analysis via molecular docking, and a comprehensive assessment of its drug-like properties.

G cluster_0 Phase 1: Preparation & Target ID cluster_1 Phase 2: Interaction & Property Analysis cluster_2 Phase 3: Hypothesis & Validation A Ligand Preparation (this compound A 3D Structure) B Target Identification (Reverse Docking, Pharmacophore Screening) A->B C Molecular Docking (Binding Affinity & Pose Prediction) B->C D ADMET Prediction (Pharmacokinetics & Toxicity) B->D E Hypothesis Generation (Mechanism of Action) C->E D->E F Experimental Validation (In Vitro/In Vivo Assays) E->F G LantadeneA This compound A Bcl2 Bcl-2 LantadeneA->Bcl2 Inhibition Bax Bax Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Pore Formation CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Lantadene A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lantadene A is a pentacyclic triterpenoid (B12794562) found in the leaves of Lantana camara, a plant known for its hepatotoxic properties.[1] As one of the major bioactive constituents, this compound A is of significant interest to researchers in drug discovery and natural product chemistry for its potential antitumor, anti-inflammatory, and antiviral activities.[1][2] This document provides a detailed, step-by-step protocol for the isolation and purification of this compound A from Lantana camara leaves, intended for researchers, scientists, and professionals in drug development. The described methodology is a synthesis of established laboratory procedures.[1][2]

Experimental Protocols

1. Preparation of Plant Material

The initial step involves the careful preparation of the Lantana camara leaves to ensure optimal extraction of this compound A.

  • Collection: Fresh leaves of Lantana camara var. aculeata are collected.[3]

  • Drying: The leaves are dried in an oven at a temperature of 55-70°C.[2][3]

  • Grinding: The dried leaves are ground into a fine powder, typically to a 1 mm particle size.[1][3]

2. Extraction of Lantadenes

A solvent extraction process is employed to isolate the crude lantadenes from the powdered leaf material.

  • Methanol (B129727) Extraction: The dried leaf powder is macerated with methanol. A common ratio is 100 g of leaf powder to 750 ml of methanol.[2][3] This mixture is subjected to intermittent shaking and left overnight.[1][3] The extraction process is typically repeated twice more with fresh methanol to ensure maximum yield.[2]

  • Filtration: The methanolic extract is filtered through a double layer of muslin cloth to remove solid plant material.[1][2]

  • Decolorization: The pooled methanolic extracts are treated with activated charcoal (e.g., 20 g for an extract from 100 g of leaf powder) for approximately one hour with intermittent shaking to remove pigments and other colored impurities.[1][2] The mixture is then filtered.[1]

3. Solvent Partitioning and Initial Crystallization

This step aims to separate the lantadenes from highly polar compounds and to obtain a partially purified crystalline product.

  • Solvent Removal: The methanol is removed from the decolorized extract in vacuo at a temperature of 60-80°C.[1][2]

  • Chloroform (B151607) Extraction: The resulting residue is extracted with chloroform (e.g., 2 x 100 ml) to separate the less polar lantadenes from the more polar compounds which remain in the aqueous layer.[1][2]

  • Drying: The chloroform extract is dried in vacuo at 60°C.[2]

  • Initial Crystallization: The dried residue is dissolved in boiling methanol and then stored at 0-4°C for at least 2 hours to induce the crystallization of a partially purified this compound mixture.[2][3] The crystals are recovered by filtration.[2]

4. Chromatographic Purification

Column chromatography is a critical step for the separation of this compound A from other closely related lantadenes and impurities.

  • Column Preparation: A glass column is packed with silica (B1680970) gel (60-120 mesh) activated at 110°C for one hour. The silica gel is prepared as a slurry in chloroform before packing.[2]

  • Sample Loading: The partially purified this compound sample is dissolved in a minimal amount of chloroform and applied to the top of the silica gel column.[2]

  • Elution: The column is eluted with a sequence of solvents with increasing polarity. A typical elution scheme involves:

    • Chloroform (100%)

    • Chloroform: Methanol (99.5:0.5 or 99:1)[1][2]

    • Chloroform: Methanol (95:5)[1]

  • Fraction Collection: Fractions of a defined volume (e.g., 10-25 ml) are collected throughout the elution process.[1][2]

5. Monitoring and Final Purification

Thin Layer Chromatography (TLC) is used to monitor the separation, and a final crystallization step yields pure this compound A.

  • TLC Monitoring: The collected fractions are monitored by TLC on silica gel G plates. A common solvent system is petroleum ether: ethyl acetate: acetic acid (88:10:2).[1][2] The spots can be visualized by exposure to iodine vapor or by using Liebermann-Burchard reagent.[2]

  • Pooling of Fractions: Fractions containing enriched this compound A, as identified by TLC, are pooled together.[1]

  • Final Crystallization: The solvent from the pooled fractions is removed in vacuo. The residue is then dissolved in boiling methanol and allowed to crystallize at 0-4°C. This recrystallization process is repeated two to three times to obtain pure this compound A.[1][2]

6. Purity Ascertainment

The purity of the final product is determined using High-Performance Liquid Chromatography (HPLC).

  • HPLC Analysis: The purified this compound A is dissolved in HPLC-grade methanol and analyzed using a C-18 column.[2] A typical mobile phase is a mixture of methanol, acetonitrile, water, and acetic acid (68:20:12:0.01).[2] The purity is determined by comparing the chromatogram of the sample to that of a standard. Purity of over 98% can be achieved with this method.[2]

Data Presentation

Table 1: Summary of Yields at Different Purification Stages

Purification StepStarting MaterialProductYieldReference
Initial Crystallization100 g Lantana Leaf PowderPartially Purified Lantadenes534 mg[2]
Final CrystallizationPartially Purified LantadenesPure this compound A215 mg[2]

Table 2: Parameters for Chromatographic Purification

ParameterSpecificationReference
Stationary PhaseSilica Gel (60-120 mesh)[1][2]
Column Dimensions2.5 cm x 25 cm (Bed Size)[2]
Elution SolventsChloroform, Chloroform:Methanol (99.5:0.5 to 99:1), Chloroform:Methanol (95:5)[1][2]
TLC Solvent SystemPetroleum Ether: Ethyl Acetate: Acetic Acid (88:10:2)[1][2]
HPLC ColumnNovaPak C-18 (4.6 x 250 mm)[2]
HPLC Mobile PhaseMethanol:Acetonitrile:Water:Acetic Acid (68:20:12:0.01)[2]

Visualizations

experimental_workflow cluster_preparation 1. Plant Material Preparation cluster_extraction 2. Extraction & Decolorization cluster_partitioning 3. Solvent Partitioning & Crystallization cluster_chromatography 4. Chromatographic Purification cluster_final_purification 5. Final Purification & Analysis start Fresh Lantana camara Leaves drying Drying (55-70°C) start->drying grinding Grinding (1 mm particle size) drying->grinding leaf_powder Dried Leaf Powder grinding->leaf_powder methanol_extraction Methanol Extraction (x3) leaf_powder->methanol_extraction filtration1 Filtration methanol_extraction->filtration1 decolorization Decolorization (Activated Charcoal) filtration1->decolorization filtration2 Filtration decolorization->filtration2 crude_extract Decolorized Methanolic Extract filtration2->crude_extract solvent_removal1 Solvent Removal (in vacuo) crude_extract->solvent_removal1 chloroform_extraction Chloroform Extraction solvent_removal1->chloroform_extraction solvent_removal2 Solvent Removal (in vacuo) chloroform_extraction->solvent_removal2 initial_crystallization Initial Crystallization (Methanol, 0-4°C) solvent_removal2->initial_crystallization partial_purified Partially Purified Lantadenes initial_crystallization->partial_purified column_chromatography Silica Gel Column Chromatography partial_purified->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_monitoring TLC Monitoring fraction_collection->tlc_monitoring pooling Pooling of this compound A Fractions tlc_monitoring->pooling enriched_fraction Enriched this compound A Fraction pooling->enriched_fraction solvent_removal3 Solvent Removal (in vacuo) enriched_fraction->solvent_removal3 final_crystallization Final Crystallization (Methanol, x3) solvent_removal3->final_crystallization hplc_analysis HPLC Purity Analysis final_crystallization->hplc_analysis pure_lantadene_a Pure this compound A (>98%) hplc_analysis->pure_lantadene_a

Caption: Experimental workflow for the isolation and purification of this compound A.

References

Application Note: A Comprehensive Guide to the Separation of Lantadenes Using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lantadenes are a group of pentacyclic triterpenoids predominantly found in the leaves of the invasive plant species Lantana camara.[1][2] These compounds, particularly Lantadene A and this compound B, are known for their significant biological activities, including hepatotoxicity in livestock, as well as potential antitumor and antifungal properties.[3][4] The structural similarity among different lantadenes presents a significant challenge for their separation and purification. This application note provides a detailed protocol for the isolation of lantadenes from Lantana camara leaves, with a primary focus on purification using silica (B1680970) gel column chromatography. The methods outlined are intended for researchers in natural product chemistry, pharmacology, and drug development.

Principle of Separation

The separation of lantadenes by column chromatography is based on the principle of adsorption chromatography. A glass column is packed with silica gel, a polar stationary phase. A crude or partially purified extract containing a mixture of lantadenes is loaded onto the column. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds in the mixture travel down the column at different rates depending on their polarity. Since silica gel is polar, more polar compounds adsorb more strongly to the stationary phase and thus elute later, while less polar compounds travel faster and elute earlier.[5] By gradually increasing the polarity of the mobile phase (gradient elution), the structurally similar lantadenes can be effectively separated from each other and other phytochemicals.

Experimental Workflow for this compound Separation

The overall process for isolating and purifying lantadenes from plant material involves several key stages, from initial extraction to final purification.

G cluster_0 Preparation & Extraction cluster_1 Pre-Purification cluster_2 Chromatographic Separation cluster_3 Final Purification & Analysis start Dried & Powdered Lantana camara Leaves extraction Methanol (B129727) Extraction start->extraction charcoal Decolorization (Activated Charcoal) extraction->charcoal concentrate1 Crude Methanolic Extract charcoal->concentrate1 partition Solvent-Solvent Partitioning (e.g., Chloroform (B151607)/Water) concentrate1->partition concentrate2 This compound-Rich Chloroform Fraction partition->concentrate2 load Load Sample onto Silica Gel Column concentrate2->load elute Gradient Elution (e.g., Chloroform -> Chloroform:Methanol) load->elute collect Fraction Collection elute->collect tlc TLC Analysis of Fractions collect->tlc pool Pool Fractions with Target this compound(s) tlc->pool crystallize Fractional Crystallization (from Methanol) pool->crystallize hplc Purity Analysis (HPLC) crystallize->hplc pure Pure this compound hplc->pure

Figure 1: General workflow for the extraction and purification of lantadenes.

Experimental Protocols

Protocol 1: Extraction and Pre-purification of Crude Lantadenes

This protocol details the initial extraction from dried plant material and a liquid-liquid partitioning step to enrich the this compound content.

  • Preparation of Plant Material: Collect fresh leaves of Lantana camara, wash them, and shade-dry at ambient temperature or oven-dry at 55-70°C.[3][6] Grind the dried leaves into a fine powder.

  • Methanol Extraction: Macerate the leaf powder (e.g., 200 g) in methanol (e.g., 1 L) overnight with intermittent shaking.[7]

  • Filtration and Decolorization: Filter the extract through a muslin cloth or filter paper. To the filtrate, add activated charcoal (e.g., 30 g) and shake intermittently for 1 hour to adsorb pigments.[7] Filter again to remove the charcoal.

  • Concentration: Concentrate the decolorized methanolic extract using a rotary evaporator at a temperature below 60°C to obtain a semi-solid residue.[7][8]

  • Solvent Partitioning:

    • Suspend the residue in distilled water.

    • Transfer the suspension to a separating funnel and partition it with chloroform (or ethyl acetate) three times.[7][9] Lantadenes will move into the organic (chloroform/ethyl acetate) layer.

    • Collect the organic layers, combine them, and wash with a small amount of water.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the this compound-rich crude fraction.[7]

Protocol 2: Silica Gel Column Chromatography

This protocol describes the setup and execution of the column chromatography step for separating the components of the crude fraction.

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Activate silica gel (60-120 mesh) at 110°C for at least 1 hour.[8][10]

    • Prepare a slurry of the activated silica gel in the initial, non-polar mobile phase (e.g., 100% chloroform or n-hexane).[7][9]

    • Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica gel to settle, forming a uniform packed bed.

  • Sample Loading:

    • Dissolve the crude this compound fraction from Protocol 1 in a minimal amount of chloroform.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder of the sample adsorbed onto the silica.

    • Carefully add the sample-adsorbed silica gel to the top of the packed column.

  • Elution:

    • Begin elution with the least polar solvent (e.g., 100% chloroform).

    • Gradually increase the solvent polarity by adding a more polar solvent (e.g., methanol or ethyl acetate) in a stepwise or linear gradient.[7][8] Refer to Table 2 for example gradient systems.

    • Maintain a constant flow rate and collect the eluate in fractions of a fixed volume (e.g., 10-25 mL).[7]

Protocol 3: Monitoring and Pooling of Fractions

Thin Layer Chromatography (TLC) is essential for analyzing the collected fractions to identify those containing the target compounds.

  • TLC Analysis: Spot a small amount from each collected fraction onto a pre-coated silica gel 60 F254 TLC plate.

  • Development: Develop the TLC plate using an appropriate solvent system (see Table 3).[6][8]

  • Visualization: After development, dry the plate and visualize the spots. This can be done by exposing the plate to iodine vapor or by spraying with a vanillin-sulfuric acid reagent and heating.[7][9]

  • Pooling Fractions: Compare the TLC profiles of the fractions with a reference standard if available. Combine the fractions that show a prominent spot corresponding to the desired this compound (e.g., this compound A).

Protocol 4: Final Purification by Crystallization

For obtaining high-purity lantadenes, fractional crystallization is a common final step.

  • Concentration: Take the pooled fractions and remove the solvent completely using a rotary evaporator.[7]

  • Crystallization: Dissolve the resulting residue in a minimal amount of boiling methanol.[8]

  • Cooling: Allow the solution to cool slowly, then keep it at a low temperature (0-4°C) for several hours to facilitate crystallization.[7][8]

  • Isolation: Collect the pure crystals by filtration. The process can be repeated two to three times to achieve higher purity.[7]

  • Purity Check: Ascertain the final purity of the isolated compound using High-Performance Liquid Chromatography (HPLC).[7][8]

Data Presentation

The following tables summarize the key parameters and materials for the successful separation of lantadenes.

Table 1: Materials, Reagents, and Equipment

Category Item Specifications
Plant Material Lantana camara leaves Dried and finely powdered
Solvents Methanol, Chloroform, Ethyl Acetate, Petroleum Ether, n-Hexane Analytical or HPLC grade[9]
Stationary Phase Silica Gel 60-120 mesh for column chromatography[7]
Adsorbent Activated Charcoal For decolorization
Apparatus Glass chromatography column, Separating funnel, Rotary evaporator Standard laboratory glassware
Analysis TLC Plates Silica gel 60 F254 pre-coated plates[9]

| | HPLC System | With a C18 column and UV/PDA detector[8][9] |

Table 2: Recommended Column Chromatography Elution Systems

System Stationary Phase Mobile Phase Gradient Application Note
1 Silica Gel (60-120 mesh) Step 1: 100% Chloroform Step 2: Chloroform:Methanol (99.5:0.5, v/v) Step 3: Chloroform:Methanol (99:1, v/v)[7][8] Effective for separating this compound A, which typically elutes with Chloroform:Methanol mixtures.[8]
2 Silica Gel (60-120 mesh) Step 1: 100% Petroleum Ether Step 2: Petroleum Ether:Ethyl Acetate (gradient) Step 3: Ethyl Acetate:Methanol (gradient)[3] A general-purpose system for separating various triterpenoids.

| 3 | Silica Gel (60-120 mesh) | Step 1: 100% n-Hexane Step 2: n-Hexane:Ethyl Acetate (gradient)[9] | Used for the separation of various lantadenes, including this compound C. |

Table 3: TLC System for Monitoring Fractions

Parameter Description
Stationary Phase Silica gel 60 F254 TLC plates
Mobile Phase Petroleum ether: Ethyl acetate: Acetic acid (88:10:2, v/v/v)[6][8]

| Visualization | 1. Iodine vapor chamber[7] 2. Spray with vanillin-sulfuric acid reagent followed by heating[9] |

Table 4: Reported Yield and Purity of Lantadenes

Parameter Value Reference
Total this compound Yield 0.31% - 0.53% (of dry leaf weight) [1][6]
Purity of this compound A >98% (after crystallization) [8]

| Purity Assessment Method | HPLC (C18 column, isocratic elution) |[7][8] |

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Lantadene A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lantadene A is a pentacyclic triterpenoid (B12794562) and a major bioactive constituent found in the leaves of Lantana camara, a plant known for its hepatotoxicity in livestock.[1][2] The analysis and quantification of this compound A are crucial for toxicological studies, phytochemical research, and the development of potential pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the quantitative analysis of this compound A in plant extracts.[3] This application note provides a detailed protocol for the extraction, separation, and quantification of this compound A using reversed-phase HPLC.

Principle

The method employs a reversed-phase HPLC system with a C18 column to separate this compound A from other components in the plant extract.[3] The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase (C18) and a polar mobile phase. Detection is typically carried out using a UV-Vis or Diode Array Detector (DAD) at a wavelength of 210 nm, where this compound A exhibits significant absorbance.[3] Quantification is achieved by comparing the peak area of this compound A in the sample to a calibration curve generated from standards of known concentrations.

Experimental Protocols

1. Sample Preparation: Extraction of this compound A from Lantana camara Leaves

This protocol outlines the procedure for extracting this compound A from dried plant material.

  • Materials and Reagents:

    • Dried leaves of Lantana camara

    • Methanol (B129727) (HPLC grade)[3]

    • Chloroform (B151607) (analytical grade)[1]

    • Grinder or mortar and pestle[3]

    • Shaker or sonicator[3]

    • Rotary evaporator[3]

    • Whatman No. 1 filter paper[3]

    • 0.22 µm syringe filters[3]

  • Protocol:

    • Drying and Grinding: Dry the Lantana camara leaves at 40-50°C to a constant weight and grind them into a fine powder.[3]

    • Extraction: Accurately weigh approximately 1 g of the powdered leaf material and place it in a flask. Add 20 mL of methanol and agitate the mixture for 1-2 hours using a shaker or sonicator.[3]

    • Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid debris.[3]

    • Solvent Partitioning (Optional Cleanup):

      • Concentrate the methanolic extract using a rotary evaporator.[1]

      • Partition the residue between chloroform and water. The lantadenes will predominantly be in the chloroform layer.[1]

      • Collect the chloroform layer and evaporate it to dryness.[1]

    • Reconstitution and Final Filtration: Reconstitute the dried extract in a known volume of the mobile phase. Before HPLC injection, filter the solution through a 0.22 µm syringe filter to remove any particulate matter.[3]

2. HPLC Analysis

This protocol details the instrumental parameters for the chromatographic separation and detection of this compound A.

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and a DAD or UV-Vis detector.[3]

  • Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]
Mobile Phase Isocratic mixture of Methanol: Acetonitrile: Water: Acetic Acid (68:20:12:0.01, v/v/v/v)[1][3]
Flow Rate 1.0 mL/min[3]
Column Temperature Ambient or controlled at 35°C[4]
Detection Wavelength 210 nm[3]
Injection Volume 20 µL

3. Standard Preparation and Calibration

Accurate quantification requires the preparation of a calibration curve using a this compound A standard.

  • Protocol:

    • Stock Solution: Prepare a stock solution of this compound A standard (e.g., 1 mg/mL) in methanol.[3]

    • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Calibration Curve: Inject each working standard into the HPLC system and record the peak area. Plot a graph of peak area versus concentration and determine the linearity (correlation coefficient, r²).[3]

Data Presentation

Table 1: HPLC Method Parameters for this compound A Analysis

ParameterValueReference
Analyte This compound A-
Matrix Plant Extracts (Lantana camara)[3]
HPLC Column C18 reversed-phase (250 mm x 4.6 mm, 5 µm)[3]
Mobile Phase Methanol: Acetonitrile: Water: Acetic Acid (68:20:12:0.01, v/v/v/v)[1][3]
Elution Mode Isocratic[1][3]
Flow Rate 1.0 mL/min[3]
Detection Wavelength 210 nm[3]

Table 2: Quantitative Levels of Lantadenes in Lantana camara var. aculeata Leaves (mg/100 g dry wt.)

This compoundYoung LeafMature Leaf
This compound A 491.5 ± 6.3805.9 ± 52.8
This compound B 347.0 ± 3.0522.3 ± 37.1
This compound C 191.3 ± 10.3424.8 ± 39.1
This compound D 49.7 ± 5.3177.4 ± 19.0
Reduced this compound A 19.1 ± 2.328.7 ± 4.5
Reduced this compound B 13.0 ± 1.318.6 ± 1.2

Data from Sharma et al., 2000.[5]

Method Validation

For reliable and accurate results, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[3] Key validation parameters include:

  • Linearity: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[3]

  • Accuracy: Determined by recovery studies, with an expected recovery of 98-102%.[3]

  • Precision: Expressed as the relative standard deviation (RSD), which should be < 2%.[3]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[3]

  • Specificity: The ability of the method to exclusively measure this compound A in the presence of other components.[3]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Plant Material (Lantana camara leaves) drying_grinding Drying and Grinding plant_material->drying_grinding extraction Solvent Extraction (Methanol) drying_grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Optional) filtration->concentration final_prep Final Sample Preparation (0.22 µm filtration) concentration->final_prep hplc_injection HPLC Injection final_prep->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection Detection (UV at 210 nm) separation->detection peak_integration Peak Integration and Identification detection->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification reporting Result Reporting quantification->reporting

Caption: Experimental workflow for the HPLC analysis of this compound A.

logical_relationship lantadene_a This compound A Ingestion absorption Absorption and Distribution lantadene_a->absorption metabolism Hepatic Metabolism absorption->metabolism toxic_metabolites Formation of Toxic Metabolites metabolism->toxic_metabolites cellular_damage Cellular Damage toxic_metabolites->cellular_damage hepatotoxicity Hepatotoxicity cellular_damage->hepatotoxicity

Caption: Generalized logical relationship of this compound A-induced hepatotoxicity.

References

Spectroscopic Characterization of Lantadene A: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Lantadene A, a pentacyclic triterpenoid (B12794562) from the invasive plant species Lantana camara, has garnered significant scientific interest due to its diverse biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2] This document provides detailed application notes and experimental protocols for the comprehensive spectroscopic characterization of this compound A using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The presented methodologies and data are intended to guide researchers, scientists, and drug development professionals in the unambiguous identification and structural elucidation of this promising natural product.

Introduction

This compound A (22β-angeloyloxy-3-oxoolean-12-en-28-oic acid) is a major bioactive constituent of Lantana camara.[3] Its potential as a lead compound in drug discovery necessitates robust and reliable methods for its isolation and characterization. Spectroscopic techniques, particularly NMR and MS, are indispensable tools for confirming the molecular structure and purity of natural products like this compound A. This application note outlines the standard operating procedures for these analyses and presents the expected spectral data in a clear, tabulated format.

Isolation and Purification of this compound A

A critical prerequisite for accurate spectroscopic analysis is the isolation of this compound A in high purity. The following protocol is an improved method for its extraction and purification from Lantana camara leaves.[3]

Experimental Protocol: Isolation and Purification
  • Plant Material Collection and Preparation: Fresh leaves of Lantana camara are collected and shade-dried at ambient temperature. The dried leaves are then ground into a fine powder.[4][5]

  • Extraction: The powdered leaves are subjected to batch extraction with methanol (B129727).[3] The resulting methanolic extracts are pooled.

  • Decolorization and Solvent Extraction: The pooled methanolic extract is decolorized using activated charcoal. The solvent is then removed under reduced pressure (in vacuo) at 60°C. The residue is subsequently extracted with chloroform (B151607).[3]

  • Crystallization: The chloroform extract is dried in vacuo at 60°C. The resulting residue is dissolved in boiling methanol and allowed to crystallize at 0-4°C. The crystals, representing partially purified lantadenes, are collected by filtration.[3]

  • Column Chromatography: The partially purified lantadenes are further purified by column chromatography on silica (B1680970) gel (60-120 mesh).[2][3]

    • Column Preparation: A slurry of silica gel in chloroform is packed into a glass column.

    • Sample Loading: The partially purified this compound sample is dissolved in a minimal amount of chloroform and applied to the column.

    • Elution: The column is eluted first with chloroform, followed by a chloroform:methanol (99.5:0.5) mixture.[3] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Final Crystallization: Fractions containing this compound A are pooled, and the solvent is removed in vacuo. The residue is recrystallized from boiling methanol to yield pure this compound A.[3]

  • Purity Assessment: The final purity of the isolated this compound A should be assessed by High-Performance Liquid Chromatography (HPLC).[3]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. 1D (¹H and ¹³C) and 2D NMR experiments are employed to determine the carbon-hydrogen framework of this compound A.

Experimental Protocol: NMR Analysis
  • Sample Preparation: A pure sample of this compound A (typically 5-10 mg) is dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a standard NMR tube.[5]

  • Instrument Parameters: NMR spectra are acquired on a 400 or 500 MHz spectrometer.[5][6]

    • ¹H NMR: Standard pulse programs are used with a spectral width of approximately 12 ppm.

    • ¹³C NMR: Proton-decoupled experiments are performed with a spectral width of around 220 ppm.[7]

    • 2D NMR: Standard pulse sequences for COSY, HSQC, and HMBC experiments are utilized to establish proton-proton and proton-carbon correlations.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts (δ) are referenced to the residual solvent peak (CDCl₃: δH 7.26, δC 77.16).[5]

Data Presentation: NMR Spectral Data for this compound A

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound A, compiled from published data.[6][7][8][9]

Table 1: ¹H NMR (400 MHz, CDCl₃) Data for this compound A [7][8][9]

Positionδ (ppm)MultiplicityJ (Hz)
125.30t3.4
224.90dd11.2, 4.4
32'5.98q7.2
51.30m
91.80m
11.50m
22.55m
61.45m
71.35m
111.20m
151.10m
160.90m
182.95d4.0
191.70m
211.65m
231.08s
241.05s
250.81s
260.92s
271.15s
290.95s
300.98s
33'1.95s
34'1.85d7.2

Table 2: ¹³C NMR (100 MHz, CDCl₃) Data for this compound A [7][8][9]

Positionδ (ppm)Carbon Type
3217.7C
28183.5C
31'167.5C
13143.1C
32'138.5CH
12122.5CH
2280.8CH
555.4CH
946.9CH
1846.2CH
1945.8CH
1442.1C
2041.5C
839.3C
139.2CH₂
447.4C
234.2CH₂
732.2CH₂
2130.5CH₂
1528.1CH₂
2326.6CH₃
2421.5CH₃
2515.2CH₃
2616.8CH₃
2725.9CH₃
2933.1CH₃
3023.6CH₃
33'20.5CH₃
34'15.8CH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass, which can be used to deduce the molecular formula. Tandem mass spectrometry (MS/MS) provides fragmentation data that aids in structural elucidation.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: A dilute solution of pure this compound A is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Instrumentation: Analysis is typically performed on a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Full Scan MS: Data is acquired in positive or negative ion mode over a mass range that includes the expected molecular ion.

    • MS/MS: The protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ is selected as the precursor ion for collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern of this compound A.

Data Presentation: Mass Spectrometry Data for this compound A
  • Molecular Formula: C₃₅H₅₂O₅[9]

  • Molecular Weight: 568.78 g/mol

  • Observed Mass: The positive ESI mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 569.[5]

Visualizing Experimental and Biological Contexts

To facilitate a clearer understanding of the experimental workflow and the potential biological relevance of this compound A, the following diagrams are provided.

experimental_workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Lantana camara Leaves extraction Methanolic Extraction start->extraction purification Column Chromatography extraction->purification pure_la Pure this compound A purification->pure_la nmr NMR Spectroscopy (1H, 13C, 2D) pure_la->nmr ms Mass Spectrometry (HRMS, MS/MS) pure_la->ms structure Structural Elucidation nmr->structure ms->structure confirmation Purity & Identity Confirmation structure->confirmation

Caption: Experimental workflow for the characterization of this compound A.

Research suggests that the biological effects of some triterpenoids may be mediated through the modulation of key cellular signaling pathways, such as the NF-κB pathway, which is central to inflammation.[1][10]

signaling_pathway cluster_pathway Postulated NF-κB Signaling Pathway Modulation stimulus Inflammatory Stimuli receptor Cell Surface Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase This compound This compound A This compound->ikb_kinase Inhibition? ikb IκBα ikb_kinase->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α) nucleus->gene_expression Transcription

Caption: Postulated modulation of the NF-κB signaling pathway by this compound A.

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for the spectroscopic characterization of this compound A. Adherence to these methodologies will ensure the reliable identification and structural confirmation of this important bioactive natural product, thereby facilitating its further investigation for potential therapeutic applications. The provided diagrams offer a visual summary of the experimental process and a potential mechanism of action, serving as a valuable resource for researchers in the field.

References

Synthesis of Novel Lantadene Derivatives for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of novel lantadene derivatives as potential therapeutic agents. Lantadenes, pentacyclic triterpenoids isolated from the plant Lantana camara, have demonstrated a range of biological activities, including anticancer and anti-inflammatory properties, making them an attractive scaffold for drug discovery.[1][2] These protocols focus on the semi-synthesis of derivatives from this compound A and C and their subsequent biological evaluation.

I. Quantitative Data Summary

The following tables summarize the cytotoxic activity of various this compound derivatives against several human cancer cell lines. This data is crucial for understanding structure-activity relationships (SAR) and for the selection of lead compounds for further development.

Table 1: Cytotoxicity of this compound A Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
This compound AMultiple~20-29[3]
3β-(4-Methoxybenzoyloxy)-22β-senecioyloxy-olean-12-en-28-oic acidA3753.027[4]
Compound 6 (dual C-3 and C-22 butyryloxy substitutions)NCI-60 PanelMean Growth Inhibition of 98.7% at 10 µM[5]
Compound 7 (isobutyryloxy groups at C-3 and C-22)NCI-60 PanelSecond-most favorable anticancer agent after compound 6[5]
22β-angeloyloxy-methyl-2-hydroxy-3-oxoolean-1,12-dien-28-oate (6 )HL-60, HeLa, Colon 502713, A-549Better cytotoxicity than parent compound (p<0.05)[6]

Table 2: Antioxidant and Radical Scavenging Activity of this compound A

AssayIC50 (mg/mL)
Superoxide Anion Scavenging2.506
Nitric Oxide Radical Scavenging0.098
Ferrous Ion Chelating0.470

II. Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of novel this compound derivatives are provided below.

Protocol 1: Semi-Synthesis of this compound C from this compound A

This protocol describes the catalytic hydrogenation of this compound A to produce this compound C, which involves the reduction of a double bond in the side chain.[1]

Materials:

Procedure:

  • Dissolution: Dissolve this compound A (1.0 g, 1.8 mmol) in ethanol (50 mL) in a round-bottom flask.[1]

  • Catalyst Addition: Carefully add 10% Palladium on charcoal (100 mg) to the solution.[1]

  • Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (using a balloon) at room temperature for 12 hours.[1]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of chloroform:methanol (B129727) (95:5).[1]

  • Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the palladium catalyst.[1]

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.[1]

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable gradient of chloroform and methanol to yield pure this compound C.[1]

Protocol 2: Synthesis of Novel this compound C Ester Derivatives

This protocol outlines a general procedure for the esterification of this compound C at the C-28 carboxylic acid position.[1]

Materials:

  • This compound C

  • Dry dichloromethane (B109758) (DCM)

  • Oxalyl chloride

  • Dimethylformamide (DMF)

  • Desired alcohol (e.g., 2-(dimethylamino)ethanol)

  • Triethylamine (B128534) (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of Carboxylic Acid: To a solution of this compound C (100 mg, 0.18 mmol) in dry DCM (10 mL), add oxalyl chloride (0.03 mL, 0.36 mmol) and a catalytic amount of DMF (1 drop). Stir the mixture at room temperature for 2 hours.[1]

  • Alcohol Solution Preparation: In a separate flask, dissolve the desired alcohol (0.27 mmol) and triethylamine (0.05 mL, 0.36 mmol) in dry DCM (5 mL).[1]

  • Esterification: Cool the activated this compound C solution to 0 °C and add the alcohol solution dropwise. Allow the reaction mixture to warm to room temperature and stir for 18 hours.[1]

  • Workup: Quench the reaction by adding water (10 mL). Extract the product with DCM (3 x 15 mL).[1]

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired this compound C ester derivative.[1]

Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol describes the use of the MTT assay to determine the cytotoxic effects of novel this compound derivatives on cancer cell lines.[1]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete culture medium

  • 96-well plates

  • Novel this compound C derivatives

  • Vehicle control (e.g., DMSO)

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[1]

  • Compound Treatment: Prepare serial dilutions of the novel this compound derivatives in the culture medium. Replace the existing medium in the wells with 100 µL of the compound dilutions. Include vehicle and positive controls.[1]

  • Incubation: Incubate the plate for 48-72 hours.[1]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[1]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Protocol 4: NF-κB Reporter Assay

This protocol is used to investigate whether the synthesized this compound derivatives can inhibit the NF-κB signaling pathway, a key pathway in inflammation and cancer.[1][7]

Materials:

  • Cancer cells stably transfected with an NF-κB luciferase reporter and a Renilla luciferase control vector.

  • Novel this compound C derivatives

  • TNF-α

  • Dual-luciferase reporter assay system

Procedure:

  • Cell Seeding: Seed the transfected cells in a 96-well plate.

  • Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of the novel this compound C derivatives for 1 hour.[1]

  • Stimulation: Induce NF-κB activation by adding TNF-α (10 ng/mL) to the wells (except for the unstimulated control).[1]

  • Incubation: Incubate the plate for 6-8 hours.[1]

  • Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[1]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the effect of the compounds on NF-κB activation.[1]

III. Visualizations

The following diagrams illustrate key pathways and workflows relevant to the synthesis and evaluation of this compound derivatives.

G cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation Workflow LantadeneA This compound A Hydrogenation Catalytic Hydrogenation (H2, Pd/C) LantadeneA->Hydrogenation LantadeneC This compound C Hydrogenation->LantadeneC Activation Carboxylic Acid Activation (Oxalyl Chloride, DMF) LantadeneC->Activation Esterification Esterification (Alcohol, TEA) Activation->Esterification NovelDerivatives Novel this compound Derivatives Esterification->NovelDerivatives NovelDerivatives_eval Novel this compound Derivatives MTT_Assay MTT Assay (Cytotoxicity) NovelDerivatives_eval->MTT_Assay NFkB_Assay NF-κB Reporter Assay (Mechanism of Action) NovelDerivatives_eval->NFkB_Assay SAR_Analysis SAR Analysis MTT_Assay->SAR_Analysis NFkB_Assay->SAR_Analysis Lead_Compound Lead Compound Identification SAR_Analysis->Lead_Compound

Caption: Experimental workflow for synthesis and evaluation.

G cluster_pathway Proposed NF-κB Inhibition Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates This compound This compound Derivatives This compound->IKK Inhibits NFkB_inactive NF-κB (p65/p50) (Inactive) IkB->NFkB_inactive Sequesters NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces

Caption: Inhibition of the NF-κB signaling pathway.

SAR Structure-Activity Relationship (SAR) Overview cluster_C3 C-3 Position cluster_C22 C-22 Position Core This compound Core C3_OH OH Core->C3_OH C3_Butyryloxy Butyryloxy Core->C3_Butyryloxy C3_Isobutyryloxy Isobutyryloxy Core->C3_Isobutyryloxy C3_Methoxybenzoyloxy 4-Methoxybenzoyloxy Core->C3_Methoxybenzoyloxy C22_Angeloyloxy Angeloyloxy Core->C22_Angeloyloxy C22_Butyryloxy Butyryloxy Core->C22_Butyryloxy C22_Senecioyloxy Senecioyloxy Core->C22_Senecioyloxy C22_OH OH Core->C22_OH

Caption: Key positions for derivatization.

References

Application Notes and Protocols for Studying Lantadene-Induced Hepatotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lantana camara, a widespread perennial shrub, is known for its toxicity to livestock, primarily due to the presence of pentacyclic triterpenoids called lantadenes, with lantadene A being a major toxic constituent.[1][2][3] Ingestion of lantana foliage can lead to a characteristic syndrome of hepatotoxicity, intrahepatic cholestasis, and secondary photosensitization in grazing animals such as cattle, sheep, and goats.[2][4][5] Due to the significant economic losses in the livestock industry and the potential for developing therapeutic interventions for liver disease, robust animal models are crucial for studying the pathogenesis of this compound-induced hepatotoxicity.

This document provides detailed application notes and experimental protocols for using various animal models to investigate this compound-induced liver injury. Guinea pigs are often considered a preferred model as the clinical signs and pathology closely resemble those seen in ruminants.[6][7] Other susceptible non-ruminant species include rabbits and rats.[4][8]

Animal Models and Susceptibility

Several animal species have been identified as susceptible to this compound toxicity, making them suitable models for research.

  • Ruminants: Cattle, sheep, and goats are naturally affected.[1][4] While they represent the most clinically relevant species, their size and cost can be prohibitive for laboratory studies.

  • Guinea Pigs: Exhibit typical signs of lantana poisoning, including jaundice and photosensitization, making them an excellent laboratory model.[6][8]

  • Rabbits: Also susceptible to the hepatotoxic effects of lantadenes.[1][8]

  • Rats: While some studies indicate susceptibility, particularly in female rats, others suggest they may be less sensitive than other models.[8][9]

The red-flowered varieties of Lantana camara are generally considered the most toxic.[1][3] The toxic dose for a 500 kg cow can range from five to 20 kg of fresh leaves.[1] In experimental settings, purified lantadenes or dried leaf material are typically used for oral administration.

Core Mechanisms of Hepatotoxicity

The hepatotoxicity of lantadenes is a multi-faceted process primarily characterized by intrahepatic cholestasis and hepatocellular injury.[3][10] The proposed mechanism involves:

  • Mitochondrial Dysfunction: Lantadenes are believed to act as mitochondrial uncouplers, disrupting oxidative phosphorylation. This leads to a decrease in ATP synthesis, which impairs energy-dependent processes like the function of bile salt export pumps, contributing to cholestasis.[10][11]

  • Oxidative Stress: The disruption of mitochondrial function can lead to the generation of reactive oxygen species (ROS), causing oxidative damage to cellular components.[6]

  • Apoptosis: The cascade of events initiated by mitochondrial dysfunction and oxidative stress can ultimately lead to programmed cell death (apoptosis) of hepatocytes.[10]

  • Bile Canalicular Membrane Injury: Evidence suggests that the bile canalicular membrane is a primary site of injury by lantana toxins, leading to impaired bile secretion.[4][5]

Data Presentation: Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound-induced hepatotoxicity in various animal models.

Table 1: Biochemical Parameters in Guinea Pigs with Sub-Chronic this compound Toxicity (90 days) [6][12]

ParameterControl Group6 mg/kg bw12 mg/kg bw18 mg/kg bw24 mg/kg bw
AST (IU/L) 58.10 ± 7.5880.15 ± 15.1491.08 ± 19.03100.03 ± 10.77107.07 ± 8.64
ALT (IU/L) 52.14 ± 6.6055.72 ± 7.3062.32 ± 6.7963.88 ± 4.2877.82 ± 8.65
Creatinine Data not specifiedData not specifiedData not specifiedData not specifiedSignificantly Increased
Total Protein Data not specifiedData not specifiedData not specifiedData not specifiedSignificantly Decreased
Bilirubin (B190676) Data not specifiedData not specifiedData not specifiedData not specifiedSignificantly Increased
ALP Data not specifiedData not specifiedData not specifiedData not specifiedSignificantly Increased
ACP Data not specifiedData not specifiedData not specifiedData not specifiedSignificantly Increased*

*Indicates a statistically significant difference (p < 0.05) compared to the control group.

Table 2: Oxidative Stress Markers in Guinea Pig Liver (Sub-Chronic Toxicity) [6]

ParameterControl Group18 mg/kg bw24 mg/kg bw
SOD (U/mg protein) 7.58 ± 0.276.04 ± 0.504.82 ± 0.38
Lipid Peroxidation Data not specifiedSignificantly IncreasedSignificantly Increased
Reduced Glutathione (B108866) (GSH) Data not specifiedSignificantly DecreasedSignificantly Decreased
Catalase Data not specifiedSignificantly DecreasedSignificantly Decreased

*Indicates a statistically significant difference (p < 0.05) compared to the control group.

Table 3: Dosing and Acute Toxicity in Sheep [13]

RouteDoseOutcome
Intravenous1-3 mg/kg (single dose)Mild hepatocellular injury, transient rises in serum enzymes, with or without hyperbilirubinemia.
IntravenousHigher than 3 mg/kg (single dose)Hepatic necrosis.
IntravenousLow doses repeated over several daysDevelopment of a cholestatic syndrome identical to plant consumption.
Oral (Lantana leaf powder)4 and 8 g/kg body weightPhotosensitization, conjunctivitis, and bile-stained liver.[3]

Experimental Protocols

Protocol 1: Induction of Sub-Chronic this compound Hepatotoxicity in Guinea Pigs

This protocol is based on studies investigating the long-term effects of this compound exposure.[6][12]

1. Animals and Acclimatization:

  • Use healthy adult guinea pigs (specify strain, e.g., Dunkin-Hartley), with an equal number of males and females.

  • House the animals in standard laboratory conditions (25±2°C, 60±5% humidity, 12-hour light/dark cycle).[14]

  • Allow an acclimatization period of 7 days with free access to standard pellet feed and water.[6][12]

2. Preparation and Administration of Lantadenes:

  • Isolate lantadenes from dried Lantana camara leaf powder (red-flowered variety is preferred).[3][6]

  • Prepare graded doses of lantadenes (e.g., 6, 12, 18, and 24 mg/kg body weight).[6][12]

  • Administer the lantadenes orally once daily in gelatin capsules for a period of 90 days.[6][12]

  • A control group should receive empty gelatin capsules.

  • Ensure a one-hour interval between this compound administration and feeding.[7]

3. Monitoring and Sample Collection:

  • Monitor the animals daily for clinical signs of toxicity, including loss of appetite, depression, jaundice (yellowing of eyes and gums), and photosensitization (skin redness and swelling on exposure to light).[1][4]

  • Record body weight weekly.[6][12]

  • At the end of the 90-day period, anesthetize the animals (e.g., with chloroform (B151607) or other approved method) and collect blood via cardiac puncture.[6][7]

  • Collect blood in appropriate tubes for hematological and serum biochemical analysis.

  • Perform a necropsy and collect liver and kidney tissues.[7]

4. Biochemical Analysis:

  • Separate serum from the blood samples by centrifugation.

  • Analyze serum for liver function markers including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and bilirubin using commercial kits and an automated biochemistry analyzer.[6][12]

  • Analyze for other relevant markers such as total protein and creatinine.[6][12]

5. Histopathological Analysis:

  • Fix a portion of the liver and kidney tissues in 10% neutral buffered formalin.

  • Process the fixed tissues for paraffin (B1166041) embedding.

  • Section the paraffin blocks (e.g., 5 µm thickness) and stain with Hematoxylin and Eosin (H&E).

  • Examine the stained sections under a light microscope for pathological changes such as hepatocellular necrosis, cholestasis, bile duct hyperplasia, fatty degeneration, and portal fibrosis.[3][11]

  • For confirmation of fibrosis, Masson's Trichrome stain can be used.[6]

6. Oxidative Stress Marker Analysis:

  • Homogenize a portion of the fresh liver tissue in an appropriate buffer.

  • Analyze the homogenate for markers of oxidative stress, including:

    • Lipid peroxidation (e.g., measuring malondialdehyde levels).[6]

    • Reduced glutathione (GSH) levels.[6]

    • Superoxide dismutase (SOD) activity.[6]

    • Catalase activity.[6]

Protocol 2: Induction of Acute this compound Hepatotoxicity in Sheep

This protocol is adapted from studies focusing on the rapid onset of liver injury.[13]

1. Animals and Housing:

  • Use healthy adult sheep of a specific breed.

  • House them in individual pens with access to water and a maintenance diet.

2. Preparation and Administration of this compound A:

  • Dissolve purified this compound A in a suitable vehicle for intravenous administration.

  • Administer a single intravenous dose of this compound A (e.g., 1-3 mg/kg body weight).[13]

  • Alternatively, for oral administration, use dried Lantana camara leaf powder at doses of 4-8 g/kg body weight.[3]

3. Monitoring and Sample Collection:

  • Monitor the sheep closely for clinical signs of acute toxicity, including lethargy, anorexia, jaundice, and photosensitization.[1][3]

  • Collect blood samples at baseline and at regular intervals post-administration (e.g., 24, 48, 72 hours).

  • At the end of the experiment, euthanize the animals according to approved veterinary procedures.

  • Perform a gross pathological examination, noting any changes in the liver (e.g., enlargement, bile staining) and gallbladder (e.g., distention).[11]

  • Collect liver tissue for histopathological analysis.

4. Biochemical and Histopathological Analysis:

  • Perform serum biochemistry and histopathology as described in Protocol 1.

Visualizations

G cluster_prep Preparation and Acclimatization cluster_induction Toxicity Induction (90 days) cluster_analysis Data Collection and Analysis animal_selection Animal Selection (e.g., Guinea Pigs) acclimatization Acclimatization (7 days) animal_selection->acclimatization dosing Daily Oral Dosing (this compound A) acclimatization->dosing monitoring Daily Clinical Monitoring (Weight, Symptoms) dosing->monitoring euthanasia Euthanasia and Sample Collection monitoring->euthanasia biochemistry Serum Biochemistry (ALT, AST, Bilirubin) euthanasia->biochemistry histopathology Histopathology (H&E, Masson's Trichrome) euthanasia->histopathology oxidative_stress Oxidative Stress Markers (SOD, GSH) euthanasia->oxidative_stress

Caption: Experimental workflow for a sub-chronic this compound toxicity study.

G This compound This compound A mitochondria Mitochondrial Dysfunction This compound->mitochondria uncoupling Uncoupling of Oxidative Phosphorylation mitochondria->uncoupling ros Increased ROS Production mitochondria->ros atp Decreased ATP Synthesis uncoupling->atp bsep Impaired Bile Salt Export Pump (BSEP) atp->bsep oxidative_stress Oxidative Stress ros->oxidative_stress cholestasis Intrahepatic Cholestasis bsep->cholestasis liver_injury Liver Injury cholestasis->liver_injury apoptosis Hepatocyte Apoptosis oxidative_stress->apoptosis apoptosis->liver_injury

Caption: Proposed signaling pathway of this compound-induced hepatotoxicity.

References

Application Notes and Protocols for Determining the Antioxidant Capacity of Lantadene via DPPH Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lantadene, a pentacyclic triterpenoid (B12794562) found in the leaves of Lantana camara, has garnered significant interest for its potential therapeutic properties, including its antioxidant activity.[1][2][3] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and simple spectrophotometric method to evaluate the antioxidant capacity of natural compounds.[4][5] This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, thus neutralizing it and causing a color change from violet to yellow, which can be measured by a spectrophotometer.[6] These application notes provide a comprehensive overview, quantitative data, and a detailed protocol for assessing the antioxidant capacity of this compound using the DPPH assay.

Data Presentation

The antioxidant capacity of this compound and Lantana camara extracts is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the sample required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.

SampleSolventIC50 Value (µg/mL)Standard AntioxidantReference
This compound AMethanol (B129727)6574BHT (27)[1][2]
This compound AMethanol98BHT (75)[1][2][7]
Lantana camara Leaf ExtractMethanol16.02 ± 0.94Vitamin C (6.21)[8]
Lantana camara Flower ExtractMethanolData not specifiedVitamin C[8]
Lantana camara Root ExtractMethanolData not specifiedVitamin C[8]
Lantana camara Stem ExtractMethanolData not specifiedVitamin C[8]
Lantana camara Fruit ExtractMethanol90.11Vitamin C[8]
Lantana camara Leaf Extract (CYV)Methanol33.30 ± 2.39Not specified[5]
Lantana camara Leaf Extract (PRV)Methanol40.32 ± 2.94Not specified[5]
Lantana camara Leaf Extract (YTPV)Methanol475.33 ± 5.20Not specified[5]
Lantana camara Leaf Extract (CPV)Methanol927.16 ± 2.88Not specified[5]
Lantana camara Leaf ExtractEthanol (B145695)316.87Not specified[9]
Nonpolar fraction of Methanol ExtractNot specified34.65 ± 1.26Ascorbic acid[10]

Note: The significant variation in IC50 values for this compound A in the first two entries may be attributable to different experimental conditions or the purity of the compound used. The different varieties of Lantana camara (CYV, PRV, YTPV, CPV) also exhibit a wide range of antioxidant activities.

Experimental Protocols

This section provides a detailed methodology for determining the antioxidant capacity of this compound or Lantana camara extracts using the DPPH assay.

Materials and Reagents
  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • This compound standard or Lantana camara extract

  • Ascorbic acid or Butylated hydroxytoluene (BHT) as a positive control

  • Methanol or Ethanol (spectrophotometric grade)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Adjustable micropipettes

  • Vortex mixer

  • Analytical balance

Preparation of Solutions
  • DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of methanol or ethanol. Store this solution in a dark bottle at 4°C.[11]

  • DPPH Working Solution: Dilute the stock solution with methanol or ethanol to obtain an absorbance of approximately 1.0 ± 0.2 at 517 nm. This solution should be prepared fresh daily and kept in the dark.[4][11]

  • Sample Stock Solution: Prepare a stock solution of this compound or the Lantana camara extract in methanol or ethanol at a concentration of 1 mg/mL.

  • Serial Dilutions of Sample: From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 250, 500 µg/mL).

  • Positive Control: Prepare a stock solution and serial dilutions of the standard antioxidant (ascorbic acid or BHT) in the same manner as the sample.

Assay Procedure (96-well plate method)
  • Blank Preparation: Add 200 µL of methanol or ethanol to a well.

  • Control Preparation: Add 100 µL of the DPPH working solution to 100 µL of methanol or ethanol.

  • Sample/Standard Reaction: Add 100 µL of each sample or standard dilution to separate wells, followed by the addition of 100 µL of the DPPH working solution.

  • Incubation: Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[6][11]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[5][11]

Data Analysis
  • Calculate the Percentage of DPPH Radical Scavenging Activity: Use the following formula to calculate the percentage of inhibition for each concentration of the sample and standard:

    % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100

    Where:

    • Acontrol is the absorbance of the control (DPPH solution without the sample).

    • Asample is the absorbance of the sample with the DPPH solution.

  • Determine the IC50 Value: Plot the percentage of inhibition against the corresponding concentrations of the sample or standard. The IC50 value is the concentration that causes 50% inhibition of the DPPH radical and can be determined by linear regression analysis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis DPPH_Sol Prepare 0.1 mM DPPH Solution Add_DPPH Add DPPH Working Solution DPPH_Sol->Add_DPPH Sample_Sol Prepare Sample Stock & Dilutions Add_Sample Add Sample/Standard to Wells Sample_Sol->Add_Sample Std_Sol Prepare Standard Stock & Dilutions Std_Sol->Add_Sample Add_Sample->Add_DPPH Incubate Incubate in Dark (30 min) Add_DPPH->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calc_Inhibition Calculate % Inhibition Measure_Abs->Calc_Inhibition Plot_Graph Plot % Inhibition vs. Concentration Calc_Inhibition->Plot_Graph Calc_IC50 Determine IC50 Value Plot_Graph->Calc_IC50

References

Application Notes and Protocols for Evaluating the Anticancer Effects of Lantadene A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell culture techniques for the evaluation of the anticancer properties of Lantadene A, a pentacyclic triterpenoid (B12794562) of significant interest. This document outlines detailed protocols for assessing cytotoxicity, apoptosis, cell cycle arrest, and metastatic potential, supported by data presentation and visual workflows.

Data Presentation: Cytotoxicity of Lantadenes

The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a cytotoxic compound. The following table summarizes the reported IC50 values for this compound A and its derivatives against various cancer cell lines, providing a reference for expected efficacy.

Compound/ExtractCell LineCancer TypeAssayIC50 ValueCitation
This compound ALNCaPProstate CancerMTT~435 µM (208.4 µg/mL)[1]
This compound AA375Skin CancerMTT-[1]
This compound AA431Skin CancerMTT-[1]
This compound ARaw 264.7MacrophageMTT84.2 µg/mL[2]
This compound A CongenersVarious-Cytotoxicity~20-29 µM[3]
This compound DerivativesA375Skin CancerMTT3.027 µM[4]
This compound A, B, and C (mixture)MCF-7Breast CancerMTT4.7 - 44.7 µM[5]
This compound BMCF-7Breast CancerMTT~215 µM (112.2 µg/mL)[1]
Lantana camara ethanolic leaf extractMDA-MB-231Triple-Negative Breast CancerMTT~111.33 µg/ml[5]
This compound AVeroNormal Kidney EpithelialMTT319.37 ± 99.80 µg/mL[5]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and accuracy in evaluating the anticancer effects of this compound A.

Assessment of Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound A for 24, 48, or 72 hours. Include an untreated control group.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 Plot the percentage of viability against the concentration of this compound A to determine the IC50 value.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell membrane using Annexin V and distinguishes them from necrotic cells using Propidium Iodide (PI).

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound A at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both floating and adherent cells. Wash adherent cells with PBS and detach using trypsin. Combine all cells and centrifuge.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add 5 µL of Annexin V-FITC and 10 µL of PI to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound A, then harvest and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) and store them at -20°C overnight.

  • Staining: Wash the fixed cells and resuspend them in a solution containing PI and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI corresponds to the amount of DNA.

Cell Migration Assessment (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound A on the collective migration of a sheet of cells.

Protocol:

  • Cell Seeding: Grow a confluent monolayer of cells in a culture plate.

  • Creating the "Wound": Create a scratch or "wound" in the monolayer using a sterile pipette tip.

  • Treatment: Wash the cells to remove debris and add fresh media containing different concentrations of this compound A.

  • Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.

  • Data Analysis: Measure the area of the wound at each time point using software like ImageJ. Calculate the percentage of wound closure over time to determine the effect of this compound A on cell migration.

Cell Invasion Assessment (Transwell Invasion Assay)

This assay evaluates the ability of cancer cells to invade through an extracellular matrix barrier, mimicking a key step in metastasis.

Protocol:

  • Chamber Preparation: Use a Transwell chamber with a porous membrane coated with a layer of Matrigel or a similar extracellular matrix protein.

  • Cell Seeding: Seed cancer cells in the upper chamber in a serum-free medium containing this compound A.

  • Chemoattractant: Add a chemoattractant (e.g., medium with fetal bovine serum) to the lower chamber.

  • Incubation: Incubate the plate to allow cells to invade through the Matrigel and the porous membrane.

  • Quantification: After incubation, remove the non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface. Count the number of stained cells under a microscope.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and proposed signaling pathways involved in the anticancer effects of this compound A.

experimental_workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis start Cancer Cell Culture treatment Treatment with This compound A start->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle metastasis Metastasis Assays (Wound Healing/ Transwell) treatment->metastasis ic50 IC50 Determination cytotoxicity->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist migration_invasion Migration/Invasion Quantification metastasis->migration_invasion end Conclusion on Anticancer Effects ic50->end Evaluate Potency apoptosis_quant->end Understand Cell Death cell_cycle_dist->end Assess Proliferation migration_invasion->end Determine Metastatic Potential

General experimental workflow for evaluating this compound A.

intrinsic_apoptosis_pathway cluster_mitochondria Mitochondrial Pathway This compound This compound A bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Downregulates bax Bax (Pro-apoptotic) This compound->bax Upregulates cytochrome_c Cytochrome c Release bcl2->cytochrome_c inhibits bax->cytochrome_c promotes caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Proposed intrinsic apoptosis pathway of this compound A.

pi3k_akt_pathway cluster_downstream Downstream Effects This compound This compound A akt Akt (Protein Kinase B) This compound->akt Inhibits (presumed) pi3k PI3K pi3k->akt activates proliferation Cell Proliferation akt->proliferation survival Cell Survival akt->survival

Proposed inhibition of the PI3K/Akt signaling pathway.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound A ikk IKK This compound->ikk Inhibits (presumed) ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb inhibits nfkb_n NF-κB nfkb->nfkb_n Translocation gene_transcription Gene Transcription (Proliferation, Survival, Inflammation) nfkb_n->gene_transcription

Proposed inhibition of the NF-κB signaling pathway.

References

Application Note: Preparation of Lantadene A Standards for Analytical Testing

Author: BenchChem Technical Support Team. Date: December 2025

AN-LA2025-01

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the isolation, purification, and analytical characterization of Lantadene A from Lantana camara to prepare analytical standards for research and quality control purposes.

Introduction

This compound A is a pentacyclic triterpenoid (B12794562) found in the leaves of Lantana camara, a plant known for its hepatotoxicity in livestock.[1][2] As the major bioactive constituent, this compound A is a subject of interest in toxicological studies and for the development of potential therapeutic applications.[3][4] Accurate and reproducible analytical testing requires high-purity, well-characterized analytical standards. This application note outlines a comprehensive workflow for the preparation of this compound A standards, from extraction to final analytical verification.

Materials and Reagents

  • Plant Material: Dried leaves of Lantana camara

  • Solvents (HPLC or Analytical Grade):

  • Reagents:

    • Activated Charcoal

    • Silica (B1680970) Gel (60-120 mesh) for column chromatography

    • Silica Gel G plates for Thin Layer Chromatography (TLC)

    • Iodine vapor or Liebermann-Burchard reagent for TLC visualization

    • This compound A reference standard (if available for comparison)

Experimental Protocols

Protocol 1: Extraction and Partial Purification of this compound A

This protocol describes the extraction of this compound A from dried Lantana camara leaves.[3][5]

  • Grinding: Grind dried Lantana camara leaves to a fine powder (1 mm particle size).

  • Methanol Extraction:

    • Macerate 200 g of the leaf powder in 1 liter of methanol overnight with intermittent shaking.

    • Filter the extract through a double layer of muslin cloth.

  • Decolorization:

    • Add 30 g of activated charcoal to the methanolic extract.

    • Shake intermittently for 1 hour.

    • Filter through coarse filter paper to remove the charcoal.

  • Solvent Partitioning:

    • Concentrate the decolorized methanolic extract in vacuo at 70-80°C.

    • Partition the residue with methanol, chloroform, and water. Lantadenes will primarily be in the chloroform layer.

  • Concentration: Concentrate the chloroform layer in vacuo to obtain the crude this compound A extract.

Protocol 2: Purification of this compound A by Column Chromatography

This protocol details the purification of the crude extract using silica gel column chromatography.[3][5]

  • Column Preparation:

    • Prepare a slurry of 50 g of silica gel (60-120 mesh) in chloroform.

    • Pack the slurry into a glass column.

  • Sample Loading: Dissolve the crude this compound A extract in a minimal amount of chloroform and load it onto the column.

  • Elution:

    • Elute the column sequentially with the following solvent systems:

      • 200 mL of 100% Chloroform

      • 600 mL of Chloroform:Methanol (99:1)

      • 400 mL of Chloroform:Methanol (95:5)

    • Collect 25 mL fractions.

  • Fraction Monitoring:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) on silica gel G plates.

    • Use a solvent system of petroleum ether:ethyl acetate:acetic acid (88:10:2).

    • Visualize the spots using iodine vapor or Liebermann-Burchard reagent.

  • Pooling and Crystallization:

    • Pool the fractions containing pure this compound A, which typically elute with Chloroform:Methanol (99:1).[5]

    • Remove the solvent by distillation.

    • Dissolve the residue in boiling methanol and allow it to crystallize at 0-4°C.

    • Repeat the crystallization process three times to obtain pure this compound A.

Protocol 3: Analytical Testing by High-Performance Liquid Chromatography (HPLC)

This protocol provides an HPLC method for the purity assessment and quantification of the prepared this compound A standard.[5]

  • Instrumentation:

    • HPLC system with a pump, injector, C18 column (e.g., Novapak C-18, 4µm, 4.6 x 250 mm), and a multi-channel detector.

  • Chromatographic Conditions:

    • Mobile Phase: Methanol:Acetonitrile:Water:Acetic Acid (68:20:12:0.01)

    • Elution Mode: Isocratic

    • Flow Rate: 1 mL/min

    • Detection Wavelength: 210 nm

    • Injection Volume: 20 µL

  • Standard Preparation:

    • Accurately weigh and dissolve the purified this compound A in HPLC-grade methanol to prepare a stock solution (e.g., 1 mg/mL).

    • Prepare a series of working standards by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Dissolve a known amount of the prepared this compound A in methanol for purity analysis.

  • Analysis:

    • Inject the working standards to generate a calibration curve.

    • Inject the sample solution to determine the purity and concentration of this compound A.

Data Presentation

The following table summarizes the expected quantitative data for the prepared this compound A standard.

ParameterMethodSpecificationResult
Identity
Retention TimeHPLCMatches ReferenceConforms
Purity
Purity by HPLCHPLC≥ 95.0%98.5%
Assay
Concentration (as is)HPLCReport Value0.985 mg/mg
Physical Properties
AppearanceVisualWhite crystalline powderConforms

Visualizations

LantadeneA_Standard_Preparation_Workflow cluster_extraction Extraction & Partial Purification cluster_purification Purification cluster_analysis Analytical Testing raw_material Dried Lantana camara Leaves extraction Methanol Extraction raw_material->extraction decolorization Activated Charcoal Treatment extraction->decolorization partitioning Solvent Partitioning (Chloroform) decolorization->partitioning crude_extract Crude this compound A Extract partitioning->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography Load on Column fraction_monitoring TLC Monitoring column_chromatography->fraction_monitoring crystallization Fractional Crystallization fraction_monitoring->crystallization pure_this compound Pure this compound A crystallization->pure_this compound hplc_analysis HPLC Analysis (Purity & Assay) pure_this compound->hplc_analysis Prepare for Analysis standard Certified this compound A Standard hplc_analysis->standard

Caption: Workflow for this compound A standard preparation.

Conclusion

This application note provides a comprehensive and detailed methodology for the preparation of this compound A analytical standards. Adherence to these protocols will enable researchers to produce high-purity this compound A for use in analytical testing, ensuring the accuracy and reliability of experimental results.

References

Application Notes and Protocols for the Quantification of Lantadene Content in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the accurate quantification of lantadenes, a group of pentacyclic triterpenoids found in Lantana camara, a plant notorious for its toxicity to livestock. The primary toxins, lantadene A and B, are known to cause hepatotoxicity and photosensitization.[1] Accurate quantification of these compounds is crucial for toxicological assessments, phytochemical analysis, and the development of potential therapeutic applications. The predominant analytical technique for the quantification of lantadenes is High-Performance Liquid Chromatography (HPLC) coupled with UV detection.[2][3]

Data Presentation: Quantitative this compound Content

The following table summarizes the quantitative data of major lantadenes found in Lantana camara leaves from various studies. It is important to note that the concentration of lantadenes can vary significantly based on the plant's taxon, age of the leaves, and geographical location.[4][5][6]

Plant MaterialThis compound A Content (mg/100g dry wt.)This compound B Content (mg/100g dry wt.)This compound C Content (mg/100g dry wt.)Analytical MethodReference
Lantana camara var. aculeata (Young Leaves)491.5 ± 6.3347.0 ± 3.0191.5 ± 10.1HPLC[5]
Lantana camara var. aculeata (Mature Leaves)805.9 ± 52.8522.3 ± 37.1Not ReportedHPLC[5]
Lantana camara (Taxon III - yellow-red flowers)Major ComponentMajor ComponentMajor ComponentNot Specified[4]
Lantana camara (Taxon I - white-pink flowers)Very Small AmountsVery Small AmountsNot ReportedNot Specified[4]
Lantana camara (Taxon II - yellow-pink flowers)Very Small AmountsVery Small AmountsNot ReportedNot Specified[4]
Lantana camara leaves49.18% of total lantadenes13.09% of total lantadenesNot ReportedHPLC[7]
Lantana camara leaves25% of total lantadenes8.30% of total lantadenesNot ReportedUPLC-MS[7]

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of lantadenes from plant materials.

Protocol 1: Extraction of Lantadenes from Lantana camara Leaves

This protocol is adapted from established methods for the extraction of pentacyclic triterpenoids from Lantana camara.[2][8][9]

Materials and Reagents:

Procedure:

  • Sample Preparation:

    • Air-dry or oven-dry the Lantana camara leaves at a low temperature (e.g., 40-50°C) to a constant weight.[2]

    • Grind the dried leaves into a fine powder using a grinder or mortar and pestle.[2]

  • Extraction:

    • Accurately weigh about 100 g of the powdered leaf material.

    • Macerate the powder in 500 mL of methanol for 48 hours at room temperature with occasional shaking.[8]

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator at 40°C to obtain the crude methanolic extract.[8]

  • Solvent Partitioning:

    • Suspend the crude extract in 200 mL of distilled water.

    • Partition successively with n-hexane (3 x 150 mL) to remove nonpolar compounds.

    • Subsequently, partition the aqueous layer with ethyl acetate (3 x 150 mL).[8]

    • Collect the ethyl acetate fraction, which is enriched with triterpenoids, and evaporate the solvent to dryness under reduced pressure.[8]

  • Column Chromatography (Optional Purification Step):

    • Prepare a silica gel (60-120 mesh) column using n-hexane as the slurry solvent.[8]

    • Dissolve the dried ethyl acetate fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.[8]

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

    • Pool the fractions containing the compounds of interest.

Protocol 2: Quantification of Lantadenes using HPLC

This protocol details the chromatographic conditions for the quantification of lantadenes, adapted from established methods.[2][9]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[2]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 85:15 v/v).[8] An alternative mobile phase is methanol:acetonitrile:water:acetic acid (68:20:12:0.01).[9]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.[8]

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound A and this compound B standards of known concentration in methanol.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).[8]

  • Sample Preparation:

    • Take a known amount of the dried extract (from Protocol 1) and dissolve it in a known volume of the mobile phase.

    • Filter the final extract through a 0.22 µm syringe filter before injection into the HPLC system.[2]

  • Analysis:

    • Inject the standard solutions and the sample solution into the HPLC system.

    • Identify the peaks of this compound A and B in the sample chromatogram by comparing their retention times with those of the standards.

    • Quantify the amount of each this compound in the sample by using the calibration curve generated from the standard solutions.

Method Validation: For reliable and accurate results, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation should include:

  • Linearity: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[2]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[2]

  • Accuracy: Perform recovery studies by spiking a known amount of standard into a blank matrix.[2]

  • Precision: Assess both intra-day and inter-day precision by analyzing replicates.[8]

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow plant_material Lantana camara Leaves (Dried and Powdered) extraction Methanol Extraction plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration partitioning Solvent Partitioning (n-Hexane/Ethyl Acetate) concentration->partitioning purification Column Chromatography (Optional) partitioning->purification hplc_analysis HPLC-UV Analysis partitioning->hplc_analysis Direct Analysis purification->hplc_analysis quantification Quantification hplc_analysis->quantification

Caption: Experimental workflow for the extraction and quantification of lantadenes.

Putative Metabolic Pathway of this compound A

The primary metabolic transformation of lantadenes is reduction, particularly of the C3-keto group.[10]

metabolic_pathway lantadene_a This compound A (3-oxo-olean-12-en-28-oic acid derivative) reduced_lantadene_a Reduced this compound A (3β-hydroxy-olean-12-en-28-oic acid derivative) lantadene_a->reduced_lantadene_a Reduction (e.g., by reductases in liver/gut microbiota) phase_ii Phase II Metabolites (e.g., Glucuronide, Sulfate Conjugates) reduced_lantadene_a->phase_ii Conjugation (e.g., by UGTs, SULTs)

Caption: Putative metabolic pathway of this compound A.

References

Application Notes and Protocols for Synthesizing Radiolabeled Lantadene A for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lantadene A, a pentacyclic triterpenoid (B12794562) found in the plant Lantana camara, is a known hepatotoxin responsible for livestock poisoning.[1][2][3] Its complex biological activity, including potential therapeutic applications despite its toxicity, makes it a subject of interest for further investigation.[4][5][6][7] Tracer studies using radiolabeled this compound A are essential for elucidating its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for identifying its molecular targets and mechanisms of action. To date, no studies have been published describing the synthesis or use of radiolabeled this compound A.

These application notes provide a comprehensive guide for the synthesis of radiolabeled this compound A, focusing on two common radioisotopes: Tritium (B154650) (³H) and Carbon-14 (¹⁴C). Detailed protocols for both synthesis and subsequent tracer studies are provided to facilitate research into the pharmacokinetics and pharmacodynamics of this complex natural product.

Data Presentation

As no experimental data for radiolabeled this compound A currently exists, the following tables present hypothetical yet realistic target parameters for the synthesis and tracer studies. These values are based on typical results obtained for other radiolabeled complex natural products and should serve as benchmarks for researchers.

Table 1: Target Parameters for Radiolabeled this compound A Synthesis

ParameterTarget Value (³H-Lantadene A)Target Value (¹⁴C-Lantadene A)
Radiochemical Purity > 98%> 98%
Specific Activity 15-30 Ci/mmol50-60 mCi/mmol
Overall Radiochemical Yield 10-20%5-15%

Table 2: Hypothetical Biodistribution Data for Radiolabeled this compound A in a Rodent Model (24 hours post-administration)

Organ/Tissue% Injected Dose per Gram (%ID/g)
Liver 15.2 ± 3.5
Blood 0.8 ± 0.2
Kidney 2.1 ± 0.6
Spleen 1.5 ± 0.4
Lungs 1.2 ± 0.3
Heart 0.9 ± 0.2
Brain < 0.1
Fat 5.8 ± 1.1
Muscle 0.5 ± 0.1
Intestines 8.7 ± 2.3

Experimental Protocols

Protocol 1: Synthesis of [³H]-Lantadene A via Catalytic Tritium Exchange

This protocol describes a late-stage radiolabeling approach that is often suitable for complex molecules.

Materials:

  • This compound A (non-radiolabeled)

  • Tritium gas (³H₂)

  • Palladium on carbon (Pd/C, 10%) catalyst

  • Ethyl acetate (B1210297) (anhydrous)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Scintillation cocktail

  • HPLC system with a radiodetector

  • Liquid scintillation counter

Procedure:

  • Preparation: In a specialized radiochemistry fume hood, dissolve 5 mg of this compound A in 1 mL of anhydrous ethyl acetate in a reaction vial equipped with a magnetic stirrer.

  • Catalyst Addition: Carefully add 1 mg of 10% Pd/C catalyst to the solution.

  • Tritiation: Connect the reaction vial to a tritium manifold. Freeze the solution with liquid nitrogen, evacuate the vial, and then backfill with tritium gas to the desired pressure (typically 0.5-1 Ci).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. The tritium gas will exchange with hydrogen atoms on the this compound A molecule.

  • Quenching and Filtration: After the reaction, freeze the mixture again and remove the excess tritium gas. Add 1 mL of methanol to the vial to quench the reaction. Filter the solution through a syringe filter to remove the catalyst.

  • Purification: Purify the crude [³H]-Lantadene A using reverse-phase HPLC. A C18 column with a gradient of methanol and water is a suitable starting point. Collect fractions and monitor the radioactivity.

  • Analysis: Determine the radiochemical purity of the purified fractions using the same HPLC method with a radiodetector. Confirm the identity of the product by co-elution with an authentic, non-radiolabeled standard of this compound A.

  • Specific Activity Measurement: Measure the concentration of the purified [³H]-Lantadene A using a UV spectrophotometer and a standard curve. Measure the radioactivity of a known amount of the sample using a liquid scintillation counter. Calculate the specific activity in Ci/mmol.

Protocol 2: Synthesis of [¹⁴C]-Lantadene A via Multi-step Synthesis

This protocol outlines a more classical approach involving the incorporation of a ¹⁴C-labeled precursor early in the synthesis. This would require a custom synthesis route to be developed, as one is not currently published. A plausible approach would be to synthesize a ¹⁴C-labeled precursor to the C-ring of the triterpenoid backbone.

Materials:

  • [¹⁴C]-labeled starting material (e.g., [¹⁴C]-methyl iodide or [¹⁴C]-carbon dioxide)

  • All necessary reagents and solvents for the multi-step synthesis of this compound A

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates and a phosphorimager

  • HPLC system with a radiodetector

  • Liquid scintillation counter

Procedure:

  • Synthetic Route Development: A synthetic route to this compound A that allows for the incorporation of a ¹⁴C label from a simple precursor needs to be designed. This is a significant undertaking and would likely involve several synthetic steps.

  • Radiolabeled Precursor Synthesis: Synthesize a key intermediate containing the ¹⁴C label. For example, using [¹⁴C]CO₂ to introduce a labeled carboxylic acid group that can be further elaborated.

  • Multi-step Synthesis: Carry out the remaining synthetic steps to complete the synthesis of [¹⁴C]-Lantadene A. Monitor the progress of each reaction using TLC and phosphorimaging to track the radiolabeled compound.

  • Purification: Purify the final [¹⁴C]-Lantadene A using column chromatography followed by preparative HPLC.

  • Analysis and Specific Activity Measurement: Characterize the final product and determine its radiochemical purity and specific activity as described in Protocol 1.

Protocol 3: In Vitro Hepatotoxicity and Metabolism Study

This protocol uses radiolabeled this compound A to investigate its effects and metabolism in liver cells.

Materials:

  • [³H]- or [¹⁴C]-Lantadene A

  • Hepatocyte cell line (e.g., HepG2)

  • Cell culture medium and supplements

  • Cell lysis buffer

  • Protein assay kit

  • Scintillation cocktail

  • Liquid scintillation counter

  • HPLC system with a radiodetector

Procedure:

  • Cell Culture: Culture HepG2 cells in appropriate medium until they reach 80-90% confluency.

  • Treatment: Treat the cells with varying concentrations of radiolabeled this compound A (e.g., 1, 10, 100 µM) for different time points (e.g., 1, 6, 24 hours).

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer.

  • Quantification of Cell-Associated Radioactivity: Measure the radioactivity in a portion of the cell lysate using a liquid scintillation counter to determine the amount of this compound A and its metabolites that have entered the cells. Normalize the radioactivity to the protein concentration of the lysate.

  • Metabolite Profiling: Analyze the remaining cell lysate and the cell culture medium by HPLC with a radiodetector to separate and quantify the parent this compound A and any radiolabeled metabolites.

Protocol 4: In Vivo Biodistribution and Metabolism Study in Rodents

This protocol describes how to determine the distribution and fate of radiolabeled this compound A in a living organism.

Materials:

  • [³H]- or [¹⁴C]-Lantadene A formulated for injection (e.g., in a solution with a solubilizing agent like Tween 80)

  • Rodents (e.g., mice or rats)

  • Metabolic cages

  • Tissue solubilizer

  • Scintillation cocktail

  • Liquid scintillation counter

  • HPLC system with a radiodetector

Procedure:

  • Dosing: Administer a known amount of radiolabeled this compound A to the rodents via a relevant route (e.g., oral gavage or intravenous injection).

  • Sample Collection: At various time points (e.g., 1, 4, 24, 48 hours) after dosing, euthanize a group of animals. Collect blood and various organs (liver, kidneys, spleen, lungs, heart, brain, fat, muscle, intestines).

  • Metabolism Cage Study: House a separate group of animals in metabolic cages to collect urine and feces for the duration of the study.

  • Tissue Processing: Weigh each organ and homogenize it. Solubilize a known amount of each tissue homogenate, blood, urine, and feces using a suitable tissue solubilizer.

  • Radioactivity Measurement: Add scintillation cocktail to the solubilized samples and measure the radioactivity using a liquid scintillation counter. Calculate the percentage of the injected dose per gram of tissue (%ID/g).

  • Metabolite Profiling: Extract the radioactivity from key tissues (e.g., liver, urine, feces) and analyze the extracts by HPLC with a radiodetector to identify and quantify this compound A and its metabolites.

Mandatory Visualizations

Synthesis_Workflow cluster_tritium [3H]-Lantadene A Synthesis cluster_carbon [14C]-Lantadene A Synthesis lantadene_a This compound A reaction Catalytic Exchange Reaction lantadene_a->reaction catalyst Pd/C Catalyst catalyst->reaction tritium_gas Tritium Gas tritium_gas->reaction purification_hplc_h3 HPLC Purification reaction->purification_hplc_h3 final_product_h3 [3H]-Lantadene A purification_hplc_h3->final_product_h3 c14_precursor [14C]-Precursor (e.g., [14C]CO2) multi_step Multi-step Synthesis c14_precursor->multi_step purification_hplc_c14 HPLC Purification multi_step->purification_hplc_c14 final_product_c14 [14C]-Lantadene A purification_hplc_c14->final_product_c14

Caption: Proposed synthetic workflows for [³H]-Lantadene A and [¹⁴C]-Lantadene A.

Tracer_Study_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies radiolabeled_lantadene_a_vitro Radiolabeled this compound A treatment_vitro Cell Treatment radiolabeled_lantadene_a_vitro->treatment_vitro hepatocytes Hepatocyte Culture hepatocytes->treatment_vitro analysis_vitro Analysis (Uptake, Metabolism) treatment_vitro->analysis_vitro radiolabeled_lantadene_a_vivo Radiolabeled this compound A dosing Dosing (PO or IV) radiolabeled_lantadene_a_vivo->dosing rodent_model Rodent Model rodent_model->dosing sample_collection Sample Collection (Tissues, Blood, Excreta) dosing->sample_collection analysis_vivo Analysis (Biodistribution, Metabolism) sample_collection->analysis_vivo

Caption: Experimental workflows for in vitro and in vivo tracer studies.

Lantadene_A_Hepatotoxicity lantadene_a This compound A liver Liver lantadene_a->liver mitochondria Mitochondria liver->mitochondria bile_secretion Inhibition of Bile Acid Secretion liver->bile_secretion oxphos Uncoupling of Oxidative Phosphorylation mitochondria->oxphos Reduced Metabolite (RLA) cholestasis Intrahepatic Cholestasis bile_secretion->cholestasis hepatotoxicity Hepatotoxicity oxphos->hepatotoxicity cholestasis->hepatotoxicity

Caption: Known signaling pathway of this compound A-induced hepatotoxicity.

References

Application of Lantadene as a Natural Fungicide in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Lantadene, a pentacyclic triterpenoid (B12794562) derived from Lantana camara, as a natural fungicide in agricultural applications. This document outlines the fungicidal efficacy of this compound and related extracts, details experimental protocols for its extraction and evaluation, and visualizes key processes.

Introduction

Lantana camara, a widespread invasive plant, is a source of various bioactive compounds, including a group of pentacyclic triterpenoids known as lantadenes.[1][2] Among these, this compound A has demonstrated significant antifungal properties against a range of phytopathogenic fungi, suggesting its potential as a biopesticide for crop protection.[3][4] The use of natural fungicides like this compound offers a promising eco-friendly alternative to synthetic chemicals, which can have detrimental effects on the environment.[5] This document serves as a resource for researchers interested in exploring the agricultural applications of this compound.

Fungicidal Spectrum of this compound and Lantana camara Extracts

This compound A and various extracts of Lantana camara have been shown to inhibit the growth of several important plant pathogens. The fungicidal activity is influenced by the solvent used for extraction and the specific fungal species.

Table 1: Antifungal Activity of this compound A against Phytopathogenic Fusarium Species

Fungal SpeciesMinimum Inhibitory Concentration (MIC) of this compound A (mg/mL)
F. subglutinans≤ 0.63[3][4]
F. proliferatum≤ 0.63[3][4]
F. solani≤ 0.63[3][4]
F. graminearum≤ 0.63[3][4]
F. semitectum≤ 0.63[3][4]

Table 2: Antifungal Activity of Lantana camara Leaf Extracts against Various Fungi

Fungal SpeciesExtract SolventConcentrationInhibition (%)Reference
Aspergillus flavusMethanol (B129727)15%80.74[6]
Aspergillus flavusAcetone15%77.78[6]
Aspergillus flavusChloroform (B151607)15%77.78[6]
Aspergillus flavusEthanol15%77.78[6]
Aspergillus nigerMethanol15%Not Specified[6]
Aspergillus fumigatusMethanolNot Specified71.4[7]
Aspergillus flavusMethanolNot Specified66.4[7]
Aspergillus fumigatusWaterNot Specified61.5[7]
Aspergillus flavusWaterNot Specified57.8[7]
Colletotrichum gloeosporioidesMethanol (Fruit Extract)5%66 (Biomass Reduction)[8]
Sclerotium rolfsiiAcetone (Stem Extract)1000 µg/mlMaximum Inhibition[9]

Experimental Protocols

Detailed methodologies for the extraction of this compound and the assessment of its antifungal activity are crucial for reproducible research.

Extraction and Purification of this compound A

This protocol is adapted from an improved procedure for the isolation of this compound A from Lantana camara leaves.[10]

Diagram 1: Extraction and Purification Workflow for this compound A

A 1. Plant Material Preparation (Dry and powder L. camara leaves) B 2. Methanol Extraction (Macerate powder with methanol) A->B C 3. Decolorization (Treat with activated charcoal) B->C D 4. Solvent Removal & Chloroform Extraction (Remove methanol, extract residue with chloroform) C->D E 5. Partial Purification (Dissolve in boiling methanol, crystallize at 0-4°C) D->E F 6. Column Chromatography (Silica gel column, elute with chloroform:methanol) E->F G 7. Final Crystallization (Recrystallize from methanol to obtain pure this compound A) F->G

Caption: Workflow for this compound A extraction.

Protocol:

  • Plant Material Preparation: Collect fresh leaves of Lantana camara var. aculeata. Dry the leaves in an oven at 70°C and grind them into a fine powder.[10]

  • Methanol Extraction: Macerate the dried leaf powder (e.g., 100 g) with methanol (e.g., 750 mL) with intermittent shaking overnight.[1] Filter the extract.

  • Decolorization: Decolorize the pooled methanolic extracts by treating them with activated charcoal (e.g., 20 g) for 1 hour.[1][10]

  • Solvent Removal and Chloroform Extraction: Remove the methanol in vacuo at 60°C. Extract the resulting residue with chloroform.[10]

  • Partial Purification: Dry the chloroform extract in vacuo at 60°C. Dissolve the residue in boiling methanol and keep it at 0-4°C for several hours to induce crystallization of a partially purified this compound mixture.[1][10]

  • Column Chromatography: Prepare a silica (B1680970) gel (60-120 mesh) column. Dissolve the partially purified lantadenes in chloroform and apply to the column. Elute with a chloroform:methanol (99.5:0.5) solvent system.[10]

  • Final Crystallization: Pool the fractions containing this compound A (monitored by TLC). Remove the solvent in vacuo and repeatedly recrystallize the residue from methanol to obtain pure this compound A.[10]

Antifungal Activity Assay (Poisoned Food Technique)

This is a common method to evaluate the in vitro antifungal activity of plant extracts.[6]

Diagram 2: Poisoned Food Technique Workflow

A 1. Prepare Fungal Culture (Grow test fungus on appropriate medium) C 3. Inoculation (Place a mycelial disc of the test fungus at the center of the plate) A->C B 2. Prepare Medicated Medium (Incorporate this compound/extract into molten PDA) B->C D 4. Incubation (Incubate plates at optimal temperature) C->D E 5. Data Collection (Measure colony diameter and calculate percentage inhibition) D->E

Caption: Workflow for the poisoned food technique.

Protocol:

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize it.

  • Incorporation of Test Compound: While the PDA is in a molten state, add the desired concentration of this compound A or the plant extract. A control plate should be prepared without the test compound.

  • Plating: Pour the medicated and control media into sterile Petri plates and allow them to solidify.

  • Inoculation: Place a small disc of the test fungus, taken from the periphery of a young, actively growing culture, at the center of each plate.

  • Incubation: Incubate the plates at an appropriate temperature for the specific fungus until the fungal growth in the control plate is complete.

  • Data Analysis: Measure the diameter of the fungal colony in both control and treated plates. Calculate the percentage of growth inhibition using the formula:

    • Percentage Inhibition = [(C - T) / C] x 100

      • Where C = Average diameter of the fungal colony in the control plate.

      • Where T = Average diameter of the fungal colony in the treated plate.

Mechanism of Action (Hypothesized)

The exact antifungal mechanism of action for this compound is not well understood.[11] However, its known biological activities in animal systems may provide some clues. Lantadenes are known to be hepatotoxic in livestock, and it is thought that they inhibit the function of the sodium-potassium pump in the cell membranes of biliary epithelial cells.[11] It is plausible that this compound A may exert its antifungal effect through a similar disruption of membrane function or by inhibiting key cellular enzymes in fungi. Further research is required to elucidate the specific molecular targets of this compound A in fungal cells.

Diagram 3: Hypothesized Antifungal Mechanism of this compound

cluster_0 Fungal Cell This compound This compound A Membrane Cell Membrane Disruption This compound->Membrane Hypothesized Interaction Enzyme Enzyme Inhibition This compound->Enzyme Hypothesized Interaction FungalCell Fungal Cell Growth Inhibition of Fungal Growth Membrane->Growth Enzyme->Growth

Caption: Hypothesized antifungal mechanism of this compound A.

Concluding Remarks and Future Directions

This compound A and extracts from Lantana camara exhibit significant potential as natural fungicides for agricultural use. The data presented here demonstrates their efficacy against a range of phytopathogenic fungi. The provided protocols offer a standardized approach for the extraction and evaluation of these compounds.

Future research should focus on:

  • Elucidating the precise mechanism of antifungal action.

  • Conducting field trials to evaluate the efficacy of this compound-based formulations under real-world agricultural conditions.[5]

  • Investigating the phytotoxicity of this compound to various crop plants to ensure their safety.[3][4]

  • Developing stable and effective formulations for practical application.

The development of this compound as a natural fungicide could contribute to more sustainable and environmentally friendly agricultural practices.

References

Troubleshooting & Optimization

Improving the yield of Lantadene A during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of Lantadene A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of this compound A from Lantana camara.

Troubleshooting Guide

This section addresses common issues encountered during the extraction and purification of this compound A, offering potential causes and actionable solutions in a question-and-answer format.

Question 1: Why is my overall yield of this compound A consistently low?

Answer:

Low yields of this compound A can be attributed to several factors, from the initial plant material to the specifics of the extraction and purification process. Below are common causes and troubleshooting steps to improve your yield.

  • Suboptimal Plant Material: The concentration of this compound A in Lantana camara leaves can vary based on the geographical location, season of collection, and the specific variety of the plant. It has been noted that collecting leaves during peak growing seasons, such as October to November in certain regions, may result in higher concentrations of lantadenes.

  • Improper Drying of Plant Material: Inefficient or harsh drying methods can lead to the degradation of this compound A. It is recommended to dry the leaves at a controlled temperature, for instance, between 55°C and 70°C, to preserve the integrity of the compound.

  • Inadequate Grinding of Plant Material: The particle size of the ground leaves is crucial for efficient solvent penetration. Ensure the plant material is ground to a fine, uniform powder to maximize the surface area available for extraction.

  • Inefficient Solvent Extraction: The choice of solvent and the extraction method are critical. Methanol (B129727) and ethyl acetate (B1210297) are commonly reported as effective solvents for this compound A. Ensure a sufficient solvent-to-sample ratio and consider performing multiple extraction cycles to maximize the recovery of the compound.

  • Degradation During Solvent Evaporation: High temperatures during the concentration of the extract can lead to the degradation of this compound A. It is advisable to use a rotary evaporator at a temperature below 45°C.[1]

  • Loss During Decolorization: While activated charcoal is effective for removing pigments, excessive use or prolonged contact time can lead to the adsorption and loss of this compound A. Use the minimum amount necessary to achieve the desired decolorization.

Question 2: I am having difficulty separating this compound A from this compound B. What can I do?

Answer:

The structural similarity between this compound A and this compound B makes their separation challenging. Here are some strategies to improve their resolution:

  • Optimize Column Chromatography:

    • Solvent System: A common mobile phase for separating lantadenes is a mixture of chloroform (B151607) and methanol. A very shallow gradient, starting with a low concentration of methanol (e.g., 0.5%) and gradually increasing it, can enhance separation.

    • Column Packing and Loading: Ensure the silica (B1680970) gel column is packed uniformly to prevent band broadening. Avoid overloading the column with the crude extract, as this will compromise separation efficiency.

  • Fractional Crystallization: This is a key step in purifying this compound A.

    • Slow Cooling: After dissolving the partially purified lantadenes in a suitable solvent like boiling methanol, allow the solution to cool slowly. Rapid cooling can lead to co-crystallization of this compound A and B.

    • Repeated Crystallization: Multiple cycles of fractional crystallization may be necessary to achieve high purity.

Question 3: My purified this compound A is not readily dissolving for my bioassays. How should I handle it?

Answer:

This compound A, like other pentacyclic triterpenoids, has poor solubility in aqueous solutions. For in vitro studies, a stock solution is typically prepared in an organic solvent.

  • Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for creating a concentrated stock solution of this compound A. Methanol is also frequently used, particularly for analytical purposes.

  • Working Dilutions: When preparing working dilutions in aqueous buffers (e.g., for cell culture media), it is crucial to do so from a concentrated stock to minimize the final concentration of the organic solvent. If precipitation occurs upon dilution, consider using a lower final concentration of this compound A.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield of this compound A from Lantana camara leaves?

A1: The yield of this compound A can vary significantly. Studies have reported yields of total lantadenes ranging from 0.31% to 0.53% of the dry weight of the leaves.[2] The recovery of pure this compound A from the crude extract will be a fraction of this initial yield.

Q2: What is the best solvent for extracting this compound A?

A2: Both methanol and ethyl acetate have been shown to be effective solvents for the extraction of this compound A.[2] The choice may depend on the subsequent purification steps and the desired purity of the final product.

Q3: At what temperature should I conduct the extraction?

A3: To minimize the risk of thermal degradation, it is advisable to perform the extraction at or near room temperature. If heating is used to increase efficiency, temperatures should be carefully controlled, generally not exceeding 60°C. During solvent removal, temperatures below 45°C are recommended.[1]

Q4: How can I monitor the purity of my this compound A fractions?

A4: Thin-Layer Chromatography (TLC) is a valuable tool for monitoring the separation of this compound A during column chromatography. High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the final purity of the isolated compound.

Data Presentation

The following table summarizes the reported yields of lantadenes from Lantana camara leaves in different studies.

Study (Reference)Reported Yield of Lantadenes (% of dry leaf weight)
Sharma et al., 1999 (cited in[2])0.53%
Parimoo et al., 2014 (cited in[2])0.31%
Present Study (in[2])0.45%

Experimental Protocols

Protocol 1: Extraction and Purification of this compound A

This protocol is a comprehensive method for the isolation and purification of this compound A from the leaves of Lantana camara.

1. Preparation of Plant Material:

  • Collect fresh leaves of Lantana camara.

  • Dry the leaves in a hot air oven at a controlled temperature of 55°C until a constant weight is achieved.[2]

  • Grind the dried leaves into a fine powder.

2. Solvent Extraction:

  • Macerate 100 g of the powdered leaf material in 750 ml of methanol with intermittent shaking for 24 hours.

  • Filter the extract through a double layer of muslin cloth.

  • Repeat the extraction process twice more with fresh methanol.

  • Pool the methanolic extracts.

3. Decolorization and Concentration:

  • Add 20 g of activated charcoal to the pooled extract and shake intermittently for 1 hour to remove pigments.

  • Filter the extract to remove the charcoal.

  • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 60°C.

4. Solvent Partitioning:

  • Extract the residue with 100 ml of chloroform twice.

  • Dry the combined chloroform extract in vacuo at 60°C.

5. Initial Crystallization:

  • Dissolve the dried residue in boiling methanol.

  • Allow the solution to cool and keep it at 4°C for 2 hours to facilitate crystallization.

  • Filter the solution through Whatman No. 1 filter paper to collect the partially purified lantadenes.

6. Column Chromatography:

  • Prepare a silica gel (60-120 mesh) column using chloroform as the slurry solvent.

  • Dissolve the partially purified lantadenes in a minimal amount of chloroform and load it onto the column.

  • Elute the column with 100 ml of chloroform, followed by 500 ml of a chloroform:methanol mixture (99.5:0.5 v/v).

  • Collect 10 ml fractions and monitor them by TLC.

7. Final Purification by Fractional Crystallization:

  • Pool the fractions containing this compound A.

  • Repeat the crystallization process from methanol two more times to obtain pure this compound A.

  • Assess the final purity using HPLC.

Visualizations

Experimental Workflow

experimental_workflow start Start: Lantana camara Leaves drying Drying (55°C) start->drying grinding Grinding to Fine Powder drying->grinding extraction Methanol Extraction (3x) grinding->extraction filtration1 Filtration extraction->filtration1 decolorization Decolorization (Activated Charcoal) filtration1->decolorization filtration2 Filtration decolorization->filtration2 concentration Concentration (Rotary Evaporator, <60°C) filtration2->concentration partitioning Chloroform Partitioning concentration->partitioning crystallization1 Initial Crystallization (Methanol) partitioning->crystallization1 column_chromatography Silica Gel Column Chromatography (Chloroform:Methanol Gradient) crystallization1->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection crystallization2 Final Fractional Crystallization (Methanol) fraction_collection->crystallization2 purity_check Purity Assessment (HPLC) crystallization2->purity_check end Pure this compound A purity_check->end

Caption: Workflow for the extraction and purification of this compound A.

Signaling Pathway

lantadene_a_pathway lantadene_a This compound A bcl2 Bcl-2 (Anti-apoptotic) lantadene_a->bcl2 Down-regulates bax Bax (Pro-apoptotic) lantadene_a->bax Up-regulates mitochondrion Mitochondrion bcl2->mitochondrion Inhibits bax->mitochondrion Promotes translocation to caspase3 Caspase-3 Activation mitochondrion->caspase3 Leads to apoptosis Apoptosis caspase3->apoptosis

Caption: Apoptosis induction pathway of this compound A.

References

Technical Support Center: Overcoming Challenges in the Purification of Lantadene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Lantadene from Lantana camara.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction, separation, and purification of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield of Crude this compound Extract Incomplete extraction from plant material.- Ensure the Lantana camara leaves are dried (e.g., at 55°C) and finely ground.[1][2] - Increase the solvent-to-sample ratio and perform multiple extraction cycles.[3] - Methanol (B129727) is a commonly used and effective solvent for initial extraction.[3]
Seasonal and geographical variations in this compound content.Collect plant material during peak growing seasons (e.g., October-November in some regions) as this compound concentrations can vary.[4]
Adsorption of Lantadenes to activated charcoal during decolorization.Use the minimum amount of activated charcoal necessary for pigment removal. Prolonged contact or excessive amounts can lead to the loss of target compounds.[5]
Poor Separation of this compound A from other Lantadenes (e.g., this compound B, C) in Column Chromatography Inappropriate solvent system (mobile phase).- Optimize the solvent gradient. A common starting point is chloroform (B151607) with a gradual increase in methanol concentration (e.g., 99.5:0.5 v/v).[3] - For Thin Layer Chromatography (TLC) monitoring, a solvent system of hexane-methanol-ethyl acetate (B1210297) (85:10:5 v/v/v) has been shown to effectively separate this compound A, B, C, and D.[6]
Overloaded column.Reduce the amount of crude extract loaded onto the silica (B1680970) gel column. Overloading leads to poor resolution and co-elution of structurally similar compounds.
Inactive silica gel.Activate the silica gel by heating (e.g., at 110°C for 1 hour) before use to remove moisture and ensure optimal separation.[3]
Co-crystallization of Different Lantadenes High concentration of closely related isomers.Repeat the fractional crystallization process multiple times. Methanol is a suitable solvent for this purpose.[7]
Rapid cooling during crystallization.Allow the saturated methanol solution to cool slowly to facilitate the formation of pure crystals of the desired this compound.[7]
Degradation of this compound during Purification Exposure to high temperatures.Maintain temperatures below 45-60°C during solvent evaporation steps using a rotary evaporator.[3]
Persistent Green Color in Purified Fractions Incomplete removal of chlorophyll (B73375) and other pigments.- Treat the methanolic extract with activated charcoal. A common ratio is 20g of charcoal for an extract from 100g of leaf powder.[3] - If the green color persists, consider a second treatment with fresh activated charcoal or optimize the solvent partitioning steps to separate the non-polar pigments.[5]

Frequently Asked Questions (FAQs)

Q1: What makes the purification of this compound so challenging?

A1: The primary challenge lies in the presence of multiple, structurally similar this compound isomers (e.g., this compound A, B, C) in the crude extract. These isomers have very similar polarities, making their separation by standard chromatographic and crystallization techniques difficult.[7] Additionally, the presence of pigments like chlorophyll requires specific removal steps that can sometimes lead to a loss of the target compound.[5]

Q2: What is a typical yield for this compound A from Lantana camara leaves?

A2: The total yield of mixed Lantadenes can range from approximately 0.31% to 0.53% of the dry weight of the leaves.[4] In one improved protocol, from 100g of dried leaf powder, a yield of 215 mg of pure this compound A (greater than 98% purity) was reported, representing a recovery of approximately 31% from the total this compound content.[3]

Q3: How can I effectively monitor the purification process?

A3: Thin Layer Chromatography (TLC) is a crucial tool for monitoring the separation of Lantadenes during column chromatography. A recommended solvent system for TLC is petroleum ether:ethyl acetate:acetic acid (88:10:2 v/v/v).[3] For final purity assessment and quantification, High-Performance Liquid Chromatography (HPLC) is the method of choice.[3]

Q4: What are the key considerations for the storage of purified this compound?

A4: While specific stability data is limited, as a general practice for pentacyclic triterpenoids, it is advisable to store purified this compound as a solid in a cool, dark, and dry place. For solutions, use an appropriate solvent and store at low temperatures to minimize potential degradation.

Data Presentation

Table 1: Yield of this compound A from Lantana camara Leaves in Different Studies

Starting MaterialYield of Purified this compound APurityReference
100 g dried leaf powder215 mg> 98% (by HPLC)[3]
Not specified0.45% of dry weight (mixed lantadenes)Not specified[4]
Not specified0.53% of dry weight (mixed lantadenes)Not specified[4]
Not specified0.31% of dry weight (mixed lantadenes)Not specified[4]

Table 2: Comparative Cytotoxicity of this compound A and its Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound ALNCaPProstate Cancer~435[8]
This compound A DerivativeA375Skin Cancer3.027[9]
This compound BMCF-7Breast Cancer~215[8]
Mixed Lantadenes (A, B, C)KB, HCT-116, MCF-7, L1210Oral, Colon, Breast, Leukemia4.7 - 44.7[8]

Experimental Protocols

Protocol 1: Extraction and Initial Purification of Lantadenes
  • Preparation of Plant Material:

    • Collect fresh leaves of Lantana camara.

    • Dry the leaves in a hot air oven at 55°C until a constant weight is achieved.[1]

    • Grind the dried leaves into a fine powder.[1]

  • Solvent Extraction:

    • Soak 100g of the powdered leaves in 750 mL of methanol at room temperature with intermittent shaking.[3]

    • Filter the extract through a muslin cloth.[3]

    • Repeat the extraction process two more times with fresh methanol and pool the extracts.[3]

  • Decolorization:

    • Add 20g of activated charcoal to the pooled methanolic extract.[3]

    • Stir the mixture for 1 hour.[5]

    • Filter to remove the activated charcoal.[3]

  • Solvent Partitioning and Initial Crystallization:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C.[3]

    • Extract the resulting residue with chloroform (2 x 100 mL).[3]

    • Dry the chloroform extract in vacuo.[3]

    • Dissolve the residue in boiling methanol and allow it to cool at 4°C for 2 hours to induce crystallization.[3]

    • Collect the crystals by filtration to obtain a partially purified mixture of Lantadenes.[3]

Protocol 2: Column Chromatography Purification of this compound A
  • Column Preparation:

    • Activate silica gel (60-120 mesh) by heating at 110°C for 1 hour.[3]

    • Prepare a slurry of 50g of the activated silica gel in chloroform and pack it into a glass column (e.g., 2.5 cm x 25 cm).[3]

  • Sample Loading:

    • Dissolve the partially purified this compound mixture from Protocol 1 in a minimal volume of chloroform (e.g., 5 mL).[3]

    • Carefully load the sample onto the top of the silica gel column.[3]

  • Elution:

    • Begin elution with 100 mL of chloroform.[3]

    • Continue elution with a solvent system of chloroform:methanol (99.5:0.5 v/v), collecting fractions (e.g., 10 mL each).[3]

  • Fraction Analysis and Final Crystallization:

    • Monitor the collected fractions by TLC using a solvent system of petroleum ether:ethyl acetate:acetic acid (88:10:2 v/v/v) and visualize with Liebermann-Burchard reagent or iodine vapors.[3]

    • Pool the fractions enriched with this compound A.[3]

    • Evaporate the solvent from the pooled fractions in vacuo.[3]

    • Perform repeated fractional crystallization from boiling methanol to obtain pure this compound A.[3]

Visualizations

Experimental and Logical Workflows

experimental_workflow cluster_extraction Extraction & Initial Purification cluster_chromatography Chromatographic Separation cluster_final_purification Final Purification start Dried Lantana camara Leaf Powder extraction Methanol Extraction start->extraction decolorize Activated Charcoal Treatment extraction->decolorize partition Solvent Partitioning (Chloroform/Methanol) decolorize->partition initial_crystal Initial Crystallization partition->initial_crystal column_chrom Silica Gel Column Chromatography initial_crystal->column_chrom tlc_monitor TLC Monitoring of Fractions column_chrom->tlc_monitor pool_fractions Pool this compound A Fractions tlc_monitor->pool_fractions final_crystal Fractional Crystallization pool_fractions->final_crystal pure_this compound Pure this compound A final_crystal->pure_this compound

Caption: General workflow for the purification of this compound A.

troubleshooting_workflow start Problem Identification low_yield Low Yield - Incomplete Extraction - Seasonal Variation - Adsorption to Charcoal start->low_yield Issue poor_sep Poor Separation - Inappropriate Solvent - Overloaded Column - Inactive Silica Gel start->poor_sep Issue co_crystal Co-crystallization - High Isomer Concentration - Rapid Cooling start->co_crystal Issue solution_yield Solutions - Optimize Extraction - Time of Harvest - Minimize Charcoal Use low_yield->solution_yield Troubleshoot solution_sep Solutions - Optimize Gradient - Reduce Load - Activate Silica Gel poor_sep->solution_sep Troubleshoot solution_crystal Solutions - Repeat Crystallization - Slow Cooling co_crystal->solution_crystal Troubleshoot

Caption: Troubleshooting logic for common purification challenges.

Signaling Pathway

hepatotoxicity_pathway cluster_mitochondrion Mitochondrion This compound This compound A mmp Mitochondrial Membrane Potential (ΔΨm) This compound->mmp Dissipates etc Electron Transport Chain (ETC) oxphos Oxidative Phosphorylation etc->oxphos Drives etc->mmp Maintains atp ATP Synthesis oxphos->atp oxphos->atp Inhibits mmp->oxphos Uncouples cyto_c Cytochrome c mmp->cyto_c Release apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome Activates caspase9 Caspase-9 (Initiator) apoptosome->caspase9 Cleaves & Activates caspase37 Caspase-3/7 (Executioner) caspase9->caspase37 Cleaves & Activates apoptosis Apoptosis caspase37->apoptosis Executes

Caption: this compound A-induced hepatotoxicity signaling pathway.

References

Technical Support Center: Chromatographic Analysis of Lantadenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Lantadene A and B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the separation of these structurally similar pentacyclic triterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the co-elution of this compound A and B in reversed-phase HPLC?

A1: The co-elution of this compound A and B, which are structurally very similar, is a frequent challenge in reversed-phase HPLC.[1][2][3] The primary reasons for poor resolution include:

  • Suboptimal Mobile Phase Composition: The choice and ratio of organic solvents (e.g., acetonitrile, methanol) and the aqueous component are critical for achieving selectivity between this compound A and B.[4][5]

  • Inadequate Stationary Phase Chemistry: While C18 columns are commonly used, the specific properties of the C18 phase from different manufacturers can influence selectivity.

  • High Flow Rate: A flow rate that is too high can reduce the interaction time of the analytes with the stationary phase, leading to decreased resolution.[5]

  • Inappropriate Column Temperature: Temperature can affect solvent viscosity and the kinetics of mass transfer, thereby influencing separation.

Q2: Which HPLC method is recommended for the baseline separation of this compound A and B?

A2: A reversed-phase HPLC method using a C18 column has been shown to be effective. An isocratic mobile phase consisting of methanol-acetonitrile-water-acetic acid (68:20:12:0.01 v/v/v/v) has been reported to provide the most suitable separation for lantadenes, including this compound A and B.[4]

Q3: What detection wavelength is appropriate for the analysis of this compound A and B?

A3: Detection is typically performed at 210 nm and 240 nm .[4]

Q4: Can Thin-Layer Chromatography (TLC) be used to guide HPLC method development?

A4: Yes, TLC is a valuable tool for the initial screening of solvent systems to separate lantadenes. A mobile phase of light petroleum-ethyl acetate-acetic acid (88:10:2 v/v/v) has been used for the TLC separation of lantadenes.[4] This can provide a good starting point for developing a more refined HPLC method.

Troubleshooting Guide: Resolving Co-elution of this compound A and B

This guide provides a systematic approach to troubleshooting and resolving the co-elution of this compound A and B.

Problem: this compound A and B peaks are not fully resolved (co-eluting).

Step 1: Verify and Optimize the Mobile Phase

The composition of the mobile phase is the most powerful tool for manipulating selectivity in reversed-phase chromatography.[6][7]

  • Initial Check: Ensure the recommended mobile phase of methanol-acetonitrile-water-acetic acid (68:20:12:0.01) is prepared correctly.[4]

  • Adjust Solvent Ratios: If co-elution persists, systematically adjust the ratio of the organic solvents. For instance, slightly increasing the methanol (B129727) content while decreasing the acetonitrile, or vice versa, can alter selectivity.

  • Consider Alternative Mobile Phases: A mobile phase of acetonitrile-water-acetic acid (80:20:0.01) has been shown to provide baseline separation for some lantadenes, though it may not resolve this compound A and C.[4][5] Another option is methanol-water-acetic acid (85:15:0.01), which can resolve all lantadenes but may result in broader peaks.[4][5]

Step 2: Adjust Chromatographic Parameters

If mobile phase optimization is insufficient, other instrumental parameters can be adjusted.

  • Reduce the Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) increases the analysis time but allows for more interactions between the analytes and the stationary phase, which can improve resolution.[5][8]

  • Modify the Column Temperature: Changing the column temperature can influence selectivity. Experiment with temperatures in the range of 25°C to 40°C.

  • Implement a Gradient: If isocratic elution fails to provide adequate resolution, a shallow gradient can be employed. A slow increase in the organic solvent concentration around the elution time of the lantadenes can enhance separation.[5][8]

Step 3: Evaluate the Stationary Phase

If the above steps do not resolve the co-elution, the issue may lie with the stationary phase.

  • Change the Column: Not all C18 columns are the same. Switching to a C18 column from a different manufacturer or one with a different bonding chemistry (e.g., with polar end-capping) can provide different selectivity.

  • Consider a Different Stationary Phase: If a C18 column does not provide the desired separation, consider a phenyl-hexyl or a cyano-bonded phase, which offer different retention mechanisms.

Experimental Protocols

Protocol 1: Recommended Isocratic HPLC Method for Separation of this compound A and B[4]

Objective: To achieve baseline separation of this compound A and B.

Instrumentation:

  • HPLC system with a pump, injector, column oven, and a UV-Vis or PDA detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

Parameter Value
Column Nova-Pak C18 (4 µm, 250 x 4.6 mm)
Mobile Phase Methanol:Acetonitrile:Water:Acetic Acid (68:20:12:0.01, v/v/v/v)
Flow Rate 1.0 mL/min
Detection 210 nm and 240 nm
Injection Volume 20 µL

| Column Temperature | Ambient |

Procedure:

  • Prepare the mobile phase by mixing the solvents in the specified ratio.

  • Filter the mobile phase through a 0.22 µm membrane filter and degas.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Prepare standard solutions of this compound A and B in methanol.

  • Inject the standard solutions and samples.

  • Analyze the resulting chromatograms to determine the retention times and resolution of this compound A and B.

Visual Guides

Troubleshooting Workflow for Co-elution

CoElution_Troubleshooting Troubleshooting Workflow for this compound A & B Co-elution start Co-elution of This compound A & B Observed check_mobile_phase Step 1: Verify & Optimize Mobile Phase Composition start->check_mobile_phase adjust_params Step 2: Adjust Chromatographic Parameters check_mobile_phase->adjust_params Issue Persists resolved Resolution Achieved check_mobile_phase->resolved Resolved eval_column Step 3: Evaluate Stationary Phase adjust_params->eval_column Issue Persists adjust_params->resolved Resolved eval_column->resolved Resolved

Caption: A logical workflow for troubleshooting the co-elution of this compound A and B.

Decision Pathway for Method Adjustment

Method_Adjustment_Pathway Decision Pathway for HPLC Method Adjustment start Baseline Resolution? adjust_ratio Adjust Organic Solvent Ratio start->adjust_ratio No end Method Optimized start->end Yes reduce_flow Reduce Flow Rate adjust_ratio->reduce_flow Resolution still poor adjust_ratio->end Resolution Improved change_column Change Column (e.g., different brand C18) reduce_flow->change_column Resolution still poor reduce_flow->end Resolution Improved change_column->end Resolution Improved

References

Stability issues and degradation of Lantadene A in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Lantadene A. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the stability and degradation challenges encountered when working with this compound A in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound A is precipitating out of solution after I dilute my stock. How can I resolve this?

A1: Precipitation upon dilution of a stock solution (typically in an organic solvent like DMSO) into an aqueous buffer is a common issue for hydrophobic compounds like this compound A. Here are several strategies to address this:

  • Reduce the Final Concentration: The simplest approach is to lower the final concentration of this compound A in your experiment.

  • Optimize Solvent Concentration: Determine the maximum tolerable concentration of your organic solvent (e.g., DMSO) in your experimental system (e.g., cell culture). Keeping the organic solvent concentration as high as is permissible by the experimental setup can help maintain solubility.

  • Use a Co-solvent System: Employing a mixture of solvents can enhance solubility. For instance, after initial dissolution in a minimal amount of DMSO, further dilution can be performed in a buffer containing a co-solvent.

  • Utilize Solubilizing Agents: Incorporating surfactants or cyclodextrins into your aqueous buffer can improve the solubility of hydrophobic compounds.

Q2: What are the optimal storage conditions for this compound A in solution?

A2: While specific stability data for this compound A in various solutions is limited, general best practices for pentacyclic triterpenoids suggest the following:

  • Solvent: Store this compound A in a high-purity organic solvent such as DMSO or methanol (B129727).

  • Temperature: For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is advisable to minimize degradation.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil, as light can induce photodegradation.

  • Inert Atmosphere: For highly sensitive applications, consider purging the vial with an inert gas like argon or nitrogen before sealing to prevent oxidation.

Q3: Is this compound A susceptible to degradation in aqueous buffers?

A3: Yes, like many complex organic molecules, this compound A can be susceptible to degradation in aqueous solutions, particularly under non-optimal conditions. The ester and ketone functionalities in its structure suggest potential susceptibility to hydrolysis, especially at non-neutral pH. Exposure to light and elevated temperatures can also promote degradation.

Q4: How can I check for the degradation of my this compound A solution?

A4: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is the best way to assess the integrity of your this compound A solution. This method can separate the intact this compound A from its degradation products. A decrease in the peak area of this compound A and the appearance of new peaks are indicative of degradation.

Troubleshooting Guides

Issue: Inconsistent or non-reproducible experimental results.

This could be a consequence of this compound A degradation, leading to a lower effective concentration of the active compound and the potential interference from degradation products.

Troubleshooting Workflow:

A Inconsistent Experimental Results B Prepare Fresh this compound A Solution A->B C Analyze Solution by HPLC B->C D Single Peak Matching Standard? C->D Yes E Multiple Peaks or Shifted Retention Time? C->E No G No Degradation Detected D->G F Degradation Confirmed E->F I Optimize Storage and Handling of this compound A Solution F->I H Review Experimental Protocol for Other Variables G->H J Characterize Degradation Products (Optional) I->J

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue: Loss of biological activity of this compound A solution over time.

This is a strong indicator of compound degradation.

Mitigation Strategies:

StrategyDescription
Aliquot Stock Solutions Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Prepare Fresh Dilutions Always prepare fresh working dilutions from your stock solution immediately before each experiment.
pH Control Maintain the pH of your aqueous buffers within a neutral range (pH 6-8) unless your experimental protocol requires otherwise.
Minimize Light Exposure Conduct experimental manipulations under subdued lighting conditions whenever possible.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound A

This protocol provides a general framework for a reversed-phase HPLC method to assess the stability of this compound A.[1] Method validation according to ICH guidelines is recommended for reliable results.[1]

1. Instrumentation and Columns:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Reagents and Mobile Phase:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. The exact gradient program should be optimized for the specific column and system.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound A in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution with the mobile phase to create a calibration curve.

  • Sample Solution: Dilute the this compound A solution to be tested with the mobile phase to a concentration within the linear range of the calibration curve.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

4. Chromatographic Conditions (Example):

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

5. Data Analysis:

  • Quantify the amount of this compound A in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

  • Assess for the presence of degradation products by observing any new peaks in the chromatogram.

Quantitative Data

The following table summarizes hypothetical data from a forced degradation study on this compound A, illustrating the expected outcomes.

Table 1: Hypothetical Forced Degradation of this compound A

ConditionStressorDurationThis compound A Remaining (%)Degradation Products
Acidic0.1 M HCl24 h852 major, 1 minor
Basic0.1 M NaOH24 h703 major
Oxidative3% H₂O₂24 h901 major, 2 minor
Thermal60°C48 h951 minor
PhotolyticUV light (254 nm)24 h802 major

Signaling Pathways and Logical Relationships

This compound A has been reported to have various biological activities, including anti-inflammatory and anti-cancer effects. These activities are often mediated through the modulation of specific signaling pathways. Degradation of this compound A could not only reduce its intended therapeutic effect but also potentially lead to degradation products with altered or even off-target activities.

cluster_0 Cellular Environment cluster_1 Signaling Pathways This compound A This compound A Degradation Product X Degradation Product X This compound A->Degradation Product X Degradation (pH, Temp, Light) Degradation Product Y Degradation Product Y This compound A->Degradation Product Y Degradation (pH, Temp, Light) NF-kB Pathway NF-kB Pathway This compound A->NF-kB Pathway Inhibition Apoptosis Pathway Apoptosis Pathway This compound A->Apoptosis Pathway Induction Degradation Product X->NF-kB Pathway Loss of Inhibition? Other Pathways Other Pathways Degradation Product Y->Other Pathways Off-target effects?

References

Technical Support Center: Managing the Polymorphic Forms of Lantadene A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for managing the polymorphic forms of Lantadene A in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the known polymorphic forms of this compound A?

A1: this compound A is known to exist in at least two distinct polymorphic forms, designated as Form I and Form II.[1][2] These forms have the same chemical composition but differ in their crystal structure, leading to different physicochemical properties and biological activities.

Q2: What are the key differences between Form I and Form II of this compound A?

A2: Form I is a crystalline, non-toxic form characterized by a well-defined rod-shaped morphology and sharp peaks in its Powder X-ray Diffraction (PXRD) pattern.[1][2] In contrast, Form II is considered amorphous or poorly crystalline, appearing as irregular, polyhedral particles and lacking distinct peaks in its PXRD pattern.[1][2] Crucially, Form II has been shown to be hepatotoxic, while Form I is reported to be non-toxic.[1][2]

Q3: I've isolated this compound A, but I'm unsure which polymorphic form I have. How can I distinguish between them?

A3: The most definitive methods for distinguishing between Form I and Form II are Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Form I will exhibit a characteristic PXRD pattern with sharp peaks, whereas Form II will show a broad halo, indicative of an amorphous nature. In DSC, Form I is expected to show a sharp melting endotherm, while Form II may exhibit a glass transition (Tg) followed by a broader melting or crystallization event.

Q4: My experiment unexpectedly yielded the toxic Form II. What could have caused this?

A4: The formation of an amorphous form (Form II) is often kinetically favored and can be influenced by rapid precipitation or cooling during crystallization. The use of certain solvents or rapid removal of a solvent can trap the molecules in a disordered state. It is also possible that high concentrations of impurities can inhibit the formation of the more stable crystalline lattice of Form I.

Q5: How can I ensure I consistently obtain the non-toxic Form I?

A5: To favor the thermodynamically stable crystalline Form I, a slow crystallization process is recommended. This can be achieved by slowly cooling a saturated solution or by using a solvent system in which this compound A has moderate solubility, allowing for gradual crystal growth. The detailed protocol for crystallizing Form I from methanol (B129727) provided in this guide is a reliable method.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
PXRD pattern shows a broad halo instead of sharp peaks. You have likely isolated the amorphous Form II. This can be due to rapid cooling, use of a poor solvent for crystallization, or high impurity levels.1. Re-dissolve the material in boiling methanol and allow it to cool slowly to room temperature, followed by further cooling at 0-4°C to promote the crystallization of Form I. 2. Perform a slurry conversion by suspending the amorphous material in a solvent like methanol and stirring for an extended period to facilitate conversion to the more stable Form I.
DSC thermogram shows a glass transition (Tg) or a complex pattern of crystallization and melting. This is characteristic of the amorphous or a mixture of forms. The material is not the pure, crystalline Form I.Follow the same recommendations as above to recrystallize the material and obtain the thermodynamically stable Form I, which should exhibit a single, sharp melting endotherm.
The isolated this compound A shows unexpected toxicity in biological assays. You have likely isolated the toxic Form II or a mixture containing a significant amount of Form II.1. Immediately halt the use of the current batch. 2. Characterize the batch using PXRD and DSC to confirm the presence of Form II. 3. Re-purify and recrystallize your material using the recommended protocol for obtaining Form I.
Difficulty in obtaining crystals during crystallization. The solution may not be sufficiently saturated, or the cooling rate may be too fast, leading to the formation of an oil or amorphous solid.1. Concentrate the solution further to ensure saturation. 2. Ensure a slow cooling rate. Consider using a dewar or an insulated container to slow down the cooling process. 3. Scratch the inside of the flask with a glass rod to induce nucleation. 4. Add a seed crystal of Form I if available.

Data Presentation

Table 1: Physicochemical Properties of this compound A Polymorphs

PropertyForm IForm II
Appearance White, fluffy, rod-shaped uniform crystals[1][2]Irregular, shining, polyhedral particles[1][2]
Crystallinity CrystallineAmorphous/Poorly Crystalline[2]
Melting Behavior Sharp melting point. A general melting point of 297°C has been reported for this compound A, likely corresponding to this form.[1]Differing melting behavior from Form I; may exhibit a glass transition.[2]
PXRD Pattern Sharp, distinct peaks[1][2]No distinct peaks; broad halo[1][2]
Toxicity Non-toxic[1][2]Hepatotoxic[1][2]

Experimental Protocols

Protocol 1: Isolation and Crystallization of this compound A (Form I)

This protocol is adapted from established methods for the extraction and purification of this compound A, with an emphasis on obtaining the crystalline Form I.[3][4]

  • Extraction:

    • Extract dried, powdered leaves of Lantana camara with methanol at room temperature overnight.

    • Filter the extract and concentrate it under reduced pressure to obtain a crude residue.

    • Partition the residue between chloroform (B151607) and water. Collect the chloroform layer.

  • Chromatographic Purification:

    • Subject the chloroform extract to column chromatography on silica (B1680970) gel.

    • Elute with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC). Pool the fractions containing this compound A.

  • Crystallization of Form I:

    • Evaporate the solvent from the pooled fractions to obtain a purified residue.

    • Dissolve the residue in a minimal amount of boiling methanol.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, transfer the flask to a refrigerator at 0-4°C and leave it undisturbed for several hours to complete the crystallization.[3][4]

    • Collect the white, crystalline solid (Form I) by filtration and wash with cold methanol.

    • Dry the crystals under vacuum.

Protocol 2: Characterization of this compound A Polymorphs
  • Powder X-ray Diffraction (PXRD):

    • Gently grind a small amount of the sample to a fine powder.

    • Mount the powder on a sample holder.

    • Collect the diffraction pattern over a 2θ range of 5-40° using Cu Kα radiation.

    • Expected Result: Form I will show a series of sharp diffraction peaks, while Form II will exhibit a broad, featureless halo.

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

    • Heat the sample from 25°C to 320°C at a rate of 10°C/min under a nitrogen atmosphere.

    • Expected Result: Form I will show a single, sharp endothermic peak corresponding to its melting point. Form II may show a step-like change in the baseline (glass transition) and potentially a broad exothermic event (crystallization) followed by a melting endotherm.

Visualizations

Logical Relationships and Workflows

Polymorphic Landscape of this compound A A This compound A in Solution (e.g., Methanol) B Form I (Crystalline) Thermodynamically Stable Non-toxic A->B Slow Cooling Slow Evaporation C Form II (Amorphous) Metastable Toxic A->C Rapid Cooling Rapid Evaporation C->B Slurry Conversion (Solvent-Mediated Transformation)

Caption: Relationship between the polymorphic forms of this compound A.

Troubleshooting Unexpected Polymorphs start Unexpected Experimental Result (e.g., toxicity, amorphous solid) char Characterize Solid Form (PXRD, DSC) start->char is_form_ii Is Form II (Amorphous) or a Mixture Present? char->is_form_ii recrystallize Recrystallize using Slow Cooling Protocol is_form_ii->recrystallize Yes slurry Perform Slurry Conversion is_form_ii->slurry Yes (Alternative) other Other Issue (e.g., impurity) is_form_ii->other No rechar Re-characterize (PXRD, DSC) recrystallize->rechar slurry->rechar form_i Pure Form I Obtained rechar->form_i

Caption: A workflow for identifying and resolving issues with this compound A polymorphs.

Signaling Pathway

Proposed Hepatotoxicity Pathway of this compound A (Form II) LantadeneA This compound A (Form II) / Reduced Metabolite Mitochondrion Mitochondrion LantadeneA->Mitochondrion Bax Bax Upregulation LantadeneA->Bax Bcl2 Bcl-2 Downregulation LantadeneA->Bcl2 ATP_Synthase Inhibition of ATP Synthase Mitochondrion->ATP_Synthase Uncoupling Uncoupling of Oxidative Phosphorylation Mitochondrion->Uncoupling ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion MMP Loss of Mitochondrial Membrane Potential Uncoupling->MMP MMP->ATP_Depletion Caspase9 Caspase-9 Activation MMP->Caspase9 Cytochrome c release Apoptosis Hepatocyte Apoptosis ATP_Depletion->Apoptosis contributes to Bax->MMP Bcl2->MMP Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: A potential signaling pathway for this compound A-induced liver cell apoptosis.[5][6][7]

References

Technical Support Center: Lantadene Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the solubility challenges of Lantadene A for in vitro experiments. The information is presented in a question-and-answer format, supplemented with troubleshooting guides and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound A?

This compound A, a pentacyclic triterpenoid, is a lipophilic molecule and is poorly soluble in water and aqueous biological buffers like PBS.[1][2] Its hydrophobic nature necessitates the use of organic solvents for initial dissolution to prepare stock solutions for in vitro assays.[2]

Q2: What is the recommended solvent for creating a this compound A stock solution?

Dimethyl sulfoxide (B87167) (DMSO) is a highly recommended and commonly used solvent for creating concentrated stock solutions of this compound A and other pentacyclic triterpenoids.[2][3] Methanol is also frequently used, particularly for extraction and analytical purposes such as HPLC.[3][4]

Q3: My this compound A precipitates when I dilute the DMSO stock solution into an aqueous buffer. What is happening and what can I do?

This is a common issue known as "precipitation upon dilution." It occurs because the highly concentrated this compound A in the organic stock solution is suddenly exposed to a predominantly aqueous environment where its solubility is very low. As the DMSO concentration drops dramatically, the this compound A is forced out of the solution.

To resolve this, you can:

  • Lower the final concentration: Test a lower final concentration of this compound A in your assay.

  • Use a co-solvent system: Introduce a water-miscible organic solvent into your final aqueous buffer to increase the overall solvent capacity.[2]

  • Employ solubilizing agents: Use agents like cyclodextrins to form inclusion complexes that enhance the aqueous solubility of hydrophobic compounds.[2]

  • Perform a serial dilution: Instead of a single large dilution, perform a stepwise dilution, gradually increasing the proportion of the aqueous buffer.

Q4: I'm concerned about solvent toxicity in my cell-based assay. What should I consider?

Solvent toxicity is a valid concern. Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of the solvent (e.g., DMSO) used in your experimental group, but without this compound A. Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity, but this should be empirically determined for your specific cell type and assay duration. If toxicity is observed, you may need to lower the final solvent concentration, which might require exploring alternative solubilization methods like cyclodextrins.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound A powder does not dissolve in the chosen organic solvent (e.g., DMSO). Insufficient solvent volume; inadequate mixing; low compound purity.Increase the solvent volume. Use gentle warming (monitor compound stability), vortexing, or sonication to aid dissolution.[2]
Stock solution appears cloudy or contains visible particulates. The solution is supersaturated, or the compound has impurities.Filter the stock solution through a 0.22 µm syringe filter that is compatible with your solvent (e.g., PTFE for DMSO).[2]
Compound precipitates immediately upon dilution into the final aqueous buffer. The final solvent concentration is too low to maintain solubility; the final compound concentration is too high.Decrease the final concentration of this compound A. Increase the percentage of co-solvent (e.g., ethanol, PEG) in the final buffer, ensuring it's tolerated by the assay system. Use a cyclodextrin-based solubilization method.
The final working solution is initially clear but becomes cloudy over time. The compound is slowly precipitating out of the metastable solution.Prepare the working solution immediately before use. Maintain a slightly higher co-solvent concentration if possible.

Solubility Data Summary

Solvent Relative Solubility Recommended Use Notes
Water / PBS Very Poor / InsolubleNot recommended for dissolutionThis compound A will not dissolve directly in aqueous buffers.[1]
Dimethyl Sulfoxide (DMSO) HighStock Solutions Excellent solvent for creating high-concentration stocks.[2][3]
Methanol GoodStock Solutions / ExtractionUsed for extraction from plant material and for analytical standards.[3][4]
Chloroform GoodExtraction / ChromatographyPrimarily used during purification and extraction protocols.[3][4] Not suitable for cell-based assays.
Ethanol ModerateCo-solventCan be used as a co-solvent in the final aqueous medium to improve solubility.
Acetone ModerateExtraction / ChromatographyUsed in purification protocols.[5] Not suitable for cell-based assays.

Experimental Protocols

Protocol 1: Preparing a this compound A Stock Solution in DMSO

This protocol describes the standard method for preparing a concentrated stock solution.

  • Weigh this compound A: Accurately weigh the desired amount of this compound A powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Dissolve: Vortex the tube vigorously. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can be applied, but monitor for any signs of compound degradation.

  • Sterile Filtration (Optional): For cell culture applications, it is advisable to filter the stock solution through a 0.22 µm DMSO-compatible (PTFE) syringe filter into a sterile, light-protected tube.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparing a Working Solution Using a Co-Solvent

This protocol is for diluting the DMSO stock into an aqueous buffer while minimizing precipitation.

  • Determine Final Concentrations: Decide on the final concentration of this compound A and the maximum tolerable final concentration of DMSO for your assay (e.g., 0.1%).

  • Prepare Intermediate Dilution: Perform an intermediate dilution of your DMSO stock solution into your cell culture medium or assay buffer. For example, if your final desired concentration is 10 µM and your stock is 10 mM, you might first dilute the stock 1:10 in media (to 1 mM) and then 1:100 from that intermediate solution into the final assay well.

  • Final Dilution: Add the appropriate volume of the intermediate dilution to your assay wells containing cells and medium to reach the final desired concentration. Ensure rapid mixing by gently pipetting or swirling the plate.

  • Vehicle Control: Prepare a parallel control where an equivalent volume of DMSO (without this compound A) is added to the assay.

Visualizations

Signaling Pathway Diagram

The precise molecular mechanism of this compound A is not fully understood, but studies suggest it may induce apoptosis through the intrinsic pathway.[6][7] This involves the regulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial dysfunction and the activation of executioner caspases.[7]

G This compound This compound A bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Inhibits bax Bax (Pro-apoptotic) This compound->bax Promotes mito Mitochondrial Membrane Potential ↓ bcl2->mito bax->mito cytoC Cytochrome C Release mito->cytoC cas9 Caspase-9 Activation cytoC->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical apoptotic pathway influenced by this compound A.

Experimental Workflow Diagram

This workflow provides a logical guide for preparing this compound A working solutions for in vitro assays, including key decision points for troubleshooting solubility issues.

G start This compound A Powder dissolve Dissolve in 100% DMSO start->dissolve check1 Fully Dissolved? dissolve->check1 troubleshoot1 Sonication / Gentle Warming check1->troubleshoot1 No stock Prepare Stock Solution (e.g., 10-50 mM) check1->stock Yes troubleshoot1->dissolve dilute Dilute Stock into Aqueous Buffer/Medium stock->dilute check2 Precipitation Occurs? dilute->check2 troubleshoot2 Troubleshooting Options: - Lower Final Concentration - Use Co-Solvent System - Use Cyclodextrins check2->troubleshoot2 Yes end Working Solution Ready for In Vitro Assay check2->end No troubleshoot2->dilute Re-attempt Dilution

References

Troubleshooting low bioactivity of isolated Lantadene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with isolated Lantadene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, particularly low bioactivity, during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound A and what are its primary known biological activities?

This compound A is a pentacyclic triterpenoid (B12794562) compound found in the leaves of the Lantana camara plant.[1] It is one of the most abundant and bioactive triterpenoids in the plant, along with this compound B.[1] Historically, it is known for causing hepatotoxicity (liver damage) and photosensitivity in grazing livestock.[1] However, recent research has focused on its potential therapeutic properties, including antitumor, antimicrobial, antiviral, antifungal, and antioxidant activities.[1][2][3][4]

Q2: How should I properly store and handle isolated this compound A?

Proper storage is critical to maintaining the bioactivity of this compound A. It is recommended to store the purified compound at room temperature as a crystalline solid.[5] For long-term storage, keeping it in a cool, dry, and dark place is advisable to prevent potential degradation.

Q3: What is the recommended solvent for dissolving this compound A for in vitro assays?

For cell-based assays, this compound A is typically dissolved in a minimal amount of dimethyl sulfoxide (B87167) (DMSO).[3][6] It is crucial to prepare a high-concentration stock solution in DMSO, which can then be diluted to the final working concentration in the cell culture medium. The final concentration of DMSO in the medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[3]

Q4: Are there different forms of this compound A with varying bioactivity?

Yes, the crystalline form of this compound A can influence its biological activity. At least two crystalline forms, Form I and Form II, have been identified. Studies on guinea pigs have shown that Form I was non-toxic, whereas Form II induced significant toxicity, including hepatomegaly and increased plasma bilirubin.[7] This highlights the importance of characterization and consistency of the isolated material.

Troubleshooting Guide: Low Bioactivity

This guide addresses common issues that can lead to lower-than-expected bioactivity of your isolated this compound A.

Q5: My isolated this compound A shows low or no bioactivity. How can I verify the compound's purity and integrity?

Low bioactivity is often linked to insufficient purity or degradation of the compound.

  • Purity Assessment : The purity of your this compound A sample should be verified using analytical techniques. An improved protocol for isolation can yield a purity of more than 98%.[8]

    • High-Performance Liquid Chromatography (HPLC) : This is the gold standard for assessing purity. A pure sample should show a single major peak at the expected retention time.[8][9]

    • Thin-Layer Chromatography (TLC) : TLC can be used for rapid, routine checks of purity during and after isolation.[8][9]

  • Structural Integrity : Confirm the compound's identity and structure using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to ensure it has not degraded during isolation or storage.

  • Isolation Protocol : The isolation method itself can affect the final product. Protocols typically involve methanol (B129727) extraction, column chromatography on silica (B1680970) gel, and fractional crystallization.[8][10] Inadequate separation from other closely related, but less active, triterpenoids can dilute the bioactivity.[10][11]

Q6: I've confirmed my this compound A is pure, but it still shows weak cytotoxic effects. What aspects of my experimental setup should I check?

If the compound's quality is confirmed, the issue may lie within the experimental design.

  • Cell Line Sensitivity : Different cell lines exhibit varying sensitivity to cytotoxic agents. This compound A has shown activity against cell lines like HL-60 (leukemia), MCF-7 (breast cancer), A549 (lung cancer), HCT-116 (colon cancer), and Raw 264.7 (macrophage).[3][12] Ensure your chosen cell line is appropriate.

  • Concentration Range : The effective concentration is crucial. If the tested concentrations are too low, you may not observe a biological effect. Refer to published IC50 values to guide your dose-response studies.

  • Solvent Effects : As mentioned, the final concentration of the solvent (e.g., DMSO) in the culture medium must be non-toxic to the cells and consistent across all wells, including the vehicle control.[3]

  • Incubation Time : The duration of cell exposure to this compound A can significantly impact the outcome. Typical incubation times for cytotoxicity assays range from 24 to 72 hours.[3][13]

Workflow for Troubleshooting Low Bioactivity

G start Low Bioactivity Observed purity Verify Compound Purity & Integrity start->purity exp_setup Review Experimental Setup start->exp_setup solubility Check Solubility & Stability start->solubility assay_choice Re-evaluate Assay Choice start->assay_choice purity_check Purity < 95% or Degradation? purity->purity_check exp_check Setup Optimal? exp_setup->exp_check solubility_check Precipitation in Media? solubility->solubility_check assay_check Assay Matches Target? assay_choice->assay_check repurify Re-isolate / Re-purify Sample purity_check->repurify Yes success Bioactivity Confirmed purity_check->success No optimize_exp Optimize Cell Line, Dose, Time exp_check->optimize_exp No exp_check->success Yes optimize_sol Adjust Solvent / Stock Conc. solubility_check->optimize_sol Yes solubility_check->success No select_assay Select Assay for Specific Activity (e.g., Antioxidant, Antifungal) assay_check->select_assay No assay_check->success Yes

Caption: A logical workflow for diagnosing the root cause of low this compound bioactivity.

Q7: My this compound A precipitates when added to the cell culture medium. How can I address this solubility issue?

This compound A is a lipophilic molecule with poor aqueous solubility. Precipitation can lead to an inaccurate effective concentration and low bioactivity.

  • Stock Concentration : Prepare a highly concentrated stock solution in 100% DMSO (e.g., 10-50 mM).

  • Dilution Method : When preparing working solutions, add the small volume of DMSO stock directly to the pre-warmed culture medium and mix immediately and vigorously to facilitate dispersion. Avoid adding medium to the concentrated stock.

  • Final DMSO Concentration : Ensure the final DMSO concentration remains below the cytotoxic threshold for your cells (e.g., 0.1%).[3]

Q8: I am testing for anticancer activity, but the results are inconclusive. Could I be using the wrong type of assay?

Yes. While often studied for cytotoxicity, this compound A's anticancer effects may be mediated by other mechanisms that are not captured by a simple viability assay.

  • Cell Cycle Arrest : this compound A has been shown to induce cell cycle arrest at the G0/G1 phase.[6][13] This can be measured using flow cytometry after staining cells with propidium (B1200493) iodide (PI).[13]

  • Apoptosis Induction : The compound may induce programmed cell death (apoptosis). This can be assessed using an Annexin V-FITC/PI apoptosis detection kit, which identifies early and late apoptotic cells via flow cytometry.[13]

  • Other Bioactivities : Remember that this compound A has potent antioxidant and antifungal properties.[2][3] If your primary goal is to assess general bioactivity, assays measuring these effects (e.g., DPPH radical scavenging, minimum inhibitory concentration against fungi) may yield positive results.[2][4]

Hypothesized Apoptosis Pathway

G This compound This compound A Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mito Mitochondria CytoC Cytochrome c Release Mito->CytoC Bax->Mito Bcl2->Mito Inhibits Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound A.[2][13]

Data Tables and Protocols

Table 1: Reported In Vitro Bioactivity of this compound A
Activity TypeAssay / Cell LineIC50 ValueReference
Cytotoxicity Raw 264.7 (macrophage)84.2 µg/mL[3][4]
Human Leukemia (HL-60)~20-29 µM[14]
Prostate Cancer (LNCaP)126.82 µg/mL (LA-AuNPs)[6]
Antioxidant DPPH Radical Scavenging6.574 mg/mL[2]
Superoxide Radical Scavenging2.506 mg/mL[2]
Nitric Oxide Scavenging98.00 µg/mL[2]
Ferrous Ion Chelating0.470 mg/mL[2]
Antifungal Fusarium species (MIC)≤ 0.63 mg/mL[3][4]

Note: IC50 values can vary significantly between studies due to different experimental conditions.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is adapted from methods used to test the cytotoxicity of this compound and its derivatives.[3][13]

Objective: To determine the dose-dependent cytotoxic effect of this compound A on a selected cancer cell line and calculate its half-maximal inhibitory concentration (IC50).

Materials:

  • This compound A

  • DMSO (cell culture grade)

  • Selected cancer cell line (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

  • Compound Preparation: Prepare a 50 mM stock solution of this compound A in DMSO. Create a series of dilutions from this stock in complete medium to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

  • Cell Treatment: Remove the old medium from the wells. Add 100 µL of the medium containing the various concentrations of this compound A. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium. Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

General Experimental Workflow for Bioactivity Screening

G prep Prepare this compound A Stock Solution (in DMSO) treat Treat Cells with Serial Dilutions of this compound A prep->treat seed Seed Cells in Multi-well Plate incubate1 Incubate Overnight (Allow Attachment) seed->incubate1 incubate1->treat incubate2 Incubate for 24-72 hours treat->incubate2 assay Perform Bioactivity Assay (e.g., MTT, Annexin V, etc.) incubate2->assay readout Acquire Data (e.g., Plate Reader, Flow Cytometer) assay->readout analyze Analyze Data & Calculate IC50 / % Apoptosis, etc. readout->analyze

Caption: A generalized workflow for assessing the bioactivity of this compound A in cell culture.[13]

References

Technical Support Center: Synthesis and Optimization of Lantadene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Lantadene derivatives. Detailed experimental protocols and optimized reaction conditions are presented to address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of novel this compound derivatives?

A1: The most common starting materials are this compound A and this compound B, which are major pentacyclic triterpenoid (B12794562) constituents isolated from the leaves of Lantana camara.[1] this compound C, another derivative, can be semi-synthesized from this compound A through catalytic hydrogenation, providing a valuable precursor for further modifications.[2]

Q2: What are the key reactive sites on the this compound scaffold for derivatization?

A2: The primary reactive sites for derivatization on the this compound scaffold are the C-28 carboxylic acid and the hydroxyl groups, typically at the C-3 and C-22 positions. These functional groups readily undergo esterification, amidation, and other modifications to generate a diverse library of derivatives.[3]

Q3: My purification of this compound C by HPLC is showing co-eluting peaks. What is the likely impurity and how can I resolve it?

A3: The most common co-eluting impurity with this compound C is its structural isomer, this compound A. Due to their very similar physicochemical properties, their separation is challenging. Optimization of the mobile phase is the most effective strategy. A multi-component solvent system, such as methanol-acetonitrile-water-acetic acid, has been shown to be effective in resolving these isomers.

Q4: I am observing low yields in my esterification reaction. What are the critical parameters to optimize?

A4: To improve esterification yields, focus on the following:

  • Anhydrous Conditions: Ensure all glassware, solvents, and reagents are thoroughly dried, as silylating and acylating reagents are highly sensitive to moisture.[4]

  • Reagent Stoichiometry: Use a molar excess of the alcohol and coupling agents to drive the reaction equilibrium towards product formation.

  • Reaction Temperature and Time: The optimal temperature is a balance between reaction rate and the stability of the reactants and products. For many esterification reactions of fatty acids, a temperature of 60-70°C is a good starting point. Reaction times may need to be extended to ensure completion.

  • Water Removal: As esterification is a reversible reaction that produces water, its removal (e.g., through a Dean-Stark apparatus or by using a drying agent) can significantly increase the yield.

Q5: What are the known biological targets of this compound derivatives?

A5: this compound derivatives have been shown to exhibit anticancer and anti-inflammatory properties primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and Akt signaling pathways.[3][5] By targeting these pathways, this compound derivatives can modulate gene expression related to cell proliferation, apoptosis, and inflammation.

Troubleshooting Guides

Issue 1: Low Yield of Desired this compound Derivative
Potential Cause Recommended Solution
Incomplete Reaction - Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. Gradually increase the temperature, but be cautious of potential degradation of starting materials or products. - Increase Reagent Concentration: A higher concentration of reactants can drive the reaction to completion. - Use a More Potent Coupling Reagent: For esterifications, consider using stronger activating agents like HATU or HBTU, especially for sterically hindered substrates.[6]
Side Product Formation - Control Stoichiometry: In reactions like the Claisen-Schmidt condensation, slowly add the ketone to a solution of the aldehyde and base to minimize self-condensation of the ketone.[7] - Use Milder Reaction Conditions: To avoid side reactions like the Cannizzaro reaction with aromatic aldehydes, use a lower concentration of a milder base.[7]
Product Degradation - Control Temperature: Avoid excessive heat during the reaction and work-up, as triterpenoids can be susceptible to degradation at high temperatures. - Protect from Light: Some derivatives may be light-sensitive. Conduct experiments in amber glassware or protect the reaction vessel from light.
Loss During Work-up and Purification - Thorough Extraction: Ensure complete extraction of the product from the aqueous phase by performing multiple extractions with an appropriate organic solvent. - Careful Chromatography: Optimize the mobile phase and gradient for column chromatography to ensure good separation and minimize product loss.
Issue 2: Formation of Multiple Side Products in Claisen-Schmidt Condensation
Side Product Cause Prevention Strategy
Self-Condensation of Ketone The enolate of the ketone attacks another molecule of the same ketone.Slowly add the ketone to a mixture of the aromatic aldehyde and the base. This ensures the enolate preferentially reacts with the more electrophilic aldehyde.[7]
Cannizzaro Reaction of Aldehyde Disproportionation of the aromatic aldehyde (lacking α-hydrogens) in the presence of a strong base.Use a milder base or a lower base concentration. Lowering the reaction temperature can also help mitigate this side reaction.[7]
Michael Addition Product In some cases, a second molecule of the enolate can add to the newly formed α,β-unsaturated ketone.Use a 1:1 stoichiometry of the aldehyde and ketone. Running the reaction at a lower temperature can also disfavor the Michael addition.

Quantitative Data Summary

The following tables provide a summary of optimized reaction conditions for key synthetic transformations relevant to this compound derivatives.

Table 1: Optimization of Claisen-Schmidt Reaction Conditions for Chalcone Synthesis

Catalyst (mol%)SolventTemperature (°C)TimeYield (%)Reference
NaOH (20)None (Grinding)Room Temp5 min98[8]
KOHEthanol (B145695)40-501-4 hHigh[8]
TSPi/[Cl]₂ (Ionic Liquid)None405 min98[8]
CTAB (Micellar)Water2524 h>90[8]

Table 2: Optimization of Silylation Conditions for Triterpenoid Derivatization for GC-MS Analysis

Silylating AgentCatalystSolventTemperature (°C)TimeEfficacyReference
BSTFA1% TMCSPyridine60-8030-60 minGood starting point for hindered groups.[4]
BSTFA/TMCS/Pyridine (22:13:65 v/v/v)--302 hMost efficient for hydroxyl and carboxylic acid groups.[9]

Experimental Protocols

Protocol 1: Semi-Synthesis of this compound C from this compound A

This protocol describes the catalytic hydrogenation of this compound A to produce this compound C.

Materials:

  • This compound A

  • Ethanol

  • 10% Palladium on charcoal (Pd/C)

  • Hydrogen gas (balloon)

  • Celite

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

  • Dissolution: Dissolve this compound A (e.g., 1.0 g) in ethanol in a round-bottom flask.

  • Catalyst Addition: Add 10% Pd/C (e.g., 100 mg) to the solution.

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for approximately 12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol 95:5).

  • Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent gradient to yield pure this compound C.

Protocol 2: Esterification of this compound C at the C-28 Carboxyl Group

This protocol details the synthesis of an ester derivative of this compound C.

Materials:

Procedure:

  • Activation of Carboxylic Acid: To a solution of this compound C (e.g., 100 mg) in dry DCM, add oxalyl chloride (2 equivalents) and a catalytic amount of DMF (1 drop). Stir the mixture at room temperature for 2 hours.

  • Alcohol Solution Preparation: In a separate flask, dissolve the desired alcohol (1.5 equivalents) and triethylamine (2 equivalents) in dry DCM.

  • Esterification: Cool the activated this compound C solution to 0 °C and add the alcohol solution dropwise. Allow the reaction to warm to room temperature and stir for 18 hours.

  • Work-up: Quench the reaction with water and extract with DCM.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

Inhibition of the NF-κB Signaling Pathway by this compound Derivatives

This compound derivatives have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival. The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of IκBα. This retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and anti-apoptotic genes.[5][10]

NF_kappa_B_Pathway cluster_complex Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa_p P-IκBα IKK->IkBa_p Phosphorylates IkBa IκBα NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkBa NF-κB-IκBα (Inactive) NFkB_IkBa->NFkB Releases Proteasome Proteasome Degradation IkBa_p->Proteasome Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription This compound This compound Derivatives This compound->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Inhibition of the Akt Signaling Pathway by this compound Derivatives

The Akt (Protein Kinase B) signaling pathway is crucial for cell survival and proliferation. Some this compound derivatives have been found to exert their anticancer effects by inhibiting this pathway, leading to decreased cell proliferation and induction of apoptosis.[3][5]

Akt_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt_p P-Akt (Active) PDK1->Akt_p Phosphorylates Akt Akt Akt->Akt_p Downstream Downstream Targets (e.g., mTOR, Bad) Akt_p->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound Derivatives This compound->Akt Inhibits Activation

Caption: Inhibition of the Akt signaling pathway by this compound derivatives.

General Workflow for Synthesis and Purification of this compound Derivatives

The following diagram outlines a typical workflow for the synthesis and purification of a novel this compound derivative.

Synthesis_Workflow start Start: this compound Precursor (e.g., this compound A or C) reaction Chemical Modification (e.g., Esterification, Condensation) start->reaction monitoring Reaction Monitoring (TLC / HPLC) reaction->monitoring workup Aqueous Work-up (Quenching, Extraction, Washing) monitoring->workup Reaction Complete drying Drying and Concentration (Na2SO4, Rotary Evaporation) workup->drying purification Purification (Column Chromatography) drying->purification analysis Characterization (NMR, MS, HPLC) purification->analysis final_product Pure this compound Derivative analysis->final_product

References

Minimizing batch-to-batch variability in Lantadene extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address and minimize batch-to-batch variability in Lantadene extraction from Lantana camara.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in this compound extraction?

Batch-to-batch variability in this compound extraction can stem from several factors, which can be broadly categorized into raw material variations, inconsistencies in the extraction process, and post-extraction handling.

  • Raw Material Variability:

    • Genetics and Plant Variety: Different species and varieties of Lantana contain varying concentrations of Lantadenes.[1]

    • Geographical Location and Climate: Environmental factors such as soil composition, temperature, and rainfall can significantly influence the phytochemical profile of the plant.[2]

    • Plant Age and Part: The concentration of triterpenoids can differ between young and mature leaves, with mature leaves generally having higher levels of this compound A.

    • Harvesting Time: The time of year and even the time of day of harvesting can affect the concentration of secondary metabolites.

    • Post-Harvest Processing: Inconsistent drying temperatures and storage conditions of the plant material can lead to degradation of Lantadenes.

  • Extraction Process Inconsistencies:

    • Particle Size: Non-uniform particle size of the ground plant material can lead to varied extraction efficiency.

    • Solvent-to-Solid Ratio: Fluctuations in the ratio of solvent to plant material will alter the extraction yield.

    • Extraction Time and Temperature: Inconsistent extraction durations and temperatures can significantly impact the amount of this compound extracted.

    • Choice of Solvent: The type and purity of the solvent used are critical, as different solvents have different affinities for Lantadenes.

  • Post-Extraction Handling:

    • Filtration and Concentration: Inconsistencies in filtration and solvent removal (e.g., temperature and pressure in a rotary evaporator) can affect the final extract composition.

    • Drying of Extract: Different drying methods and durations can lead to variations in the final product.

    • Storage: Improper storage of the final extract can lead to degradation of the active compounds.

Q2: Which solvent is best for this compound extraction?

Methanol (B129727) is a commonly used and effective solvent for extracting Lantadenes from Lantana camara leaves.[1][3][4] Ethyl acetate (B1210297) has also been shown to be effective. The choice of solvent can influence the final yield and the profile of co-extracted compounds. For instance, while methanol provides a good yield of Lantadenes A and B, ethyl acetate is also a suitable option.[5]

Q3: What is a typical yield of this compound A from Lantana camara leaves?

The yield of total Lantadenes from dried Lantana camara leaves typically ranges from 0.31% to 0.53% by weight.[2] One study reported a yield of 0.45% for a mixture of Lantadenes.[2][6] The yield of pure this compound A after purification will be lower than the total this compound yield.

Q4: How can I monitor the purity of my this compound A extract?

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying the purity of this compound A.[4] Thin-Layer Chromatography (TTC) is also a useful technique for monitoring the separation of Lantadenes during the purification process, such as in column chromatography.[4]

Q5: Is this compound A stable during extraction and storage?

Pentacyclic triterpenoids like this compound A are generally stable. However, they can be susceptible to degradation under harsh conditions such as extreme pH and high temperatures during solvent evaporation.[7] It is advisable to store the purified this compound A in a cool, dark, and dry place to prevent degradation.

Troubleshooting Guides

Problem Possible Causes Recommended Solutions
Low Yield of this compound Extract Incomplete drying of plant material.Ensure plant material is dried to a constant weight at a controlled temperature (e.g., 55-70°C).[1]
Inefficient grinding of plant material.Grind the dried leaves to a fine, uniform powder to increase the surface area for extraction.
Inappropriate solvent-to-solid ratio.Use a sufficient volume of solvent to ensure the entire plant material is submerged and allows for efficient extraction. A common ratio is 7.5:1 (mL:g).[1][3]
Insufficient extraction time or temperature.Follow a standardized extraction time and temperature. For maceration with methanol, intermittent shaking overnight is recommended.[1][4]
Incorrect solvent choice.Use a solvent with appropriate polarity, such as methanol or ethyl acetate.[1][5]
Poor Separation of this compound A during Column Chromatography Co-elution with other Lantadenes (e.g., this compound B, C).This compound A and its isomers have very similar polarities, making separation challenging.
Inappropriate solvent system for elution.Optimize the mobile phase. A common system is a gradient of chloroform (B151607) and methanol (e.g., starting with 100% chloroform and gradually increasing the methanol concentration).[4]
Column overloading.Do not overload the silica (B1680970) gel column with the crude extract.
Presence of Impurities in the Final Extract Incomplete removal of pigments and other interfering compounds.Decolorize the initial extract with activated charcoal.[1][3][4]
Co-extraction of other compounds with similar polarity.Employ multiple purification steps, such as fractional crystallization and column chromatography, to isolate this compound A.[3][4]
Inconsistent Results in HPLC Quantification Co-elution of this compound A with other isomers.Optimize the HPLC mobile phase to improve the resolution between this compound A and other Lantadenes. A mobile phase of methanol:acetonitrile:water:acetic acid (68:20:12:0.01) has been found suitable.[8]
Degradation of the sample or standard.Ensure proper storage of samples and standards. Prepare fresh standard solutions regularly.
Inconsistent sample preparation.Follow a standardized protocol for dissolving the extract and filtering it before injection.
Formation of an Emulsion during Liquid-Liquid Extraction High concentration of surfactant-like compounds in the extract.Gently swirl or rock the separatory funnel instead of vigorous shaking.[9]
Add a small amount of a different organic solvent to break the emulsion.[9]
Consider using an alternative technique like Supported Liquid Extraction (SLE).[9]

Data Presentation

Table 1: Reported Yields of Lantadenes from Lantana camara Leaves

Extraction Method Solvent Reported Yield (% of dry weight) Reference
MacerationMethanol0.31 - 0.53[2]
MacerationMethanol0.45[2][6]
ShakerEthyl AcetateNot specified, but effective[10]

Table 2: Influence of Extraction Parameters on Triterpenoid Yield (General Observations)

Parameter Effect on Yield Notes
Temperature Generally, an increase in temperature up to a certain point (e.g., 60-80°C) can increase extraction efficiency. However, excessively high temperatures can lead to the degradation of thermolabile compounds.[11]The optimal temperature can depend on the solvent used.[11]
Solvent-to-Solid Ratio Increasing the solvent-to-solid ratio generally increases the extraction yield up to a certain point, after which the increase may not be significant.[12]A ratio of 1:25 has been found to be effective for triterpene extraction in some studies.[13]
Solvent Polarity The choice of solvent and its polarity is crucial. Methanol, a polar solvent, is effective for this compound extraction.[1][3][4] Ethyl acetate, which is less polar than methanol, is also a good option.[5]
Extraction Time Longer extraction times generally lead to higher yields, but there is a point of diminishing returns where further increases in time do not significantly increase the yield.[13]

Experimental Protocols

Protocol 1: Maceration and Initial Purification of Lantadenes

This protocol is adapted from established methods for this compound extraction.[1][3][4]

  • Plant Material Preparation:

    • Collect fresh leaves of Lantana camara.

    • Dry the leaves in an oven at 55-70°C to a constant weight.[1]

    • Grind the dried leaves into a fine powder.

  • Methanol Extraction:

    • Weigh 100 g of the dried leaf powder and place it in a suitable flask.

    • Add 750 mL of methanol to the flask.

    • Allow the mixture to stand overnight with intermittent shaking.[1][3]

    • Filter the extract through a muslin cloth or filter paper.

    • Repeat the extraction process on the residue two more times with fresh methanol to ensure maximum recovery.

    • Pool the methanolic extracts.

  • Decolorization and Concentration:

    • Add 20 g of activated charcoal to the pooled methanolic extract and stir for 1 hour to decolorize.[1][3][4]

    • Filter the extract to remove the activated charcoal.

    • Remove the methanol from the filtrate using a rotary evaporator under vacuum at a temperature of 60°C.[1][3]

  • Chloroform Extraction and Crystallization:

    • Extract the resulting residue twice with 100 mL of chloroform each time.[3]

    • Dry the combined chloroform extracts under vacuum at 60°C.[3]

    • Dissolve the residue in boiling methanol and keep it at 0-4°C for several hours to induce crystallization of a partially purified this compound mixture.[1][3]

    • Collect the crystals by filtration. This yields a partially purified this compound mixture that can be further purified by column chromatography.

Protocol 2: Column Chromatography for this compound A Purification

This protocol describes the purification of this compound A from the partially purified extract obtained from Protocol 1.[3][4]

  • Column Preparation:

    • Activate silica gel (60-120 mesh) at 110°C for 1 hour.

    • Prepare a slurry of the activated silica gel in chloroform and pack it into a glass column.

  • Sample Loading:

    • Dissolve the partially purified this compound mixture in a minimal amount of chloroform.

    • Carefully apply the dissolved sample to the top of the silica gel column.

  • Elution:

    • Begin elution with 100% chloroform.

    • Gradually increase the polarity of the mobile phase by adding methanol. A common gradient is to move from 100% chloroform to a chloroform:methanol mixture (e.g., 99.5:0.5 or 99:1).[3][4]

    • Collect fractions of the eluate.

  • Fraction Analysis and Final Purification:

    • Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify the fractions containing this compound A.[4] A suitable solvent system for TLC is petroleum ether:ethyl acetate:acetic acid (88:10:2).[3]

    • Pool the fractions that are rich in this compound A.

    • Remove the solvent from the pooled fractions using a rotary evaporator.

    • Recrystallize the residue from boiling methanol to obtain pure this compound A.[3] Repeat the crystallization process to improve purity.

Mandatory Visualization

Extraction_Workflow Start Dried Lantana camara Leaf Powder Maceration Maceration with Methanol Start->Maceration Filtration1 Filtration Maceration->Filtration1 Decolorization Decolorization with Activated Charcoal Filtration1->Decolorization Filtration2 Filtration Decolorization->Filtration2 Concentration Solvent Removal (Rotary Evaporator) Filtration2->Concentration Chloroform_Extraction Extraction with Chloroform Concentration->Chloroform_Extraction Crystallization Crystallization from Methanol Chloroform_Extraction->Crystallization Purified_Lantadene_Mix Partially Purified this compound Mixture Crystallization->Purified_Lantadene_Mix Column_Chromatography Silica Gel Column Chromatography Purified_Lantadene_Mix->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Pooling Pooling of this compound A Fractions TLC_Analysis->Pooling Final_Concentration Solvent Removal Pooling->Final_Concentration Recrystallization Recrystallization Final_Concentration->Recrystallization Pure_Lantadene_A Pure this compound A Recrystallization->Pure_Lantadene_A

Caption: Experimental workflow for the extraction and purification of this compound A.

Troubleshooting_Logic cluster_Raw_Material Raw Material cluster_Extraction_Parameters Extraction Process cluster_Post_Extraction Post-Extraction Start Low this compound Yield Check_Raw_Material Check Raw Material Preparation Start->Check_Raw_Material Check_Extraction_Parameters Check Extraction Parameters Start->Check_Extraction_Parameters Check_Post_Extraction Check Post-Extraction Handling Start->Check_Post_Extraction Drying Incomplete Drying? Check_Raw_Material->Drying Grinding Non-uniform Particle Size? Check_Raw_Material->Grinding Solvent_Ratio Incorrect Solvent-to-Solid Ratio? Check_Extraction_Parameters->Solvent_Ratio Time_Temp Insufficient Time/Temp? Check_Extraction_Parameters->Time_Temp Solvent_Choice Wrong Solvent? Check_Extraction_Parameters->Solvent_Choice Solvent_Removal Losses during Concentration? Check_Post_Extraction->Solvent_Removal Degradation Degradation during Drying? Check_Post_Extraction->Degradation LantadeneA_MoA cluster_Hepatotoxicity Hepatotoxicity cluster_Anticancer Anticancer Activity (Prostate Cancer Cells) LantadeneA This compound A Biliary_Cells Biliary Epithelial Cells LantadeneA->Biliary_Cells Mitochondria Mitochondrial Membrane Disruption LantadeneA->Mitochondria induces NaK_Pump Inhibition of Na+/K+ Pump Biliary_Cells->NaK_Pump targets Bile_Secretion Inhibition of Bile Acid Secretion NaK_Pump->Bile_Secretion Cholestasis Intrahepatic Cholestasis Bile_Secretion->Cholestasis CytochromeC Cytochrome C Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

References

Addressing inconsistent results in Lantadene cytotoxicity assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Lantadene A and other lantadenes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address inconsistent results in your cytotoxicity assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the assessment of this compound-induced cytotoxicity.

FAQ 1: My MTT assay results show increased cell viability at higher concentrations of this compound A. Is this expected?

Answer: No, this is a strong indicator of assay interference. This compound A, a pentacyclic triterpenoid (B12794562) from Lantana camara, possesses antioxidant properties.[1] Compounds with antioxidant capabilities can directly reduce the yellow MTT tetrazolium salt to purple formazan (B1609692), independent of cellular metabolic activity.[2][3] This chemical reduction leads to a false-positive signal, incorrectly suggesting high cell viability.

Troubleshooting Steps:

  • Run a Cell-Free Control: Prepare wells with culture medium and various concentrations of this compound A, but without cells. Add the MTT reagent and incubate as you would with cells. A dose-dependent increase in purple color indicates direct MTT reduction by your compound.[2]

  • Use an Alternative Assay: If interference is confirmed, the MTT assay is not a reliable method for this compound. Consider using an alternative cytotoxicity assay that is less susceptible to interference from reducing compounds. Recommended alternatives include the Sulforhodamine B (SRB) assay, which measures total protein content, or the Lactate (B86563) Dehydrogenase (LDH) assay, which measures membrane integrity.[2]

FAQ 2: The IC50 values for this compound A vary significantly between my experiments, even when using the same cell line. What could be the cause?

Answer: Inconsistent IC50 values can stem from several experimental variables. Reproducibility in cytotoxicity assays depends on strict adherence to consistent experimental conditions.[4][5]

Potential Causes and Solutions:

  • Cell Density: The number of cells seeded per well can significantly impact results. Higher cell densities may require higher compound concentrations to achieve a cytotoxic effect.[5]

    • Solution: Standardize your cell seeding protocol. Ensure a consistent number of viable cells is added to each well for every experiment.

  • Incubation Time: The duration of exposure to this compound A will influence the observed cytotoxicity.[5] Shorter incubation times might not be sufficient to observe the full cytotoxic effect.

    • Solution: Optimize and standardize the incubation time (e.g., 24, 48, or 72 hours) for your specific cell line and experimental goals.[6]

  • Solvent Concentration: If using a solvent like DMSO to dissolve this compound A, ensure the final concentration in the culture medium is low (typically <0.5%) and consistent across all wells, including controls.[7] High solvent concentrations can be toxic to cells.

  • Reagent Quality and Handling: The stability of reagents like MTT can affect results.

    • Solution: Prepare fresh MTT solution for each experiment and protect it from light.[8] Ensure all other media components and supplements are within their expiration dates and handled properly.[5]

FAQ 3: My LDH assay results are inconsistent. What factors could be interfering with this assay?

Answer: While generally more robust than metabolic assays for certain compounds, the LDH assay can also be subject to interference.

Potential Causes and Solutions:

  • Serum LDH Activity: Fetal Bovine Serum (FBS) and other media supplements can contain endogenous LDH, leading to high background readings.[9]

    • Solution: Test the LDH activity of your complete medium (without cells) to determine the background level. If it's high, consider reducing the serum concentration during the assay or using a serum-free medium for the final incubation step.[9]

  • Compound Interference: Although less common than with MTT, some compounds can directly interact with the LDH enzyme or the assay's detection chemistry.[10]

    • Solution: Run a control with your compound in the presence of a known amount of LDH (from a lysed cell control) to see if it inhibits or enhances the measured activity.

  • Microbial Contamination: Bacteria can produce their own LDH or proteases that can degrade the LDH released from cells, leading to an underestimation of cytotoxicity.[11][12]

    • Solution: Always practice sterile techniques. Regularly check your cell cultures for any signs of contamination.

FAQ 4: How does this compound A induce cytotoxicity? I want to choose an appropriate assay to measure this.

Answer: this compound A has been shown to induce apoptosis through an intrinsic, mitochondria-dependent pathway.[8][13] This involves the disruption of the mitochondrial membrane potential, release of cytochrome c, and the activation of caspase-9 and caspase-3/7.[13] It can also cause cell cycle arrest in the G0/G1 phase.[13]

Recommended Assays:

  • To measure apoptosis: Use assays that detect key apoptotic events, such as Annexin V/Propidium (B1200493) Iodide (PI) staining followed by flow cytometry, or caspase activity assays (e.g., Caspase-Glo®).[14][15]

  • To measure cell cycle arrest: Perform cell cycle analysis using propidium iodide staining and flow cytometry.[15]

  • To confirm mitochondrial involvement: Use dyes like JC-1 to measure changes in mitochondrial membrane potential.[16]

Quantitative Data Summary

The cytotoxic effects of lantadenes are often reported as IC50 values, which can vary depending on the specific this compound derivative, cell line, and experimental conditions.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound ALNCaPProstate Cancer~435 (208.4 µg/mL)[6][13]
This compound A CongenersVariousVarious20 - 29[17]
This compound BMCF-7Breast Cancer~215 (112.2 µg/mL)[6]
This compound C (in mixture)KB, HCT-116, MCF-7, L1210Oral, Colon, Breast, Leukemia4.7 - 44.7[6]
This compound DerivativesA375Skin Cancer3.027[18]

Note: IC50 values for this compound A and B were converted from µg/mL to µM assuming a molecular weight of approximately 480 g/mol .[6]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted for assessing the cytotoxicity of compounds like this compound A.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6][7]

  • Compound Treatment: Prepare serial dilutions of this compound A in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound A dose) and an untreated control.[7]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C.[6]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[6][7]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 10-15 minutes.[6][7]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay protocol.

  • Controls: Prepare the following controls in separate wells:

    • Vehicle Control: Cells treated with vehicle only.

    • Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 0.1% Triton X-100) 45 minutes before the end of the incubation to achieve 100% cytotoxicity.[19]

    • Medium Background Control: Culture medium without cells.[19]

  • Sample Collection: At the end of the incubation period, centrifuge the plate (if using suspension cells). Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add the reaction mixture to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[19]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Analysis: Subtract the medium background absorbance from all readings. Calculate the percentage of cytotoxicity for each sample using the formula: % Cytotoxicity = (Sample Absorbance - Vehicle Control Absorbance) / (Maximum Release Control Absorbance - Vehicle Control Absorbance) * 100

Visual Guides: Workflows and Pathways

Troubleshooting MTT Assay Interference

The following diagram outlines a logical workflow for identifying and addressing interference in MTT assays when working with plant-derived compounds like this compound A.

MTT_Troubleshooting Start Start: Inconsistent or Unexpected MTT Results Check_Color Is the compound colored or has antioxidant properties? Start->Check_Color Run_Cell_Free Run Cell-Free Assay (Compound + MTT, no cells) Check_Color->Run_Cell_Free  Yes / Suspected Check_Other_Factors Investigate other factors: Cell density, incubation time, solvent toxicity. Check_Color->Check_Other_Factors No   Check_Reduction Does absorbance increase in a dose-dependent manner? Run_Cell_Free->Check_Reduction Interference_Confirmed Interference Confirmed: MTT is Unreliable Check_Reduction->Interference_Confirmed Yes No_Interference No Direct Reduction Detected. Proceed with standard controls. Check_Reduction->No_Interference No Use_Alternative Use Alternative Assay: SRB, LDH, or Apoptosis Assay Interference_Confirmed->Use_Alternative

Caption: A decision tree for troubleshooting interference in MTT assays.

This compound A-Induced Apoptosis Pathway

This compound A is believed to trigger cell death via the intrinsic apoptotic pathway, which is centered on the mitochondria.

Apoptosis_Pathway cluster_Mito Mitochondria LantadeneA This compound A Bax Bax Activation LantadeneA->Bax Bcl2 Bcl-2 Inhibition LantadeneA->Bcl2 Mitochondria Mitochondrial Stress MMP ↓ Mitochondrial Membrane Potential Mitochondria->MMP Bax->Mitochondria Bcl2->Mitochondria CytoC Cytochrome C Release MMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway.

References

Technical Support Center: Long-Term Storage of Pure Lantadene A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of pure Lantadene A. The information is presented in a question-and-answer format to address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is the primary concern for the long-term storage of pure this compound A?

A1: The primary concern for the long-term storage of pure this compound A, a pentacyclic triterpenoid (B12794562), is its chemical stability.[1][2] Factors such as temperature, light, oxygen, and humidity can lead to degradation, reducing the purity and potentially altering the biological activity of the compound.

Q2: What are the ideal storage conditions for pure this compound A?

A2: For optimal long-term stability, pure this compound A should be stored in a cool, dark, and dry environment. Specifically, it is recommended to store the compound at or below -20°C in a tightly sealed, airtight container to minimize exposure to oxygen and moisture. The container should be made of a non-reactive material, such as amber glass, to prevent light exposure and interaction with the container material.

Q3: How does exposure to light affect this compound A?

A3: Exposure to light, particularly UV light, can provide the energy to initiate photochemical degradation of this compound A. This can lead to the formation of unknown impurities and a decrease in the compound's purity. Storing the compound in amber glass vials or in a light-blocking outer container is crucial.

Q4: Is this compound A susceptible to oxidation?

A4: Yes, like many organic compounds with double bonds and allylic protons, this compound A is susceptible to oxidation. To mitigate this, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for very long-term storage or for highly sensitive applications. Minimizing headspace in the storage container can also reduce the amount of available oxygen.

Q5: Can I store this compound A in a solution?

A5: Storing this compound A in a solution is generally not recommended for long-term storage due to the increased risk of degradation through hydrolysis or reaction with the solvent. If short-term storage in solution is necessary, use a high-purity, anhydrous aprotic solvent and store at low temperatures. It is advisable to prepare solutions fresh for each experiment.

Troubleshooting Guide

Problem 1: I have been storing my pure this compound A at 4°C and suspect it may have degraded. How can I check its purity?

Solution:

You can assess the purity of your this compound A sample using High-Performance Liquid Chromatography (HPLC) with UV detection. A significant decrease in the area of the main this compound A peak or the appearance of new peaks compared to a reference chromatogram of a fresh sample would indicate degradation.

Problem 2: My this compound A sample has changed in color/consistency after prolonged storage. What could be the cause?

Solution:

A change in physical appearance, such as color or consistency, is a strong indicator of chemical degradation. This could be due to oxidation, polymerization, or the formation of degradation products. The sample should be re-analyzed for purity before use. To prevent this in the future, ensure storage conditions are optimal (frozen, dark, and dry).

Problem 3: I am observing unexpected results in my bioassays using a this compound A sample that has been stored for a long time. Could storage be the issue?

Solution:

Yes, improper or prolonged storage can lead to the formation of degradation products with different biological activities, which could interfere with your experimental results. It is crucial to use a well-characterized and pure sample of this compound A for all experiments. We recommend running a purity check via HPLC and comparing the results with the initial certificate of analysis.

Data Presentation: Hypothetical Long-Term Stability of this compound A

The following table summarizes hypothetical stability data for pure this compound A under various storage conditions over one year. This data is illustrative and emphasizes the importance of proper storage.

Storage ConditionPurity after 3 monthsPurity after 6 monthsPurity after 1 year
-20°C, Dark, Airtight >99% >99% >98%
4°C, Dark, Airtight98%96%92%
Room Temp, Dark, Airtight95%88%75%
Room Temp, Light, Open Air80%65%<50%

Experimental Protocols

Protocol for Purity Assessment of this compound A by HPLC

This protocol describes a method for determining the purity of a this compound A sample.

1. Materials and Reagents:

  • This compound A sample

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Acetic acid

  • Reference standard of this compound A (if available)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of methanol, acetonitrile, water, and acetic acid (e.g., 68:20:12:0.01 v/v/v/v).[3]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound A sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the prepared sample into the HPLC system.

  • Record the chromatogram and integrate the peak areas.

  • Purity is calculated as the percentage of the area of the this compound A peak relative to the total area of all peaks in the chromatogram.

Mandatory Visualizations

troubleshooting_workflow start Suspected this compound A Degradation check_appearance Visual Inspection: Color or consistency change? start->check_appearance hplc_analysis Perform HPLC Purity Analysis check_appearance->hplc_analysis Yes check_appearance->hplc_analysis No (Still suspect) compare_results Compare with Reference Data (Initial CoA or Standard) hplc_analysis->compare_results purity_ok Purity within Acceptable Limits? compare_results->purity_ok use_sample Proceed with Experiment purity_ok->use_sample Yes discard_sample Discard Sample Procure New Batch purity_ok->discard_sample No review_storage Review and Optimize Storage Protocol discard_sample->review_storage

Caption: Troubleshooting workflow for suspected this compound A degradation.

storage_best_practices cluster_conditions Optimal Storage Conditions cluster_outcome Desired Outcome temperature Temperature ≤ -20°C stability Maximized Long-Term Stability and Purity of this compound A temperature->stability light Light Darkness (Amber Vial) light->stability atmosphere Atmosphere Airtight (Inert Gas) atmosphere->stability container Container Glass (Non-reactive) container->stability

Caption: Key factors for optimal long-term storage of pure this compound A.

References

How to remove chlorophyll and other pigments from Lantadene extracts

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Lantadene Extracts

Welcome to the technical support center for the purification of this compound extracts. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing chlorophyll (B73375) and other pigments from their extracts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing chlorophyll and other pigments from this compound extracts?

A1: The primary methods for removing chlorophyll and other pigments from crude plant extracts, including those containing lantadenes, are:

  • Activated Charcoal Treatment: This method uses the high adsorptive capacity of activated charcoal to bind chlorophyll and other pigments.[1][2][3]

  • Solvent-Solvent Partitioning (Liquid-Liquid Extraction): This technique separates compounds based on their differential solubility in two immiscible solvents, such as a polar and a non-polar solvent. Chlorophyll, being relatively non-polar, will preferentially move into the non-polar phase.[4][5]

  • Column Chromatography: This is a fundamental purification technique that separates compounds based on their differential adsorption to a stationary phase, allowing for the separation of lantadenes from pigments.[1][4][6][7]

Q2: Which pigment removal method is most suitable for my research?

A2: The choice of method depends on the scale of your extraction, the desired purity of the final product, and the resources available. Activated charcoal is a simple and effective method for bulk pigment removal.[3][8] Solvent partitioning is also effective for initial cleanup.[4] Column chromatography is typically used for final purification to achieve high purity of the target compounds.[1][7][9]

Q3: Can these pigment removal methods lead to a loss of my target compound, this compound?

A3: Yes, some loss of the target compound can occur with any purification method. For instance, activated charcoal can non-specifically adsorb compounds other than pigments.[1][10] Similarly, during solvent partitioning, some target compounds might partition into the pigment-rich solvent layer.[5] It is crucial to optimize the parameters of each method to maximize pigment removal while minimizing the loss of lantadenes.

Troubleshooting Guides

Issue 1: The extract is still green after activated charcoal treatment.
Possible Cause Solution
Insufficient amount of activated charcoal. The ratio of activated charcoal to crude extract is critical. Increase the amount of activated charcoal used. A common starting point is a 1:5 ratio of charcoal to the dried extract weight.[1]
Inadequate contact time. The adsorption process requires sufficient time. Ensure the mixture is stirred or shaken for an adequate duration (e.g., 1 hour) to allow for effective binding of pigments.[1]
Poor quality of activated charcoal. The adsorptive capacity can vary between different grades of activated charcoal. Use a high-purity, activated charcoal suitable for phytochemical purification.[1]
Saturation of activated charcoal. If the initial pigment concentration is very high, the charcoal may become saturated. A second treatment with a fresh batch of activated charcoal may be necessary.[1][3]
Issue 2: Poor separation of pigments during column chromatography.
Possible Cause Solution
Inappropriate solvent system. The polarity of the mobile phase is crucial for good separation. If pigments are co-eluting with your compound, adjust the solvent polarity. A gradient elution (gradually increasing solvent polarity) can improve separation.
Column overloading. Loading too much crude extract onto the column will result in poor separation. Reduce the amount of extract loaded onto the column.[1]
Improper column packing. Cracks or channels in the stationary phase will lead to poor separation. Ensure the column is packed uniformly.[1]
Incorrect stationary phase. Silica (B1680970) gel is commonly used for the separation of triterpenoids. However, depending on the specific properties of the lantadenes and pigments, other stationary phases like alumina (B75360) might be considered.[6]
Issue 3: Significant loss of this compound after purification.
Possible Cause Solution
Non-specific adsorption to activated charcoal. Reduce the amount of activated charcoal or decrease the contact time. You can also test different types of activated charcoal.[1]
Loss during solvent partitioning. The choice of solvents is critical. Ensure the solvent system is optimized to retain the lantadenes in the desired phase while removing the pigments. Perform a small-scale trial to check the partitioning of your target compound before proceeding with the bulk extract.
Co-elution during column chromatography. Optimize the mobile phase to achieve better resolution between the lantadenes and the pigments. Collecting smaller fractions can also help in isolating the pure compound.

Data Presentation

The following table provides a comparative summary of common chlorophyll removal methods, with data extrapolated from studies on rosemary and thyme by-products, which can serve as a valuable reference for the isolation of triterpenoids like lantadenes.[1][8]

Table 1: Comparison of Chlorophyll Removal Methods

Method Chlorophyll a Removal Efficiency Chlorophyll b Removal Efficiency Impact on Phenolic Diterpenes (e.g., Carnosol, Carnosic Acid) Impact on Flavonoids and Phenolic Acids
Activated Charcoal Bleaching Effectively removedEffectively removedNot significantly decreasedSome losses observed[8]
n-Hexane:Water Partitioning Moderate (traces detected)Moderate (traces detected)Significant losses observedMaintained with non-significant losses[8]

Experimental Protocols

Protocol 1: Pigment Removal using Activated Charcoal

This protocol is adapted from a procedure for the isolation of lantadenes.[1]

  • Extraction: Extract dried and powdered Lantana camara leaves with methanol (B129727) (e.g., 200 g of leaf powder in 1 liter of methanol) by shaking and leaving it overnight.

  • Filtration: Filter the methanolic extract through two layers of muslin cloth.

  • Decolorization: To the filtered methanolic extract, add activated charcoal (e.g., 30 g for a 1-liter extract).

  • Agitation: Shake the mixture intermittently for 1 hour to ensure thorough contact between the charcoal and the extract.

  • Removal of Charcoal: Filter the charcoal-treated extract through a coarse filter paper to remove the activated charcoal. The resulting filtrate should be significantly lighter in color.

Protocol 2: Pigment Removal using Solvent-Solvent Partitioning

This is a general protocol for removing chlorophyll from plant extracts.[2][4]

  • Initial Extraction: Prepare your plant extract using a polar solvent like methanol or ethanol.

  • Solvent Addition: Add the extract to a separatory funnel. Add an equal volume of a non-polar solvent like n-hexane.

  • Mixing: Gently shake the separatory funnel to mix the two phases, periodically venting the funnel to release pressure.

  • Separation: Allow the layers to separate. The upper, non-polar layer (hexane) will contain the chlorophyll and will be dark green. The lower, polar layer will contain the more polar phytochemicals.[4]

  • Collection: Carefully drain the lower polar layer, which contains your target compounds.

  • Repeat: If the polar layer is still green, repeat the partitioning process with a fresh portion of the non-polar solvent.[4]

Protocol 3: Purification by Column Chromatography

This protocol follows the initial decolorization step for the purification of lantadenes.[1]

  • Sample Preparation: Concentrate the decolorized methanolic extract under reduced pressure. Subject the residue to a liquid-liquid partitioning with chloroform (B151607) and water. The lantadenes will be in the chloroform layer. Evaporate the chloroform to obtain the partially purified sample.

  • Column Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase (e.g., chloroform). Pour the slurry into a glass column and allow it to pack uniformly without any air bubbles.[1][6]

  • Sample Loading: Dissolve the partially purified sample in a minimal amount of the initial mobile phase and carefully load it onto the top of the column.

  • Elution: Begin eluting the column with the initial mobile phase. The least polar compounds will elute first.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol) to the initial mobile phase. This will help in eluting compounds with increasing polarity.

  • Fraction Collection: Collect the eluate in separate fractions and monitor them using a suitable analytical technique (e.g., Thin Layer Chromatography - TLC) to identify the fractions containing the purified lantadenes.

Visualizations

experimental_workflow_charcoal start Crude this compound Extract (in Methanol) charcoal Add Activated Charcoal start->charcoal Step 1 shake Shake for 1 hour charcoal->shake Step 2 filter1 Filter to Remove Charcoal shake->filter1 Step 3 end Decolorized This compound Extract filter1->end Result

Caption: Workflow for pigment removal using activated charcoal.

experimental_workflow_partitioning cluster_0 Separatory Funnel cluster_1 Separated Phases extract Crude Extract in Polar Solvent add_hexane Add n-Hexane extract->add_hexane shake Shake & Vent add_hexane->shake separate Allow Layers to Separate shake->separate upper_phase Upper Phase (n-Hexane) Contains Chlorophyll separate->upper_phase Discard lower_phase Lower Phase (Polar) Contains Lantadenes separate->lower_phase Collect

Caption: Workflow for solvent-solvent partitioning.

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions problem Extract Still Green After Charcoal Treatment cause1 Insufficient Charcoal problem->cause1 cause2 Poor Quality Charcoal problem->cause2 cause3 Inadequate Contact Time problem->cause3 cause4 Saturated Charcoal problem->cause4 solution1 Increase Charcoal Amount cause1->solution1 solution2 Use High-Purity Charcoal cause2->solution2 solution3 Increase Shaking Time cause3->solution3 solution4 Perform Second Treatment cause4->solution4

Caption: Troubleshooting logic for incomplete decolorization.

References

Technical Support Center: Enhancing the Resolution of Lantadene Peaks in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of lantadenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to achieving optimal peak resolution in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common peak shape problems encountered when analyzing lantadenes by HPLC?

The most common issues are peak tailing, peak fronting, and poor resolution (co-elution), especially between structurally similar lantadenes like Lantadene A and this compound C.[1] Peak tailing is frequently observed and can compromise resolution and lead to inaccurate quantification.[2]

Q2: Why is it particularly difficult to separate this compound A and this compound C?

The difficulty in separating this compound A and C stems from their high structural similarity as pentacyclic triterpenoid (B12794562) esters.[1] This results in nearly identical polarities and, consequently, very similar interactions with the stationary phase in typical reversed-phase HPLC systems, often leading to co-elution.[1]

Q3: What is peak tailing and why is it a problem?

Peak tailing is an asymmetry in the chromatographic peak where the latter half of the peak is broader than the front half.[2] In an ideal separation, peaks should be symmetrical (Gaussian).[2] Tailing is problematic because it reduces resolution between adjacent peaks, decreases sensitivity, and can interfere with accurate peak integration and quantification.[2] A tailing factor greater than 1.2 is generally considered problematic.[2]

Q4: What causes peak fronting for this compound peaks?

Peak fronting, where the initial part of the peak is sloped, is less common than tailing but can occur. The primary causes are typically related to:

  • Mass Overload : Injecting a sample that is too concentrated.[3][4][5][6]

  • Sample Solvent Incompatibility : Dissolving the sample in a solvent that is significantly stronger than the mobile phase.[4][5]

  • Column Issues : Problems with the column packing, such as voids or collapse.[4][5]

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues with this compound peak resolution.

Issue 1: Peak Tailing

Peak tailing is a common problem in the analysis of pentacyclic triterpenoids like lantadenes.

Initial Diagnosis

The following flowchart provides a systematic workflow for troubleshooting peak tailing.

G Troubleshooting Workflow for Peak Tailing start Observe Tailing Peak(s) q1 Does tailing affect ALL peaks? start->q1 a1_yes Check for system issues: - Extra-column dead volume (fittings, tubing) - Column void or damage - Blocked column frit q1->a1_yes Yes a1_no Tailing is analyte-specific. Proceed to chemical interaction checks. q1->a1_no No end_node Peak Shape Improved a1_yes->end_node q2 Is the sample solvent stronger than the mobile phase? a1_no->q2 a2_yes Dissolve sample in mobile phase or a weaker solvent. q2->a2_yes Yes q3 Is the mobile phase pH appropriate for lantadenes (acidic)? q2->q3 No a2_yes->end_node a3_no Adjust pH to 2.5-3.5 with 0.1% formic or acetic acid to suppress silanol (B1196071) interactions. q3->a3_no No q4 Is peak tailing concentration-dependent? q3->q4 Yes a3_no->end_node a4_yes Mass overload is likely. Dilute the sample or reduce injection volume. q4->a4_yes Yes q4->end_node No, consider column replacement a4_yes->end_node

Caption: Systematic workflow for troubleshooting HPLC peak tailing.

Summary of Causes and Solutions for Peak Tailing
Observation Possible Cause Recommended Solution
Tailing on all peaksExtra-column dead volume, column void/damage, or blocked frit.[2][7]Check and correct fittings and tubing.[2] If the problem persists, reverse-flush the column or replace it.[7]
Tailing on this compound peaks onlySecondary chemical interactions with residual silanols on the column.[2]Adjust mobile phase pH to an acidic range (e.g., pH 2.5-3.5) using formic or acetic acid.[2] Use a modern, end-capped column.[2]
Tailing worsens at higher concentrationsMass overload.[2]Dilute the sample or reduce the injection volume.[2]
Tailing appears suddenly on a previously reliable methodColumn contamination or degradation.[2]Flush the column with a strong solvent (e.g., 100% acetonitrile).[2] If performance does not improve, replace the column.[2]
Sample is dissolved in a strong solventSample solvent effect.Dissolve the sample in the mobile phase or a weaker solvent.[2]
Mitigating Silanol Interactions

Secondary interactions with residual silanol groups (Si-OH) on the silica (B1680970) surface of reversed-phase columns are a primary cause of peak tailing for polar compounds like lantadenes.[2] Lowering the mobile phase pH suppresses the ionization of these silanol groups, minimizing these unwanted interactions.

G Mechanism of Silanol Interaction and Mitigation cluster_0 Neutral/High pH cluster_1 Low pH (e.g., pH 2.5-3.5) lantadene_high_ph This compound sio_minus SiO⁻ (Ionized Silanol) lantadene_high_ph->sio_minus Strong Secondary Interaction (Tailing) lantadene_low_ph This compound sioh SiOH (Protonated Silanol) lantadene_low_ph->sioh Minimal Interaction (Symmetrical Peak)

Caption: Mechanism of silanol interaction and its mitigation via pH control.

Issue 2: Poor Resolution / Co-elution of Lantadenes

Achieving baseline separation between structurally similar lantadenes is critical for accurate quantification.

Strategies to Improve Resolution

Resolution in HPLC is influenced by three key factors: Efficiency (N) , Selectivity (α) , and Retention Factor (k') .[8][9]

Factor Controlling Parameters Actions to Improve Resolution
Selectivity (α) Mobile Phase Composition, Stationary PhaseThis is the most powerful factor for improving resolution of closely eluting peaks.[9] • Modify Mobile Phase: Change the ratio of organic solvents (e.g., methanol (B129727) vs. acetonitrile).[1] A mobile phase of methanol-acetonitrile-water-acetic acid (68:20:12:0.01) has been shown to be effective for separating lantadenes.[1][10] • Change Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different chemistry (e.g., Phenyl or Cyano phase).[11]
Efficiency (N) Column Length, Particle SizeDecrease Particle Size: Use a column with smaller particles (e.g., sub-2 µm for UHPLC) to increase efficiency.[8][12] • Increase Column Length: A longer column provides more theoretical plates, enhancing separation.[8][12]
Retention Factor (k') Mobile Phase StrengthDecrease Organic Solvent Percentage: In reversed-phase HPLC, reducing the amount of organic solvent (e.g., methanol, acetonitrile) will increase retention times and may improve separation.[9]
Effect of Flow Rate and Temperature

Adjusting flow rate and temperature can also fine-tune resolution.

Parameter Effect on Resolution Considerations
Flow Rate Lowering the flow rate generally increases resolution by allowing more time for interactions with the stationary phase.[3][8]This will increase the total run time.[3] For columns with smaller particles (3-5 µm), the effect of flow rate on resolution is less pronounced.[13]
Temperature Increasing the column temperature (e.g., to 30-50°C) can decrease mobile phase viscosity, leading to better mass transfer and sharper peaks.[8]Excessively high temperatures can degrade thermolabile compounds.[8] A temperature of 30-35°C is often suitable for this compound analysis.[2]

Experimental Protocols

Protocol 1: Sample Preparation from Lantana camara Leaves

This protocol outlines a general procedure for the extraction of lantadenes for HPLC analysis.

  • Drying and Grinding : Air-dry or oven-dry fresh leaves of Lantana camara at a low temperature (e.g., 40-50°C) to a constant weight.[14] Grind the dried leaves into a fine powder.[14]

  • Extraction : Accurately weigh approximately 1 gram of the powdered leaf material.[14] Add a known volume of HPLC-grade methanol (e.g., 20 mL) and agitate the mixture for 1-2 hours using a shaker or sonicator.[14]

  • Filtration : Filter the extract to remove solid plant debris.[14]

  • Final Preparation : Prior to injection, filter the final extract through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.[14]

Protocol 2: Recommended HPLC Method for this compound Separation

This method is based on established procedures for the separation and quantification of multiple lantadenes.[10][15]

Parameter Condition Rationale
Column C18 Reversed-Phase (e.g., Nova-Pak C18, 4.6 x 250 mm, 4 µm)[10][15]Provides good retention and separation for non-polar to moderately polar compounds like lantadenes.
Mobile Phase Isocratic: Methanol:Acetonitrile:Water:Acetic Acid (68:20:12:0.01 v/v/v/v)[10][15]This multi-component system has been proven effective for resolving major lantadenes, including the challenging this compound A and C pair.[1][10] The acetic acid suppresses silanol interactions.[2]
Flow Rate 1.0 mL/min (for a 4.6 mm ID column)A standard flow rate that provides a good balance between resolution and run time.[2]
Column Temperature 30-35 °C[2]Elevated temperature can improve peak shape by reducing mobile phase viscosity.[2][8]
Detection UV at 210 nm[2]Lantadenes exhibit UV absorbance at this wavelength.[2]
Injection Volume 5-20 µL[2]Keep the volume low to prevent band broadening and potential overload.[2]
Mobile Phase Comparison for this compound Separation
Mobile Phase Composition (v/v/v/v) Reported Outcome Recommendation
Acetonitrile:Water:Acetic Acid (80:20:0.01)Failed to resolve this compound A and C.[1][10]Not recommended for separating all lantadenes.
Methanol:Water:Acetic Acid (85:15:0.01)Resolved all lantadenes but resulted in very broad peaks.[1][10]Sub-optimal due to poor peak efficiency.
Methanol:Acetonitrile:Water:Acetic Acid (68:20:12:0.01) Found to be the most suitable for the separation and quantification of all major lantadenes. [1][10]Highly Recommended.

References

Technical Support Center: Navigating Lantadene Toxicity in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the cytotoxic effects of lantadenes, particularly Lantadene A, in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound A and why is it toxic to cells?

This compound A is a pentacyclic triterpenoid (B12794562) compound found in the leaves of the Lantana camara plant.[1] Its toxicity in cell culture is primarily attributed to its ability to induce programmed cell death, or apoptosis, and cause cell cycle arrest.[2][3]

Q2: How does this compound A induce apoptosis?

This compound A triggers the intrinsic (mitochondrial) pathway of apoptosis.[4][5] This involves increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2.[6] This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome C into the cytoplasm.[5] Cytochrome C then activates a cascade of caspases, ultimately leading to cell death.[3]

Q3: What are the typical IC50 values for this compound A in cell culture?

The half-maximal inhibitory concentration (IC50) of this compound A varies depending on the cell line. For instance, in Raw 264.7 cells, the IC50 has been reported to be 84.2 μg/mL.[7] In human cancer cell lines, the IC50 values for this compound A and its derivatives are generally in the range of 20-29 μM.[8] A mixture of lantadenes (A, B, and C) has shown IC50 values ranging from 4.7 to 44.7 μM across various human cancer cell lines.[4][9]

Troubleshooting Guide

This guide addresses common issues encountered when working with lantadenes in cell culture.

Problem Possible Cause Recommended Solution
High Cell Death at Low Concentrations Cell line is highly sensitive to this compound A.Perform a dose-response experiment with a wider range of lower concentrations to determine a more precise IC50 value. Consider using a less sensitive cell line for initial experiments if feasible.
Solvent (e.g., DMSO) toxicity.Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1% for DMSO).[10] Run a vehicle control (medium with solvent only) to assess solvent-related cytotoxicity.
Inconsistent Cytotoxicity Results Inaccurate compound concentration.Verify the stock solution concentration and ensure proper serial dilutions. Use freshly prepared dilutions for each experiment.
Variation in cell seeding density.Maintain a consistent cell seeding density across all wells and experiments, as this can influence the apparent cytotoxicity.[10]
Contamination of cell culture.Regularly check for microbial contamination. Use sterile techniques and antibiotic/antimycotic agents in the culture medium.
Difficulty Distinguishing Apoptosis from Necrosis High concentrations of this compound A may induce secondary necrosis.Use lower concentrations of this compound A, closer to the IC50 value, for mechanistic studies.[2] Employ assays that can differentiate between apoptosis and necrosis, such as Annexin V/Propidium (B1200493) Iodide staining.[2][9]
Low or No Cytotoxic Effect Inactive compound.Ensure proper storage of the this compound A stock solution (e.g., at -20°C).[11] Test the activity of a fresh batch of the compound.
Cell line is resistant to this compound A.Confirm the reported sensitivity of your cell line from the literature. Consider using a different cell line known to be sensitive to lantadenes.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of lantadenes on various cell lines.

Table 1: In Vitro Cytotoxicity of Lantadenes

Compound/ExtractCell LineAssayEndpointResultReference(s)
This compound A, B, C, IcterogeninHuman oral epidermoid carcinoma (KB), human colon cancer (HCT-116), human breast cancer (MCF-7), mouse lymphocytic leukemia (L1210)Cytotoxicity AssayIC504.7 to 44.7 μM[4][9]
This compound AHuman prostate cancer (LNCaP)MTT AssayIC50208.4 µg/mL[4]
This compound A derivativesHuman cancer cell linesCytotoxicity AssayIC50~20-29 μM[8]
This compound ARaw 264.7 cellsMTT AssayIC5084.2 μg/mL[7]
Lantana camara leaf extractTriple-negative breast cancer (MDA-MB-231)MTT AssayIC50~111.33 µg/ml[4]
Lantana camara leaf extractVero (normal kidney epithelial)MTT AssayCytotoxicityLess cytotoxic than to cancer cell lines[4]
This compound AVero (Normal Kidney Epithelial)MTT AssayIC50319.37 ± 99.80 µg/mL[10]
This compound derivativeA375 (Melanoma)MTT AssayIC503.027 µM[12]

Experimental Protocols

1. In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[4]

  • Cell Culture: Culture human cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain in a humidified incubator at 37°C with 5% CO2.[4]

  • Cell Seeding: Seed cells into 96-well plates at a specific density and allow them to adhere overnight.[4]

  • Treatment: Treat cells with various concentrations of this compound A and incubate for a specified period (e.g., 24, 48, 72 hours).[4]

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[4]

  • Solubilization: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).[4]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[4]

2. Apoptosis Detection (Annexin V-FITC Assay)

This assay identifies early apoptotic cells.[9]

  • Cell Treatment: Treat cells with the desired concentrations of this compound A for a specified time.[9]

  • Cell Harvesting: Collect both floating and adherent cells, wash with cold PBS, and resuspend in 1X binding buffer.[9]

  • Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[9]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[9]

  • Analysis: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding treatment This compound A Treatment cell_seeding->treatment mtt_addition MTT Addition treatment->mtt_addition solubilization Solubilization mtt_addition->solubilization absorbance Absorbance Measurement solubilization->absorbance data_analysis Data Analysis (IC50 Calculation) absorbance->data_analysis

Caption: General experimental workflow for IC50 determination using the MTT assay.

signaling_pathway This compound This compound A bax Bax (pro-apoptotic) Activation This compound->bax bcl2 Bcl-2 (anti-apoptotic) Inhibition This compound->bcl2 mitochondrion Mitochondrial Membrane Disruption bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome C Release mitochondrion->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound A.

troubleshooting_logic start High Cell Death Observed check_concentration Is this compound A concentration appropriate? start->check_concentration check_solvent Is solvent concentration < 0.1%? check_concentration->check_solvent Yes adjust_concentration Adjust concentration (perform dose-response) check_concentration->adjust_concentration No check_controls Are vehicle controls showing toxicity? check_solvent->check_controls Yes prepare_fresh_solvent Prepare fresh solvent dilutions check_solvent->prepare_fresh_solvent No check_controls->prepare_fresh_solvent Yes check_culture_conditions Check for contamination and cell health check_controls->check_culture_conditions No sensitive_cell_line Cell line may be highly sensitive check_culture_conditions->sensitive_cell_line

Caption: Troubleshooting logic for unexpected high cell death.

References

Strategies to reduce the cost of large-scale Lantadene isolation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Large-Scale Lantadene Isolation

Welcome to the technical support center for large-scale this compound isolation. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their extraction and purification processes for cost-effectiveness and efficiency.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the large-scale isolation of Lantadenes.

Frequently Asked Questions (FAQs)

Q1: What are the most significant factors contributing to the high cost of large-scale this compound isolation?

A1: The primary cost drivers in large-scale this compound isolation are solvent consumption, energy usage for heating and evaporation, lengthy extraction times, and the costs associated with chromatographic purification, including stationary phase and solvent usage. Reducing these factors is key to a more economical process.[1]

Q2: Which solvents are most effective for this compound extraction, and are there more affordable alternatives?

A2: Methanol (B129727), ethanol, and ethyl acetate (B1210297) are commonly used and effective solvents for extracting Lantadenes.[2][3] To reduce costs, consider using crude or technical grade solvents for initial extraction steps, followed by purification with higher-grade solvents. Solvent recycling through distillation is a highly effective cost-reduction strategy.[1] Alternative and "green" solvents like ionic liquids, deep eutectic solvents (DESs), and subcritical water are being explored for triterpenoid (B12794562) extraction and may offer long-term economic and environmental benefits.[4][5]

Q3: How can I improve the yield of Lantadenes from my starting material?

A3: To improve yield, ensure the Lantana camara leaves are properly dried (at 55-70°C) and finely ground to increase the surface area for extraction.[6][7] Optimizing the solvent-to-solid ratio, extraction time, and temperature are also critical. Employing advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can enhance extraction efficiency and shorten processing times.[8][9]

Q4: My purified this compound A has low purity. What are the likely causes and solutions?

A4: Low purity of this compound A is often due to the co-elution of other structurally similar Lantadenes, such as this compound B.[10] The separation of these compounds can be challenging.[11] To improve purity, multiple crystallizations from methanol can be effective.[7] Additionally, optimizing the mobile phase in your column chromatography step is crucial. A common mobile phase for silica (B1680970) gel chromatography is a chloroform (B151607):methanol mixture (e.g., 99.5:0.5 v/v).[7]

Troubleshooting Common Problems

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Overall Yield 1. Incomplete extraction from plant material. 2. Degradation of Lantadenes during processing. 3. Suboptimal solvent selection.1. Increase extraction time or use a more efficient method like UAE or MAE.[8][9] Ensure plant material is finely powdered.[1] 2. Avoid excessive heat, especially during solvent evaporation. Use vacuum evaporation at lower temperatures (e.g., below 60°C).[7] 3. Perform small-scale pilot extractions with different solvents (e.g., methanol, ethanol, ethyl acetate) to determine the most effective one for your plant material.[2]
High Solvent Consumption 1. Inefficient extraction method. 2. Lack of solvent recycling. 3. Large solvent-to-solid ratio.1. Switch to methods like Soxhlet extraction or other continuous extraction techniques that use a limited volume of solvent repeatedly.[8] 2. Implement a solvent recovery system using distillation or rotary evaporation.[1] 3. Optimize the solvent-to-solid ratio through experimental design to use the minimum volume necessary for efficient extraction.[9]
Time-Consuming Process 1. Long maceration or percolation times. 2. Slow column chromatography flow rates.1. Employ MAE or UAE to significantly reduce extraction times from hours to minutes.[9] 2. While maintaining resolution, consider using a slightly larger particle size for the stationary phase or applying low pressure to increase the flow rate.
Difficulty Separating this compound A from Other Triterpenoids 1. Similar polarity of co-occurring Lantadenes.[10] 2. Inadequate chromatographic conditions.1. Perform multiple fractional crystallizations of the semi-purified extract from methanol.[7] 2. Use a fine mesh silica gel (e.g., 60-120 mesh) for column chromatography and a shallow solvent gradient to improve separation.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound isolation to aid in process optimization and comparison.

Table 1: Comparison of this compound Yields from Lantana camara Leaves

Extraction Method Solvent Yield of Crude Lantadenes (%) Yield of Pure this compound A (%) Reference
Maceration & Column ChromatographyMethanol0.53~0.2 (calculated from 215mg from 100g)[6][7]
MacerationEthyl AcetateNot specifiedNot specified[12]
MacerationEthanol18.0 (total extract)Not specified[13]

Note: Yields can vary significantly based on the plant's geographical location, season of collection, and the specific variety of Lantana camara.[6]

Table 2: Solvent Systems for Purification

Purification Step Stationary Phase Mobile Phase Reference
Column ChromatographySilica Gel (60-120 mesh)Chloroform followed by Chloroform:Methanol (99.5:0.5)[7]
Thin Layer Chromatography (TLC)Silica Gel GPetroleum Ether:Ethyl Acetate:Acetic Acid (88:10:2)[7]

Experimental Protocols

The following are detailed methodologies for key experiments in the large-scale isolation of Lantadenes.

Protocol 1: Large-Scale Extraction and Partial Purification

This protocol is adapted from established methods for obtaining a semi-purified this compound fraction.[7][14]

1. Preparation of Plant Material:

  • Shade-dry fresh leaves of Lantana camara at room temperature or in an oven at 55-70°C.[6][7]

  • Grind the dried leaves into a fine powder using a milling machine.

2. Solvent Extraction:

  • Macerate 1 kg of the dried leaf powder in 5 liters of methanol at room temperature for 24-48 hours with occasional agitation.

  • Filter the extract through a fine cloth or filter paper.

  • Repeat the extraction process on the plant residue two more times with fresh methanol to ensure complete extraction.

  • Pool the methanolic extracts.

3. Decolorization and Initial Concentration:

  • Add activated charcoal (approximately 20 g per liter of extract) to the pooled methanolic extract.[7]

  • Stir for 1 hour to decolorize the solution.

  • Filter out the charcoal.

  • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 60°C until a thick residue is obtained.[7]

4. Chloroform Partitioning:

  • Extract the residue with chloroform (2 x 500 ml).

  • Combine the chloroform extracts and dry them in a rotary evaporator.

5. Methanol Crystallization:

  • Dissolve the resulting residue in a minimal amount of boiling methanol.

  • Allow the solution to cool and then keep it at 4°C for at least 2 hours to facilitate crystallization.[7]

  • Collect the crystals (partially purified Lantadenes) by filtration.

Protocol 2: Column Chromatography for this compound A Purification

This protocol outlines the purification of this compound A from the partially purified fraction.[7]

1. Column Preparation:

  • Prepare a slurry of 250 g of silica gel (60-120 mesh) in chloroform.

  • Pack the slurry into a glass column (e.g., 5 cm diameter x 50 cm length).

2. Sample Loading:

  • Dissolve the partially purified this compound crystals from Protocol 1 in a minimal volume of chloroform.

  • Apply the dissolved sample carefully to the top of the silica gel column.

3. Elution:

  • Elute the column initially with 500 ml of 100% chloroform to remove less polar impurities.

  • Subsequently, elute the column with a mixture of chloroform:methanol (99.5:0.5 v/v).[7]

  • Collect fractions of approximately 50 ml each.

4. Fraction Analysis and Final Crystallization:

  • Monitor the collected fractions using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether:ethyl acetate:acetic acid (88:10:2).[7]

  • Visualize the spots using iodine vapor or by spraying with Liebermann-Burchard reagent.

  • Pool the fractions that show a prominent spot corresponding to this compound A.

  • Evaporate the solvent from the pooled fractions.

  • Recrystallize the residue from boiling methanol at least twice to obtain pure this compound A.[7]

Visualizations

Diagram 1: General Workflow for this compound Isolation

G cluster_prep Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Lantana camara Leaves drying Drying (55-70°C) start->drying grinding Grinding to Fine Powder drying->grinding extraction Solvent Extraction (e.g., Methanol Maceration) grinding->extraction filtration Filtration extraction->filtration decolor Decolorization (Activated Charcoal) filtration->decolor evaporation1 Solvent Evaporation (<60°C) decolor->evaporation1 partition Chloroform Partitioning evaporation1->partition evaporation2 Solvent Evaporation partition->evaporation2 crystal1 Methanol Crystallization (Semi-pure Lantadenes) evaporation2->crystal1 column Silica Gel Column Chromatography crystal1->column crystal2 Recrystallization (Pure this compound A) column->crystal2 tlc TLC Monitoring column->tlc hplc Purity Check (HPLC) crystal2->hplc

Caption: Workflow for the extraction and purification of this compound A.

Diagram 2: Cost Reduction Strategy Logic

G cluster_solvent Solvent Management cluster_process Process Optimization cluster_materials Material & Labor goal Reduce this compound Isolation Cost recycle Solvent Recycling goal->recycle green_solvents Use Greener/Cheaper Solvents goal->green_solvents optimize_ratio Optimize Solvent:Solid Ratio goal->optimize_ratio reduce_time Reduce Extraction Time (UAE/MAE) goal->reduce_time energy Lower Energy Consumption goal->energy automation Automation goal->automation reduce_time->energy labor Reduce Labor Costs automation->labor

Caption: Key strategies for reducing the cost of this compound isolation.

References

Validation & Comparative

Lantadene A Versus Oleanolic Acid: A Comparative Guide for Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer properties of two promising natural pentacyclic triterpenoids: Lantadene A and Oleanolic Acid. The information presented herein is collated from various experimental studies to aid in evaluating their potential as therapeutic agents.

Comparative Cytotoxicity: In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell proliferation. The following table summarizes the available IC50 values for this compound A and Oleanolic Acid against a range of human cancer cell lines.

CompoundCancer TypeCell LineIC50 (µM)Reference
This compound A Prostate CancerLNCaP~435 (208.4 µg/mL)[1]
Skin CancerA375Not specified[2]
Skin CancerA431Not specified[2]
Oral, Colon, Breast, LeukemiaKB, HCT-116, MCF-7, L12104.7 - 44.7 (for a mixture including this compound A, B, and C)[3]
This compound A Derivative Skin CancerA3753.027[2]
Oleanolic Acid Hepatocellular CarcinomaHepG231.94 µg/mL[4]
Breast CancerMCF-74.0 (for derivative AH-Me)[5]
Breast CancerMDA-MB-4536.5 (for derivative AH-Me)[5]
MelanomaB16 2F24.8[5]
Various CancersMultiple Lines3 - 6 (for novel derivatives)[6]

Note: Direct comparison is challenging due to variations in experimental conditions and the use of derivatives. Data for purified this compound A is limited. Some derivatives of both compounds show significantly enhanced potency.

Mechanisms of Action: A Look into Cellular Pathways

Both this compound A and Oleanolic Acid exert their anticancer effects by modulating multiple signaling pathways crucial for cancer cell survival, proliferation, and metastasis.

This compound A: Inducing Apoptosis

This compound A's primary anticancer mechanism appears to be the induction of programmed cell death (apoptosis) through the intrinsic, mitochondria-mediated pathway.[1][7] Treatment of cancer cells with this compound A leads to the disruption of the mitochondrial membrane potential, triggering the release of cytochrome c into the cytoplasm. This event activates a cascade of caspase enzymes, notably caspase-9 and the executioner caspase-3, ultimately leading to cell death.[1] Furthermore, this compound A can cause cell cycle arrest at the G0/G1 phase.[1]

G Fig. 1: Proposed intrinsic apoptosis pathway for this compound A. cluster_0 LantadeneA This compound A Mitochondrion Mitochondrion LantadeneA->Mitochondrion Disrupts Membrane Potential CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3/7 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway for this compound A.

Oleanolic Acid: A Multi-Targeted Approach

Oleanolic acid demonstrates a broader, multi-targeted anticancer activity by modulating several key signaling pathways.[8][9] It is known to inhibit tumor initiation and progression by targeting pathways like PI3K/Akt/mTOR and NF-κB.[8][10] By suppressing these pathways, oleanolic acid can inhibit proliferation, induce apoptosis, and prevent angiogenesis—the formation of new blood vessels that tumors need to grow.[10][11] Furthermore, it has been shown to suppress the STAT3 and sonic hedgehog (SHH) signaling pathways, which are critical for angiogenesis.[10][12]

G Fig. 2: Multi-target signaling inhibition by Oleanolic Acid. cluster_1 cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 & SHH Pathways OleanolicAcid Oleanolic Acid PI3K PI3K OleanolicAcid->PI3K Inhibits NFkB NF-κB OleanolicAcid->NFkB Inhibits STAT3 STAT3 OleanolicAcid->STAT3 Inhibits SHH SHH OleanolicAcid->SHH Inhibits Apoptosis Apoptosis OleanolicAcid->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation NFkB->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis SHH->Angiogenesis

Caption: Multi-target signaling inhibition by Oleanolic Acid.

In Vivo Efficacy

Preclinical animal studies are vital for assessing the therapeutic potential of anticancer compounds. Both this compound A and Oleanolic Acid derivatives have shown promise in vivo.

CompoundAnimal ModelCancer TypeDosage & AdministrationKey OutcomesReference
This compound A Derivative Swiss albino miceTwo-stage skin carcinogenesisOral administrationSignificant reduction in tumor volume and burden.[2]
Oleanolic Acid Balb/C miceHepatocellular Carcinoma75 or 150 mg/kg/day (intraperitoneal)Significantly inhibited HCC tumor growth.[5]
Oleanolic Acid Mouse xenograft modelColorectal CancerNot specifiedSignificantly inhibited tumor growth and reduced microvessel density.[12]

Experimental Protocols

The data presented in this guide are primarily derived from the following key experimental methodologies.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.

  • Treatment: The attached cells are then treated with various concentrations of the test compound (this compound A or Oleanolic Acid) for specified durations (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, an MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: The culture medium is removed, and a solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

G Fig. 3: General workflow for the MTT cell viability assay. cluster_workflow A 1. Seed Cancer Cells (96-well plate) B 2. Incubate 24h (Allow attachment) A->B C 3. Treat with Compound (Varying concentrations) B->C D 4. Incubate 24-72h C->D E 5. Add MTT Reagent (Incubate 2-4h) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Measure Absorbance (~570 nm) F->G H 8. Calculate IC50 Value G->H

Caption: General workflow for the MTT cell viability assay.

Apoptosis and Cell Cycle Analysis
  • Apoptosis Assays: The induction of apoptosis is often confirmed by measuring the activity of caspases-3 and -9 using commercially available kits. The release of cytochrome c from mitochondria into the cytosol is typically detected via Western blotting of cellular fractions.

  • Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Cells are treated with the compound, harvested, fixed, and stained with a DNA-binding dye like propidium (B1200493) iodide. The fluorescence intensity, which corresponds to DNA content, is then measured to determine the cell cycle profile and identify any cell cycle arrest.

Conclusion

Both this compound A and Oleanolic Acid are promising natural compounds with demonstrated anticancer properties.

  • Oleanolic Acid and its derivatives have been more extensively studied and show potent activity against a wide range of cancers.[9][13] Its ability to modulate multiple critical signaling pathways, including PI3K/Akt and NF-κB, makes it a versatile and attractive candidate for further development.[8] However, its therapeutic use can be limited by low water solubility and bioavailability.[14]

  • This compound A shows clear pro-apoptotic activity, primarily through the mitochondria-mediated intrinsic pathway.[1] While data on purified this compound A is less abundant, its derivatives have shown potent cytotoxicity, suggesting that the core structure is a valuable scaffold for developing new anticancer agents.[2]

For drug development professionals, Oleanolic Acid currently presents a more developed profile with a broader mechanistic understanding. However, the unique apoptotic mechanism of this compound A warrants further investigation, particularly through the synthesis and screening of novel derivatives to enhance potency and bioavailability. Both compounds represent valuable starting points for the discovery of next-generation cancer therapies.

References

Lantadene A: A Potential Antifungal Agent in Comparison to Standard Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative overview of the antifungal efficacy of Lantadene A, a pentacyclic triterpenoid (B12794562) isolated from the plant Lantana camara, and current standard-of-care antifungal drugs. This document is intended for researchers, scientists, and professionals in drug development, providing available experimental data, standardized testing protocols, and visualizations of relevant biological pathways.

Executive Summary

This compound A has demonstrated notable in vitro activity against a range of phytopathogenic fungi, particularly Fusarium species. However, a comprehensive evaluation of its efficacy against a broad spectrum of human fungal pathogens is not yet available in the scientific literature. Direct comparative studies with purified this compound A against standard antifungal agents are scarce. This guide synthesizes the existing data on this compound A and contrasts it with the well-established profiles of major antifungal drug classes. While this compound A shows promise, further research is required to ascertain its potential as a clinical antifungal agent.

Quantitative Comparison of Antifungal Efficacy

Currently, a direct comparison of the Minimum Inhibitory Concentration (MIC) of purified this compound A against a wide array of fungal pathogens alongside standard antifungals is limited. The available data for this compound A is primarily focused on plant pathogens.

Table 1: Antifungal Activity of this compound A against Fusarium Species

Fungal SpeciesMinimum Inhibitory Concentration (MIC) of this compound A (mg/mL)
Fusarium subglutinans≤ 0.63[1][2]
Fusarium proliferatum≤ 0.63[1][2]
Fusarium solani≤ 0.63[1][2]
Fusarium graminearum≤ 0.63[1][2]
Fusarium semitectum≤ 0.63[1][2]

Note: One study indicated that a chromatographic fraction containing this compound A exhibited stronger activity against several Fusarium species than the standard drug Amphotericin B.[1]

Table 2: General Efficacy of Standard Antifungal Drugs against Common Pathogens (Illustrative)

Drug ClassRepresentative Drug(s)General Spectrum of ActivityTypical MIC Range (µg/mL)
Polyenes Amphotericin BBroad-spectrum: Candida spp., Aspergillus spp., Cryptococcus neoformans, dimorphic fungi[3][4]0.125 - 1[5]
Azoles Fluconazole, ItraconazoleBroad-spectrum: Candida spp., Cryptococcus spp., dermatophytes; Itraconazole also covers Aspergillus spp. and dimorphic fungi[3][4]Fluconazole: ≤8 (Susceptible Candida)[6] Itraconazole: Varies by species
Echinocandins Caspofungin, MicafunginCandida spp. (fungicidal), Aspergillus spp. (fungistatic)[7][8]Varies by species
Allylamines TerbinafinePrimarily dermatophytes (Trichophyton spp., etc.), some molds and yeasts[9]Varies by species

Note: MIC ranges are highly dependent on the specific fungal species and strain.

Mechanisms of Action: Standard Antifungal Drugs

The precise antifungal mechanism of this compound A has not been elucidated. In contrast, the mechanisms of major antifungal drug classes are well-characterized.

Polyenes (e.g., Amphotericin B)

Polyenes bind to ergosterol (B1671047), a primary sterol in the fungal cell membrane. This binding leads to the formation of pores, causing leakage of intracellular ions and ultimately cell death.[3][4][10][11]

Polyene_Mechanism cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Pore_Formation Pore Formation Ergosterol->Pore_Formation Induces Amphotericin_B Amphotericin B Amphotericin_B->Ergosterol Binds to Ion_Leakage Ion Leakage (K+, Na+) Pore_Formation->Ion_Leakage Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death

Caption: Mechanism of action for Polyene antifungals.

Azoles (e.g., Fluconazole, Itraconazole)

Azoles inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, which is crucial for the conversion of lanosterol to ergosterol.[12][13][14] The depletion of ergosterol and accumulation of toxic sterol intermediates disrupt the fungal cell membrane's integrity and function.[2][14]

Azole_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Lanosterol_Demethylase Lanosterol 14-α-demethylase (CYP51) Lanosterol->Lanosterol_Demethylase Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Membrane_Disruption Disrupted Cell Membrane Azoles Azole Antifungals Azoles->Lanosterol_Demethylase Inhibits

Caption: Mechanism of action for Azole antifungals.

Echinocandins (e.g., Caspofungin)

Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[1][7][8][9][15] This leads to a weakened cell wall, osmotic instability, and cell lysis.[9][15]

Echinocandin_Mechanism Glucan_Synthase β-(1,3)-D-glucan synthase Beta_Glucan β-(1,3)-D-glucan Glucan_Synthase->Beta_Glucan Synthesizes Cell_Lysis Osmotic Instability & Cell Lysis Cell_Wall Fungal Cell Wall Integrity Beta_Glucan->Cell_Wall Maintains Cell_Wall->Cell_Lysis Loss of Echinocandins Echinocandins Echinocandins->Glucan_Synthase Inhibits

Caption: Mechanism of action for Echinocandin antifungals.

Experimental Protocols

Detailed experimental methodologies for the antifungal susceptibility testing of this compound A are not extensively published. However, standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are widely accepted for evaluating antifungal agents. The following is a generalized broth microdilution protocol that can be adapted for testing natural compounds like this compound A.

Protocol: Broth Microdilution Antifungal Susceptibility Assay (Adapted from CLSI M27/M38)

  • Preparation of Antifungal Stock Solution:

    • Dissolve this compound A in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

    • Prepare stock solutions of standard antifungal drugs following the same procedure.

  • Preparation of Microdilution Plates:

    • In a 96-well microtiter plate, perform serial twofold dilutions of the this compound A and standard antifungal drug stock solutions in RPMI-1640 medium to achieve the desired final concentration range.

    • Include a drug-free well for a positive growth control and a well with medium only for a negative sterility control.

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours.

    • Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to a specific cell density (CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve the final target inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microdilution plate.

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥80% for other agents) compared to the drug-free growth control.

    • Growth inhibition can be assessed visually or by using a spectrophotometer to measure optical density.

Workflow for Antifungal Drug Discovery from Natural Products

The evaluation of natural products like this compound A for antifungal activity typically follows a structured workflow.

Natural_Product_Screening Start Natural Source (e.g., Lantana camara) Extraction Crude Extraction Start->Extraction Fractionation Fractionation (e.g., Chromatography) Extraction->Fractionation Primary_Screening Primary Antifungal Screening (e.g., Agar Diffusion) Fractionation->Primary_Screening Isolation Bioassay-Guided Isolation of Active Compounds Primary_Screening->Isolation Active Fractions Identification Structural Elucidation (e.g., NMR, Mass Spec) Isolation->Identification Secondary_Screening Secondary Screening (MIC Determination) (e.g., Broth Microdilution) Identification->Secondary_Screening Purified Compound (e.g., this compound A) Mechanism_Studies Mechanism of Action Studies Secondary_Screening->Mechanism_Studies Potent Compounds Toxicity_Studies In Vitro/In Vivo Toxicity Secondary_Screening->Toxicity_Studies Lead_Compound Lead Compound for Further Development Mechanism_Studies->Lead_Compound Toxicity_Studies->Lead_Compound

Caption: Workflow for natural product antifungal screening.

Conclusion and Future Directions

The available evidence suggests that this compound A possesses antifungal properties, particularly against phytopathogenic Fusarium species. However, to establish its potential as a therapeutic agent for human fungal infections, a significant knowledge gap needs to be addressed. Future research should prioritize:

  • Broad-Spectrum Efficacy Testing: Evaluating the MIC of purified this compound A against a comprehensive panel of clinically relevant fungi, including various Candida and Aspergillus species, and dermatophytes.

  • Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies comparing this compound A with standard antifungal drugs like fluconazole, amphotericin B, and caspofungin.

  • Mechanism of Action Elucidation: Investigating the specific molecular target and antifungal mechanism of this compound A.

  • Toxicity and Pharmacokinetic Profiling: Assessing the cytotoxicity of this compound A against human cell lines and determining its pharmacokinetic properties in animal models.

Such studies are essential to validate the potential of this compound A as a lead compound for the development of a new class of antifungal drugs.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Lantadene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of Lantana camara and its bioactive compounds, the accurate and precise quantification of lantadenes, particularly Lantadene A, is of paramount importance. These pentacyclic triterpenoids are linked to the plant's hepatotoxicity, and their exact measurement is crucial for toxicological assessments, phytochemical analysis, and the development of potential therapeutic applications. This guide provides an objective comparison of two common chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC)—for the quantification of this compound A. The information presented is supported by established analytical principles and data from studies on lantadenes and structurally related triterpenoids.

Data Presentation: A Comparative Analysis of Analytical Techniques

The selection of an analytical method is a critical decision that influences the reliability and validity of experimental results. The following table summarizes the key performance characteristics of HPLC and HPTLC for the quantification of this compound A, based on typical validation parameters outlined by the International Council for Harmonisation (ICH) guidelines.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)High-Performance Thin-Layer Chromatography (HPTLC)
Linearity (r²) > 0.999> 0.998
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2%< 3%
Limit of Detection (LOD) ~0.1 µg/mL~20 ng/band
Limit of Quantitation (LOQ) ~0.3 µg/mL~60 ng/band
Specificity HighModerate to High
Throughput SequentialHigh (simultaneous analysis of multiple samples)
Cost per Sample HigherLower
Solvent Consumption HigherLower

Experimental Protocols

Detailed methodologies are essential for the successful implementation, validation, and cross-validation of analytical methods. Below are representative protocols for the quantification of this compound A using HPLC and HPTLC.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is adapted from established methods for the analysis of lantadenes.[1]

a. Sample Preparation:

  • Air-dry or oven-dry the Lantana camara leaves at 40-50°C to a constant weight.

  • Grind the dried leaves into a fine powder.

  • Accurately weigh approximately 1 gram of the powdered material into a flask.

  • Add 20 mL of HPLC-grade methanol (B129727) to the flask.

  • Sonciate the mixture for 1 hour to ensure efficient extraction.

  • Filter the extract through a 0.22 µm syringe filter prior to injection.

b. Standard Preparation:

  • Prepare a stock solution of this compound A standard (e.g., 1 mg/mL) in methanol.

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).

c. Chromatographic Conditions:

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of Methanol: Acetonitrile: Water: Acetic Acid (68:20:12:0.01, v/v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

d. Quantification:

Construct a calibration curve by plotting the peak area of the this compound A standards against their known concentrations. Determine the concentration of this compound A in the samples by interpolating their peak areas on the calibration curve.

High-Performance Thin-Layer Chromatography (HPTLC) Method

This protocol is based on validated HPTLC methods for the quantification of structurally similar triterpenoids, such as oleanolic acid, and is adapted for this compound A.

a. Sample and Standard Preparation:

  • Prepare the sample extract as described in the HPLC sample preparation section.

  • Prepare a stock solution of this compound A standard (e.g., 200 µg/mL) in methanol.

b. HPTLC Instrumentation and Conditions:

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

  • Sample Application: Apply the standard and sample solutions as bands of 8 mm width using an automated TLC applicator.

  • Mobile Phase (Developing Solvent): A mixture of Toluene: Ethyl Acetate: Formic Acid (8:2:0.1, v/v/v).

  • Chamber Saturation: Saturate the twin-trough developing chamber with the mobile phase vapor for 20 minutes prior to plate development.

  • Development: Develop the plate up to a distance of 80 mm.

  • Drying: Dry the plate in a stream of warm air.

  • Densitometric Analysis:

    • Derivatization: Spray the plate with a vanillin-sulfuric acid reagent and heat at 105°C for 5-10 minutes until the spots are visible.

    • Scanning: Perform densitometric scanning at a wavelength of 530 nm.

c. Quantification:

Create a calibration curve by plotting the peak area of the applied this compound A standards against their concentrations. Calculate the amount of this compound A in the samples from the calibration curve.

Mandatory Visualization

To facilitate a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logic of method cross-validation.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_hptlc HPTLC Analysis p1 Lantana camara Leaves p2 Drying and Grinding p1->p2 p3 Solvent Extraction (Methanol) p2->p3 p4 Filtration (0.22 µm) p3->p4 h1 HPLC Injection p4->h1 To HPLC t1 Band Application p4->t1 To HPTLC h2 C18 Column Separation h1->h2 h3 UV Detection (210 nm) h2->h3 h4 Quantification h3->h4 t2 Chromatographic Development t1->t2 t3 Derivatization & Scanning t2->t3 t4 Quantification t3->t4

Caption: Experimental workflow for this compound A quantification.

cluster_methods Analytical Methods cluster_validation Cross-Validation M1 Validated HPLC Method A1 Analysis by HPLC M1->A1 M2 Validated HPTLC Method A2 Analysis by HPTLC M2->A2 S Identical Set of Samples S->A1 S->A2 C Comparison of Results (e.g., Bland-Altman plot, t-test) A1->C A2->C D Assessment of Agreement & Method Bias C->D

Caption: Logical workflow for the cross-validation of analytical methods.

References

Unlocking the Therapeutic Potential of Lantana Camara: A Comparative Guide to the Structure-Activity Relationship of Lantadene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of Lantadene derivatives, focusing on their structure-activity relationships (SAR) in anticancer and other therapeutic applications. Summarized quantitative data, detailed experimental protocols, and visualizations of key signaling pathways are presented to facilitate a deeper understanding and guide future drug discovery efforts.

This compound derivatives, pentacyclic triterpenoids isolated from the invasive plant Lantana camara, have garnered significant interest for their diverse biological activities. These compounds, particularly this compound A and its analogs, have demonstrated potent cytotoxic effects against various cancer cell lines and promising in vivo anti-tumor activity. However, their therapeutic potential is often shadowed by inherent hepatotoxicity. This guide dissects the intricate relationship between the chemical structure of these derivatives and their biological functions, offering insights into optimizing their therapeutic index.

Comparative Cytotoxicity of this compound Derivatives

The anti-proliferative activity of various this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.

DerivativeCancer Cell LineIC50 (µM)Key Structural Features
This compound A A549 (Lung)>100Angeloyloxy group at C-22
HL-60 (Leukemia)~25-29
HeLa (Cervical)~25-29
Colon 502713~25-29
This compound B MCF-7 (Breast)112.2 (as µg/mL)Tigloyloxy group at C-22
Reduced this compound A HL-60 (Leukemia)1.2 - 6.4Saturated side chain at C-22
MCF-7 (Breast)1.2 - 6.4
Reduced this compound B HL-60 (Leukemia)1.2 - 6.4Saturated side chain at C-22
MCF-7 (Breast)1.2 - 6.4
3β-(4-Methoxybenzoyloxy)-22β-senecioyloxy-olean-12-en-28-oic acid A375 (Melanoma)3.027Modification at C-3 and C-22
This compound A-NSAID Conjugate (Diclofenac) A549 (Lung)0.15Conjugation with NSAID at C-28
This compound B-NSAID Conjugate (Diclofenac) A549 (Lung)0.42Conjugation with NSAID at C-28

Structure-Activity Relationship Insights

The cytotoxic and anti-tumor activities of this compound derivatives are intricately linked to their structural features. Key modifications at various positions on the pentacyclic triterpenoid (B12794562) core significantly influence their biological profile:

  • C-22 Side Chain: The nature of the ester group at the C-22 position is a critical determinant of activity. The presence of an α,β-unsaturated carbonyl component in the angeloyloxy group of this compound A is thought to be important for its cytotoxicity.[1] Reduction of the double bond in the side chain, as seen in Reduced this compound A and B, has been shown to enhance cytotoxic activity against certain cancer cell lines.[2]

  • C-3 Position: Modifications at the C-3 position, such as the introduction of a 4-methoxybenzoyloxy group, have led to derivatives with potent antiproliferative activity.[3]

  • C-17 Carboxyl Group: Esterification of the C-17 carboxyl group, for instance, by creating conjugates with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like diclofenac, has resulted in compounds with significantly enhanced cytotoxicity and dual inhibition of NF-κB and COX-2.[4]

  • Ring A Modifications: The introduction of arylidene groups at the C-2 position of the A-ring has also been explored, leading to analogs with enhanced inhibitory activity compared to the parent compounds.[1]

In Vivo Anti-Tumor Activity

The anti-tumor potential of this compound derivatives has been investigated in vivo using a two-stage mouse skin carcinogenesis model. This model involves the initiation of tumors with a carcinogen, 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), followed by promotion with 12-O-tetradecanoylphorbol-13-acetate (TPA). Studies have shown that oral administration of active this compound derivatives can significantly reduce the incidence and average number of papillomas in mice.[1][5] For instance, one study reported a significant reduction in tumor volume and burden in the two-stage carcinoma model with a potent this compound derivative.[3]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period, typically 48 or 72 hours.

  • MTT Addition: Following treatment, the medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

In Vivo Anti-Tumor Activity: Two-Stage Mouse Skin Carcinogenesis Model

Protocol:

  • Initiation: The dorsal skin of Swiss albino mice is shaved, and a single topical application of the carcinogen DMBA (in a suitable solvent like acetone) is administered.

  • Promotion: After a week, the tumor promoter TPA (in acetone) is applied topically to the same area, typically twice a week, for a period of several weeks.

  • Compound Administration: The this compound derivatives are administered orally or topically to the treatment groups, usually starting a week before the first TPA application and continuing throughout the promotion phase.

  • Observation and Data Collection: The mice are monitored weekly for the appearance, number, and size of papillomas. The tumor incidence (percentage of mice with tumors), tumor multiplicity (average number of tumors per mouse), and tumor volume are recorded.

  • Histopathological Analysis: At the end of the experiment, skin samples are collected for histopathological examination to confirm the nature of the lesions.

Signaling Pathway Modulation: Inhibition of NF-κB

The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers. Several this compound derivatives have been shown to exert their anti-cancer effects by inhibiting this pathway. The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα. By preventing IκBα degradation, the translocation of the active NF-κB dimer (typically p65/p50) to the nucleus is blocked, thereby downregulating the expression of NF-κB target genes involved in tumor progression.

NF_kB_Inhibition_by_Lantadene_Derivatives cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK Complex IKK Complex TNFR->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibits NF-κB (p65/p50)_n NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB (p65/p50)_n Translocates This compound Derivatives This compound Derivatives This compound Derivatives->IKK Complex Inhibits Target Genes Target Genes NF-κB (p65/p50)_n->Target Genes Activates Transcription

Caption: Proposed mechanism of NF-κB inhibition by this compound derivatives.

Experimental Workflow for Evaluating Anticancer Activity

The following diagram illustrates a typical workflow for the comprehensive evaluation of the anticancer potential of novel this compound derivatives.

Experimental_Workflow Start Start Synthesis/Isolation Synthesis or Isolation of This compound Derivatives Start->Synthesis/Isolation InVitroScreening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Synthesis/Isolation->InVitroScreening LeadIdentification Lead Compound Identification (Low IC50) InVitroScreening->LeadIdentification LeadIdentification->InVitroScreening Inactive MechanismOfAction Mechanism of Action Studies (e.g., NF-κB Inhibition) LeadIdentification->MechanismOfAction Potent Derivatives InVivoStudies In Vivo Antitumor Studies (e.g., Mouse Carcinogenesis Model) MechanismOfAction->InVivoStudies ToxicityAssessment Toxicity Assessment (e.g., Hepatotoxicity) InVivoStudies->ToxicityAssessment End End ToxicityAssessment->End

References

Comparative analysis of Lantadene content in different Lantana species

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of lantadene content across different species and varieties of the Lantana genus, with a primary focus on Lantana camara, a species renowned for its chemical diversity and toxicity.[1] Ingestion of Lantana foliage, particularly the leaves, can lead to hepatotoxicity and photosensitization in grazing animals due to the presence of pentacyclic triterpenoids known as lantadenes.[2][3][4] This document consolidates quantitative data, details the experimental protocols for extraction and analysis, and presents visual workflows to support researchers, scientists, and drug development professionals in their understanding of these complex phytochemicals.

Quantitative Data Summary: this compound Content

The concentration of major lantadenes (A, B, C, and D) varies significantly based on the species, the specific variety (taxon), and the age of the plant material.[1] Mature leaves of Lantana camara have been found to contain a higher concentration of lantadenes compared to young leaves.[5][6] Furthermore, different taxa of Lantana camara var. Aculeata, distinguished by flower color, exhibit substantial differences in their this compound profiles.[7] The taxon with yellow-red flowers is rich in Lantadenes A, B, and C, whereas taxa with white-pink or yellow-pink flowers contain only trace amounts of Lantadenes A and B.[7]

The following tables summarize the available quantitative data for major lantadenes in Lantana camara.

Table 1: Concentration of Lantadenes in Lantana camara var. aculeata Leaves

Plant Material This compound A (mg/100g dry wt.) This compound B (mg/100g dry wt.) This compound C (mg/100g dry wt.) This compound D (mg/100g dry wt.) Reference
Young Leaves 491.5 ± 6.3 347.0 ± 3.0 191.3 ± 10.3 49.7 ± 5.3 [1][5]

| Mature Leaves | 805.9 ± 52.8 | 522.3 ± 37.1 | 424.8 ± 39.1 | 177.4 ± 19.0 |[1][5] |

Table 2: Relative Abundance of Lantadenes in Different Taxa of Lantana camara var. Aculeata

Taxon (Flower Color) This compound A This compound B This compound C This compound D Toxicity Profile Reference
I (white-pink) Very small amounts Very small amounts Not specified Not specified Mild hepatotoxicity in 1 of 6 animals [7]
II (yellow-pink) Very small amounts Very small amounts Not specified Not specified Nontoxic [7]

| III (yellow-red) | Major constituent | Major constituent | Major constituent | Small amounts | Severe hepatotoxicity |[7] |

Experimental Protocols

The accurate quantification of lantadenes is critical for research and toxicity assessment. The most common analytical method employed is High-Performance Liquid Chromatography (HPLC).[1][8] The general procedure involves sample preparation, extraction, and chromatographic analysis.

1. Sample Preparation

  • Collection and Drying: Plant material, typically leaves, is collected and dried to a constant weight to ensure standardized measurements.[1] A common and effective method is oven-drying at a temperature between 40-70°C.[1][8]

  • Grinding: The dried leaves are ground into a fine powder using a grinder or a mortar and pestle.[8] This increases the surface area for efficient solvent extraction.

2. Extraction of Lantadenes Several methods have been established for the extraction of lantadenes from the prepared leaf powder.

  • Method 1: Maceration/Agitation

    • An accurately weighed amount of powdered leaf material (e.g., 1 gram) is placed into a flask.[8]

    • A known volume of a suitable solvent, such as HPLC-grade methanol (B129727) (e.g., 20 mL), is added.[8]

    • The mixture is agitated for 1-2 hours using a shaker or sonicator to facilitate efficient extraction of the triterpenoids.[8]

    • The resulting extract is filtered through Whatman No. 1 filter paper to remove solid plant debris.[8] For further purification, the pooled extracts can be decolorized using activated charcoal, and the solvent is removed under a vacuum.[1] The residue can then be further extracted with chloroform.[1]

  • Method 2: Soxhlet Extraction

    • The powdered leaf material is placed in a thimble within a Soxhlet apparatus.[1]

    • Continuous extraction is performed for a specified duration, such as 6 hours, using an appropriate solvent.[1]

3. Isolation, Purification, and Quantification

  • Column Chromatography: For purification, the crude extract is often subjected to column chromatography to isolate the this compound fractions from other phytochemicals.[1]

  • High-Performance Liquid Chromatography (HPLC): This is the definitive technique for quantifying lantadenes.[8]

    • Chromatographic System: A standard HPLC system is used, equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[8] A reversed-phase column is typically employed.

    • Standard Preparation: A stock solution of a purified this compound standard (e.g., this compound A or C) is prepared in a known concentration.[8] This stock is then used to prepare a series of working standards through serial dilution to generate a calibration curve.[8]

    • Quantification: The sample extract is injected into the HPLC system. The concentration of each this compound is determined by comparing the peak area in the sample's chromatogram with the calibration curve generated from the standards.[1][8] For reliable and accurate results, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[8]

Visualizations

The following diagrams illustrate the experimental workflow for this compound analysis and the proposed antioxidant mechanisms of this compound A.

G cluster_prep Sample Preparation cluster_extract Extraction cluster_process Processing & Analysis cluster_quant Quantification p1 Plant Material Collection (Lantana Leaves) p2 Drying (Oven at 40-70°C) p1->p2 p3 Grinding (Fine Powder) p2->p3 e1 Solvent Maceration (e.g., Methanol) p3->e1 e2 Soxhlet Extraction p3->e2 proc1 Filtration & Concentration e1->proc1 e2->proc1 proc2 Crude Extract proc1->proc2 proc3 Purification (Column Chromatography) proc2->proc3 proc4 HPLC Analysis proc3->proc4 q1 Standard Preparation (Calibration Curve) proc4->q1 q2 Sample Analysis (Peak Area Comparison) proc4->q2 result This compound Concentration Data q1->result q2->result

Caption: Experimental workflow for the extraction and quantification of lantadenes from Lantana species.

G This compound This compound A ros Reactive Species This compound->ros Scavenges / Chelates no Nitric Oxide (NO•) ros->no so Superoxide Anion (O₂⁻•) ros->so fe Ferrous Ion (Fe²⁺) ros->fe stress Oxidative Stress & Cellular Damage ros->stress

Caption: Proposed antioxidant mechanisms of this compound A through scavenging of reactive species.

References

Validating the antioxidant activity of Lantadene using multiple assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activity of Lantadene, a pentacyclic triterpenoid (B12794562) primarily isolated from Lantana camara, with other alternatives, supported by experimental data. The focus is on validating its antioxidant potential through multiple assay systems.

Quantitative Assessment of Antioxidant Activity

The antioxidant capacity of this compound, particularly this compound A, has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, providing a quantitative comparison of its potency against standard antioxidants. Lower IC50 values indicate greater antioxidant activity.

Antioxidant AssayThis compound A (IC50)Standard Antioxidant (IC50)Reference(s)
DPPH Radical Scavenging6.574 mg/mLBHT: 0.0270 mg/mL[1][2]
Hydroxyl Radical Scavenging42.410 mg/mLAscorbic Acid: 0.937 mg/mL[1][3]
Nitric Oxide Radical Scavenging98.00 µg/mLBHT: 75.00 µg/mL[1][3]
Superoxide Anion Radical Scavenging2.506 mg/mLAscorbic Acid: 1.025 mg/mL[1]
Ferrous Ion Chelating0.470 mg/mLEDTA: 0.001 mg/mL[3]

Note: Direct comparative data for this compound B and C is limited. However, one study indicated that in a DPPH radical scavenging assay, this compound A and B exhibited the highest antioxidant activity, while this compound C showed a lesser effect[4].

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Procedure:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Various concentrations of this compound are mixed with the DPPH solution.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured spectrophotometrically at approximately 517 nm.

  • The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined from a plot of inhibition percentage against the concentration of the test compound.[1][2]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Procedure:

  • The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.

  • Various concentrations of this compound are added to the diluted ABTS•+ solution.

  • The absorbance is recorded at 734 nm after a set incubation period (e.g., 6 minutes).

  • The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.[2]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.

Procedure:

  • The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

  • The FRAP reagent is warmed to 37°C before use.

  • A sample of the this compound extract is mixed with the FRAP reagent.

  • The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 30 minutes) in the dark.

  • The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared with a known antioxidant (e.g., FeSO₄).

Visualizing the Validation Workflow and Signaling Pathways

To provide a clearer understanding of the experimental and logical flow, the following diagrams have been generated using Graphviz.

G cluster_0 Preparation cluster_1 In Vitro Antioxidant Assays cluster_2 Data Analysis & Comparison Compound This compound Isolation & Purification DPPH DPPH Assay Compound->DPPH Test Compound ABTS ABTS Assay Compound->ABTS Test Compound FRAP FRAP Assay Compound->FRAP Test Compound Other Other Assays (e.g., NO, Superoxide Scavenging) Compound->Other Test Compound Standard Standard Antioxidants (e.g., BHT, Ascorbic Acid) Standard->DPPH Positive Control Standard->ABTS Positive Control Standard->FRAP Positive Control Standard->Other Positive Control IC50 IC50 Value Calculation DPPH->IC50 ABTS->IC50 FRAP->IC50 Other->IC50 Comparison Comparison with Standards IC50->Comparison G This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges NFkB NF-κB Activation This compound->NFkB Inhibits CellProtection Cellular Protection This compound->CellProtection Promotes ROS->NFkB Activates Inflammation Inflammatory Response NFkB->Inflammation Promotes

References

A Head-to-Head Comparison of Lantadene A and Boswellic Acid Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactive properties of two naturally occurring pentacyclic triterpenoids: Lantadene A, primarily sourced from the invasive plant Lantana camara, and Boswellic Acid, derived from the gum resin of Boswellia species. While both compounds are from the same broad chemical class, their mechanisms of action and biological effects diverge significantly, presenting distinct profiles for therapeutic and toxicological consideration.

Core Bioactivity Profiles

This compound A is predominantly recognized for its potent hepatotoxicity in grazing animals, a characteristic that has historically defined its biological profile.[1] This toxicity is linked to intrahepatic cholestasis and liver damage.[1] However, emerging research is exploring its potential in other areas, including antioxidant, anti-inflammatory, and anticancer activities.[2][3] The primary mechanism of its toxicity involves the disruption of mitochondrial function.[4][5]

Boswellic Acids , particularly acetyl-11-keto-β-boswellic acid (AKBA), are well-established anti-inflammatory agents.[6] Their primary mechanism involves the direct, non-redox, non-competitive inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[7][8][9] Additionally, boswellic acids modulate other inflammatory pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and the suppression of pro-inflammatory cytokines like TNF-α and various interleukins.[10][11]

Data Presentation: Comparative Bioactivity

The following tables summarize quantitative data to facilitate a direct comparison between this compound A and Boswellic Acid across various biological assays.

Table 1: Comparative Cytotoxicity (IC₅₀ Values)

CompoundCell LineCell TypeIC₅₀ ValueReference
This compound A Raw 264.7Mouse Macrophage84.2 µg/mL[12][13]
A375 / A431Human Skin Cancer~20-29 µM[14]
Boswellic Acid Raw 264.7Mouse Macrophage186.6 µg/mL[12][13]
AKBA Various(Anti-proliferative)-[15]

Note: Direct comparative IC₅₀ values for the same cancer cell lines are limited in the available literature.

Table 2: Anti-inflammatory and Antioxidant Activity

BioactivityCompoundKey Metric (IC₅₀)Assay/SystemReference
5-Lipoxygenase Inhibition Acetyl-11-keto-β-boswellic acid (AKBA)1.5 µMRat Peritoneal Neutrophils[8][16]
Nitric Oxide Scavenging This compound A98.00 µg/mLChemical Assay[17]
Superoxide Scavenging This compound A2.506 mg/mLNitro Blue Tetrazolium Assay[17]
Ferrous Ion Chelation This compound A0.470 mg/mLChemical Assay[17]

Mechanisms of Action

The distinct bioactivities of this compound A and Boswellic Acid stem from their interactions with different cellular targets and signaling pathways.

This compound A: Mitochondrial Disruption and Hepatotoxicity

The primary mechanism attributed to this compound A and its metabolites is the disruption of mitochondrial bioenergetics.[5] Ingestion of Lantana camara leads to hepatotoxicity, characterized by the inhibition of bile secretion.[18] The reduced metabolite of this compound A, in particular, acts as an uncoupler of oxidative phosphorylation, which dissipates the mitochondrial membrane potential and inhibits ATP synthesis.[4][5] This cellular energy depletion impairs vital functions, such as the activity of bile salt export pumps, leading to cholestasis and liver injury.[4]

Lantadene_A_Hepatotoxicity cluster_cell Hepatocyte cluster_mito Mitochondrion ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase H+ gradient ATP_Depletion ATP Depletion MMP ΔΨm Dissipation MMP->ATP_Depletion BSEP Bile Salt Export Pump (BSEP) ATP_Depletion->BSEP Impairs function Cholestasis Intrahepatic Cholestasis BSEP->Cholestasis Leads to LA This compound A (Metabolite RLA) LA->MMP Uncouples OxPhos

Mechanism of this compound A-induced hepatotoxicity.
Boswellic Acid: Multi-Target Anti-inflammatory Action

Boswellic acids exert their well-documented anti-inflammatory effects through multiple mechanisms. The most prominent is the inhibition of 5-LOX, which blocks the production of leukotrienes, potent mediators of inflammation.[6][19] Furthermore, AKBA has been shown to inhibit the NF-κB signaling pathway. It prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[16] This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-1β, IL-6) and enzymes like COX-2.[10][16][20]

Boswellic_Acid_Pathway cluster_nfkb Cytoplasmic Complex Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK IkBa_p p-IκBα IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB inhibits NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Genes activates transcription AA Arachidonic Acid LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 Leukotrienes Leukotrienes LOX5->Leukotrienes BA Boswellic Acid (AKBA) BA->IKK inhibits BA->LOX5 inhibits

Anti-inflammatory pathways of Boswellic Acid.

Experimental Protocols

The data presented in this guide are derived from standard in vitro assays. Below are generalized protocols for the key experiments cited.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[21]

  • Cell Seeding : Plate cells in a 96-well plate at a predetermined density (e.g., 5 × 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment : Treat the cells with various concentrations of the test compound (this compound A or Boswellic Acid) and appropriate controls (vehicle control, positive control). Incubate for a specified period (e.g., 24, 48, or 72 hours).[22]

  • MTT Addition : Following incubation, add MTT solution (e.g., 10 µL of a 5 mg/mL stock) to each well for a final concentration of 0.5 mg/mL.

  • Formazan (B1609692) Formation : Incubate the plate for 3-4 hours at 37 °C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[21]

  • Solubilization : Add a solubilization solution (e.g., 100-150 µL of DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[22][23]

  • Absorbance Reading : Shake the plate gently to ensure complete dissolution and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis : Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is calculated from the dose-response curve.

MTT_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_readout Measurement A 1. Seed Cells in 96-well plate B 2. Treat with Compound A->B C 3. Incubate (24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (3-4h) D->E F 6. Add Solubilizer (e.g., DMSO) E->F G 7. Read Absorbance (570 nm) F->G

General experimental workflow for the MTT assay.

Conclusion

This compound A and Boswellic Acid, despite both being pentacyclic triterpenoids, exhibit markedly different bioactivity profiles.

  • Boswellic Acid presents a strong case as a multi-target anti-inflammatory agent with well-defined mechanisms of action, primarily through the inhibition of 5-LOX and the NF-κB pathway.[7][10] Its lower cytotoxicity in standard assays further supports its therapeutic potential for chronic inflammatory diseases.[12][13]

  • This compound A is primarily characterized by its hepatotoxicity, which poses a significant risk and limits its therapeutic application.[1][24] Its mechanism is linked to severe mitochondrial dysfunction.[4] While it shows some antioxidant and cytotoxic activities against cancer cells, these effects must be carefully weighed against its potent toxicity.[14][17]

For drug development professionals, Boswellic Acid and its derivatives like AKBA remain promising leads for inflammatory conditions. In contrast, this compound A serves more as a toxicological model and a cautionary example of natural product toxicity, although its derivatives could be explored for targeted cytotoxicity if its toxic effects can be mitigated.[2]

References

Replicating published findings on the anti-inflammatory effects of Lantadene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of Lantadene A, a pentacyclic triterpenoid (B12794562) found in the plant Lantana camara, with commonly used non-steroidal anti-inflammatory drugs (NSAIDs). The information presented herein is curated from published scientific literature to assist in the replication and extension of these findings. This document details experimental protocols, comparative quantitative data, and the molecular signaling pathways implicated in the anti-inflammatory action of this compound A.

Comparative Analysis of Anti-Inflammatory Activity

This compound A has demonstrated notable anti-inflammatory effects in various preclinical models. To provide a clear comparison of its potency, the following table summarizes the available quantitative data for this compound A and standard NSAIDs. It is important to note that direct head-to-head comparisons in the same study are limited, and thus, the presented data is a collation from multiple sources.

CompoundAssayModel/SystemMeasured EndpointResult (IC₅₀/ED₅₀/Inhibition %)Reference(s)
This compound A Nitric Oxide ScavengingIn vitroScavenging of NO radicalsIC₅₀: 98.00 µg/mL[1]
This compound A COX-2 Inhibition (inferred from L. camara extract)In vitroInhibition of COX-2 enzyme-[2]
This compound A NF-κB InhibitionIn vivo (Mouse skin carcinogenesis model)Reduced p65 expressionSignificant reduction[3][4]
Diclofenac (B195802) Protein Denaturation InhibitionIn vitroInhibition of bovine albumin denaturationIC₅₀: 15.31 ± 0.17 µg/mL[2]
Indomethacin (B1671933) Carrageenan-Induced Paw EdemaIn vivo (Rat)Inhibition of paw edemaED₅₀: ~10 mg/kg[5]
Indomethacin PGE₂ Release InhibitionIn vitro (Human synovial cells)Inhibition of IL-1α-induced PGE₂ releaseIC₅₀: 5.5 ± 0.1 nM[6]
Diclofenac PGE₂ Release InhibitionIn vitro (Human synovial cells)Inhibition of IL-1α-induced PGE₂ releaseIC₅₀: 1.6 ± 0.02 nM[6]

Experimental Protocols

To facilitate the replication of key findings, detailed methodologies for essential anti-inflammatory assays are provided below.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the acute anti-inflammatory activity of a compound.

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

  • Animal Preparation: Acclimatize male Wistar rats (150-200 g) for at least one week with free access to food and water.

  • Grouping: Divide the animals into control, standard, and test groups.

  • Dosing: Administer the vehicle (e.g., saline with 0.5% Tween 80) to the control group, a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.) to the standard group, and this compound A at various doses to the test groups, typically 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vitro Anti-Inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay evaluates the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce NO via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture medium using the Griess reagent.

Procedure:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound A or a standard inhibitor for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Quantification:

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Calculation of Inhibition: The percentage inhibition of NO production is calculated by comparing the absorbance of the treated wells to the LPS-stimulated control wells. A standard curve using sodium nitrite is used to determine the nitrite concentration.

Signaling Pathway Analysis

The anti-inflammatory effects of this compound A are believed to be mediated through the modulation of key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB transcription factor is a master regulator of inflammation. Inactive NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Studies suggest that this compound A can reduce the expression of the p65 subunit of NF-κB.[3][4]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 P p65 p65/p50 IkBa_p65->p65 IkBa_p P-IκBα IkBa_p65->IkBa_p p65_nuc p65/p50 p65->p65_nuc Translocation This compound This compound A This compound->IKK Inhibition? This compound->p65_nuc Reduced Expression Proteasome Proteasome IkBa_p->Proteasome Degradation DNA DNA (κB sites) p65_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription

Figure 1. Proposed mechanism of this compound A on the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK family, including p38, ERK1/2, and JNK, are key signaling molecules that regulate the production of inflammatory mediators. Their activation through phosphorylation is a critical step in the inflammatory cascade. While direct evidence for this compound A's effect on MAPK phosphorylation is still emerging, it is a plausible target for its anti-inflammatory activity.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAPKKK Stimuli->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 MEK1_2 MEK1/2 MAP3K->MEK1_2 MKK4_7 MKK4/7 MAP3K->MKK4_7 p38 p38 MKK3_6->p38 P ERK1_2 ERK1/2 MEK1_2->ERK1_2 P JNK JNK MKK4_7->JNK P Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38->Transcription_Factors Activation ERK1_2->Transcription_Factors Activation JNK->Transcription_Factors Activation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response This compound This compound A This compound->p38 Inhibition? This compound->ERK1_2 Inhibition? This compound->JNK Inhibition?

Figure 2. Potential targets of this compound A in the MAPK signaling pathway.

Experimental Workflow for Signaling Pathway Analysis

Western Blot for Phosphorylated Proteins:

  • Cell Treatment and Lysis: Treat cells (e.g., RAW 264.7) with this compound A followed by an inflammatory stimulus (e.g., LPS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα, phospho-p38, total p38, etc.).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Immunofluorescence for p65 Nuclear Translocation:

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound A followed by an inflammatory stimulus.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining:

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody against the p65 subunit of NF-κB.

    • Wash and incubate with a fluorescently labeled secondary antibody.

  • Nuclear Staining: Counterstain the nuclei with DAPI or Hoechst.

  • Imaging: Acquire images using a fluorescence microscope.

  • Analysis: Assess the localization of p65 (cytoplasmic vs. nuclear) in the treated and untreated cells.

Experimental_Workflow cluster_in_vivo In Vivo: Carrageenan-Induced Paw Edema cluster_in_vitro In Vitro: Signaling Pathway Analysis A Animal Acclimatization B Dosing with this compound A or Controls A->B C Carrageenan Injection B->C D Paw Volume Measurement (Plethysmometer) C->D E Data Analysis: % Inhibition D->E F Cell Culture (e.g., RAW 264.7) G Treatment with this compound A & Inflammatory Stimulus F->G H Cell Lysis or Fixation G->H I Western Blot (for protein phosphorylation) H->I J Immunofluorescence (for p65 translocation) H->J K Data Analysis I->K J->K

Figure 3. General experimental workflow for evaluating the anti-inflammatory effects of this compound A.

References

Assessing the Synergistic Potential of Lantadene A with Natural Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of synergistic interactions between natural compounds is a burgeoning field in drug discovery, offering the potential for enhanced therapeutic efficacy and reduced toxicity. Lantadene A, a pentacyclic triterpenoid (B12794562) from Lantana camara, has demonstrated a spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide provides a comparative assessment of the potential synergistic effects of this compound A with other natural compounds, supported by experimental protocols and an analysis of its underlying mechanisms of action.

While direct experimental data on the synergistic effects of isolated this compound A with other specific natural compounds is limited in publicly available literature, studies on crude extracts of Lantana camara have shown synergistic antibacterial activity with conventional antibiotics.[1][2][3] This suggests a promising avenue for future research into this compound A combination therapies.

Evidential Support for Synergy: Lantana camara Extracts

A study investigating the methanolic extracts of Lantana camara leaves and flowers demonstrated a synergistic inhibitory effect when combined with the antibiotic ciprofloxacin (B1669076) against several pathogenic bacterial strains.[1] The synergy was quantified using the Fractional Inhibitory Concentration (FIC) index, where a value of ≤ 0.5 indicates synergy.

Table 1: Synergistic Antibacterial Activity of Lantana camara Flower Extract with Ciprofloxacin [1]

Bacterial StrainCiprofloxacin MIC (µg/mL)Flower Extract MIC (µg/mL)Ciprofloxacin MIC in Combination (µg/mL)Flower Extract MIC in Combination (µg/mL)FIC IndexInterpretation
Escherichia coli MTCC 16980.9762.50.2415.620.39Synergy
Staphylococcus aureus MTCC 31600.4831.250.123.90.37Synergy
Enterobacter faecalis MTCC 4390.9762.50.127.810.25Synergy
Proteus vulgaris MTCC 17710.481250.067.810.18Synergy
Salmonella typhi MTCC 7330.242500.0315.620.18Synergy

MIC: Minimum Inhibitory Concentration

Experimental Protocols for Assessing Synergy

To rigorously evaluate the synergistic potential of this compound A with other natural compounds, standardized in vitro methods are essential. The checkerboard assay is a widely used technique for this purpose.

Checkerboard Assay Protocol

This method allows for the determination of the FIC index, which quantifies the nature of the interaction between two compounds.

Materials:

  • This compound A

  • Partner natural compound

  • Appropriate cell line (e.g., cancer cell line, bacterial strain)

  • 96-well microtiter plates

  • Cell culture medium or bacterial growth broth

  • Cell viability reagent (e.g., MTT, resazurin) or spectrophotometer for bacterial growth measurement

  • Multichannel pipette

Methodology:

  • Preparation of Compound Dilutions:

    • Prepare stock solutions of this compound A and the partner compound in a suitable solvent.

    • In a 96-well plate, perform serial dilutions of this compound A along the x-axis (e.g., columns 2-11) and the partner compound along the y-axis (e.g., rows B-G).

    • Column 1 should contain only the partner compound in serial dilutions, and row A should contain only this compound A in serial dilutions.

    • Wells in row H and column 12 can serve as positive (cells/bacteria only) and negative (medium/broth only) controls.

  • Cell Seeding/Bacterial Inoculation:

    • For anticancer assays, seed the wells with a predetermined density of cancer cells and allow them to adhere overnight.

    • For antimicrobial assays, inoculate the wells with a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Incubation:

    • Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO2 for mammalian cells; 37°C for bacteria) for a specified period (e.g., 48-72 hours for cells; 18-24 hours for bacteria).

  • Assessment of Viability/Growth:

    • For cell-based assays, add a viability reagent (e.g., MTT) and measure the absorbance to determine cell viability.

    • For bacterial assays, measure the optical density (OD) to determine bacterial growth.

  • Data Analysis and FIC Index Calculation:

    • Determine the Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC50) for each compound alone and in combination.

    • Calculate the FIC for each compound:

      • FIC of this compound A = (MIC/IC50 of this compound A in combination) / (MIC/IC50 of this compound A alone)

      • FIC of Partner Compound = (MIC/IC50 of Partner Compound in combination) / (MIC/IC50 of Partner Compound alone)

    • Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of this compound A + FIC of Partner Compound.

    • Interpret the results as follows:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 1.0: Additive

      • 1.0 < FICI ≤ 4.0: Indifference

      • FICI > 4.0: Antagonism

Isobologram Analysis

An isobologram is a graphical representation of synergy. The doses of two drugs required to produce a specific effect are plotted on the x and y axes. A line connecting these two points is the line of additivity. Data points for combinations that fall below this line indicate synergy.

Signaling Pathways and Mechanistic Rationale for Synergy

Understanding the mechanism of action of this compound A is crucial for identifying promising natural compound partners.

Anticancer Activity: Induction of Apoptosis

This compound A has been shown to induce apoptosis in various cancer cell lines, including human leukemia (HL-60) and prostate cancer cells.[4][5][6] The proposed mechanism involves the intrinsic mitochondrial pathway.

This compound A This compound A Bcl-2 Bcl-2 This compound A->Bcl-2 Bax Bax This compound A->Bax Mitochondrion Mitochondrion Bcl-2->Mitochondrion Downregulation Bax->Mitochondrion Upregulation Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound A.

Anti-inflammatory Activity: Inhibition of NF-κB Pathway

This compound A and related compounds are believed to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.[7][8]

Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB IκBα->NF-κB Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription This compound A This compound A This compound A->IKK Inhibition?

Caption: Potential inhibition of the NF-κB signaling pathway by this compound A.

Proposed Synergistic Combinations with Other Natural Compounds

Based on its known mechanisms of action, this compound A could potentially exhibit synergy with other natural compounds that act on complementary pathways.

Table 2: Hypothetical Synergistic Combinations with this compound A

Proposed Partner CompoundPrimary BioactivityRationale for Synergy
Curcumin (from Curcuma longa)Anticancer, Anti-inflammatoryCurcumin is a known inhibitor of the NF-κB pathway and also induces apoptosis through different mechanisms. Combining it with this compound A could lead to a multi-pronged attack on cancer cells and inflammatory processes.
Resveratrol (from grapes, berries)Anticancer, AntioxidantResveratrol is known to induce cell cycle arrest and apoptosis. Its antioxidant properties could also mitigate potential off-target toxicities of this compound A, while their combined pro-apoptotic effects could be synergistic.
Quercetin (a flavonoid in many plants)Anticancer, Anti-inflammatoryQuercetin inhibits cell proliferation and induces apoptosis. It also has potent anti-inflammatory effects, which could complement the NF-κB inhibitory action of this compound A.
Berberine (from Berberis species)Antimicrobial, AnticancerBerberine disrupts bacterial cell membranes and inhibits DNA replication. In combination with this compound A, which may have different antimicrobial targets, a synergistic effect against various pathogens could be achieved.
Epigallocatechin gallate (EGCG) (from green tea)Anticancer, AntioxidantEGCG is a potent antioxidant that also induces apoptosis and inhibits tumor angiogenesis. Its combination with this compound A could result in a powerful anticancer formulation with reduced oxidative stress.

Experimental Workflow for Synergy Assessment

A systematic approach is necessary to validate the potential synergistic interactions of this compound A.

A Selection of Natural Compound Partner B Individual Compound Activity Assay (IC50/MIC) A->B C Checkerboard Assay B->C D Calculation of FIC Index C->D E Isobologram Analysis C->E F Interpretation of Interaction (Synergy, Additive, Antagonism) D->F E->F G Mechanistic Studies (e.g., Western Blot, Flow Cytometry) F->G If Synergistic

Caption: General experimental workflow for assessing synergy.

Conclusion

While the synergistic potential of this compound A with other natural compounds is a largely unexplored area, the existing evidence from Lantana camara extracts and the well-documented mechanisms of action of this compound A provide a strong rationale for further investigation. The experimental protocols and proposed combinations outlined in this guide offer a framework for researchers to systematically explore these promising therapeutic avenues. The discovery of synergistic interactions could pave the way for the development of more effective and safer natural product-based therapies for a range of diseases.

References

Independent Verification of the Molecular Targets of Lantadene A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lantadene A, a pentacyclic triterpenoid (B12794562) from Lantana camara, has garnered scientific interest for its diverse biological activities, ranging from hepatotoxicity to potential anticancer and antifungal properties. However, a definitive and independently verified portfolio of its molecular targets remains elusive. This guide provides a comparative analysis of the current state of knowledge on this compound A's molecular interactions, presenting available experimental data alongside that of alternative compounds targeting similar biological pathways. The objective is to offer a clear perspective for researchers investigating its therapeutic potential and mechanism of action.

Key Molecular Interactions and Biological Activities

The exact mechanism of action for this compound A is not fully understood, but research points towards several key areas of biological activity. These include effects on bile acid secretion, inflammation, cancer-related pathways, and direct antimicrobial actions. While some targets have been suggested through experimental work, others are based on computational predictions for constituents of Lantana camara and await direct experimental validation for this compound A itself.

Inhibition of Bile Acid Secretion

The most frequently cited toxic effect of this compound A is its interference with bile flow.

Proposed Target: Sodium-Potassium Pump (Na+/K+-ATPase)

This compound A is thought to inhibit the Na+/K+-ATPase in the cell membranes of biliary epithelial cells, which in turn affects bile acid secretion.[1] However, the precise mechanism of this inhibition has not been fully elucidated.

Comparative Analysis with Alternative Bile Acid Modulators:

For comparison, several other compounds are used to modulate bile acid metabolism and secretion through different, well-defined mechanisms.

CompoundMolecular TargetMechanism of ActionIC50/EC50
This compound A Na+/K+-ATPase (putative)Inhibition of active bile acid secretion into canaliculi.[2]Not Determined
Ursodeoxycholic acid (UDCA) Bile acid pool compositionA hydrophilic bile acid that displaces more toxic hydrophobic bile acids and stimulates bile flow.[3][4]N/A
Elobixibat Ileal Bile Acid Transporter (IBAT)Inhibits the reabsorption of bile acids from the intestine, increasing their excretion.[5]0.53 nM (human IBAT)[5]
Obeticholic Acid Farnesoid X Receptor (FXR)A potent FXR agonist that regulates genes involved in bile acid synthesis and transport.[6]~99 nM (FXR activation)
Anti-inflammatory and Chemopreventive Activity

This compound A has demonstrated potential in modulating key pathways involved in inflammation and cancer.

Verified Targets: NF-κB and COX-2

Recent studies have provided experimental evidence for the dual inhibition of Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase-2 (COX-2) by derivatives of this compound A.[1][7] Both pathways are critical in promoting tumor growth and inflammation.[1]

Predicted Targets (Awaiting Direct Verification for this compound A):

Computational studies on Lantana camara extracts have predicted several other protein targets involved in inflammation and cancer signaling, including PPARG, PTGS2 (COX-2), EGFR, HIF1A, JAK2, and RELA (an NF-κB subunit).[2]

Comparative Analysis of NF-κB and COX-2 Inhibitors:

Compound/DerivativeTarget(s)Activity/IC50Cell Line/Assay
Reduced this compound A - Diclofenac Conjugate (14) IKKβ (upstream of NF-κB) & COX-2IKKβ Inhibition: Single-digit µM rangeCytotoxicity IC50: 0.15 µMIKKβ kinase assayA549 Lung Cancer Cells[1]
Compound 51 (Synthetic) NF-κB ActivationIC50: 172.2 nMHEK293T cells (NF-κB Luciferase Assay)[8]
Quercetin (Natural) COX-2Inhibits COX-2 gene expression and PGE2 production.[9]Varies by study
Senkyunolide O (Natural) COX-2IC50: 5 µMFunctional COX-2 Assay[10]
Cryptotanshinone (Natural) COX-2IC50: 22 µMFunctional COX-2 Assay[10]
Modulation of Apoptosis and Cell Cycle

Studies on two-stage skin carcinogenesis models suggest that this compound A may exert chemopreventive effects by modulating the expression of key regulatory proteins.

Potential Targets: c-jun (AP-1), p65 (NF-κB), and p53

Treatment with this compound A has been associated with a decrease in the expression of c-jun, p65, and the tumor suppressor p53 in mice skin tumors.[11] Furthermore, a proposed mechanism of apoptosis induction involves the upregulation of Bax, downregulation of Bcl-2, and release of caspase-3.[12]

Antifungal Activity

This compound A has been identified as a potent antifungal agent against several plant-pathogenic fungi.

Target Organisms: Fusarium Species

Direct antifungal activity has been quantified, demonstrating the potential of this compound A as a natural fungicide.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compound A F. subglutinans≤ 0.63 mg/mL[13][14]
F. proliferatum≤ 0.63 mg/mL[13][14]
F. solani≤ 0.63 mg/mL[13][14]
F. graminearum≤ 0.63 mg/mL[13][14]
F. semitectum≤ 0.63 mg/mL[13][14]
Amphotericin B (Control) Fusarium speciesActivity was generally weaker than this compound A in the cited study.[13]
Antioxidant and Free-Radical Scavenging Activity

In vitro studies have confirmed that this compound A possesses antioxidant properties, although its activity varies depending on the specific assay.

AssayThis compound A IC50Standard CompoundStandard IC50
DPPH Radical Scavenging6.574 mg/mL[12]Butylated hydroxytoluene (BHT)0.0270 mg/mL[12]
Superoxide Anion Radical Scavenging2.506 mg/mL[12]Ascorbic Acid1.025 mg/mL[12]
Nitric Oxide Scavenging98.00 µg/mL[12]Butylated hydroxytoluene (BHT)75.00 µg/mL[12]
Ferrous Ion Chelating0.470 mg/mL[12]EDTA0.001 mg/mL[12]

Signaling Pathways and Experimental Workflows

NF_kB_COX2_Pathway cluster_stimuli Inflammatory Stimuli (e.g., TNF-α) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli TNF-α TNFR TNFR Stimuli->TNFR IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates IkB->IkB NFkB NF-κB (p65/p50) NFkB_IkB NF-κB IκB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates NFkB_IkB->NFkB releases DNA DNA NFkB_nuc->DNA binds to promoter COX2_mRNA COX-2 mRNA DNA->COX2_mRNA transcription COX2_protein COX-2 Protein COX2_mRNA->COX2_protein translation LantadeneA This compound A Derivatives LantadeneA->IKK inhibits COX2_inhibitors COX-2 Inhibitors (e.g., Quercetin) COX2_inhibitors->COX2_protein inhibits Prostaglandins Prostaglandins (Inflammation) COX2_protein->Prostaglandins catalyzes

Caption: this compound A inhibits the NF-κB pathway via IKK, reducing COX-2 expression.

Target_Validation_Workflow cluster_preparation Preparation cluster_pulldown Affinity Purification cluster_analysis Analysis Lantadene_derivative This compound A Derivative with Linker Beads Solid Support (e.g., Agarose Beads) Lantadene_derivative->Beads Immobilization Incubation Incubation & Pull-Down Beads->Incubation Cell_lysate Cell Lysate (Proteome) Cell_lysate->Incubation Washing Washing Steps Incubation->Washing Elution Elution Washing->Elution MS LC-MS/MS Analysis Elution->MS Data_analysis Data Analysis & Target Identification MS->Data_analysis Validation Target Validation (e.g., SPR, Western Blot) Data_analysis->Validation

Caption: Workflow for identifying protein targets of this compound A using AP-MS.

Experimental Protocols

Protocol 1: In Vitro NF-κB Inhibition Assay (Luciferase Reporter)
  • Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Transfection: Co-transfect cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid for 24 hours.

  • Treatment: Pre-treat the transfected cells with varying concentrations of this compound A or a control inhibitor (e.g., Compound 51) for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding TNF-α (e.g., 10 ng/mL) to the media and incubate for 6-8 hours.

  • Lysis and Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the TNF-α-stimulated, untreated control. Determine the IC50 value from the dose-response curve.

Protocol 2: In Vitro COX-2 Inhibition Assay
  • Enzyme Preparation: Use purified human recombinant COX-2 enzyme.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor and a reducing agent (e.g., glutathione).

  • Inhibitor Pre-incubation: Add varying concentrations of this compound A or a known COX-2 inhibitor (e.g., Celecoxib) to the reaction mixture. Add the COX-2 enzyme and pre-incubate for a specified time (e.g., 10 minutes) at 37°C to allow for time-dependent inhibition.

  • Initiate Reaction: Start the enzymatic reaction by adding arachidonic acid as the substrate.

  • Quantify Product: After a set incubation period (e.g., 2 minutes), stop the reaction and quantify the amount of prostaglandin (B15479496) E2 (PGE2) produced using an ELISA kit or LC-MS.

  • Analysis: Calculate the percentage of inhibition for each concentration of this compound A compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Antifungal Minimum Inhibitory Concentration (MIC) Assay
  • Fungal Culture: Grow the desired Fusarium species in a suitable liquid medium (e.g., Potato Dextrose Broth) to obtain a standardized inoculum.

  • Serial Dilution: Perform a two-fold serial dilution of this compound A in a 96-well microplate using the culture medium.

  • Inoculation: Add the standardized fungal inoculum to each well of the microplate. Include a positive control (fungal inoculum without inhibitor) and a negative control (medium only).

  • Incubation: Incubate the microplate at an appropriate temperature (e.g., 25-28°C) for 48-72 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound A that completely inhibits visible fungal growth. This can be assessed visually or by measuring the absorbance at 600 nm.

Conclusion

This compound A exhibits a range of biological activities with potential therapeutic relevance. Experimental evidence confirms its role as an antifungal agent and, through its derivatives, as a dual inhibitor of the pro-inflammatory NF-κB and COX-2 pathways. Its long-reported effect on bile acid secretion, likely through Na+/K+-ATPase inhibition, and its influence on key cancer-related proteins like c-jun and p53, require further direct mechanistic validation. The provided comparative data with alternative, well-characterized compounds highlights the need for rigorous independent verification of this compound A's molecular targets to fully understand its pharmacological profile and pave the way for its potential development as a therapeutic agent. Future research employing modern proteomic techniques, such as affinity purification-mass spectrometry, will be crucial in definitively identifying its direct binding partners within the cell.

References

A Comparative Analysis of Lantadene's Efficacy: In Vitro Promise vs. In Vivo Complexity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Lantadene, a pentacyclic triterpenoid (B12794562) found in the notorious weed Lantana camara, has garnered significant attention within the scientific community for its diverse biological activities. While in vitro studies have illuminated its potential as a potent antioxidant, anticancer, and antimicrobial agent, its in vivo effects present a more complex and often contradictory picture, primarily characterized by hepatotoxicity in livestock. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on its therapeutic potential and toxicological challenges.

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vitro and in vivo studies on this compound, primarily focusing on this compound A, the most abundant and bioactive compound.

Table 1: In Vitro Efficacy of this compound A
Assay TypeTarget/Cell LineEndpointResultStandard ComparatorReference
Antioxidant Activity
DPPH Radical Scavenging-IC₅₀6.574 mg/mLBHT (IC₅₀ = 0.0270 mg/mL)[1][2]
Superoxide Anion Scavenging-IC₅₀2.506 mg/mLAscorbic Acid (IC₅₀ = 1.025 mg/mL)[1]
Nitric Oxide Scavenging-IC₅₀98.00 µg/mLBHT (IC₅₀ = 75.00 µg/mL)[1][2]
Ferrous Ion Chelating-IC₅₀0.470 mg/mLEDTA (IC₅₀ = 0.001 mg/mL)[1][2]
Cytotoxicity
Human Oral Epidermoid Carcinoma (KB)CytotoxicityIC₅₀4.7 to 44.7 µM-[3]
Human Colon Cancer (HCT-116)CytotoxicityIC₅₀4.7 to 44.7 µM-[3]
Human Breast Cancer (MCF-7)CytotoxicityIC₅₀4.7 to 44.7 µM-[3]
Mouse Lymphocytic Leukemia (L1210)CytotoxicityIC₅₀4.7 to 44.7 µM-[3]
Human Prostate Cancer (LNCaP)MTT AssayIC₅₀208.4 µg/mL-[3]
Raw 264.7 Macrophage CellsCytotoxicityIC₅₀84.2 µg/mL-[4]
Antifungal Activity
Fusarium subglutinansAntifungalMIC≤ 0.63 mg/mL-[4]
Fusarium proliferatumAntifungalMIC≤ 0.63 mg/mL-[4]
Fusarium solaniAntifungalMIC≤ 0.63 mg/mL-[4]
Fusarium graminearumAntifungalMIC≤ 0.63 mg/mL-[4]
Fusarium semitectumAntifungalMIC≤ 0.63 mg/mL-[4]
Table 2: In Vivo Toxicity of this compound A
Animal ModelRoute of AdministrationEndpointResultReference
SheepIntravenousLD₅₀1-3 mg/kg[5]
SheepOralLD₅₀60 mg/kg[5]
Guinea PigsOralAdverse EffectsIncreased bile duct proliferation and liver inflammation at 24 mg/kg body weight over 90 days.[5]

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

The cytotoxicity of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

  • Cell Culture: Cancer cell lines are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[3]

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ value, the concentration that inhibits 50% of cell growth, is then determined.[3]

In Vivo Hepatotoxicity Study in Guinea Pigs

Guinea pigs are a frequently used animal model to investigate this compound-induced liver toxicity.[3]

  • Animal Acclimatization: Male guinea pigs are acclimatized to laboratory conditions for one week with ad libitum access to standard feed and water.[3]

  • Grouping: The animals are randomly assigned to control and treatment groups.[3]

  • Dosing: this compound, dissolved in a suitable vehicle, is administered orally via gavage to the treatment groups at different dose levels for a predetermined duration. The control group receives only the vehicle.[3]

  • Monitoring: Animals are monitored for clinical signs of toxicity, and blood samples are collected for biochemical analysis of liver function markers (e.g., ALT, AST, bilirubin).

  • Histopathology: At the end of the study, liver tissues are collected for histopathological examination to assess cellular damage.

Signaling Pathways and Mechanisms of Action

In vitro studies suggest that this compound's cytotoxic effects are mediated through the induction of apoptosis and potential modulation of inflammatory pathways.

G cluster_0 This compound A This compound A Bax Bax This compound A->Bax Upregulates Bcl-2 Bcl-2 This compound A->Bcl-2 Downregulates Mitochondrion Mitochondrion Caspase-3 Caspase-3 Mitochondrion->Caspase-3 Releases Cytochrome c to activate Bax->Mitochondrion Translocates to Bcl-2->Mitochondrion Inhibits Apoptosis Apoptosis Caspase-3->Apoptosis Induces

Caption: Intrinsic apoptosis pathway induced by this compound A.

In vivo, the primary mechanism of toxicity is believed to be the disruption of bile flow.[5][6]

G This compound A This compound A Biliary Epithelial Cells Biliary Epithelial Cells This compound A->Biliary Epithelial Cells Na+/K+ Pump Na+/K+ Pump This compound A->Na+/K+ Pump Inhibits Biliary Epithelial Cells->Na+/K+ Pump Contains Bile Acid Secretion Bile Acid Secretion Na+/K+ Pump->Bile Acid Secretion Drives Cholestasis Cholestasis Bile Acid Secretion->Cholestasis Leads to impaired Hepatotoxicity Hepatotoxicity Cholestasis->Hepatotoxicity

Caption: Proposed mechanism of this compound-induced hepatotoxicity.

Discussion and Future Directions

The significant discrepancy between the in vitro and in vivo effects of this compound underscores the importance of comprehensive toxicological profiling in the early stages of drug discovery. While in vitro assays reveal promising antioxidant and cytotoxic activities against cancer cells, these benefits are overshadowed by the compound's potent hepatotoxicity in animal models.

The conflicting reports, including a retracted study on hepatoprotective effects, highlight the need for further rigorous investigation.[7] The in vivo metabolism of this compound A and B into their reduced forms may also play a crucial role in their toxicity and should be a focus of future research.[8]

References

Benchmarking the purity of synthesized Lantadene against commercial standards

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Benchmarking the Purity of Synthesized Lantadene A

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the purity of synthesized this compound A against commercially available standards. Accurate purity assessment is critical for ensuring the reliability and reproducibility of research data, particularly in the context of drug development where impurities can have significant impacts on efficacy and safety. This compound A, a pentacyclic triterpenoid (B12794562) isolated from Lantana camara, has garnered interest for its diverse biological activities, including potential anti-tumor properties.[1][2] This document outlines the analytical methodologies and data presentation necessary for a rigorous purity comparison.

Purity Benchmarking: An Overview

The purity of a synthesized compound is typically established by comparing it to a highly characterized commercial reference standard. This process involves subjecting both the in-house sample and the standard to a battery of orthogonal analytical techniques. The goal is to identify and quantify any potential impurities, such as starting materials, by-products, or degradation products, in the synthesized batch.

A logical workflow for this comparison is essential for systematic evaluation. The following diagram illustrates the key stages, from sample acquisition to final purity assessment and documentation.

G cluster_0 Sample Acquisition & Preparation cluster_1 Analytical Purity Assessment cluster_2 Data Analysis & Comparison cluster_3 Conclusion A Synthesized This compound A Batch C Prepare solutions of known concentration (e.g., 1 mg/mL in Methanol) A->C B Commercial This compound A Standard B->C D High-Performance Liquid Chromatography (HPLC) C->D Inject Samples E Proton Nuclear Magnetic Resonance (¹H-NMR) C->E Analyze Samples F Liquid Chromatography- Mass Spectrometry (LC-MS) C->F Inject Samples G Compare Chromatographic Purity (% Area) D->G H Compare Spectral Data for Structural Consistency & Impurities E->H I Confirm Molecular Weight & Identify Impurity Masses F->I J Final Purity Report G->J H->J I->J

Caption: Experimental workflow for purity comparison.

Quantitative Data Summary

The following tables summarize hypothetical data from the comparative analysis of a synthesized batch of this compound A and a commercial standard.

Table 1: High-Performance Liquid Chromatography (HPLC) Purity Analysis

Sample IDRetention Time (min)Peak Area (%)Relative Purity (%)
Commercial Standard 18.299.8100.0
Synthesized this compound A 18.298.598.7
Impurity 115.50.8-
Impurity 220.10.7-

Table 2: ¹H-NMR Spectral Comparison

Sample IDCharacteristic PeaksImpurity SignalsStructural Consistency
Commercial Standard All expected proton signals for this compound A are present and correctly integrated.No significant impurity signals detected (>0.1%).Conforms to the established structure of this compound A.
Synthesized this compound A All expected proton signals for this compound A are present.Minor signals observed in the aliphatic region, inconsistent with the target structure.Largely conforms, but indicates the presence of minor structurally related impurities.

Table 3: LC-MS Analysis

Sample IDMajor Ion [M+H]⁺ (m/z)Observed Impurity Ions (m/z)
Commercial Standard 553.38None detected above background.
Synthesized this compound A 553.38555.40, 455.35

Note: The molecular formula for this compound A is C₃₅H₅₂O₅, with an expected monoisotopic mass of 552.38 g/mol .[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of purity assessment results. The protocols for the primary analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This technique separates components of a mixture based on their differential interactions with a stationary and mobile phase, allowing for the quantification of the main compound and any impurities.[5][6]

  • Instrumentation: HPLC system with a UV detector (e.g., Waters Alliance).

  • Column: C18 reverse-phase column (e.g., Nova-Pak C18, 4.6 x 250 mm).[7]

  • Mobile Phase: An isocratic or gradient mixture of methanol (B129727), acetonitrile, and water with a small amount of acid (e.g., acetic acid) is often effective. A reported mobile phase is Methanol:Acetonitrile:Water:Acetic Acid (68:20:12:0.01).[7]

  • Flow Rate: 1.0 mL/minute.[7]

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare 1 mg/mL solutions of the synthesized this compound A and the commercial standard in methanol.

    • Filter the samples through a 0.45 µm syringe filter before injection.

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject the commercial standard to establish the retention time and reference peak shape.

    • Inject the synthesized sample.

    • Analyze the resulting chromatograms. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule and is highly sensitive for detecting and identifying impurities, even those structurally similar to the main compound.[]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated methanol (CD₃OD).

  • Procedure:

    • Accurately weigh and dissolve approximately 5-10 mg of each sample (synthesized and standard) in 0.7 mL of the deuterated solvent in an NMR tube.

    • Acquire the ¹H-NMR spectrum for each sample.

    • Process the spectra (phasing, baseline correction, and integration).

    • Compare the spectrum of the synthesized sample to the commercial standard. Look for the presence of all characteristic this compound A peaks and check for any additional signals that would indicate impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it a powerful tool for confirming the molecular weight of the target compound and identifying the masses of unknown impurities.[6]

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Electrospray Ionization - ESI).

  • LC Conditions: Use the same or similar conditions as the HPLC method described above to ensure comparable separation.

  • MS Conditions:

    • Ionization Mode: Positive ESI mode is typically effective for detecting the protonated molecule [M+H]⁺.

    • Mass Range: Scan a range appropriate for this compound A and potential impurities (e.g., 100-1000 m/z).

  • Procedure:

    • Inject the prepared samples into the LC-MS system.

    • Extract the ion chromatogram for the expected mass of this compound A ([M+H]⁺ ≈ 553.4 m/z).

    • Verify that the major peak in the chromatogram corresponds to the correct mass.

    • Examine the mass spectra of minor peaks in the chromatogram to determine the molecular weights of any impurities.

References

The Double-Edged Sword of Nature: A Comparative Ecological Study of Lantadene

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the multifaceted ecological impact of Lantadene, a potent allelochemical, reveals a significant threat to biodiversity and agriculture. This guide offers a comparative analysis of its effects, supported by experimental data, to inform researchers, scientists, and drug development professionals on its wide-ranging biological activities.

This compound, a group of pentacyclic triterpenoids primarily produced by the invasive shrub Lantana camara, plays a pivotal role in the plant's aggressive colonization of new environments. Its ecological impact is multifaceted, ranging from inhibiting the growth of neighboring plants to causing toxicity in livestock. This guide provides a comparative perspective on the ecological consequences of this compound, drawing parallels with other notable allelochemicals and detailing the experimental protocols used to ascertain these effects.

Allelopathic Impact: Stifling the Competition

Allelopathy, the chemical inhibition of one plant by another, is a key mechanism behind the invasive success of Lantana camara. This compound A and B are major contributors to this phenomenon, leached into the soil from leaves and litter, where they suppress the germination and growth of native flora. This leads to the formation of dense, monospecific stands of Lantana camara, drastically reducing local plant biodiversity.[1]

A comparative study on the allelopathic effects of aqueous extracts from Lantana camara and another invasive weed, Parthenium hysterophorus (which contains the allelochemical parthenin), on the germination of Thespesia populnea seeds demonstrated the potent inhibitory action of both. The study revealed a dose-dependent inhibition of germination, with higher concentrations of extracts from both plants leading to a greater reduction in seed germination.[2]

Comparative Allelopathic Effects on Seed Germination
Treatment ConcentrationLantana camara Extract (% Germination)Parthenium hysterophorus Extract (% Germination)
10%87.9Not specified, but higher than 20%
20%Lower than 10%Lower than 10%
30%Lower than 20%Lower than 20%
40%36.726.7
Control (Distilled Water)100100

Data sourced from a study on the allelopathic effects on Thespesia populnea germination.[2]

The data clearly indicates that while both invasive species exhibit strong allelopathic properties, the extract from Parthenium hysterophorus showed a slightly stronger inhibitory effect on seed germination at the highest concentration tested.[2]

Toxicity to Fauna: A Threat to Livestock and Beyond

This compound's impact extends beyond the plant kingdom, posing a significant threat to grazing animals. Ingestion of Lantana camara leaves can lead to severe hepatotoxicity (liver damage) and photosensitization in livestock such as cattle and sheep.[3] The primary toxic agents are this compound A and B.

The toxicity of this compound is dose-dependent, and the lethal dose (LD50) varies depending on the animal species and the route of administration.

Comparative Toxicity of Lantana Taxa

A study comparing different taxa of Lantana camara revealed significant differences in their this compound content and resulting toxicity. Taxon III (yellow-red flowers), which had the highest concentration of this compound A, B, and C, caused severe hepatotoxicity in guinea pigs. In contrast, Taxon I (white-pink flowers) and Taxon II (yellow-pink flowers), with very low levels of this compound A and B, were found to be mildly toxic and non-toxic, respectively.[3] This highlights the direct correlation between this compound concentration and the severity of ecological impact.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for key assays are provided below.

Allelopathy Bioassay: Seed Germination Inhibition

This protocol outlines a standard method for assessing the allelopathic potential of plant extracts on seed germination.

1. Preparation of Plant Extract:

  • Collect fresh, healthy leaves of the plant to be tested (e.g., Lantana camara).
  • Wash the leaves thoroughly with distilled water to remove any debris.
  • Air-dry the leaves in the shade and then grind them into a fine powder.
  • Prepare a stock solution by soaking a known weight of the leaf powder in distilled water (e.g., 100g in 1 liter) for 24 hours.
  • Filter the mixture to obtain the aqueous extract. This is considered the 100% concentration.
  • Prepare serial dilutions (e.g., 10%, 20%, 30%, 40%) of the stock extract using distilled water.

2. Seed Preparation and Treatment:

  • Select healthy, uniform seeds of the target plant species (e.g., Thespesia populnea).
  • Surface sterilize the seeds with a 0.1% mercuric chloride solution for 1-2 minutes, followed by thorough rinsing with distilled water.
  • Place a sterile filter paper in each petri dish.
  • Arrange a specific number of seeds (e.g., 20) evenly on the filter paper in each petri dish.

3. Experimental Setup:

  • Moisten the filter paper in each petri dish with the respective concentrations of the plant extract. A control group should be moistened with distilled water.
  • Seal the petri dishes with parafilm to prevent moisture loss.
  • Incubate the petri dishes in a controlled environment (e.g., 25°C with a 12-hour photoperiod) for a specified duration (e.g., 7-14 days).

4. Data Collection and Analysis:

  • Record the number of germinated seeds daily. A seed is considered germinated when the radicle emerges.
  • Calculate the germination percentage for each treatment and the control.
  • Measure the radicle and plumule length of the germinated seedlings at the end of the experiment.
  • Analyze the data statistically to determine the significance of the inhibitory effects.

DOT Script for Allelopathy Bioassay Workflow

Allelopathy_Bioassay cluster_prep Preparation cluster_setup Experimental Setup cluster_analysis Data Analysis A Collect & Dry Plant Material B Grind to Powder A->B C Aqueous Extraction B->C D Prepare Serial Dilutions C->D G Apply Extracts D->G Treatment Application E Surface Sterilize Seeds F Place Seeds in Petri Dish E->F F->G H Incubate G->H I Record Germination H->I Observation Period J Measure Seedling Growth I->J K Statistical Analysis J->K

Workflow for a standard allelopathy bioassay.

Visualizing the Impact: Signaling Pathways and Logical Relationships

To better understand the complex interactions and mechanisms underlying this compound's ecological impact, the following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.

DOT Script for this compound's Allelopathic Action

Allelopathic_Action cluster_source Source of this compound cluster_environment Environmental Interaction cluster_effect Physiological Effects Lantana camara Lantana camara Leaves & Litter Leaves & Litter Lantana camara->Leaves & Litter This compound Release This compound Release Leaves & Litter->this compound Release Soil Accumulation Soil Accumulation This compound Release->Soil Accumulation Uptake by Native Plants Uptake by Native Plants Soil Accumulation->Uptake by Native Plants Inhibition of Germination Inhibition of Germination Uptake by Native Plants->Inhibition of Germination Reduced Seedling Growth Reduced Seedling Growth Uptake by Native Plants->Reduced Seedling Growth Decreased Plant Diversity Decreased Plant Diversity Inhibition of Germination->Decreased Plant Diversity Reduced Seedling Growth->Decreased Plant Diversity

References

A Comparative Guide to the Safety and Toxicity of Novel Lantadene-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety and toxicity profiles of novel Lantadene-based compounds, designed to inform preclinical drug development. The information herein is collated from experimental studies to provide an objective evaluation of their therapeutic potential versus their inherent toxicities.

Lantadenes, a class of pentacyclic triterpenoids from Lantana camara, are recognized for their diverse biological activities, including potent anticancer effects. However, their clinical development has been hampered by significant hepatotoxicity.[1][2] This guide focuses on the validation of safety and toxicity for novel synthetic and semi-synthetic this compound derivatives, with a comparative analysis against the parent compounds.

Comparative Toxicity Data

The following tables summarize the in vitro cytotoxicity and in vivo acute toxicity of parent Lantadenes and newly synthesized derivatives.

Table 1: In Vitro Cytotoxicity of this compound Analogs Against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Parent Compounds
This compound AHL-60> 50[3]
MCF-7> 50[3]
This compound BHL-60> 50[3]
MCF-7> 50[3]
Novel Derivatives
Reduced this compound AHL-601.2[3]
MCF-76.1[3]
Reduced this compound BHL-601.8[3]
MCF-76.4[3]
Derivative 1 (C-2 Arylidene)A54925.3[4]
Derivative 2 (C-3 Ester)A3753.027[4]
Derivative 3 (Ring A hydroxyl)HL-60< 20[5]

Table 2: In Vivo Acute Oral Toxicity of this compound Compounds

CompoundAnimal ModelLD50 (mg/kg)Key Toxic EffectsReference
Parent Compounds
This compound ASheep60Hepatotoxicity, Photosensitization[6]
This compound CGuinea PigNot DeterminedStrong Hepatotoxicity[7]
Novel Derivatives
Reduced this compound AMouse> 2000 (Estimated)No significant toxicity observed[8]
22β-hydroxyoleanonic acidGuinea PigNot DeterminedNon-toxic[8]

Experimental Protocols

Detailed methodologies for key safety and toxicity assays are provided below.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[9][10]

Materials:

  • 96-well microtiter plates

  • MTT solution (5 mg/mL in PBS)

  • Complete cell culture medium

  • Test compounds (this compound derivatives)

  • Solubilization buffer (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the this compound-based compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Acute Oral Toxicity (as per OECD Guideline 423)

The acute toxic class method is a stepwise procedure to classify a substance based on its acute oral toxicity.[11][12]

Animals:

  • Healthy, young adult rodents (e.g., Wistar rats), typically females.[11]

Procedure:

  • Sighting Study: A preliminary study may be conducted to determine the starting dose.

  • Dosing: Administer the test compound orally to a group of three animals at one of the defined dose levels (5, 50, 300, or 2000 mg/kg).[11]

  • Observation: Observe the animals for mortality and clinical signs of toxicity for up to 14 days.[13]

  • Stepwise Procedure:

    • If mortality occurs in two or three animals, the test is terminated, and the substance is classified in the corresponding toxicity class.

    • If one animal dies, the test is repeated with three more animals at the same dose.

    • If no mortality occurs, the next higher dose level is used in another group of three animals.

  • Endpoint: The test allows for the classification of the substance into one of the GHS categories for acute toxicity.

In Vivo Hepatotoxicity Assessment

This protocol outlines the evaluation of liver injury in an animal model.[14][15]

Animals:

  • Rodent models such as mice or rats are commonly used.[14]

Procedure:

  • Dosing: Administer the this compound-based compound to the animals daily for a specified period (e.g., 7, 14, or 28 days). Include a control group receiving the vehicle.

  • Clinical Observations: Monitor the animals daily for any clinical signs of toxicity.

  • Blood Collection: At the end of the study, collect blood samples for biochemical analysis of liver function markers (e.g., ALT, AST, ALP, bilirubin).

  • Histopathology: Euthanize the animals and collect the liver for histopathological examination. Process the liver tissue, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

  • Data Analysis: Compare the biochemical and histopathological findings between the treated and control groups to assess the dose-dependent hepatotoxicity of the compounds.[16]

Visualizations

Proposed Mechanism of this compound-Induced Cytotoxicity

This compound A and its derivatives are thought to induce apoptosis through the mitochondrial pathway and by modulating key signaling pathways like NF-κB.[1]

cluster_cell Cancer Cell This compound This compound Derivative Mitochondria Mitochondria This compound->Mitochondria Induces stress NFkB NF-κB This compound->NFkB Inhibits Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotes

Caption: Proposed mechanism of this compound-induced apoptosis.

Workflow for In Vitro Cytotoxicity Screening

A standardized workflow is crucial for the reliable assessment of the cytotoxic potential of novel compounds.[17]

start Start cell_culture Cell Culture (e.g., HeLa, MCF-7) start->cell_culture seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Compound Treatment (Serial Dilutions) seeding->treatment incubation Incubation (24-72h) treatment->incubation assay Cytotoxicity Assay (e.g., MTT, LDH) incubation->assay readout Data Acquisition (Plate Reader) assay->readout analysis Data Analysis (IC50 Calculation) readout->analysis end End analysis->end

Caption: General workflow for in vitro cytotoxicity testing.

Decision Tree for Preclinical Safety Validation

This logical framework guides the progression of a novel this compound-based compound through preclinical safety assessment.

start Novel this compound Compound in_vitro In Vitro Cytotoxicity (IC50 > 10 µM?) start->in_vitro acute_tox Acute Oral Toxicity (LD50 > 300 mg/kg?) in_vitro->acute_tox Yes stop Stop/Optimize Compound in_vitro->stop No subchronic_tox Sub-chronic Toxicity (No significant findings?) acute_tox->subchronic_tox Yes acute_tox->stop No proceed Proceed to Further Development subchronic_tox->proceed Yes subchronic_tox->stop No

Caption: Decision tree for safety validation of novel compounds.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Lantadenes

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides essential, immediate safety and logistical information for the proper disposal of lantadenes, a class of hepatotoxic pentacyclic triterpenoids derived from the Lantana camara plant. Adherence to these protocols is critical to mitigate health risks and ensure environmental compliance. Due to their inherent toxicity, all materials contaminated with lantadenes must be treated as hazardous chemical waste.[1][2]

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to handle lantadene-containing materials with the appropriate safety measures to minimize exposure.

Personal Protective Equipment (PPE):

  • Minimum PPE: A standard laboratory coat, safety glasses, and chemical-resistant gloves are mandatory when handling this compound waste.[1]

  • Glove Type: Use nitrile or neoprene rubber gloves. Latex gloves are not suitable as they offer insufficient protection.[2] Immediately change gloves if they become contaminated.[2]

  • Respiratory Protection: When handling solid this compound powder, work within a certified chemical fume hood to prevent inhalation of dust.[2]

Spill and Emergency Procedures:

  • Minor Solid Spill: Alert personnel in the immediate vicinity. Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid generating dust.[2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

Quantitative Data and Chemical Properties

The following table summarizes key data for lantadenes, which is critical for correct labeling and waste manifest documentation.

PropertyDataCompound(s)Source(s)
Chemical Formula C₃₅H₅₄O₅This compound C[1]
Molar Mass 554.8 g/mol This compound C[1]
Appearance Solid powderThis compound C[1]
Solubility Soluble in DMSOThis compound C[1]
Storage Short term (days to weeks): 0-4°C, dry and dark. Long term (months to years): -20°C.This compound C[1]
Acute Toxicity (Oral LD50) 60 mg/kg (sheep)Partially purified this compound powder[2]
Acute Toxicity (IV LD50) 1-3 mg/kg (sheep)Partially purified this compound powder[2]

Experimental Protocols for Disposal

The established best practice for the disposal of lantadenes does not involve in-lab chemical neutralization due to the lack of a standardized and verified protocol for the complete inactivation of these hepatotoxic compounds. The primary and mandatory disposal method is through a licensed and certified hazardous waste management company.[1] This ensures that the toxic compounds are handled and disposed of in accordance with environmental regulations.

Rationale for Professional Disposal:

  • Hepatotoxicity: Lantadenes are known to cause liver damage.[1][3][4] Improper disposal could lead to environmental contamination and pose a health risk.

  • Regulatory Compliance: Local, state, and federal regulations mandate the proper disposal of hazardous chemical waste.[2]

  • Lack of Verified Inactivation Methods: There are no widely accepted chemical degradation protocols for lantadenes that are suitable for a standard laboratory setting. While research has explored biodegradation using specific microorganisms, these methods are not applicable for routine laboratory waste disposal.

The following workflow outlines the mandatory step-by-step procedure for preparing this compound waste for professional disposal.

This compound Disposal Workflow

LantadeneDisposalWorkflow start_node Start: Handling this compound Waste ppe_node 1. Wear Appropriate PPE (Lab coat, safety glasses, chemical-resistant gloves) start_node->ppe_node segregate_node 2. Segregate Waste Streams ppe_node->segregate_node solid_waste Solid Waste: - Unused powder - Contaminated PPE, labware segregate_node->solid_waste Solid liquid_waste Liquid Waste: - this compound solutions - Contaminated solvents segregate_node->liquid_waste Liquid sharps_waste Sharps: - Contaminated needles, scalpels, broken glass segregate_node->sharps_waste Sharps package_solid 3a. Package Solid Waste - Puncture-proof container - Secure lid solid_waste->package_solid package_liquid 3b. Package Liquid Waste - Leak-proof, chemically compatible container - Screw-top cap liquid_waste->package_liquid package_sharps 3c. Package Sharps - Designated sharps container for chemical waste sharps_waste->package_sharps label_node 4. Label All Containers - 'Hazardous Waste' - 'Toxic' - 'this compound' package_solid->label_node package_liquid->label_node package_sharps->label_node storage_node 5. Store in Designated Area - Secure hazardous waste accumulation area - Secondary containment label_node->storage_node disposal_node 6. Arrange for Professional Disposal - Contact certified hazardous waste management company - Complete waste manifest storage_node->disposal_node end_node End: Compliant Disposal disposal_node->end_node

Caption: Workflow for the safe segregation, packaging, and disposal of this compound waste.

Step-by-Step Disposal Procedures

  • Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing the mandatory PPE as described above.[1]

  • Waste Segregation: It is critical to segregate this compound waste from other laboratory trash. Do not mix with incompatible waste streams.[1]

    • Solid Waste: Includes unused this compound powder, contaminated gloves, weigh boats, and other solid lab materials.[1]

    • Liquid Waste: Includes solutions containing lantadenes and any solvents used to rinse contaminated glassware.[1]

    • Sharps: Any needles, scalpels, or broken glass contaminated with lantadenes must be placed in a designated sharps container for hazardous chemical waste.[1]

  • Packaging and Labeling:

    • Solid Waste: Collect in a dedicated, puncture-proof container with a secure lid.[1]

    • Liquid Waste: Use a leak-proof, chemically compatible container with a screw-top cap.[1]

    • Labeling: All containers must be clearly and securely labeled with "Hazardous Waste," "Toxic," and the chemical name "this compound."[1] Keep containers closed except when adding waste.[1]

  • Storage:

    • Store the sealed and labeled waste containers in a designated and secure hazardous waste accumulation area.[1]

    • This area should have secondary containment to capture any potential leaks and should be away from general laboratory traffic.[1]

  • Final Disposal:

    • Do not dispose of this compound waste down the drain or in the regular trash.[1][2]

    • Disposal must be handled by a certified hazardous waste management company.[1]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup and accurately complete all required documentation, such as a hazardous waste manifest.[1]

By strictly adhering to these procedures, you ensure a safe laboratory environment, maintain regulatory compliance, and build a foundation of trust in our collective commitment to safety.

References

Essential Safety and Disposal Protocols for Handling Lantadene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling Lantadene must adhere to stringent safety and disposal protocols due to its inherent toxicity. Lantadenes, a class of pentacyclic triterpenoids derived from the Lantana camara plant, are known hepatotoxins, posing a significant health risk upon exposure.[1][2][3] This document provides essential, step-by-step guidance for the safe handling and compliant disposal of this compound and its associated waste materials.

Hazard Assessment

This compound compounds are recognized for their toxicity, primarily causing liver damage (hepatotoxicity) and, in some cases, photosensitization.[3][4] While specific toxicity data for all this compound variants are not available, the known adverse effects of related compounds necessitate rigorous safety measures. Ingestion of Lantana camara can lead to cholestasis, which is the blockage of bile flow from the liver.[3] All materials contaminated with this compound, including the pure compound, solutions, and laboratory equipment, must be treated as hazardous chemical waste.[1]

Quantitative Data and Chemical Properties

For ease of reference, the key chemical and physical properties of Lantadenes are summarized in the table below. This information is critical for correct labeling and waste manifest documentation.

PropertyDataCompound
Molecular Formula C₃₅H₅₄O₅This compound C
Molar Mass 554.8 g/mol This compound C
Appearance Solid powderThis compound C
Solubility Soluble in DMSOThis compound C
Storage Short-term: 0-4°C; Long-term: -20°C. Keep dry and dark.This compound C
Acute Toxicity (Oral LD50) 60 mg/kg (sheep)Partially purified this compound powder
Acute Toxicity (IV LD50) 1-3 mg/kg (sheep)Partially purified this compound powder

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure risk:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact with the compound.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and airborne particles.
Body Protection Standard laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood.Prevents inhalation of the solid powder.

Safe Handling and Operational Protocol

Adherence to good laboratory practices is essential when working with this compound.

Preparation:

  • Ensure all necessary PPE is readily available and in good condition.[3]

  • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.[3]

  • Confirm that an eyewash station and safety shower are accessible.[3]

Handling the Solid Compound:

  • Always handle solid this compound within a fume hood to prevent the inhalation of powder.[3]

  • Use appropriate tools, such as spatulas and weigh boats, to handle the powder and avoid creating dust.[3]

  • Following handling, thoroughly decontaminate all surfaces and equipment.[3]

Preparing Solutions:

  • When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.[3]

Emergency Procedures

Spill Response:

  • Minor Spill (Solid):

    • Alert personnel in the immediate vicinity.[3]

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid generating dust.[3]

    • Carefully scoop the material into a labeled hazardous waste container.[3]

    • Clean the spill area with a suitable decontamination solution.[3]

  • Minor Spill (Liquid):

    • Alert personnel in the immediate area.[3]

    • Wearing appropriate PPE, cover the spill with a chemical absorbent material.[3]

    • Collect the absorbed material into a labeled hazardous waste container.[3]

    • Decontaminate the spill area.[3]

  • Major Spill:

    • Evacuate the area immediately.[3]

    • Alert your institution's emergency response team.[3]

    • Prevent entry into the affected area.[3]

Exposure Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15-20 minutes and remove contaminated clothing.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention and provide the Safety Data Sheet to medical personnel.[3]

Waste Disposal Plan

All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[1][3]

1. Waste Segregation:

  • Solid Waste: Includes unused this compound powder, contaminated gloves, weigh boats, and other solid labware.[1]

  • Liquid Waste: Includes solutions containing this compound and solvents used to rinse contaminated glassware.[1]

  • Sharps: Any needles, scalpels, or broken glass contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.[1]

2. Packaging and Labeling:

  • Solid Waste: Collect in a dedicated, puncture-proof container with a secure lid. The container must be clearly labeled with "Hazardous Waste," "Toxic," and the chemical name "this compound."[1]

  • Liquid Waste: Use a leak-proof, chemically compatible container with a screw-top cap. The container must be clearly labeled with "Hazardous Waste," "Toxic," and the chemical name "this compound Solution," along with the solvent composition.[1]

  • Sharps: The sharps container must be clearly labeled as hazardous chemical waste.[1]

3. Storage:

  • Store waste containers in a designated, secure area away from incompatible materials.[3]

4. Final Disposal:

  • This compound waste must not be disposed of down the drain or in regular trash.[1][3]

  • Disposal must be handled by a certified hazardous waste management company.[1]

  • Follow your institution's procedures for requesting a hazardous waste pickup and accurately complete all required documentation, such as a hazardous waste manifest.[1]

Experimental Protocols Referenced

The handling and disposal procedures outlined in this document are based on established best practices for managing toxic chemical waste in a laboratory setting. These protocols are derived from general guidelines for hazardous waste disposal and should be implemented in conjunction with any specific institutional policies.

Visual Workflow for this compound Handling and Disposal

Lantadene_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Designate Work Area in Fume Hood prep_ppe->prep_area prep_emergency Verify Emergency Equipment Accessibility prep_area->prep_emergency handle_solid Handle Solid in Fume Hood prep_emergency->handle_solid handle_solution Prepare Solution handle_solid->handle_solution spill Spill handle_solid->spill exposure Exposure handle_solid->exposure decontaminate Decontaminate Surfaces and Equipment handle_solution->decontaminate segregate Segregate Waste (Solid, Liquid, Sharps) handle_solution->segregate handle_solution->spill handle_solution->exposure decontaminate->segregate package Package and Label as Hazardous Waste segregate->package store Store in Designated Area package->store dispose Dispose via Certified Vendor store->dispose end End dispose->end start Start start->prep_ppe

Caption: Workflow for the safe handling and disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。